Disuccinimidyl adipate
Description
Structure
3D Structure
Properties
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O8/c17-9-5-6-10(18)15(9)23-13(21)3-1-2-4-14(22)24-16-11(19)7-8-12(16)20/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZXZDMVRZJZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459630 | |
| Record name | Di(N-succinimidyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59156-70-6 | |
| Record name | Adipic acid bis(N-hydroxysuccinimide) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059156706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di(N-succinimidyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADIPIC ACID BIS(N-HYDROXYSUCCINIMIDE) ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W98WEU25G4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Disuccinimidyl Adipate (DSA) for Bioconjugation
Introduction
Disuccinimidyl adipate (DSA) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker, a class of reagents fundamental to modern biochemistry, drug development, and proteomics.[1] Its structure features two NHS ester groups connected by a six-carbon adipate spacer, enabling the covalent linkage of molecules containing primary amines.[1][2] This guide provides an in-depth exploration of the chemical properties, reaction mechanisms, and practical applications of DSA, offering researchers and drug development professionals the foundational knowledge required for its effective implementation. The adipate spacer arm lends moderate flexibility and spacing to the resulting conjugates, making DSA a versatile tool for stabilizing protein-protein interactions, creating antibody-drug conjugates (ADCs), and functionalizing biomaterials.[2]
Core Chemical and Physical Properties
A thorough understanding of DSA's physicochemical properties is paramount for designing and executing successful crosslinking experiments. These properties dictate its solubility, stability, and reactivity.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₆N₂O₈ | [3][4] |
| Molecular Weight | 340.28 g/mol | [1][3] |
| CAS Number | 59156-70-6 | [4] |
| Appearance | White to off-white solid/crystalline solid | [5][6][7] |
| Purity | Typically ≥95-98% | [4] |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in aqueous buffers | [6][8] |
| Storage | Store at -20°C, protected from moisture | [2][8] |
Mechanism of Action: Amine-Reactive Crosslinking
The utility of DSA is rooted in the reactivity of its terminal N-hydroxysuccinimide (NHS) esters towards primary amines (-NH₂). This reaction is a nucleophilic acyl substitution, which is highly efficient and forms stable, covalent amide bonds.
Causality of Reaction Conditions: The reaction is critically dependent on pH.[4] The primary amine of a lysine residue or a protein's N-terminus must be deprotonated to act as a potent nucleophile.[9]
-
Optimal pH: The reaction is most efficient in the pH range of 7.0 to 9.0.[4][10] In this range, a sufficient population of primary amines is deprotonated and nucleophilic, while the rate of hydrolysis of the NHS ester remains manageable.[9][10]
-
Acidic Conditions (pH < 7): Protonation of the amine group significantly reduces its nucleophilicity, drastically slowing the reaction rate. While crosslinking can occur at pH levels as low as 5.0, the efficiency is markedly reduced.[9]
-
Alkaline Conditions (pH > 9): While the amine is highly reactive, the competing hydrolysis of the NHS ester group accelerates significantly, reducing the overall yield of the desired conjugate.[1][10]
The reaction proceeds as follows: the deprotonated primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, displacing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[1]
Caption: General workflow for protein crosslinking with DSA.
Considerations for Experimental Design
-
Buffer Selection: The single most critical parameter is the use of an amine-free buffer during the crosslinking reaction. Buffers like Tris, glycine, or ammonium salts contain primary amines that will compete with the target protein, inhibiting the reaction. [10]* DSA Concentration: The concentration of DSA must be optimized. Insufficient crosslinker will result in low yield, while excessive amounts can lead to extensive intra-molecular crosslinking, protein precipitation, or modification of non-target residues. [11]* Hydrolysis: NHS esters are susceptible to hydrolysis, a competing reaction that increases with pH and time. [1]Reactions should be set up promptly after preparing the DSA solution, and aqueous solutions of the crosslinker should not be stored. [6][7]
References
-
An S, et al. Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine. 2018 Oct;36:553-562. [Link]
-
Di(N-succinimidyl)adipate (DSA), CAS 59156-70-6. AxisPharm. [Link]
-
This compound. PubChem. [Link]
-
Di-(N-succinimidyl) adipate. CF Plus Chemicals. [Link]
-
DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex. National Institutes of Health (NIH). [Link]
-
How to cross-link proteins. National Centre for Biological Sciences. [Link]
-
DSS Crosslinking Protocol. ResearchGate. [Link]
-
What solvents are DMSO/DMF miscible with? Reddit. [Link]
-
Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. ResearchGate. [Link]
-
Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. National Institutes of Health (NIH). [Link]
-
pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. National Institutes of Health (NIH). [Link]
-
DMF Work-up and Solubility Issues. Reddit. [Link]
-
Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling. National Institutes of Health (NIH). [Link]
-
Hydrolytic stability of end-linked hydrogels from PLGA–PEG–PLGA macromonomers terminated by α,ω-itaconyl groups. Royal Society of Chemistry. [Link]
-
Molecular Solvents – Replacements for DMF, DMAC, NMP. Wordpress. [Link]
Sources
- 1. Buy Di(N-succinimidyl) adipate | 59156-70-6 [smolecule.com]
- 2. Di(N-succinimidyl)adipate (DSA), CAS 59156-70-6 | AxisPharm [axispharm.com]
- 3. This compound | C14H16N2O8 | CID 11233085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Di-(N-succinimidyl) adipate — CF Plus Chemicals [cfplus.cz]
- 5. covachem.com [covachem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Di(N-succinimidyl)adipate, 59156-70-6 | BroadPharm [broadpharm.com]
- 9. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
The Definitive Guide to Disuccinimidyl Adipate (DSA) Crosslinking: Mechanism, Optimization, and Application
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the mechanism of action and practical application of Disuccinimidyl Adipate (DSA). Moving beyond a simple recitation of protocols, this document elucidates the underlying chemical principles, provides field-proven insights for experimental design, and equips the reader with the knowledge to confidently and effectively utilize this powerful homobifunctional crosslinking agent.
Introduction: The Power of Proximity and Covalent Capture
In the intricate landscape of cellular biology and drug development, understanding the spatial relationships and transient interactions between proteins is paramount. Chemical crosslinking has emerged as an indispensable tool for "freezing" these interactions, transforming ephemeral proximities into stable, covalently-linked complexes that can be isolated and analyzed. This compound (DSA) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker, valued for its ability to covalently link molecules containing primary amines.[1][2] Its structure features two NHS ester groups connected by a 6-carbon aliphatic spacer arm, making it a versatile reagent for studying protein-protein interactions, conjugating biomolecules, and stabilizing protein complexes for structural analysis.[1][3]
The Core Mechanism: A Tale of Two Reactions
The efficacy of DSA, and indeed all NHS ester-based crosslinkers, hinges on a finely tuned chemical reaction that is both specific and efficient under physiological conditions. The process is best understood as a competition between the desired aminolysis (the crosslinking reaction) and the undesirable hydrolysis.
The Primary Reaction: Nucleophilic Acyl Substitution
The core of DSA's mechanism of action is the reaction of its N-hydroxysuccinimide (NHS) ester groups with primary amines (-NH₂).[1][4] These primary amines are predominantly found on the N-terminus of polypeptide chains and the side chain of lysine (Lys, K) residues within proteins.[5] The reaction proceeds via a nucleophilic acyl substitution, where the deprotonated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.[4][6] This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.[4][7]
The Competing Reaction: Hydrolysis
The primary challenge in any NHS ester conjugation is the competing reaction of hydrolysis, where water molecules attack the NHS ester, cleaving it and rendering it inactive for conjugation.[6][8][9] The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[6][7] This underscores the critical importance of pH control in experimental design to maximize the yield of the desired crosslinked product.[6]
Mastering the Reaction Environment: A Guide to Optimization
The success of a DSA crosslinking experiment is not merely a matter of mixing reagents. It requires a nuanced understanding of the factors that influence the delicate balance between aminolysis and hydrolysis.
The Pivotal Role of pH
The pH of the reaction buffer is the single most critical parameter in NHS ester chemistry.[6] It governs a delicate trade-off:
-
Amine Reactivity: For a primary amine to act as a nucleophile, it must be in its deprotonated (-NH₂) state.[6] The pKa of the ε-amino group of lysine is typically around 10.5.[6] As the pH of the reaction buffer increases towards this pKa, the concentration of the reactive, deprotonated amine increases, favoring the crosslinking reaction.[6]
-
NHS Ester Stability: Conversely, the rate of NHS ester hydrolysis increases significantly at higher pH.[6][7] The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[7]
Therefore, the optimal pH for most NHS ester conjugations is in the range of 7.2 to 8.5 .[7] This range provides a sufficient concentration of deprotonated primary amines for efficient reaction while keeping the rate of hydrolysis manageable.[10][11]
Buffer Selection: Avoiding Competitive Amines
The choice of buffer is crucial. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), are generally incompatible with NHS ester reactions as they will compete with the target protein for reaction with the crosslinker.[5][7] Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
Sodium bicarbonate/carbonate
-
Borate
These buffers are devoid of primary amines and effectively maintain the desired pH range for the reaction.
Solubility and Solvents
This compound is a water-insoluble compound.[12] It must first be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous protein solution.[7][10][11] It is imperative to use high-quality, amine-free DMF, as any contaminating dimethylamine can react with the NHS ester.[10]
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester stability.[6][7] |
| Temperature | 4°C to Room Temperature | Lower temperatures can slow hydrolysis but may require longer reaction times.[7][13] |
| Reaction Time | 30 minutes - 2 hours | Dependent on temperature, pH, and concentration of reactants.[7][13] |
| Molar Excess of DSA | 10- to 50-fold over protein | Ensures sufficient crosslinker concentration to drive the reaction.[12] |
| Quenching Agent | 20-50 mM Tris or Glycine | Rapidly consumes unreacted NHS esters to terminate the reaction.[12] |
A Validated Protocol for Protein Crosslinking with DSA
This protocol provides a robust framework for a typical protein crosslinking experiment using DSA. Optimization of specific parameters may be required depending on the proteins under investigation.
Materials
-
This compound (DSA)
-
Dry, amine-free DMSO or DMF
-
Protein sample in a suitable amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette
Experimental Workflow
Step-by-Step Methodology
-
Equilibrate Reagents: Allow the vial of DSA to come to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent.[13]
-
Prepare DSA Stock Solution: Immediately before use, prepare a stock solution of DSA (e.g., 10-25 mM) by dissolving it in dry DMSO or DMF.[12] Do not store aqueous solutions of DSA as the NHS ester will readily hydrolyze.[12]
-
Prepare Protein Sample: Ensure your protein of interest is in an amine-free buffer at a pH between 7.2 and 8.5. The concentration of the protein will influence the reaction kinetics.
-
Initiate the Reaction: Add the calculated amount of the DSA stock solution to the protein sample. A 10- to 50-fold molar excess of DSA over the protein is a common starting point.[12] The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[12][13] The optimal time should be determined empirically.
-
Quench the Reaction: Terminate the reaction by adding a quenching buffer, such as Tris-HCl or glycine, to a final concentration of 20-50 mM.[12] This will consume any unreacted DSA. Incubate for an additional 15 minutes at room temperature.[12]
-
Purification: Remove excess crosslinker and byproducts by gel filtration (desalting) or dialysis.[11][13]
-
Analysis: The crosslinked products can now be analyzed by various techniques, such as SDS-PAGE, Western blotting, or mass spectrometry, to identify interacting partners and map interaction sites.
Applications in Research and Development
The ability of DSA to covalently link proteins has made it a valuable tool in numerous applications:
-
Protein-Protein Interaction Studies: By "capturing" transient interactions, DSA allows for the identification of binding partners and the characterization of protein complexes.[1]
-
Structural Biology: DSA can be used to stabilize protein complexes for structural analysis by techniques like cryo-electron microscopy (cryo-EM).[1][14]
-
Bioconjugation: DSA is used to conjugate proteins to other molecules, such as fluorescent dyes, enzymes, or oligonucleotides, for various detection and therapeutic applications.[1][15][16]
-
PROTAC Development: In the field of targeted protein degradation, DSA can be used as a linker to connect a target-binding ligand to an E3 ligase ligand in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][17][18]
Conclusion
This compound is a powerful and versatile homobifunctional crosslinker. A thorough understanding of its mechanism of action, particularly the interplay between aminolysis and hydrolysis, is essential for its successful application. By carefully controlling the reaction parameters, especially pH and buffer composition, researchers can harness the power of DSA to covalently capture protein interactions, generate novel bioconjugates, and advance our understanding of complex biological systems.
References
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
-
Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. PubMed. [Link]
-
Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. National Institutes of Health. [Link]
-
On the efficiency of NHS ester cross-linkers for stabilizing integral membrane protein complexes. PubMed. [Link]
-
Di-(N-succinimidyl) adipate. CF Plus Chemicals. [Link]
-
DSS Crosslinking Protocol. ResearchGate. [Link]
-
DSS (disuccinimidylsuberate) Protocol. G-Biosciences. [Link]
-
Di(N-succinimidyl)adipate. Creative Biolabs. [Link]
-
pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. National Institutes of Health. [Link]
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. National Institutes of Health. [Link]
-
N-hydroxysuccinimide carbonates and carbamates are useful reactive reagents for coupling ligands to lysines on proteins. PubMed. [Link]
-
Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. National Institutes of Health. [Link]
-
Prediction of hydrolysis products of organic chemicals under environmental pH conditions. National Institutes of Health. [Link]
-
Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. PubMed. [Link]
-
Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics. National Institutes of Health. [Link]
-
Applications of Molecular Dynamics Simulation in Protein Study. MDPI. [Link]
-
Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization. National Institutes of Health. [Link]
Sources
- 1. Buy Di(N-succinimidyl) adipate | 59156-70-6 [smolecule.com]
- 2. Di-(N-succinimidyl) adipate — CF Plus Chemicals [cfplus.cz]
- 3. On the efficiency of NHS ester cross-linkers for stabilizing integral membrane protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. interchim.fr [interchim.fr]
- 12. store.sangon.com [store.sangon.com]
- 13. researchgate.net [researchgate.net]
- 14. Di(N-succinimidyl) adipate | 59156-70-6 | FD44893 [biosynth.com]
- 15. Di(N-succinimidyl)adipate - Creative Biolabs [creative-biolabs.com]
- 16. Di(N-succinimidyl)adipate, 59156-70-6 | BroadPharm [broadpharm.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
Disuccinimidyl adipate reaction with primary amines
An In-Depth Technical Guide to the Reaction of Disuccinimidyl Adipate with Primary Amines
Introduction: The Role of DSA in Bioconjugation
This compound (DSA) is a homobifunctional crosslinking agent widely utilized in biochemical and pharmaceutical research. Its structure features two N-hydroxysuccinimide (NHS) ester groups positioned at either end of an adipic acid backbone, a 6-carbon alkyl spacer.[1] This symmetrical design allows DSA to covalently link two molecules that each possess a primary amine group (-NH₂), forming stable amide bonds.[1]
The primary targets for DSA in a biological context are the ε-amine of lysine residues and the N-terminal α-amine of polypeptides.[2] This reactivity makes DSA an invaluable tool for a variety of applications, including:
-
Stabilizing Protein-Protein Interactions: Capturing and identifying both transient and stable protein complexes for structural and functional analysis.[1]
-
Bioconjugation: Linking proteins, peptides, or antibodies to other molecules for diagnostic or therapeutic purposes.[1][3]
-
Drug Delivery and Development: Serving as a linker in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][4][5][6]
-
Surface and Material Modification: Immobilizing amine-containing biomolecules onto surfaces, nanoparticles, or hydrogels.[1]
This guide will dissect the fundamental reaction mechanism, explore the critical parameters that govern its success, and provide a detailed protocol for its effective implementation.
The Core Reaction: Mechanism of Aminolysis
The utility of DSA is rooted in the chemistry of its NHS ester functional groups. The reaction with a primary amine is a nucleophilic acyl substitution.
Mechanism Breakdown:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of a primary amine attacks the electrophilic carbonyl carbon of one of the NHS esters.
-
Formation of a Tetrahedral Intermediate: This attack forms an unstable, transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, and the N-hydroxysuccinimide (NHS) moiety is expelled as a leaving group.
-
Amide Bond Formation: The result is a stable, covalent amide bond between the adipate spacer and the target molecule. N-hydroxysuccinimide is released as a byproduct.
Since DSA is homobifunctional, this reaction can occur at both ends of the molecule, allowing it to act as a bridge, or "crosslink," between two separate amine-containing molecules.
Caption: A typical experimental workflow for protein crosslinking using DSA.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Allow the vial of DSA to equilibrate to room temperature before opening to prevent moisture condensation. [7] * Prepare your protein sample in an appropriate amine-free buffer (e.g., PBS, pH 7.5) at a known concentration (typically 0.25 to 1 mg/mL). [8] * Immediately before use, prepare a stock solution of DSA (e.g., 25 mM) by dissolving it in anhydrous DMSO. [8]For example, to make a 10 mM stock, add 100 µL of DMSO to 0.34 mg of DSA. [9]
-
-
Crosslinking Reaction:
-
Add the DSA stock solution to the protein sample to achieve the desired final concentration. A common starting point is a 20-fold molar excess of crosslinker to protein, with a final DSA concentration between 0.25-5 mM. [2][7] * Self-Validating Insight: The volume of DMSO added should ideally be less than 10% of the total reaction volume to avoid solvent effects on protein structure.
-
Mix gently by pipetting or brief vortexing.
-
-
Incubation:
-
Incubate the reaction mixture. Common conditions are 30 minutes at room temperature or 2 hours on ice (4°C). [2]The longer, colder incubation is often preferred to better control the reaction.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. [2]1M Tris-HCl, pH 7.5 is commonly used. [8] * Causality Explained: The primary amines in the Tris buffer will react with and consume any remaining unreacted NHS esters, preventing further crosslinking.
-
Incubate for an additional 15 minutes at room temperature to ensure complete quenching. [2][8]
-
-
Downstream Processing:
Conclusion
The reaction of this compound with primary amines is a cornerstone of modern bioconjugation. While the core chemistry is straightforward, its successful application hinges on a nuanced understanding of the kinetics and the critical competition between aminolysis and hydrolysis. By carefully controlling pH, buffer composition, reagent concentration, and temperature, researchers can harness the power of DSA to effectively capture molecular interactions and build complex bioconjugates. This guide provides the foundational knowledge and practical protocols to empower scientists to implement this versatile chemistry with confidence and scientific rigor.
References
-
Di-(N-succinimidyl) adipate. (n.d.). CF Plus Chemicals. Retrieved from [Link]
-
Di(N-succinimidyl)adipate (DSA), CAS 59156-70-6. (n.d.). AxisPharm. Retrieved from [Link]
-
Wadu-Mesthrige, K., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(44), 13296–13305. Retrieved from [Link]
-
How to cross-link proteins. (n.d.). University of Nebraska–Lincoln. Retrieved from [Link]
-
DSS Crosslinking Protocol. (n.d.). ResearchGate. Retrieved from [Link]
-
Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. (2014, November 4). PubMed. Retrieved from [Link]
-
DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex. (2022, August 5). PMC - NIH. Retrieved from [Link]
-
DSA-12C6/13C6 Product Information. (n.d.). Creative Molecules Inc. Retrieved from [Link]
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. (2014). ResearchGate. Retrieved from [Link]
-
Bioconjugation application notes. (n.d.). Atlas Antibodies. Retrieved from [Link]
-
Recent developments in bioconjugation: From strategies to design and clinical applications. (2024, February). ScienceDirect. Retrieved from [Link]
Sources
- 1. Di(N-succinimidyl)adipate (DSA), CAS 59156-70-6 | AxisPharm [axispharm.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Bioconjugation application notes [bionordika.fi]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Di(N-succinimidyl) adipate | 59156-70-6 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. fgsc.net [fgsc.net]
- 9. creativemolecules.com [creativemolecules.com]
- 10. covachem.com [covachem.com]
An In-depth Technical Guide to Disuccinimidyl Hexanedioate: Structure, Reactivity, and Application in Bioconjugation
Abstract
Disuccinimidyl hexanedioate, a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker, is a pivotal reagent in the field of bioconjugation and protein analysis. This guide provides a comprehensive technical overview of its core structure, chemical properties, and the fundamental principles governing its reactivity. We will delve into the kinetics of aminolysis versus hydrolysis, offering field-proven insights to optimize crosslinking efficiency. A detailed, step-by-step protocol for protein crosslinking is provided, complete with explanations for each critical step. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of covalent crosslinking in their experimental workflows.
Introduction: The Role of Disuccinimidyl Hexanedioate in Modern Biosciences
In the intricate landscape of molecular biology and proteomics, understanding the spatial arrangement and interaction of proteins is paramount. Covalent crosslinking serves as a powerful tool to "freeze" these transient interactions, enabling their capture and subsequent analysis. Disuccinimidyl hexanedioate, also known as disuccinimidyl adipate, is a popular amine-reactive homobifunctional crosslinker.[1] Its structure features two NHS esters flanking a six-carbon aliphatic spacer arm, allowing for the covalent linkage of primary amine groups on proteins and other biomolecules.
Core Structure and Physicochemical Properties
The chemical structure of Disuccinimidyl hexanedioate is central to its function. The molecule consists of a hexanedioate (adipate) backbone, with both carboxyl groups activated as N-hydroxysuccinimide esters.[2] This symmetrical design allows for the crosslinking of two primary amine-containing molecules.
2D Chemical Structure
Key Physicochemical Properties
A thorough understanding of the physicochemical properties of Disuccinimidyl hexanedioate is crucial for its effective use in experimental design.
| Property | Value | Source |
| IUPAC Name | bis(2,5-dioxopyrrolidin-1-yl) hexanedioate | [2][3] |
| Synonyms | This compound, Adipic acid di(N-succinimidyl) ester | [1][4] |
| Molecular Formula | C14H16N2O8 | [1][2] |
| Molecular Weight | 340.29 g/mol | [1][4] |
| CAS Number | 59156-70-6 | [1][4] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in organic solvents like DMSO and DMF; insoluble in water.[5][6] | |
| Melting Point | 163-164°C | [3] |
The Chemistry of Crosslinking: Aminolysis vs. Hydrolysis
The utility of Disuccinimidyl hexanedioate hinges on the reactivity of its NHS esters towards primary amines, a reaction known as aminolysis.[5] This reaction forms a stable amide bond, covalently linking the target molecules. However, in aqueous environments, a competing reaction, hydrolysis, can occur where water molecules attack the ester, rendering the crosslinker inactive.[5][7]
The Desired Pathway: Aminolysis
The primary reaction involves the nucleophilic attack of a primary amine (e.g., from the side chain of a lysine residue or the N-terminus of a protein) on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[8] The optimal pH for this reaction is typically between 7.2 and 9.[8] Below this range, primary amines are protonated and less nucleophilic, while at higher pH, the rate of hydrolysis increases significantly.[8]
The Competing Reaction: Hydrolysis
In aqueous solutions, water can act as a nucleophile and hydrolyze the NHS ester, regenerating the carboxylic acid and releasing NHS.[5] This hydrolysis is a critical factor to consider, as it reduces the efficiency of the desired crosslinking reaction. The rate of hydrolysis is highly dependent on pH and temperature, with higher pH and temperature leading to a shorter half-life of the NHS ester.[5]
Reaction Mechanism Workflow
The following diagram illustrates the competing pathways of aminolysis and hydrolysis for an NHS ester.
Caption: Competing reaction pathways for Disuccinimidyl hexanedioate.
Experimental Protocol: Protein Crosslinking
This protocol provides a general framework for protein crosslinking using Disuccinimidyl hexanedioate. Optimization may be required depending on the specific proteins and experimental goals.
Materials and Reagents
-
Disuccinimidyl hexanedioate
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Protein sample in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Desalting column or dialysis equipment
Step-by-Step Methodology
-
Reagent Preparation:
-
Equilibrate the vial of Disuccinimidyl hexanedioate to room temperature before opening to prevent moisture condensation.[6]
-
Prepare a stock solution of the crosslinker (e.g., 25 mM) in anhydrous DMSO or DMF immediately before use.[9] Do not store the crosslinker in solution, as it is susceptible to hydrolysis.[10]
-
-
Protein Sample Preparation:
-
Crosslinking Reaction:
-
Add the Disuccinimidyl hexanedioate stock solution to the protein sample to achieve the desired final concentration (typically in the range of 0.25-5 mM).[10] The optimal molar excess of crosslinker to protein will need to be determined empirically but a 20- to 50-fold molar excess is a good starting point for proteins at concentrations less than 5 mg/mL.[10]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[10]
-
-
Quenching the Reaction:
-
Removal of Excess Reagents:
-
Remove excess crosslinker and byproducts by desalting or dialysis.[6]
-
Experimental Workflow Diagram
Caption: A typical workflow for protein crosslinking experiments.
Conclusion
Disuccinimidyl hexanedioate is a versatile and effective tool for elucidating protein-protein interactions and stabilizing protein complexes. A comprehensive understanding of its chemical structure, the kinetics of its reaction with primary amines, and the competing hydrolysis reaction is essential for successful experimental outcomes. By carefully controlling reaction conditions such as pH, temperature, and buffer composition, researchers can maximize the efficiency of covalent crosslinking and gain valuable insights into the architecture of biological systems.
References
- A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions. Benchchem. Accessed January 11, 2026.
- Technical Support Center: Hydrolysis of NHS-Activated Carboxylic Acids. Benchchem. Accessed January 11, 2026.
- Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central. Accessed January 11, 2026.
- Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine. Accessed January 11, 2026.
- N-Hydroxysuccinimide active ester. NARD Institute. Accessed January 11, 2026.
- DSG Crosslinker Protocol and Product Information Sheet. ProteoChem. Accessed January 11, 2026.
- How to cross-link proteins. Accessed January 11, 2026.
- DSG. Thermo Fisher Scientific. Accessed January 11, 2026.
- This compound | C14H16N2O8 | CID 11233085. PubChem. Accessed January 11, 2026.
- DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex. PMC - NIH. Accessed January 11, 2026.
- DSP Crosslinker Protocol and Product Information Sheet. ProteoChem. Accessed January 11, 2026.
- Di-(N-succinimidyl) adipate. CF Plus Chemicals. Accessed January 11, 2026.
- Different crosslinking mechanisms where the dark parts represent the....
- How can n, n'-disuccinimidyl carbonate be synthesized and applied effectively?. FAQ. Accessed January 11, 2026.
- Examples of the different cross-linking reagents discussed in this....
- CAS 59156-70-6 Di(N-succinimidyl)adipate. Alfa Chemistry. Accessed January 11, 2026.
- Investigation of Cross-Linked and Additive Containing Polymer Materials for Membranes with Improved Performance in Pervaporation and Gas Separ
- CAS No : 59156-70-6 | Product Name : Di(N-succinimidyl) adipate.
- Multistep labeling of Cancer Biomarkers. The Royal Society of Chemistry. Accessed January 11, 2026.
- diethyl hexanedio
- Quantitative analysis of derivatized proteins prepared with pyridyl disulfide-containing cross-linkers by high-performance liquid chromatography. PubMed. Accessed January 11, 2026.
- Crosslinking reaction between DAAM and ADH..
- Methyl N-Succinimidyl Adipate | C11H15NO6 | CID 4458286. PubChem - NIH. Accessed January 11, 2026.
- Adipic acid. Wikipedia. Accessed January 11, 2026.
- Adipate(2-) | C6H8O4-2 | CID 200164. PubChem - NIH. Accessed January 11, 2026.
Sources
- 1. Di-(N-succinimidyl) adipate — CF Plus Chemicals [cfplus.cz]
- 2. This compound | C14H16N2O8 | CID 11233085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. One moment, please... [proteochem.com]
- 7. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fgsc.net [fgsc.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Stability and Storage of Disuccinimidyl Adipate
Abstract
Disuccinimidyl adipate (DSA) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker pivotal for conjugating, stabilizing, and analyzing proteins and other biomolecules.[1] The efficacy of DSA is critically dependent on the integrity of its two amine-reactive NHS ester groups. However, these groups are highly susceptible to hydrolysis, a competing reaction that can compromise experimental outcomes by reducing crosslinking efficiency.[1][2] This guide provides a comprehensive overview of the chemical stability of DSA, detailing the mechanisms of degradation and the critical factors that influence its shelf-life and performance. We present field-proven protocols for storage, handling, and stability assessment to empower researchers in drug development and life sciences to maximize the potential of this versatile crosslinker.
Introduction to this compound (DSA)
This compound is a chemical crosslinking agent characterized by two N-hydroxysuccinimide (NHS) ester groups connected by a 6-carbon adipate spacer.[3] This structure allows it to covalently link two primary amine groups, such as those on the side chains of lysine residues or the N-termini of proteins, forming stable amide bonds.[1] Its principal applications include stabilizing protein complexes for structural analysis, studying protein-protein interactions, and developing antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][4]
The reactivity of DSA stems from the NHS ester, an excellent leaving group that facilitates nucleophilic attack by primary amines (aminolysis). However, this same reactivity makes the molecule vulnerable to attack by water (hydrolysis), which renders it inactive.[2] A thorough understanding of this hydrolytic instability is paramount for its successful application.
The Core Challenge: Chemical Stability and Hydrolysis
The utility of any NHS ester-based crosslinker is a race between two competing reactions: the desired aminolysis and the undesired hydrolysis.
-
Aminolysis (Desired Reaction): A primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS).[2]
-
Hydrolysis (Competing Reaction): A water molecule attacks the ester, cleaving it to form adipic acid and NHS. This reaction is irreversible and renders the crosslinker incapable of reacting with its target.[1][2]
Mechanism of Hydrolysis
The hydrolysis of this compound is a critical degradation pathway that directly impacts its crosslinking efficiency. The process involves the nucleophilic attack of water on the ester's carbonyl carbon, leading to the cleavage of the ester bond and the release of N-hydroxysuccinimide (NHS). This reaction converts the reactive NHS ester into a non-reactive carboxylic acid, thereby inactivating the crosslinker.
Caption: Recommended workflow for handling this compound.
Key Procedural Notes:
-
Equilibration: Always allow the reagent vial to warm to room temperature before opening to prevent atmospheric moisture from condensing on the cold powder. [5]* Solvents: Use fresh, high-purity anhydrous DMSO or DMF. [3][6]Avoid solvents with a "fishy" odor, as this indicates the presence of dimethylamine, which will react with the NHS ester. [6]* Stock Solutions: Do not prepare large stock solutions for long-term storage. [5]The NHS-ester moiety readily hydrolyzes. [5]If a stock solution in anhydrous DMSO must be made, it should be aliquoted, stored at -80°C, and used within a month. [7][8]Aqueous solutions should never be stored. [9]* Buffers: Avoid buffers containing primary amines, such as Tris or glycine, in the reaction step, as they will compete with the target molecule for reaction with DSA. [5]These reagents are, however, ideal for quenching the reaction. [10]
Experimental Protocol: Assessing DSA Activity
It is prudent to periodically assess the activity of DSA, especially if a vial has been opened multiple times or stored under suboptimal conditions. A semi-quantitative spectrophotometric assay can be used to determine the percentage of active (unhydrolyzed) NHS ester. [11]
Principle:
This method is based on the fact that the N-hydroxysuccinimide (NHS) leaving group absorbs strongly at 260 nm after being released. [11][12]By measuring the absorbance of a DSA solution before and after inducing complete hydrolysis with a base, one can calculate the amount of NHS that was released, which corresponds directly to the amount of active ester initially present.
Materials:
-
This compound (DSA)
-
Anhydrous DMSO
-
Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)
-
0.5 N NaOH
-
UV-Vis Spectrophotometer and quartz cuvettes
Step-by-Step Methodology:
-
Prepare DSA Solution:
-
Weigh approximately 1-2 mg of DSA.
-
Dissolve the powder in 250 µL of anhydrous DMSO.
-
Immediately dilute this into 2 mL of amine-free buffer (pH 7.5).
-
Prepare a blank control containing 250 µL of DMSO and 2 mL of the same buffer.
-
-
Measure Initial Absorbance (A_initial):
-
Zero the spectrophotometer at 260 nm using the blank control.
-
Measure the absorbance of the DSA solution. This reading accounts for any absorbance from the intact molecule and any pre-existing hydrolyzed NHS.
-
Note: If the absorbance is above 1.0, dilute the solution with more buffer and record the dilution factor. [11]
-
-
Induce Complete Hydrolysis:
-
To 1 mL of your measured DSA solution, add 100 µL of 0.5 N NaOH.
-
Vortex immediately for 30 seconds. This rapidly hydrolyzes all remaining active NHS esters, releasing the NHS leaving group. [11]
-
-
Measure Final Absorbance (A_final):
-
Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm. This measurement must be taken within one minute, as the NHS group itself can degrade in strong base, leading to an inaccurate reading. [11]
-
-
Calculation of Activity:
-
The change in absorbance (ΔA = A_final - A_initial) is proportional to the amount of active NHS ester that was hydrolyzed.
-
A larger ΔA indicates higher purity and activity of the reagent. By comparing the ΔA of a new vial of DSA with an older one, a researcher can determine the extent of degradation.
-
Conclusion
The successful application of this compound in bioconjugation and drug development is fundamentally dependent on mitigating its inherent hydrolytic instability. By implementing rigorous storage protocols, including storage at -20°C under desiccated, inert conditions, and adopting meticulous handling procedures that minimize exposure to moisture, researchers can preserve the reagent's reactivity. The provided workflow and stability assessment protocol offer a robust framework for ensuring the integrity of DSA, leading to more consistent, reproducible, and successful experimental outcomes.
References
-
Wickman, J. R., et al. (2013). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central. Retrieved from [Link]
-
Cline, G. W., & Hanna, S. B. (1988). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine. Retrieved from [Link]
-
Peptide Solutions. (n.d.). N-Hydroxysuccinimide active ester. Peptide Solutions. Retrieved from [Link]
-
AxisPharm. (n.d.). Di(N-succinimidyl)adipate (DSA), CAS 59156-70-6. AxisPharm. Retrieved from [Link]
-
PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of NHS esters of mPEG5k under accelerated conditions. ResearchGate. Retrieved from [Link]
-
Kralj, S., et al. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods. Retrieved from [Link]
-
gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO). gChem Global. Retrieved from [Link]
-
ResearchGate. (2023, May 8). Is succinic anhydride stable in DMSO?. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl Sulfoxide. PubChem. Retrieved from [Link]
Sources
- 1. Buy Di(N-succinimidyl) adipate | 59156-70-6 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Di(N-succinimidyl)adipate (DSA), CAS 59156-70-6 | AxisPharm [axispharm.com]
- 4. Di(N-succinimidyl) adipate | 59156-70-6 [chemicalbook.com]
- 5. broadpharm.com [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
Disuccinimidyl Adipate (DSA): A Technical Guide to a Mid-Range Homobifunctional Crosslinker
This guide provides an in-depth technical overview of Disuccinimidyl Adipate (DSA), a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the core principles of DSA's functionality, with a particular focus on the strategic implications of its spacer arm length in experimental design.
The Principle of Chemical Crosslinking: A Game of Distance and Reactivity
Chemical crosslinking is a powerful technique used to covalently connect two or more molecules, providing invaluable insights into protein-protein interactions, stabilizing protein complexes, and creating novel bioconjugates.[1] The choice of a crosslinking reagent is a critical decision, governed by factors such as the reactive groups targeted, cleavability, and, crucially, the length of the spacer arm that separates the reactive ends.[2] The spacer arm dictates the maximum distance that can be bridged between two target functional groups. A panel of crosslinkers with varying spacer arm lengths is often employed to probe the spatial arrangement of proteins and optimize conjugation efficiency.[3]
This compound (DSA) belongs to the family of homobifunctional NHS-ester crosslinkers, meaning it possesses two identical NHS ester groups capable of reacting with primary amines (-NH₂), such as those on the side chain of lysine residues or the N-termini of proteins.[4][5]
Physicochemical Properties of this compound (DSA)
A thorough understanding of a reagent's properties is the foundation of a robust experimental design. DSA is characterized by its adipate-based spacer, a six-carbon alkyl chain, which provides a moderate and flexible bridge between its two reactive ends.[4]
| Property | Value | Source(s) |
| IUPAC Name | bis(2,5-dioxopyrrolidin-1-yl) hexanedioate | [1] |
| Synonyms | DSA, Disuccinimidyl hexanedioate | [5] |
| Molecular Formula | C₁₄H₁₆N₂O₈ | [1] |
| Molecular Weight | 340.29 g/mol | [5] |
| Spacer Arm Length | ~8.8 Å (Angstroms) | [6] (Calculated) |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester | [4] |
| Target Moiety | Primary amines (-NH₂) | [1] |
| Solubility | Soluble in DMSO, DMF; Insoluble in water | [1] |
| CAS Number | 59156-70-6 | [5] |
Note: The spacer arm length is an estimation based on the extended conformation of the 6-carbon adipate core. It provides a useful comparison to other common crosslinkers like DSG (7.7 Å) and DSS (11.4 Å).[7][8][9]
The Core Mechanism: Amine Reactivity and the pH Dilemma
The utility of DSA is centered on the reaction between its NHS ester groups and primary amines. The amine's lone pair of electrons performs a nucleophilic attack on the ester's carbonyl carbon, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[10]
Caption: Reaction of DSA with protein primary amines.
This reaction is critically dependent on pH. The reactive form of the amine is deprotonated (-NH₂), which is favored as the pH increases above the amine's pKa.[11] However, the NHS ester itself is susceptible to hydrolysis, a competing reaction where water attacks the ester, rendering it inactive. The rate of hydrolysis also increases with pH.[10][12]
This creates an optimization challenge:
-
Below pH 7.0: The concentration of protonated amines (-NH₃⁺) is high, drastically slowing the desired conjugation reaction.
-
Above pH 9.0: The hydrolysis of the NHS ester becomes extremely rapid, with half-lives potentially dropping to minutes, which can consume the reagent before it reacts with the target protein.[13][14]
Therefore, most protocols recommend a pH range of 7.2 to 8.5 , which provides the best compromise between maximizing amine reactivity and minimizing hydrolysis.[10]
Experimental Protocol: Protein-Protein Crosslinking with DSA
This protocol provides a self-validating workflow for investigating protein interactions. The causality behind each step is explained to ensure scientific integrity.
Materials and Reagent Preparation
-
DSA Stock Solution: DSA is not soluble in aqueous buffers and is moisture-sensitive.[15] Immediately before use, prepare a 10-25 mM stock solution by dissolving DSA in a high-purity, anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[9] Causality: Using an anhydrous solvent prevents premature hydrolysis of the NHS esters, preserving the reagent's reactivity.
-
Reaction Buffer: A non-amine-containing buffer is mandatory. Phosphate-buffered saline (PBS), HEPES, or borate buffers at a pH between 7.2 and 8.0 are excellent choices.[10] Causality: Amine-containing buffers like Tris or glycine will compete with the target protein for reaction with DSA, inhibiting the crosslinking process.
-
Quenching Solution: 1 M Tris-HCl or Glycine, pH 7.5. Causality: This solution contains a high concentration of primary amines that will rapidly react with and consume any excess DSA, effectively stopping the crosslinking reaction.[15]
Crosslinking Workflow
Caption: Step-by-step experimental workflow for DSA crosslinking.
Step-by-Step Methodology:
-
Protein Preparation: Ensure the protein sample is in an appropriate amine-free buffer (e.g., PBS, pH 7.4). The protein concentration should be optimized for the specific system; for interaction studies, concentrations that favor the associated state are ideal.
-
Initiate Reaction: Add the freshly prepared DSA stock solution to the protein sample. A common starting point is a 20- to 50-fold molar excess of DSA to protein, though this must be optimized empirically.[9] Gently mix immediately. Causality: A molar excess drives the reaction towards the product. The optimal ratio depends on the number of accessible lysines and protein concentration.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9] Causality: Lower temperatures slow both the crosslinking and hydrolysis rates, which can be beneficial for sensitive proteins or when longer reaction times are needed for optimization.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM Tris or glycine. Incubate for an additional 15 minutes.[9][15] Causality: This step is critical to prevent non-specific crosslinking over time and ensures a defined endpoint for the experiment.
-
Analysis: The crosslinked products can now be analyzed. For SDS-PAGE analysis, the formation of higher molecular weight bands indicates successful crosslinking. For more detailed analysis, the sample can be subjected to proteolytic digest followed by mass spectrometry to identify the specific crosslinked peptide residues.
The Strategic Importance of the DSA Spacer Arm
The ~8.8 Å spacer of DSA places it in the mid-range of commonly used NHS-ester crosslinkers, between the shorter Disuccinimidyl glutarate (DSG, 7.7 Å) and the longer Disuccinimidyl suberate (DSS, 11.4 Å).[7][8][9] This intermediate length is not a trivial detail; it is a strategic advantage in several applications:
-
Mapping Protein Interfaces: When studying protein-protein interactions, using DSA in parallel with shorter (DSG) and longer (DSS) crosslinkers can provide valuable distance constraints. If two residues are crosslinked by DSG and DSA, but not a shorter linker, it provides information about the distance and flexibility of that protein region.[2]
-
Stabilizing Complexes: The flexibility of the six-carbon alkyl chain allows DSA to bridge interacting domains that may not be rigidly fixed, making it effective for stabilizing larger or more dynamic protein complexes for techniques like cryo-EM.[1]
-
PROTAC Development: In the development of Proteolysis-Targeting Chimeras (PROTACs), DSA can be used as a linker to connect a target-binding ligand to an E3 ligase-binding ligand. The length and flexibility of the adipate spacer are crucial for allowing the two ends of the PROTAC to simultaneously and effectively engage their respective protein targets.[1]
Conclusion
This compound is more than just another crosslinker; it is a tool for probing molecular architecture at a specific, intermediate distance. Its utility is maximized when its chemical properties—particularly the interplay between pH-dependent amine reactivity and hydrolysis—are fully understood and controlled. By carefully designing experiments that leverage its ~8.8 Å spacer arm, researchers can gain unique structural and functional insights into complex biological systems, from mapping protein interactions to designing next-generation therapeutics.
References
-
Uchida, K., et al. (2012). The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. Journal of Nutritional Science and Vitaminology. Retrieved from [Link]
-
Matthews, S. E., et al. (2004). Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10%... ResearchGate. Retrieved from [Link]
-
Kao, A., et al. (2018). Different types of cross-linkers with their reactive groups and... ResearchGate. Retrieved from [Link]
-
AxisPharm. (n.d.). Di(N-succinimidyl)adipate (DSA), CAS 59156-70-6. Retrieved from [Link]
-
ProteoChem. (n.d.). DSS Crosslinking Protocol. Retrieved from [Link]
-
G-Biosciences. (n.d.). Protein Cross-linkers handbook and selection guide. Retrieved from [Link]
-
CF Plus Chemicals. (n.d.). Di-(N-succinimidyl) adipate. Retrieved from [Link]
-
G-Biosciences. (2018). Protein Cross-Linkers - Handbook & Selection Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Adipoyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). Adipoyl chloride. Retrieved from [Link]
Sources
- 1. Buy Di(N-succinimidyl) adipate | 59156-70-6 [smolecule.com]
- 2. korambiotech.com [korambiotech.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. Di(N-succinimidyl)adipate (DSA), CAS 59156-70-6 | AxisPharm [axispharm.com]
- 5. Di-(N-succinimidyl) adipate — CF Plus Chemicals [cfplus.cz]
- 6. researchgate.net [researchgate.net]
- 7. 交联剂选择指南 [sigmaaldrich.com]
- 8. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Investigator's Handbook to Homobifunctional NHS Ester Crosslinkers: A Technical Guide
For researchers, biochemists, and drug development professionals, the covalent stabilization of protein interactions is a cornerstone of discovery. Homobifunctional N-hydroxysuccinimide (NHS) ester crosslinkers represent a powerful and widely utilized class of reagents for this purpose. Their ability to efficiently react with primary amines, abundant on the surface of most proteins, provides a robust method for capturing transient interactions, elucidating protein complex stoichiometry, and constructing novel bioconjugates.[1][2][3]
This guide provides an in-depth exploration of the chemistry, application, and optimization of homobifunctional NHS ester crosslinkers, moving beyond simple protocols to offer insights into the causality behind experimental choices.
The Chemistry of Amine-Reactive Crosslinking: A Tale of Two Nucleophiles
At its core, the utility of NHS ester crosslinkers lies in a well-defined chemical reaction: the nucleophilic acyl substitution between the NHS ester and a primary amine.[4] This reaction forms a stable amide bond, effectively creating a covalent bridge between two molecules.[4][5]
However, the success of this reaction is a delicate balance, primarily governed by pH. The primary amine (-NH₂) of a lysine residue or a protein's N-terminus is the reactive species.[6] At physiological or slightly alkaline pH (typically 7.2-9.0), the amine is sufficiently deprotonated to act as a potent nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.[4][5][6]
Simultaneously, a competing reaction—hydrolysis—is always at play.[5][7] Water molecules can also act as nucleophiles, attacking the NHS ester and converting it to an unreactive carboxylic acid. The rate of this hydrolysis reaction increases significantly with pH.[7][8] Therefore, the selection of an appropriate reaction buffer and pH is a critical first step in any crosslinking experiment.
Figure 1: The primary reaction pathway of an NHS ester with a primary amine, leading to a stable amide bond, and the competing hydrolysis reaction.
Choosing Your Weapon: A Comparative Analysis of Homobifunctional NHS Esters
The versatility of homobifunctional NHS ester crosslinkers stems from the variety of available spacer arm lengths, solubility characteristics, and cleavability. The choice of a specific crosslinker is dictated by the experimental goals.
Spacer Arm Length: Probing the Geometry of Interaction
The spacer arm dictates the distance between the two reactive NHS ester groups. This is a critical parameter when studying protein-protein interactions, as it provides spatial information about the proximity of lysine residues on interacting partners.[9]
| Crosslinker | Spacer Arm Length (Å) | Key Characteristics |
| DSS (Disuccinimidyl suberate) | 11.4 | Membrane permeable, insoluble in water.[4] |
| BS³ (Bis(sulfosuccinimidyl) suberate) | 11.4 | Water-soluble, membrane impermeable.[][11] |
| DSG (Disuccinimidyl glutarate) | 7.7 | Shorter spacer arm for probing very close interactions.[12] |
| BS(PEG)₅ | 21.7 | Polyethylene glycol (PEG) spacer enhances solubility.[13] |
| BS(PEG)₉ | 35.8 | Longer PEG spacer for probing distant interactions and increasing solubility.[13] |
Solubility and Membrane Permeability: Targeting Your Environment
The solubility of a crosslinker is a key determinant of its utility in different biological systems.
-
NHS Esters (e.g., DSS): These are generally hydrophobic and must be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to an aqueous reaction.[14][15] Their hydrophobicity allows them to permeate cell membranes, making them suitable for intracellular crosslinking.[14]
-
Sulfo-NHS Esters (e.g., BS³): The addition of a sulfonate group to the NHS ring renders these crosslinkers water-soluble and membrane-impermeable.[][14] This is a significant advantage for crosslinking proteins on the cell surface or for in vitro applications where organic solvents could denature sensitive proteins.[][16]
Figure 2: Differential application of NHS and Sulfo-NHS esters based on their membrane permeability.
Cleavable vs. Non-Cleavable Linkers: The Power of Reversibility
-
Non-Cleavable Linkers (e.g., DSS, BS³): These form permanent, stable amide bonds.[17] They are ideal for applications where the primary goal is to stabilize a protein complex for downstream analysis like SDS-PAGE or western blotting.[4]
-
Cleavable Linkers (e.g., EGS): These contain a spacer arm with a linkage that can be broken under specific conditions. For example, EGS (ethylene glycol bis(succinimidyl succinate)) has a hydroxylamine-cleavable ester linkage in its spacer arm.[13] Cleavable linkers are invaluable for applications like mass spectrometry-based identification of crosslinked peptides, as the cleavage allows for the separation of the interacting proteins for individual analysis.[18]
In the Trenches: A Validated Protocol for Protein Crosslinking
The following protocol provides a robust starting point for crosslinking protein solutions in vitro. It is crucial to remember that optimization is key, and the concentrations of both protein and crosslinker, as well as incubation times, may need to be adjusted for each specific system.
Materials
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate buffer)[5]
-
Homobifunctional NHS ester crosslinker (e.g., BS³)
-
Anhydrous DMSO (if using a water-insoluble crosslinker)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[19]
-
Desalting column or dialysis cassette
Experimental Workflow
Figure 3: A generalized experimental workflow for in vitro protein crosslinking with homobifunctional NHS esters.
Detailed Steps
-
Buffer Exchange: Ensure your protein solution is in an amine-free buffer at a pH between 7.2 and 8.5.[5] Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester and must be avoided.[8][20]
-
Prepare Crosslinker Stock: Immediately before use, dissolve the NHS ester crosslinker in the appropriate solvent (anhydrous DMSO for water-insoluble esters, or the reaction buffer for water-soluble esters) to create a concentrated stock solution.[15] NHS esters are moisture-sensitive, so it is crucial to use anhydrous solvent and to allow the reagent vial to come to room temperature before opening to prevent condensation.[8][21]
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein solution. A common starting point is a 20- to 50-fold molar excess of crosslinker to protein. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[19] Shorter incubation times at room temperature are often sufficient.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 20-50 mM.[19] This will react with and deactivate any excess NHS ester. Incubate for an additional 15 minutes at room temperature.[19]
-
Purification: Remove excess crosslinker and quenching reagent by using a desalting column or through dialysis against a suitable buffer.[19]
-
Analysis: Analyze the crosslinked products by SDS-PAGE, western blotting, or mass spectrometry to determine the extent of crosslinking and to identify the interacting partners.
Navigating the Pitfalls: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no crosslinking | Inactive crosslinker due to hydrolysis. | Use a fresh vial of crosslinker. Store desiccated at -20°C and warm to room temperature before opening.[8][21] |
| Presence of primary amines in the buffer. | Perform a buffer exchange into an amine-free buffer like PBS or HEPES.[22] | |
| Insufficient crosslinker concentration. | Increase the molar excess of the crosslinker. | |
| Protein concentration is too low. | Concentrate the protein sample. Crosslinking is a bimolecular reaction and is more efficient at higher concentrations. | |
| Excessive polymerization/aggregation | Crosslinker concentration is too high. | Perform a titration to determine the optimal crosslinker concentration. |
| Incubation time is too long. | Reduce the incubation time. | |
| Non-specific crosslinking | The "shotgun" nature of homobifunctional crosslinkers.[12] | Consider using a heterobifunctional or photo-reactive crosslinker for more controlled, two-step crosslinking.[12] |
Conclusion: A Powerful Tool in the Right Hands
Homobifunctional NHS ester crosslinkers are indispensable tools for the modern life scientist. A thorough understanding of their underlying chemistry, the critical role of reaction conditions, and the diverse properties of available reagents empowers researchers to move beyond trial-and-error and to rationally design experiments that yield clear and interpretable results. By carefully considering the experimental goals and potential pitfalls, investigators can confidently employ these versatile reagents to unravel the intricate networks of protein interactions that govern cellular life.
References
-
Alegria-Schaffer, A. (2014). General protein-protein cross-linking. Methods in enzymology, 539, 81–87. [Link]
-
Water-Soluble Crosslinkers: The Advantage of Sulfo-SMCC. [Link]
-
Kalk, A., & Schmidt, C. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of mass spectrometry : JMS, 44(6), 833–842. [Link]
-
Schmidt, C., & Robinson, C. V. (2014). On the efficiency of NHS ester cross-linkers for stabilizing integral membrane protein complexes. Journal of the American Society for Mass Spectrometry, 25(10), 1775–1783. [Link]
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]
-
The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. J-Stage. [Link]
-
Homobifunctional Crosslinkers. Creative Biolabs. [Link]
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
-
Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. PMC - NIH. [Link]
-
Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology. [Link]
-
Cross-Linking Reagents. [Link]
-
Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. ResearchGate. [Link]
-
Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]
-
N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Amerigo Scientific. [Link]
-
N-Hydroxysuccinimide. Wikipedia. [Link]
-
What is the best NHS quenching agent? ResearchGate. [Link]
-
How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. [Link]
Sources
- 1. Homobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 2. korambiotech.com [korambiotech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. On the efficiency of NHS ester cross-linkers for stabilizing integral membrane protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Crosslinking Reagents | Fisher Scientific [fishersci.no]
- 14. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. covachem.com [covachem.com]
- 16. nbinno.com [nbinno.com]
- 17. purepeg.com [purepeg.com]
- 18. purepeg.com [purepeg.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Synthesis and Purity of Disuccinimidyl Adipate (DSA)
Abstract
This compound (DSA), a homobifunctional N-hydroxysuccinimide (NHS) ester, serves as a critical crosslinking reagent in biotechnology and pharmaceutical development. Its ability to covalently link molecules containing primary amines makes it invaluable for studying protein-protein interactions, developing antibody-drug conjugates (ADCs), and synthesizing Proteolysis-Targeting Chimeras (PROTACs)[1][2][3]. The efficacy of DSA in these applications is directly contingent on its purity. This guide provides a comprehensive overview of the synthesis, purification, and analytical validation of this compound, designed for researchers and drug development professionals who require a deep, practical understanding of this versatile linker.
The Chemistry of this compound
This compound consists of a six-carbon adipate spacer flanked by two NHS ester groups[1]. These terminal NHS esters are highly reactive toward nucleophilic attack by primary amines, such as those on the N-terminus of a protein or the side chain of a lysine residue, forming stable amide bonds[4][5]. This reaction proceeds efficiently at neutral to slightly basic pH (7-9)[5]. However, the NHS ester is also susceptible to hydrolysis, particularly under basic conditions or in the presence of moisture, which underscores the need for precise control during synthesis and handling[4].
Synthesis of this compound
The most common and robust method for synthesizing DSA involves the carbodiimide-mediated coupling of adipic acid with N-hydroxysuccinimide (NHS)[4]. Dicyclohexylcarbodiimide (DCC) is the standard coupling agent for this reaction.
Principle and Mechanism
The synthesis is a two-step process occurring in a single pot.
-
Activation of Carboxylic Acid: DCC reacts with the carboxylic acid groups of adipic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable but readily undergoes nucleophilic attack.
-
Nucleophilic Substitution: N-hydroxysuccinimide acts as the nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate. This results in the formation of the desired this compound and an insoluble byproduct, dicyclohexylurea (DCU)[4].
The precipitation of DCU from the reaction mixture helps drive the reaction to completion.
Visualizing the Synthesis Pathway
Sources
An In-depth Technical Guide to Disuccinimidyl Adipate (DSA) in Bioconjugation and Crosslinking
Introduction: The Molecular Architecture and Utility of a Homobifunctional Crosslinker
In the intricate world of protein chemistry and drug development, the ability to covalently link molecules is a cornerstone of innovation. Disuccinimidyl adipate (DSA) emerges as a powerful yet elegantly simple tool in this context. It is a homobifunctional crosslinking agent, meaning it possesses two identical reactive groups at either end of a spacer arm.[1][2][3] This symmetrical design makes it an invaluable reagent for a variety of applications, from stabilizing protein-protein interactions to constructing complex bioconjugates.[4][5]
At its core, DSA consists of an adipate spacer, a six-carbon aliphatic chain, flanked by two N-hydroxysuccinimide (NHS) ester groups.[4][6] These NHS esters are the workhorses of the molecule, exhibiting high reactivity toward primary amines (–NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins.[6][7] This reaction, occurring optimally at a pH range of 7 to 9, results in the formation of a highly stable amide bond, covalently linking the target molecules and releasing N-hydroxysuccinimide as a byproduct.[7][8][9] The non-cleavable and water-insoluble nature of the adipate spacer provides a permanent, hydrophobic linkage between conjugated molecules.[7][10]
This guide provides an in-depth exploration of this compound, detailing its mechanism of action, core applications, and field-proven protocols to empower researchers in their scientific endeavors.
Core Principles: Mechanism of Action and Key Physicochemical Properties
The efficacy of DSA hinges on the chemistry of its NHS ester functional groups. The reaction is a nucleophilic acyl substitution where the primary amine of a biomolecule acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This process is efficient and specific for primary amines under mild, near-physiological conditions, which is crucial for preserving the native structure and function of proteins.[7][11]
A critical consideration when working with DSA is its susceptibility to hydrolysis. In aqueous environments, water molecules can also act as nucleophiles, hydrolyzing the NHS ester back to a carboxylic acid and rendering the crosslinker inactive.[7][12] This competitive reaction underscores the importance of preparing DSA solutions immediately before use and working in amine-free buffers to maximize conjugation efficiency.[9][10]
Table 1: Physicochemical Properties of this compound (DSA)
| Property | Value | Source(s) |
| Molecular Weight | 340.29 g/mol | [6][8] |
| Chemical Formula | C14H16N2O8 | [6] |
| Spacer Arm Length | ~8.4 Å (Angstroms) | [8] (Note: Spacer length can be estimated based on the hexanedioate structure) |
| Reactivity | Primary Amines (-NH2) | [4][6][7] |
| Resulting Linkage | Amide Bond | [2][7] |
| Solubility | Soluble in organic solvents (DMSO, DMF); Water-insoluble | [4][6][7] |
| Cleavability | Non-cleavable | [3] |
Visualizing the Mechanism: DSA Reaction Pathway
The following diagram illustrates the fundamental reaction between a single NHS ester group of DSA and a protein's primary amine. In a typical crosslinking scenario, this reaction occurs at both ends of the DSA molecule.
Caption: Reaction of an NHS ester with a primary amine to form a stable amide bond.
Primary Applications in Research and Drug Development
DSA's ability to efficiently link amine-containing molecules makes it a versatile tool across various scientific disciplines.
Protein-Protein Interaction Analysis
A primary use of DSA is to study and stabilize both transient and stable protein-protein interactions.[5] By covalently "freezing" protein complexes in place, researchers can identify binding partners that might otherwise dissociate during analysis.[5][13] This is particularly useful for:
-
Confirming interactions: Demonstrating that two proteins are in close proximity within a complex.[5]
-
Mapping interaction surfaces: By analyzing the cross-linked peptides via mass spectrometry, the specific regions of contact can be identified.[14]
-
Isolating weak or transient interactors: Crosslinking can capture fleeting interactions that are often missed by other methods like co-immunoprecipitation alone.[13]
Enzyme and Antibody Conjugation
DSA is frequently used to create functional bioconjugates. This involves linking an enzyme or antibody to another molecule to combine their functionalities. For example:
-
Creating Enzyme-Labeled Antibodies: An enzyme (like Horseradish Peroxidase, HRP) can be conjugated to an antibody for use in immunoassays such as ELISA.
-
Immobilization: Proteins can be crosslinked to amine-functionalized surfaces, such as beads or plates, for use in affinity chromatography or diagnostic assays.[7]
PROTAC Synthesis
In the rapidly advancing field of targeted protein degradation, DSA serves as a homobifunctional linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[15][16] A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[15] The adipate chain of DSA can form the backbone linker connecting the target-binding ligand and the E3 ligase ligand.[15][16]
Experimental Protocols and Methodologies
The following protocols are provided as a guide. Optimization is often necessary based on the specific proteins and experimental goals.
Protocol 1: General Protein-Protein Crosslinking
This protocol provides a framework for crosslinking interacting proteins in a purified sample.
A. Materials
-
This compound (DSA)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Protein Sample in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, MES) at pH 7.2-8.0
-
Quenching Buffer: 1M Tris-HCl, pH 7.5 or 1M Glycine
-
SDS-PAGE analysis equipment
B. Step-by-Step Methodology
-
Equilibrate Reagents: Allow the vial of DSA to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent.[9][10]
-
Prepare DSA Stock Solution: Immediately before use, dissolve DSA in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-25 mM).[10] Do not store the stock solution, as the NHS-ester will hydrolyze over time.[10]
-
Crosslinking Reaction: Add the DSA stock solution to the protein sample. The final concentration of DSA will need to be optimized. A common starting point is a 20- to 50-fold molar excess of crosslinker to protein, especially for protein concentrations below 5 mg/mL.[10][17]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[9][10] Longer incubation times or higher temperatures can increase crosslinking efficiency but also risk protein denaturation or aggregation.
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[10] The primary amines in Tris or glycine will react with and consume any excess DSA. Incubate for 15 minutes at room temperature.[9][10]
-
Analysis: Analyze the reaction products using SDS-PAGE. Successful crosslinking will result in the appearance of new, higher-molecular-weight bands corresponding to the crosslinked protein complex. A control lane with un-crosslinked protein is essential for comparison.
Workflow for Protein Crosslinking Experiment
Caption: A typical experimental workflow for protein crosslinking using DSA.
Causality and Trustworthiness in Protocol Design
-
Why an Amine-Free Buffer? Buffers containing primary amines (like Tris) will compete with the target protein for reaction with DSA, significantly reducing or eliminating crosslinking efficiency.[9] The choice of a non-reactive buffer like PBS or HEPES is a self-validating step to ensure the reagent is available for the intended reaction.
-
Why Quench the Reaction? Quenching is a critical control step. It ensures that the crosslinking is limited to the intended incubation period and prevents non-specific crosslinking with other reagents added in downstream steps (e.g., antibodies in a Western blot).[17]
-
Why Dissolve DSA Immediately Before Use? The NHS ester is moisture-sensitive.[10] Preparing the solution fresh minimizes hydrolysis, ensuring the reagent's reactivity is at its peak. This practice builds trustworthiness into the protocol by maximizing the potential for a successful outcome.
Troubleshooting and Expert Insights
| Problem | Potential Cause | Recommended Solution |
| No/Low Crosslinking Efficiency | 1. Inactive (hydrolyzed) DSA. 2. Presence of primary amines in buffer. 3. Insufficient crosslinker concentration. | 1. Use a fresh vial of DSA; prepare stock solution immediately before use in anhydrous solvent.[10] 2. Perform buffer exchange into an amine-free buffer like PBS or HEPES.[9] 3. Increase the molar excess of DSA; perform a titration to find the optimal concentration. |
| Protein Precipitation/Aggregation | 1. Excessive crosslinking (intermolecular). 2. Protein is sensitive to the organic solvent (DMSO/DMF). | 1. Reduce the DSA concentration, incubation time, or temperature.[10] 2. Minimize the final concentration of the organic solvent in the reaction mixture (typically <10%). If insolubility persists, consider a water-soluble analogue like BS3.[7] |
| Loss of Protein Activity | Crosslinking has occurred at a critical site (e.g., active site, binding interface). | 1. Reduce the DSA concentration to favor intramolecular crosslinking or crosslinking of fewer sites. 2. If the modified lysine is essential, consider a different crosslinking chemistry targeting other residues (e.g., sulfhydryls).[2] |
Conclusion
This compound is a foundational tool in the bioconjugationist's toolkit. Its straightforward, amine-reactive chemistry provides a reliable method for covalently linking proteins and other biomolecules. By understanding the principles of its mechanism, the importance of reaction conditions, and the logic behind established protocols, researchers can effectively leverage DSA to investigate complex biological systems, create novel diagnostic reagents, and contribute to the development of innovative therapeutics like PROTACs.
References
-
Creative Biolabs. (n.d.). Homobifunctional Crosslinkers. Retrieved from [Link]
-
AxisPharm. (n.d.). Di(N-succinimidyl)adipate (DSA), CAS 59156-70-6. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). What Are the Specific Steps for DSS Protein Crosslinking?. Retrieved from [Link]
-
CF Plus Chemicals. (n.d.). Di-(N-succinimidyl) adipate. Retrieved from [Link]
- ProteoChem. (n.d.). DSS Crosslinking Protocol.
-
Akaki et al. (2022). DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex. Bio-protocol, 12(15), e4482. Retrieved from [Link]
-
S.S. Wong. (n.d.). How to cross-link proteins. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of the different cross-linking reagents discussed in this review. Retrieved from [Link]
-
Apexmol. (n.d.). Di(N-succinimidyl) adipate PROTAC Linker chemical. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). General Protein–Protein Cross-Linking. Retrieved from [Link]
- Hermanson, G. T. (2013).
-
National Center for Biotechnology Information. (n.d.). Di(2-ethylhexyl) adipate. In Some Industrial Chemicals. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Homobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 3. covachem.com [covachem.com]
- 4. Di(N-succinimidyl)adipate (DSA), CAS 59156-70-6 | AxisPharm [axispharm.com]
- 5. fgsc.net [fgsc.net]
- 6. Di(N-succinimidyl)adipate, 59156-70-6 | BroadPharm [broadpharm.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. Di-(N-succinimidyl) adipate — CF Plus Chemicals [cfplus.cz]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Buy Di(N-succinimidyl) adipate | 59156-70-6 [smolecule.com]
- 13. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Di(N-succinimidyl) adipate | 59156-70-6 [chemicalbook.com]
- 17. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
An In-Depth Technical Guide to Protein Crosslinking with Disuccinimidyl Suberate (DSS)
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the fundamental principles and practical applications of protein crosslinking using Disuccinimidyl suberate (DSS). It is intended for researchers, scientists, and drug development professionals who are looking to utilize this powerful technique for studying protein-protein interactions, elucidating protein complex architecture, and defining protein conformational changes.
Introduction: The Power of Covalent Capture
In the dynamic world of cellular biology, proteins rarely act in isolation. They form intricate networks of interactions that are often transient and challenging to study. Chemical crosslinking provides a robust method to "freeze" these interactions by creating stable covalent bonds between interacting proteins. Among the arsenal of crosslinking reagents, Disuccinimidyl suberate (DSS) has emerged as a workhorse due to its well-defined chemistry and versatility.
DSS is a homobifunctional crosslinker, meaning it has two identical reactive groups, N-hydroxysuccinimide (NHS) esters, at either end of an 8-carbon spacer arm. These NHS esters readily react with primary amines, such as the side chain of lysine residues and the N-terminus of a polypeptide chain, to form stable amide bonds. This process, known as amine-reactive crosslinking, is one of the most common and well-characterized methods for covalently linking proteins.
This guide will delve into the core principles of DSS crosslinking, from the underlying chemistry to detailed experimental protocols and data analysis considerations. We will explore how to design and execute successful crosslinking experiments, interpret the resulting data, and troubleshoot common challenges.
The Chemistry of DSS Crosslinking: A Tale of Two Amines
The utility of DSS lies in its specific and efficient reaction with primary amines. The NHS esters at each end of the DSS molecule are highly reactive towards nucleophilic attack by the unprotonated form of primary amines.
The Reaction Mechanism
The crosslinking reaction proceeds in two steps:
-
First Reaction: One of the NHS esters on the DSS molecule reacts with a primary amine on a protein to form a stable amide bond, releasing an NHS molecule as a byproduct. At this stage, the DSS molecule is tethered to the first protein.
-
Second Reaction: The second NHS ester at the other end of the DSS spacer arm then reacts with a nearby primary amine on another protein (intermolecular crosslink) or the same protein (intramolecular crosslink) to form a second amide bond.
This two-step process effectively creates a covalent bridge between the two amino acid residues.
Critical Reaction Parameters
The efficiency and specificity of DSS crosslinking are highly dependent on several key parameters:
-
pH: The reaction is highly pH-dependent. Primary amines must be in their unprotonated, nucleophilic state to react with the NHS ester. Therefore, the reaction is typically carried out at a pH of 7.0-9.0.
-
Temperature and Incubation Time: The reaction rate is influenced by temperature. Reactions are often performed at room temperature for 30-60 minutes or at 4°C for longer incubation times to slow down the reaction and potentially increase specificity.
-
Buffer Composition: It is crucial to use buffers that do not contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as these will compete with the target proteins for reaction with the DSS, thereby quenching the crosslinking reaction. Phosphate, carbonate/bicarbonate, and HEPES buffers are excellent choices.
The DSS Family of Crosslinkers: Choosing the Right Tool for the Job
While DSS is the most common non-cleavable amine-to-amine crosslinker, several analogs have been developed to provide additional functionalities for more complex experimental designs.
| Crosslinker | Spacer Arm (Å) | Cleavable? | Mass (Da) | Key Features |
| DSS | 11.4 | No | 224.22 | The standard, non-cleavable crosslinker. |
| BS3 | 11.4 | No | 456.36 | A water-soluble version of DSS, ideal for working with proteins in aqueous buffers without the need for organic solvents. |
| DSG | 7.7 | No | 196.18 | A shorter spacer arm version of DSS, useful for probing for very close interactions. |
| DSP (Lomant's Reagent) | 12.0 | Yes (Thiol) | 272.38 | Contains a disulfide bond in the spacer arm, allowing the crosslink to be cleaved with reducing agents like DTT or β-mercaptoethanol. |
| EGS | 16.1 | No | 456.41 | A longer, water-soluble crosslinker for capturing more distant interactions. |
Experimental Design and Protocols: A Step-by-Step Guide
A successful DSS crosslinking experiment requires careful planning and execution. Here, we provide a general workflow and a detailed protocol for a typical crosslinking experiment followed by analysis by SDS-PAGE.
Experimental Workflow
The following diagram illustrates the key steps in a DSS crosslinking experiment.
Caption: A simplified workflow for crosslinking mass spectrometry (XL-MS).
Key Considerations for XL-MS
-
Enrichment of Crosslinked Peptides: Crosslinked peptides are often present in low abundance compared to unmodified peptides. Therefore, enrichment strategies such as size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography are often employed after proteolytic digestion.
-
Specialized Data Analysis Software: The identification of crosslinked peptides from complex MS/MS spectra requires specialized software. Several academic and commercial software packages are available, such as pLink, xQuest, and Thermo Scientific Proteome Discoverer with the XlinkX node. These programs are designed to identify the specific peptide sequences and the crosslinked residues.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No crosslinking observed | - Inactive DSS (hydrolyzed) | - Use a fresh stock of DSS. |
| - Presence of primary amines in the buffer | - Use an amine-free buffer like PBS or HEPES. | |
| - Low protein concentration | - Increase the protein concentration. | |
| Excessive crosslinking/aggregation | - DSS concentration is too high | - Perform a DSS concentration titration to find the optimal concentration. |
| - Long incubation time | - Reduce the incubation time. | |
| High background/non-specific crosslinking | - Non-specific binding of DSS | - Optimize reaction conditions (pH, temperature, time). |
| - Protein sample is not pure | - Ensure high purity of the protein sample. |
Conclusion: A Powerful Tool for Structural Biology
DSS crosslinking is a powerful and versatile technique for probing protein structure and interactions. By understanding the underlying chemistry and carefully designing experiments, researchers can gain valuable insights into the organization of protein complexes and the dynamics of protein conformation. When combined with advanced analytical techniques like mass spectrometry, DSS crosslinking can provide high-resolution information that is complementary to other structural biology methods.
References
-
Creative Molecules Inc. "Amine Reactive Crosslinkers". [Link]
Core Principles: Understanding the Chemistry of DSA
An In-depth Technical Guide to the Safe Handling and Application of Disuccinimidyl Adipate (DSA)
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the safe handling, storage, and application of this compound (DSA). Moving beyond procedural checklists, this document elucidates the chemical principles underpinning best practices, ensuring both experimental integrity and personal safety.
This compound (CAS 59156-70-6) is a homobifunctional crosslinking agent widely employed in bioconjugation, particularly for covalently linking proteins and other biomolecules.[1] Its utility stems from the two N-hydroxysuccinimide (NHS) ester groups located at either end of a 6-carbon adipate spacer. These NHS esters are highly reactive toward primary amines (-NH₂), such as those on the side chain of lysine residues or the N-terminus of a protein, forming stable and irreversible amide bonds.[2]
The primary challenge in working with DSA is the inherent instability of the NHS ester moiety in aqueous environments. The ester is highly susceptible to hydrolysis, a competing reaction that cleaves the ester and renders the molecule inert. This hydrolysis is the single most critical factor to control for successful and reproducible conjugation.
Mechanism: Aminolysis vs. Hydrolysis The desired reaction (aminolysis) and the competing side-reaction (hydrolysis) are critically dependent on pH. While the deprotonated primary amine required for the reaction is more abundant at higher pH, so too is the hydroxide ion that drives hydrolysis.[3]
Caption: Reaction pathways for this compound (DSA).
The rate of this hydrolysis is profoundly influenced by pH, as detailed in the table below. This data is essential for experimental design, dictating buffer choice and reaction time.
| pH | Temperature | Half-life of NHS Ester Hydrolysis | Source(s) |
| 7.0 | 0°C | 4 - 5 hours | [4] |
| 7.4 | Ambient | > 120 minutes | [5] |
| 8.6 | 4°C | 10 minutes | [4] |
| 9.0 | Ambient | < 9 minutes | [5] |
| Table 1: pH-dependent hydrolysis rates of NHS esters. |
This inherent instability mandates that stock solutions of DSA be prepared in anhydrous (water-free) organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and used immediately.[4][6]
Hazard Identification and Toxicology
While valued for its reactivity, DSA is not benign and presents several health hazards that require strict control measures. It is classified according to the Globally Harmonized System (GHS) as follows:
| Hazard Class | GHS Code | Signal Word | Pictogram |
| Skin Corrosion/Irritation (Category 2) | H315 | Warning | GHS07 Exclamation |
| Serious Eye Damage/Eye Irritation (Category 2) | H319 | Warning | Mark |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3) | H335 | Warning | |
| Skin Sensitization (Category 1) | H317 | Warning | |
| Table 2: GHS Hazard Classification for this compound.[2] |
The most significant, and often overlooked, risk is allergic skin sensitization (H317) .[2] Initial contact may only cause mild irritation, but repeated exposure can lead to a more severe allergic response. Therefore, preventing all skin contact is paramount. The fine, lightweight nature of the solid powder increases the risk of inadvertent inhalation, leading to respiratory irritation.[2]
Risk Assessment and Mitigation: A Multi-Layered Approach
A robust safety protocol relies on a hierarchy of controls, from engineering solutions to personal protective equipment.
Engineering Controls
-
Chemical Fume Hood: All handling of solid DSA powder (e.g., weighing, preparing stock solutions) must be performed inside a certified chemical fume hood. This contains the fine powder and any vapors from the organic solvents used.
-
Ventilation: Ensure good general laboratory ventilation to minimize background levels of any airborne contaminants.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling DSA in any form:
| PPE Item | Specification | Rationale |
| Laboratory Coat | Standard, buttoned, with long sleeves. | Protects skin and personal clothing from minor splashes and spills. |
| Gloves | Nitrile gloves. Check for tears before use and change immediately if contaminated. | Prevents skin contact, mitigating both irritation and the risk of sensitization.[2] |
| Eye Protection | Chemical safety goggles that provide a seal around the eyes. | Protects against splashes of solutions and accidental projection of solid powder into the eyes.[2] |
| Respiratory Protection | For weighing large quantities of powder, an N95-rated (or higher) dust mask or respirator should be used. | Prevents inhalation of the fine powder, which can cause respiratory tract irritation.[7] |
| Table 3: Required Personal Protective Equipment (PPE). |
Storage and Handling
-
Solid DSA: Store in a tightly sealed container at the recommended temperature (typically -20°C) in a dry environment, preferably under an inert gas like argon or nitrogen.[8] Moisture is the primary cause of degradation.
-
Stock Solutions: DSA is not stable in solution.[9] Prepare stock solutions fresh for each experiment in an anhydrous, amine-free solvent (e.g., high-quality DMSO or DMF).[6] If a stock solution must be stored for a very short period, it should be aliquoted to avoid freeze-thaw cycles, sealed tightly to prevent moisture ingress, and stored at -80°C.
Safe Experimental Workflow: A Step-by-Step Protocol
This protocol outlines a typical bioconjugation reaction, integrating safety and best practices at each stage.
Caption: Safe workflow for a typical DSA bioconjugation experiment.
Step 1: Preparation (in Chemical Fume Hood)
-
Don all required PPE. (Table 3)
-
Allow the DSA container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Weigh the required amount of DSA powder directly into a microfuge tube.
-
Scientist's Note: Perform this step swiftly to minimize exposure to air. Close the main container immediately.
-
Add the appropriate volume of anhydrous DMSO or DMF to the microfuge tube to create a concentrated stock solution (e.g., 10-25 mg/mL). Vortex thoroughly until fully dissolved. Use this solution immediately.
Step 2: Protein and Buffer Preparation
-
Prepare your protein solution in an amine-free buffer at the optimal pH. Common choices include Phosphate Buffered Saline (PBS) or HEPES at pH 7.2-8.0.[4]
-
Scientist's Note: Do NOT use buffers containing primary amines, such as Tris (TBS), as they will compete with the protein for reaction with the DSA.[4]
Step 3: Conjugation Reaction
-
Add the freshly prepared DSA stock solution to the protein solution while gently vortexing. The final concentration of organic solvent should typically be kept below 10% (v/v) to avoid protein denaturation.
-
Allow the reaction to proceed for 30 minutes to 2 hours at room temperature or 2-4 hours at 4°C. The optimal time depends on the protein and desired degree of labeling.
Step 4: Quenching and Purification
-
Stop the reaction by adding a quenching buffer containing a high concentration of primary amines. A final concentration of 20-50 mM Tris or glycine is effective.[4] Incubate for 15-30 minutes.
-
Remove the excess, unreacted crosslinker and byproducts (N-hydroxysuccinimide) via dialysis, desalting columns, or size-exclusion chromatography.
Emergency Procedures
In the event of an accident, prompt and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while flushing.[2][10] Seek medical attention if irritation or signs of an allergic reaction develop.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[2][10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[2] If they experience difficulty breathing, seek immediate medical attention.
-
Minor Spill (Solid): If a small amount of powder is spilled inside a fume hood, decontaminate the area by wiping with a damp paper towel (to avoid raising dust). For spills outside a hood, wear appropriate PPE (including respiratory protection), gently cover the spill with damp paper towels, and then sweep up the material into a designated waste container.[7]
-
Major Spill: Evacuate the immediate area and alert laboratory personnel and the institutional safety officer. Prevent entry to the area. Trained emergency personnel should handle the cleanup.[11]
Waste Disposal
Proper disposal is a critical component of the chemical lifecycle. While some institutional waste streams may classify adipate esters as non-hazardous, this is often in the context of dilute mixtures.[12] Given the GHS classifications of pure DSA as a skin/eye irritant and a skin sensitizer, the precautionary principle must apply.
-
Solid Waste: All unused solid DSA and any materials grossly contaminated with the powder (e.g., weigh boats, pipette tips) should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Unused stock solutions in organic solvents and aqueous reaction mixtures (before purification) containing DSA should be collected as hazardous chemical waste. Do not pour down the drain.
-
Contaminated Materials: Gloves, paper towels, and other disposable materials used during handling and cleanup should be placed in a sealed bag and disposed of as solid hazardous waste.[11]
Consult your institution's specific waste disposal guidelines and always err on the side of caution by treating DSA waste as hazardous.[13]
References
-
The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. J-Stage. [Link]
-
MATERIAL SAFETY DATASHEET Di-(N-succinimidyl) adipate. CF Plus Chemicals. [Link]
-
Di-(N-succinimidyl) adipate. CF Plus Chemicals. [Link]
-
Chemical Exposure and Spill Response Procedure. New Mexico State University. [Link]
-
Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]
-
CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]
-
Chemical Spill Procedures. University of Wollongong. [Link]
-
Di(N-succinimidyl)adipate Safety Data Sheet. Watson International. [Link]
-
Chemical Waste Name or Mixtures. University of California, Irvine Environmental Health & Safety. [Link]
-
Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Royal Society of Chemistry. [Link]
Sources
- 1. Di-(N-succinimidyl) adipate — CF Plus Chemicals [cfplus.cz]
- 2. cfplus.cz [cfplus.cz]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. lumiprobe.com [lumiprobe.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Di(N-succinimidyl)adipate, 59156-70-6 | BroadPharm [broadpharm.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. emergencyplanning.nmsu.edu [emergencyplanning.nmsu.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 13. watson-int.com [watson-int.com]
Methodological & Application
Unveiling Protein Architectures: A Detailed Application Note and Protocol for Disuccinimidyl Adipate (DSA) Crosslinking for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Capturing Protein Interactions in 3D
The intricate dance of proteins within a cell governs nearly all biological processes. Understanding the three-dimensional architecture of protein complexes is paramount to deciphering their function, and in turn, developing targeted therapeutics. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture a snapshot of these interactions, providing distance constraints that help to elucidate protein structures and interaction interfaces.[1][2][3][4]
This application note provides a comprehensive guide to the use of disuccinimidyl adipate (DSA), a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker, for studying protein-protein interactions. DSA is a valuable tool for covalently linking proteins that are in close proximity, offering structural insights that complement other techniques like X-ray crystallography and cryo-electron microscopy.[5] We will delve into the chemical principles of DSA crosslinking, provide a detailed, field-proven protocol, and discuss the subsequent mass spectrometry and data analysis workflow.
The Chemistry of this compound (DSA) Crosslinking
This compound (DSA) is an amine-reactive, homobifunctional crosslinker.[6][7][8] Its structure consists of an adipate spacer arm flanked by two N-hydroxysuccinimide (NHS) ester reactive groups.[6][9]
Key Properties of DSA:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆N₂O₈ | [6][9] |
| Molecular Weight | 340.28 g/mol | [9] |
| Spacer Arm Length | ~8.6 Å (Adipate) | |
| Reactivity | Primary amines (-NH₂) | [6][10][11] |
The NHS esters of DSA react specifically with primary amines, which are present at the N-terminus of polypeptide chains and on the side chain of lysine (Lys, K) residues.[10] This reaction, which is most efficient at a pH range of 7.2 to 8.5, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[10][11][12]
It is crucial to understand that the primary competing reaction is the hydrolysis of the NHS ester by water, which also increases with pH.[10][13] This hydrolysis renders the crosslinker inactive. Therefore, careful control of reaction conditions is essential for successful crosslinking.
Experimental Workflow Overview
A typical XL-MS experiment using DSA involves several key stages, from sample preparation to data analysis and structural modeling.
Figure 1. Generalized workflow for a crosslinking mass spectrometry experiment.[14]
Detailed Protocol for DSA Crosslinking of a Purified Protein Complex
This protocol provides a starting point for the crosslinking of a purified protein or protein complex in solution. Optimization of the crosslinker-to-protein molar ratio is critical and should be determined empirically for each specific system.[13]
Materials:
-
This compound (DSA): Store at -20°C with desiccant.[13]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): High purity, for dissolving DSA.[15][16]
-
Protein Sample: Purified protein or protein complex in an amine-free buffer.
-
Amine-Free Reaction Buffer: e.g., Phosphate-Buffered Saline (PBS) pH 7.4, HEPES buffer pH 7.5, or Sodium Bicarbonate buffer pH 8.3.[10][16][17] Crucially, avoid buffers containing primary amines like Tris or glycine. [10][13][18]
-
Quenching Buffer: 1 M Tris-HCl pH 8.0 or 1 M glycine.[12][13]
-
SDS-PAGE materials: For analysis of crosslinking efficiency.
-
Mass Spectrometry Grade Water and Solvents.
Procedure:
-
Buffer Exchange (if necessary):
-
If your protein sample is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free reaction buffer. This can be achieved by dialysis or using desalting columns.[16][18]
-
The final protein concentration should be in the low micromolar range (e.g., 1-10 µM) to favor intramolecular and specific intermolecular crosslinking over random collisions.[14]
-
-
Preparation of DSA Stock Solution:
-
Equilibrate the vial of DSA to room temperature before opening to prevent moisture condensation.[18]
-
Immediately before use, prepare a fresh stock solution of DSA in anhydrous DMSO or DMF.[15][19] For example, to make a 25 mM stock solution, dissolve the appropriate amount of DSA in the solvent. Do not store the stock solution as NHS esters are susceptible to hydrolysis.[18]
-
-
Crosslinking Reaction:
-
Add the DSA stock solution to the protein sample to achieve the desired final molar excess of crosslinker to protein. A good starting point is a 25:1, 50:1, and 100:1 molar ratio.[14]
-
The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept low (typically <10%) to avoid protein denaturation.[10][11]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[13][18] The lower temperature can help to minimize non-specific crosslinking and sample degradation.
-
-
Quenching the Reaction:
-
Verification of Crosslinking:
-
Before proceeding to mass spectrometry, it is advisable to verify the extent of crosslinking by running the crosslinked and non-crosslinked (control) samples on an SDS-PAGE gel.
-
Successful crosslinking will result in the appearance of higher molecular weight bands corresponding to crosslinked species (dimers, trimers, etc.) and a decrease in the intensity of the monomer band.[15]
-
Sample Preparation for Mass Spectrometry
Once the crosslinking reaction is complete and quenched, the sample must be prepared for mass spectrometry analysis.[20]
-
Denaturation, Reduction, and Alkylation:
-
Denature the crosslinked proteins using urea or guanidinium chloride.
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate cysteine residues with iodoacetamide (IAA) to prevent disulfide bond reformation.
-
-
Enzymatic Digestion:
-
Enrichment of Crosslinked Peptides (Optional but Recommended):
-
Crosslinked peptides are often present in low abundance compared to linear (unmodified) peptides.[21][22]
-
Enrichment strategies such as size-exclusion chromatography (SEC) or strong cation exchange (SCX) can be employed to increase the proportion of crosslinked peptides in the sample, thereby improving their detection by mass spectrometry.[22][23][24]
-
Mass Spectrometry and Data Analysis
The analysis of crosslinked samples presents unique challenges due to the complexity of the resulting peptide mixtures.[21]
LC-MS/MS Analysis:
-
The digested peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[21]
-
A data-dependent acquisition strategy is often employed, prioritizing the fragmentation of precursor ions with higher charge states (≥ +3), as crosslinked peptides typically carry a higher charge.[14]
Data Analysis Software:
Specialized software is required to identify the crosslinked peptides from the complex MS/MS spectra.[14] These programs can handle the complexity of spectra generated from two covalently linked peptides. Several software packages are available, including:
-
StavroX and MeroX: Tools for identifying various types of crosslinked peptides.[25]
-
xiSEARCH, xiFDR, and xiVIEW: A suite of tools for the identification, false discovery rate estimation, and visualization of crosslinking data.[26]
-
Xlink Analyzer: Software for the analysis and visualization of crosslinking data in the context of 3D protein structures.[1]
-
CLMSVault: A software suite for data analysis and visualization, including label-free quantification of crosslinked peptides.[27]
The output from these programs is a list of identified crosslinked peptides, which provides the distance constraints between specific amino acid residues. This information can then be used to model the 3D structure of the protein or protein complex.
Figure 2. Chemical reaction of DSA with primary amines on a protein.
Conclusion and Future Perspectives
This compound (DSA) is a versatile and effective crosslinker for probing protein structure and interactions. The protocol outlined in this application note provides a robust framework for conducting XL-MS experiments. As mass spectrometry instrumentation and data analysis software continue to advance, the application of chemical crosslinking, including the use of reagents like DSA, will undoubtedly play an increasingly important role in structural biology and drug discovery.[3][28][29] The integration of quantitative crosslinking approaches, such as those using isotopically labeled crosslinkers, will further enhance our ability to study the dynamics of protein complexes in response to various stimuli.[3][23]
References
-
StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data. [Link]
-
Courcelles, M., Coulombe-Huntington, J., Cossette, É., Gingras, A. C., Thibault, P., & Tyers, M. (2017). CLMSVault: a software suite for protein cross-linking mass spectrometry data analysis and visualization. BMC Bioinformatics, 18(1), 1-8. [Link]
-
Sample preparation guidelines for MS-based cross-linking (XL-MS). Max Perutz Labs. [Link]
-
Kosinski, J., von Appen, A., Ori, A., Kletter, D., Riemer, T., & Beck, M. (2015). Xlink Analyzer: software for analysis and visualization of cross-linking data in the context of three-dimensional structures. Journal of structural biology, 189(3), 177-183. [Link]
-
Kukacka, Z., Novak, P., Tretyachenko, V., Pompach, P., & Man, P. (2021). LinX: A Software Tool for Uncommon Cross-Linking Chemistry. Journal of Proteome Research, 20(4), 2139-2145. [Link]
-
Software. Rappsilber Laboratory. [Link]
-
Sinn, L. R., & Fitzgerald, M. C. (2014). Cross-linking and mass spectrometry methodologies to facilitate structural biology: finding a path through the maze. Journal of the American Society for Mass Spectrometry, 25(10), 1647-1659. [Link]
-
Chavez, J. D., & Bruce, J. E. (2016). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Current opinion in chemical biology, 30, 47-54. [Link]
-
Leitner, A. (2016). Cross-linking and other structural proteomics techniques: how chemistry is enabling mass spectrometry applications in structural biology. Chemical Science, 7(7), 4143-4155. [Link]
-
This compound. PubChem. [Link]
-
Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Molecular & Cellular Proteomics, 18(12), 2521-2531. [Link]
-
Di-(N-succinimidyl) adipate. CF Plus Chemicals. [Link]
-
The advancement of chemical cross-linking and mass spectrometry for structural proteomics: From single proteins to protein interaction networks. ResearchGate. [Link]
-
Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. Bioengineered, 9(1), 22-29. [Link]
-
Leitner, A. (2016). Cross-linking and other structural proteomics techniques: how chemistry is enabling mass spectrometry applications in structural biology. Semantic Scholar. [Link]
-
Di(N-succinimidyl)adipate (DSA), CAS 59156-70-6. AxisPharm. [Link]
-
Götze, M., Pettelkau, J., Schaks, S., Bosse, K., Ihling, C. H., & Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(23), 14355-14413. [Link]
-
DSA-12C6 X=13C - DSA-13C6 Product Information. Creative Molecules Inc. [Link]
-
Combining Chemical Cross-linking and Mass Spectrometry of Intact Protein Complexes to Study the Architecture of Multi-subunit Protein Assemblies. JoVE. [Link]
-
Developing crosslinking mass spectrometry - Dr Francis O'Reilly (Technische Universität Berlin). YouTube. [Link]
-
New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology. Trends in Chemistry, 3(11), 948-963. [Link]
-
Chemical Reactivity of Crosslinkers. Creative Biolabs. [Link]
-
Simplified Protocol for Cross-linking Mass Spectrometry Using the MS-Cleavable Cross-linker DSBU with Efficient Cross-link Identification. ResearchGate. [Link]
-
Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics. Molecular & Cellular Proteomics, 17(12), 2466-2481. [Link]
Sources
- 1. Xlink Analyzer: Software for analysis and visualization of cross-linking data in the context of three-dimensional structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 3. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-linking and other structural proteomics techniques: how chemistry is enabling mass spectrometry applications in structural biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Buy Di(N-succinimidyl) adipate | 59156-70-6 [smolecule.com]
- 6. Di-(N-succinimidyl) adipate — CF Plus Chemicals [cfplus.cz]
- 7. Di(N-succinimidyl)adipate (DSA), CAS 59156-70-6 | AxisPharm [axispharm.com]
- 8. synchem.de [synchem.de]
- 9. This compound | C14H16N2O8 | CID 11233085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. broadpharm.com [broadpharm.com]
- 19. creativemolecules.com [creativemolecules.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data [stavrox.com]
- 26. Software – Rappsilber Laboratory [rappsilberlab.org]
- 27. CLMSVault: a software suite for protein cross-linking mass spectrometry data analysis and visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. [PDF] Cross-linking and other structural proteomics techniques: how chemistry is enabling mass spectrometry applications in structural biology | Semantic Scholar [semanticscholar.org]
Application Note: Probing Protein-Protein Interactions with Disuccinimidyl Adipate (DSA)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Capturing the Interactome
Protein-protein interactions (PPIs) are the cornerstone of cellular function, forming the vast and dynamic network that governs signaling, regulation, and structural organization. Many of these interactions are transient, posing a significant challenge for their detection and characterization. Chemical crosslinking provides a powerful strategy to overcome this by creating stable, covalent bonds between interacting proteins, effectively "freezing" them in place for subsequent analysis[1][2].
Disuccinimidyl adipate (DSA) is a homobifunctional, amine-reactive crosslinking agent used to study PPIs[3][4][5]. Its structure consists of two N-hydroxysuccinimide (NHS) ester groups connected by a 6-carbon adipate spacer arm[3][4]. This configuration allows it to covalently link proteins that are in close proximity. A key feature of DSA is its hydrophobicity, which renders it permeable to the cell membrane, enabling its use for in situ crosslinking within living cells to capture interactions in their native environment[6][7][8].
Principle of the Method: Amine-Reactive NHS Ester Chemistry
The utility of DSA is based on the well-characterized reaction of N-hydroxysuccinimide (NHS) esters with primary amines[9][10][11]. The primary targets for this reaction in proteins are the ε-amine of lysine side chains and the α-amine at the N-terminus of the polypeptide chain, which are typically solvent-accessible[3][9].
The reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct[9][11][12]. This reaction is most efficient at a physiological to slightly alkaline pH of 7.2 to 9.0[12][13]. A critical competing reaction is the hydrolysis of the NHS ester in an aqueous environment, which regenerates the carboxyl group and inactivates the crosslinker. The rate of hydrolysis increases with pH, making timely execution of the experiment crucial[12][14][15].
Caption: Mechanism of DSA crosslinking with primary amines.
Critical Considerations for Experimental Design
The success of a crosslinking experiment hinges on careful optimization of several parameters. Explaining the causality behind these choices is key to developing a robust, self-validating protocol.
| Parameter | Recommended Range | Rationale & Expert Insights |
| Buffer System | pH 7.2 - 8.5 | Causality: The nucleophilic attack by the primary amine is most efficient in this pH range[12][13]. Below this range, the amine is protonated (-NH3+) and non-nucleophilic. Above this range, the rate of NHS-ester hydrolysis rapidly increases, inactivating the crosslinker before it can react with the protein[12][15]. Expert Tip: Use amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer[13][16][17]. Buffers containing primary amines, like Tris or glycine, will compete with the target proteins and quench the reaction[13][16]. |
| DSA Concentration | 0.25 - 5 mM | Causality: The concentration directly impacts the extent of crosslinking. Too low, and you may not capture transient interactions. Too high, and you risk forming large, insoluble aggregates and non-specific crosslinks[18][19]. Expert Tip: Perform a titration experiment to determine the optimal concentration for your system. Start with a 20- to 100-fold molar excess of crosslinker to protein for in vitro reactions[20][21]. |
| Reaction Time & Temp. | 30-60 min at RT (25°C) or 2-4 hours at 4°C | Causality: These parameters control the reaction kinetics. Room temperature reactions are faster but may allow for more non-specific crosslinking and protein degradation. Reactions on ice (4°C) are slower and more controlled, which can be beneficial for capturing specific, weak interactions[13][21]. For in situ experiments, shorter incubation times (e.g., 30 minutes) are often preferred to minimize cellular stress[14][22]. |
| Quenching | 20 - 100 mM Tris or Glycine | Causality: Quenching is a critical step to terminate the reaction and prevent further, potentially non-specific crosslinking after the desired time point[14][23]. Expert Tip: Add a primary amine-containing buffer to a final concentration sufficient to rapidly consume all unreacted NHS esters[20][23]. A 15-minute incubation is typically sufficient[14][23]. |
| DSA Solubility | Stock in dry DMSO or DMF | Causality: Like many non-sulfonated NHS esters, DSA has poor aqueous solubility[13][17]. It must first be dissolved in a dry, water-miscible organic solvent before being added to the aqueous reaction buffer[17][21]. Expert Tip: Prepare the stock solution immediately before use to minimize hydrolysis from atmospheric moisture[21]. The final concentration of the organic solvent in the reaction should typically be kept below 10% to avoid denaturing the proteins. |
Experimental Protocols
Protocol 1: In Vitro Crosslinking of Purified Proteins
This protocol is designed for studying interactions between purified proteins in a controlled environment.
Caption: Workflow for in vitro protein crosslinking.
Step-by-Step Methodology:
-
Buffer Exchange: Ensure your purified protein(s) of interest are in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare Protein Solution: Combine the interacting proteins in a microcentrifuge tube at a suitable concentration (e.g., 0.1-1 mg/mL).
-
Prepare DSA Stock: Immediately before use, allow the vial of DSA to warm to room temperature. Dissolve the DSA in anhydrous DMSO to create a 25 mM stock solution[21].
-
Initiate Crosslinking: Add the DSA stock solution to the protein mixture to achieve the desired final concentration (e.g., 1 mM). Gently mix. The final DMSO concentration should be minimized.
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature[21].
-
Quench Reaction: Terminate the reaction by adding a quenching buffer, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50 mM[21][23]. Incubate for an additional 15 minutes at room temperature[14][21].
-
Proceed to Analysis: The sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: In Situ Crosslinking in Living Cells
This protocol leverages DSA's membrane permeability to capture interactions within their native cellular context.
Step-by-Step Methodology:
-
Cell Culture: Grow cells to an appropriate confluency (e.g., 80-90%) in standard culture media.
-
Wash Cells: Gently wash the cells two to three times with ice-cold, amine-free buffer (e.g., PBS, pH 8.0) to remove any primary amines from the culture medium[15].
-
Prepare DSA Solution: Prepare a 2X working solution of DSA in the same amine-free buffer from a freshly made stock in DMSO.
-
Initiate Crosslinking: Aspirate the final wash buffer and add the DSA working solution to the cells. A final concentration of 1-3 mM is a common starting point[1].
-
Incubate: Incubate the cells for 30 minutes at room temperature or on ice to minimize cellular processes like internalization[14][15].
-
Quench Reaction: Add an ice-cold quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) directly to the cells to a final concentration of 20-50 mM. Incubate for 15 minutes on ice[14][24].
-
Cell Lysis: Wash the cells once more with quenching buffer. Scrape the cells into a suitable lysis buffer containing protease inhibitors.
-
Process Lysate: Process the cell lysate as required for downstream analysis (e.g., centrifugation to remove debris)[24].
Downstream Processing and Analysis
After quenching, the crosslinked complexes must be identified and characterized. The choice of analysis method depends on the experimental goals.
Caption: Logical workflow for downstream analysis.
-
SDS-PAGE and Western Blotting: This is the most direct method to visualize the results of a crosslinking experiment[2][25]. When two proteins are successfully crosslinked, they form a new, larger complex. On an SDS-PAGE gel, this will appear as a higher-molecular-weight band that is absent in the non-crosslinked control[25][26]. Western blotting can then be used with antibodies specific to the proteins of interest to confirm the identity of the components within the shifted band[25].
-
Mass Spectrometry (MS): For unbiased, large-scale discovery of interaction partners or for mapping the specific sites of interaction, mass spectrometry is the method of choice[6][27][28]. The typical workflow involves excising the high-molecular-weight bands from an SDS-PAGE gel, performing in-gel digestion (e.g., with trypsin), and analyzing the resulting peptides by LC-MS/MS[27][28][29]. Specialized software can then identify the "crosslinked peptides"—peptides from two different proteins covalently joined by the DSA molecule—to precisely identify interaction partners and their binding interfaces[6][30].
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide provides a framework for diagnosing and solving common issues.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Crosslinking Efficiency | 1. Inactive crosslinker (hydrolyzed). 2. Incompatible buffer (contains amines). 3. Insufficient crosslinker concentration. 4. Reactive groups are not accessible on proteins. | 1. Use fresh, anhydrous DMSO/DMF for stock; prepare stock immediately before use[21]. 2. Ensure buffer is amine-free (e.g., PBS, HEPES)[16][17]. 3. Increase the molar excess of DSA in a stepwise manner[16]. 4. Consider a crosslinker with a different spacer arm length or different reactive chemistry. |
| Excessive Aggregation / Precipitation | 1. Crosslinker concentration is too high. 2. Protein concentration is too high. 3. Extensive non-specific crosslinking. | 1. Reduce the concentration of DSA; perform a titration to find the optimal level[16][18]. 2. Lower the protein concentration. 3. Reduce the reaction time and/or temperature (e.g., move from RT to 4°C)[21]. |
| High Molecular Weight Smear on Gel | 1. Non-specific crosslinking. 2. Crosslinking reaction was not effectively quenched. | 1. Decrease DSA concentration and/or reaction time[31]. 2. Ensure the quenching reagent (Tris/glycine) is added at a sufficient final concentration (20-100 mM) and allowed to react for at least 15 minutes[14][21][23]. |
| Difficulty Identifying Crosslinked Peptides in MS | 1. Low abundance of crosslinked species. 2. Crosslinked peptides are difficult to recover or ionize. | 1. Enrich for crosslinked complexes using size-exclusion chromatography or immunoprecipitation before MS analysis[28][29]. 2. Use specialized MS fragmentation techniques and data analysis software designed for crosslinking studies[6]. |
References
-
Fale, T., et al. (2007). Determination of protein contacts by chemical cross-linking with EDC and mass spectrometry. Current Protocols in Protein Science, Chapter 19, Unit 19.16. Retrieved from [Link]
-
Kalkhof, S., & Sinz, A. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry, 44(6), 877-889. Retrieved from [Link]
-
Liu, F., et al. (2015). Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics. Molecular & Cellular Proteomics, 14(3), 747-758. Retrieved from [Link]
-
Wang, Y., et al. (2014). Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers. Analytical Chemistry, 86(15), 7715-7722. Retrieved from [Link]
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
Luo, J., et al. (2022). In-Depth In Vivo Crosslinking in Minutes by a Compact, Membrane-Permeable, and Alkynyl-Enrichable Crosslinker. Analytical Chemistry, 94(21), 7551-7558. Retrieved from [Link]
-
Aebersold, R., & Trester-Zedlitz, M. (2023). In-depth structural proteomics integrating mass spectrometry and polyacrylamide gel electrophoresis. Frontiers in Molecular Biosciences, 10, 1188337. Retrieved from [Link]
-
O'Reilly, F. J., et al. (2024). Cell fixation improves performance of in situ crosslinking mass spectrometry while preserving cellular ultrastructure. bioRxiv. Retrieved from [Link]
-
Luo, J., et al. (2022). In-Depth In Vivo Crosslinking in Minutes by a Compact, Membrane-Permeable, and Alkynyl-Enrichable Crosslinker. Analytical Chemistry, 94(21), 7551–7558. Retrieved from [Link]
-
ProteoChem. (n.d.). DSS Crosslinking Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometry and SDS PAGE profiles of protein crosslinking. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). How to Handle Samples After Adding Crosslinkers in Protein Crosslinking. Retrieved from [Link]
-
Mori, D., et al. (2022). DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex. Bio-protocol, 12(15), e4478. Retrieved from [Link]
-
CF Plus Chemicals. (n.d.). Di-(N-succinimidyl) adipate. Retrieved from [Link]
-
University of New Mexico. (n.d.). How to cross-link proteins. Retrieved from [Link]
-
Götze, M., et al. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry, 91(14), 9066-9074. Retrieved from [Link]
-
ResearchGate. (2014). Can someone advise on how to solve DSP cross-linking problems?. Retrieved from [Link]
-
AxisPharm. (n.d.). Di(N-succinimidyl)adipate (DSA). Retrieved from [Link]
Sources
- 1. fgsc.net [fgsc.net]
- 2. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 3. Buy Di(N-succinimidyl) adipate | 59156-70-6 [smolecule.com]
- 4. Di-(N-succinimidyl) adipate — CF Plus Chemicals [cfplus.cz]
- 5. Di(N-succinimidyl)adipate (DSA), CAS 59156-70-6 | AxisPharm [axispharm.com]
- 6. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In-Depth In Vivo Crosslinking in Minutes by a Compact, Membrane-Permeable, and Alkynyl-Enrichable Crosslinker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 10. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. covachem.com [covachem.com]
- 21. researchgate.net [researchgate.net]
- 22. biorxiv.org [biorxiv.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. How to Handle Samples After Adding Crosslinkers in Protein Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 25. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - DE [thermofisher.com]
- 26. researchgate.net [researchgate.net]
- 27. Determination of protein contacts by chemical cross-linking with EDC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Frontiers | In-depth structural proteomics integrating mass spectrometry and polyacrylamide gel electrophoresis [frontiersin.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Application of Disuccinimidyl Adipate in PROTAC Synthesis
For researchers, scientists, and drug development professionals engaged in the pioneering field of targeted protein degradation, the synthesis of effective Proteolysis-Targeting Chimeras (PROTACs) is a paramount objective. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are defined by their three core components: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][2][3][4] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[3][][6]
This guide provides an in-depth technical examination of Disuccinimidyl adipate (DSA), a homobifunctional crosslinker, and its strategic application in the synthesis of PROTACs. We will move beyond a simple recitation of steps to explore the underlying chemical principles, enabling researchers to make informed decisions and troubleshoot effectively.
The Central Role of this compound: A Tale of Two Reactive Groups
This compound (DSA) is a versatile reagent characterized by two N-hydroxysuccinimide (NHS) ester groups at either end of an adipic acid backbone.[7][8] This symmetrical design makes it a homobifunctional crosslinker, ideal for sequentially conjugating two different molecules that each possess a primary amine.[7][8]
The power of DSA in PROTAC synthesis lies in the reactivity of its NHS esters towards primary amines (-NH2), which are readily available on many E3 ligase ligands and warheads, or can be incorporated via synthetic handles.[9] This reaction, a nucleophilic acyl substitution, forms a stable and irreversible amide bond, providing a robust connection between the linker and the respective ligands.[7][9]
The adipate spacer, a 6-carbon alkyl chain, offers a degree of flexibility and a defined spatial separation between the warhead and the E3 ligase ligand.[8] This separation is crucial for enabling the formation of a productive ternary complex between the POI and the E3 ligase, the essential step for subsequent ubiquitination and degradation.[1][10]
Foundational Chemistry: The NHS Ester-Amine Reaction
The success of a DSA-mediated PROTAC synthesis hinges on a fundamental understanding of the NHS ester reaction with primary amines.
-
Mechanism: The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and release N-hydroxysuccinimide (NHS) as a byproduct.[9]
-
pH Dependence: This reaction is highly pH-dependent. At acidic pH, the primary amine is protonated (-NH3+), rendering it non-nucleophilic and halting the reaction.[11] Conversely, at highly alkaline pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[9][11] The optimal pH range for the NHS ester-amine coupling is typically between 7.2 and 8.5.[9][12]
-
Solvent Considerations: DSA and many PROTAC components are often poorly soluble in aqueous buffers. Therefore, water-miscible organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used to dissolve the reagents before their addition to the reaction mixture.[11][13] It is crucial to use high-purity, anhydrous solvents to prevent premature hydrolysis of the NHS ester.[8][11]
-
Competing Reactions: The primary competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile. The rate of hydrolysis increases with pH.[9] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the intended target for reaction with the NHS ester.[12][13]
A Step-by-Step Guide to PROTAC Synthesis Using this compound
The synthesis of a PROTAC using DSA is a two-step sequential process. This approach is critical to avoid the formation of homodimers of either the warhead or the E3 ligase ligand.
Visualizing the Workflow
Caption: A generalized workflow for the two-step synthesis of a PROTAC using DSA.
Protocol 1: Synthesis of an Amine-Functionalized Ligand with DSA
This protocol details the first step: the reaction of an amine-containing molecule (either the warhead or the E3 ligase ligand) with an excess of DSA to generate an intermediate with a terminal NHS ester.
Materials:
-
Amine-functionalized component (Molecule A)
-
This compound (DSA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Preparation: Under an inert atmosphere (N2 or Ar), dissolve Molecule A (1.0 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the solution. The base acts as a proton scavenger, maintaining the primary amine in its nucleophilic state.
-
DSA Addition: In a separate vial, dissolve DSA (5-10 eq) in anhydrous DMF. The use of a significant excess of DSA is a critical strategic choice. It statistically favors the formation of the mono-substituted product (Intermediate A-Linker-NHS) and minimizes the formation of the homodimer (A-Linker-A).
-
Reaction: Slowly add the DSA solution to the solution of Molecule A.
-
Incubation: Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress should be monitored by LC-MS to determine the consumption of the starting material and the formation of the desired product.
-
Quenching (Optional): If necessary, the reaction can be quenched by the addition of a small amount of water to hydrolyze the remaining NHS esters.
-
Purification: Upon completion, the reaction mixture is typically purified by reverse-phase HPLC to isolate the desired Intermediate A-Linker-NHS from unreacted starting materials and byproducts.
-
Characterization: Confirm the identity and purity of the purified intermediate using LC-MS and NMR spectroscopy.[14][15]
Protocol 2: Coupling of the Second Ligand to the DSA-Functionalized Intermediate
This protocol describes the second and final coupling step to yield the PROTAC.
Materials:
-
Purified Intermediate A-Linker-NHS (from Protocol 1)
-
Amine-functionalized second component (Molecule B)
-
Anhydrous DMF or DMSO
-
DIPEA
-
Reaction vessel, stirrer, and inert atmosphere setup
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the purified Intermediate A-Linker-NHS (1.0 eq) in anhydrous DMF.
-
Second Ligand Addition: In a separate vial, dissolve Molecule B (1.0-1.2 eq) in anhydrous DMF. A slight excess of the second component can help drive the reaction to completion.
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the solution of Molecule B.
-
Reaction: Slowly add the solution of Molecule B to the solution of the intermediate.
-
Incubation: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.
-
Purification: Once the reaction is complete, purify the final PROTAC using reverse-phase HPLC.
-
Final Characterization: Thoroughly characterize the final PROTAC product by LC-MS to confirm the molecular weight and by NMR to confirm the structure.[14][15]
Navigating Challenges: A Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Hydrolysis of NHS ester- Competing reaction with amine-containing buffers- Incomplete reaction | - Ensure use of anhydrous solvents and reagents.- Avoid buffers like Tris or glycine.- Increase reaction time or temperature (with caution).- Optimize stoichiometry of reactants. |
| Formation of Homodimers | - Insufficient excess of DSA in the first step- Slow addition of DSA | - Increase the molar excess of DSA (5-10 fold or higher).- Add the DSA solution slowly to the amine-containing molecule. |
| Multiple Products Observed by LC-MS | - Reaction at multiple amine sites on the ligand- Degradation of starting materials or product | - If multiple primary amines are present, consider using orthogonal protecting group strategies.- Ensure the stability of your ligands under the reaction conditions. |
| Difficulty in Purification | - Similar retention times of product and byproducts on HPLC | - Optimize the HPLC gradient and column chemistry.- Consider alternative purification techniques like flash chromatography if applicable. |
Characterization and Validation of the Final PROTAC
The synthesis of a PROTAC is only complete upon its thorough characterization and functional validation.
-
Structural Confirmation: High-resolution mass spectrometry (HRMS) and 1D/2D NMR are essential to confirm the identity and structure of the final PROTAC.[14]
-
Purity Assessment: The purity of the final compound should be assessed by HPLC, as impurities can significantly impact biological data.[15]
-
Functional Assays: The biological activity of the synthesized PROTAC must be evaluated. This includes:
-
Binding Assays: Confirming the binding of the PROTAC to both the target protein and the E3 ligase.[16]
-
Ternary Complex Formation: Demonstrating that the PROTAC can induce the formation of the POI-PROTAC-E3 ligase ternary complex using techniques like TR-FRET or AlphaLISA.[16][17]
-
Degradation Assays: Quantifying the degradation of the target protein in cells, typically by Western Blot or in-cell western assays.[17]
-
Ubiquitination Assays: Detecting the ubiquitination of the target protein as a direct consequence of PROTAC action.[17]
-
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-induced protein degradation.
Conclusion
This compound is a powerful and accessible tool for the synthesis of PROTACs. Its symmetric design and well-characterized reactivity with primary amines allow for a controlled, sequential approach to building these complex heterobifunctional molecules. By understanding the underlying chemical principles, carefully controlling reaction conditions, and employing rigorous purification and characterization techniques, researchers can effectively leverage DSA to construct novel PROTACs and advance the field of targeted protein degradation.
References
- Vertex AI Search. (n.d.). Di(N-succinimidyl) adipate PROTAC Linker chemical. Retrieved January 11, 2026.
- MedchemExpress. (n.d.). Di(N-succinimidyl)adipate | PROTAC Linkers. Retrieved January 11, 2026.
- Li, Y., & Zhao, W. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules, 26(15), 4596.
- Ferreira, D. A., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry.
- BenchChem. (2025). A Comparative Guide to LC-MS Analysis for PROTAC Identity and Purity. Retrieved January 11, 2026.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312.
- Stanton, B. Z., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1146–1153.
- BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design. Retrieved January 11, 2026.
- BOC Sciences. (n.d.). Linkers for PROTAC Design. Retrieved January 11, 2026.
- Mtoz Biolabs. (n.d.).
- Donovan, K. A., et al. (2025). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
- Smolecule. (2023, August 15). Buy Di(N-succinimidyl) adipate | 59156-70-6. Retrieved January 11, 2026.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Retrieved January 11, 2026.
- New England Biolabs. (n.d.). Reaction Conditions for Chemical Coupling (S9237). Retrieved January 11, 2026.
- ResearchGate. (2020, January 16). Does EDC/NHS coupling act on primary amides or only primary amines?. Retrieved January 11, 2026.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of PROTACs with Alkyl Linkers. Retrieved January 11, 2026.
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Retrieved January 11, 2026.
- Scott, D. E., et al. (2019). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 62(17), 7939–7952.
- Lumiprobe. (n.d.). Bioconjugation reagents. Retrieved January 11, 2026.
- Testa, A., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(9), 1016–1031.
- MilliporeSigma. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. Retrieved January 11, 2026.
- Diva-portal.org. (2020). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs)
- BroadPharm. (2022, January 18). Protocol for PEG NHS Ester. Retrieved January 11, 2026.
- ChemPep. (n.d.). Overview of PROTAC Linkers. Retrieved January 11, 2026.
- Zhang, D., et al. (2023). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. Molecular Systems Design & Engineering, 8(11), 1373-1382.
- ResearchGate. (n.d.).
- AxisPharm. (n.d.). Di(N-succinimidyl)adipate (DSA), CAS 59156-70-6. Retrieved January 11, 2026.
- CF Plus Chemicals. (n.d.). Di-(N-succinimidyl)
- Ota, Y., et al. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. ChemistryOpen, 11(8), e202200131.
- kbDNA. (2022, December 1). Bioconjugation Chemistry: Challenges and Solutions. Retrieved January 11, 2026.
- Plesniak, M. P., et al. (2023).
- McConnell, D. B., & Ciulli, A. (2022). E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. Journal of Medicinal Chemistry, 65(15), 10219–10240.
- Popova, A. S., et al. (2020). Novel approaches for the rational design of PROTAC linkers.
- Creative Biolabs. (n.d.). Degrader-Antibody Conjugates (DAC)
- Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Accounts of Chemical Research, 54(11), 2565–2577.
- Bondeson, D. P., et al. (2018). Lessons in PROTAC design from selective degradation with a promiscuous warhead. Cell Chemical Biology, 25(1), 78–87.e5.
- Park, S., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1934.
- ChemicalBook. (2025, September 20). Di(N-succinimidyl) adipate | 59156-70-6. Retrieved January 11, 2026.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of PROTACs with Flexible PEG Linkers. Retrieved January 11, 2026.
- Ge, C. H., et al. (2022). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions.
- BenchChem. (2025). The Heterobifunctional Nature of Methyl N-Succinimidyl Adipate: An In-depth Technical Guide. Retrieved January 11, 2026.
- Zhao, Q., et al. (2022). The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination. Signal Transduction and Targeted Therapy, 7(1), 115.
- Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(9), 999–1015.
- McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075–1101.
- Bondeson, D. P., et al. (2018). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead.
- Nagy, A., & Harrison, J. G. (2021). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. International Journal of Molecular Sciences, 22(19), 10398.
- Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points.
- BOC Sciences. (n.d.). Addressing Challenges in Bioconjugation: The Role of Click Chemistry. Retrieved January 11, 2026.
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. explorationpub.com [explorationpub.com]
- 7. Buy Di(N-succinimidyl) adipate | 59156-70-6 [smolecule.com]
- 8. Di(N-succinimidyl)adipate (DSA), CAS 59156-70-6 | AxisPharm [axispharm.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. neb.com [neb.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes & Protocols: Stabilizing Protein Complexes in Cell Lysates with Disuccinimidyl Adipate (DSA)
Introduction: Capturing the Interactome in its Native State
The intricate dance of proteins within a cell dictates its function, fate, and response to stimuli. These interactions, often transient and context-dependent, form a complex network known as the interactome. A primary challenge for researchers is to preserve these delicate protein complexes during cell lysis and subsequent biochemical analysis, as the harsh conditions required to break open cells can easily disrupt non-covalent interactions. Chemical crosslinking offers a powerful solution by creating covalent bonds between interacting proteins, effectively "freezing" them in their native state for downstream investigation.[1][2]
Disuccinimidyl adipate (DSA) is a homobifunctional, amine-reactive crosslinking agent that has proven to be an invaluable tool for these studies.[3][4] Its membrane permeability allows for in situ crosslinking within intact cells, providing a snapshot of protein interactions in their physiological environment.[2][5] This guide provides a comprehensive overview of the principles and protocols for using DSA to stabilize protein complexes in cell lysates, tailored for researchers, scientists, and drug development professionals.
Expertise & Experience: The Rationale Behind the Reagent
The choice of a crosslinker is a critical experimental parameter. DSA is a non-cleavable crosslinker, meaning the covalent bonds it forms are stable and cannot be easily reversed. This is advantageous when the primary goal is to stabilize complexes for techniques like co-immunoprecipitation (Co-IP) followed by Western blotting.
DSA possesses two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a 6-carbon adipate spacer arm.[3][6] This spacer arm length is a key feature, providing a moderate and defined distance for linking interacting proteins. Shorter spacer arms may favor intramolecular crosslinks (within the same protein), while longer ones can capture more distant or indirect interactions. The choice of spacer arm length should be considered in the context of the specific protein complex being investigated.[7][8]
Being water-insoluble, DSA must first be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous environment of the cells.[5][9] This property also contributes to its ability to permeate cell membranes and crosslink intracellular proteins.[2][5]
Mechanism of Action: The Chemistry of Covalent Capture
The functionality of DSA lies in its two NHS ester groups. These groups react specifically and efficiently with primary amines (-NH₂), which are predominantly found on the N-terminus of proteins and the side chains of lysine residues.[5] The reaction proceeds via nucleophilic acyl substitution, where the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.
The optimal pH for this reaction is between 7.0 and 9.0.[9] Below this range, the primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive. Above this pH, the rate of hydrolysis of the NHS ester, a competing reaction with water, increases significantly, reducing the efficiency of the crosslinking.
Caption: Mechanism of DSA crosslinking with protein primary amines.
Trustworthiness: A Self-Validating Protocol Design
A robust crosslinking experiment is built on a foundation of careful optimization and appropriate controls. The protocol outlined below is designed to be self-validating by incorporating steps to determine the optimal crosslinker concentration and to verify the efficacy of the crosslinking reaction. Over-crosslinking can lead to the formation of large, insoluble aggregates that are difficult to analyze, while under-crosslinking will fail to stabilize the desired interactions. Therefore, a titration of DSA concentration is a critical first step.
The inclusion of both non-crosslinked and crosslinked samples for analysis allows for direct comparison. In a successful experiment, a Western blot for a protein of interest should show a shift to a higher molecular weight in the crosslinked sample compared to the non-crosslinked control, indicating the formation of a larger complex.
Experimental Protocol: In Situ Crosslinking of Protein Complexes
This protocol provides a detailed methodology for the crosslinking of proteins in cultured mammalian cells prior to lysis.
1. Reagent Preparation:
-
Crosslinking Buffer: Phosphate-Buffered Saline (PBS), pH 8.0. It is critical to use an amine-free buffer, as buffers like Tris will compete with the target proteins for reaction with the NHS ester.
-
DSA Stock Solution (25 mM): Immediately before use, dissolve 3.4 mg of DSA (MW: 340.29 g/mol ) in 400 µL of anhydrous DMSO. DSA is moisture-sensitive and will hydrolyze in aqueous solutions, so the stock solution should not be stored.[5]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5. Tris contains a primary amine that will react with and inactivate any remaining DSA, effectively stopping the crosslinking reaction.[3]
-
Lysis Buffer: RIPA buffer or a user-defined buffer compatible with downstream applications (e.g., Co-IP), supplemented with a protease inhibitor cocktail.
2. Cell Preparation:
-
Culture cells to the desired confluency (typically 80-90%).
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS (pH 8.0) to remove any amine-containing components from the medium that could quench the crosslinker.[5]
-
For adherent cells, they can be crosslinked directly on the plate. For suspension cells, pellet them by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and resuspend in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10⁶ cells/mL.
3. DSA Crosslinking Reaction:
-
To the washed cells (on the plate or in suspension), add PBS (pH 8.0) to cover the cells.
-
Add the freshly prepared DSA stock solution to the cell suspension to achieve the desired final concentration. It is highly recommended to perform a concentration optimization, testing a range from 0.25 mM to 2 mM.[8]
-
Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice. Incubation on ice can help to minimize the internalization of the crosslinker and reduce cellular metabolic activity.[8]
4. Quenching the Reaction:
-
Stop the crosslinking reaction by adding the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl, pH 7.5 per 1 mL of reaction volume).[8]
-
Incubate for 15 minutes at room temperature with gentle agitation to ensure all unreacted DSA is quenched.[3][8]
5. Cell Lysis and Downstream Analysis:
-
For adherent cells, aspirate the quenching solution and wash once with ice-cold PBS. For suspension cells, pellet them by centrifugation and wash the pellet with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer.
-
Incubate on ice for 10-30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
The supernatant, containing the crosslinked protein complexes, is now ready for downstream analysis such as SDS-PAGE, Western blotting, or immunoprecipitation.
Caption: Experimental workflow for in situ protein crosslinking with DSA.
Data Presentation: Quantitative Parameters for Success
The success of a DSA crosslinking experiment hinges on the careful optimization of several key parameters. The following table summarizes the recommended ranges for these variables.
| Parameter | Recommended Range | Rationale & Key Considerations |
| DSA Concentration | 0.25 - 2 mM | Must be empirically determined. Lower concentrations risk incomplete crosslinking, while higher concentrations can lead to insoluble aggregates.[8] |
| Reaction Buffer | Amine-free buffer, pH 7.0-9.0 (e.g., PBS, HEPES) | Primary amines in buffers like Tris or glycine will compete with the target proteins and quench the reaction. The pH is critical for the reactivity of primary amines. |
| Incubation Time | 30 minutes to 1 hour | Shorter times at room temperature or longer times on ice can be effective. Optimization may be required depending on the specific protein complex. |
| Incubation Temperature | Room Temperature or 4°C (on ice) | Room temperature reactions are faster. 4°C can minimize cellular processes and potential degradation of target proteins.[8] |
| Quenching Reagent | 20-50 mM Tris or Glycine | Essential to stop the reaction and prevent non-specific crosslinking after cell lysis.[3][8] |
| Quenching Time | 15 minutes | Sufficient to ensure all residual DSA is inactivated.[3][8] |
Downstream Applications and Troubleshooting
Once the protein complexes are stabilized, they can be analyzed by a variety of techniques:
-
SDS-PAGE and Western Blotting: To visualize the shift in molecular weight of the crosslinked complex compared to the non-crosslinked control. A "smear" at a higher molecular weight can be indicative of successful crosslinking.
-
Co-Immunoprecipitation (Co-IP): To isolate a specific protein of interest and its crosslinked binding partners.
-
Mass Spectrometry (MS): For the identification of the components of the crosslinked complex. This is a powerful technique for discovering novel protein-protein interactions.[6]
Troubleshooting Common Issues:
-
Low or No Crosslinking:
-
Inactive DSA: Ensure the DSA is stored properly (desiccated at -20°C) and that the stock solution is made fresh.
-
Incompatible Buffer: Verify that no amine-containing reagents were used during the crosslinking step.
-
Insufficient DSA: Increase the concentration of DSA in your optimization experiments.
-
-
Protein Precipitation:
-
Over-crosslinking: This is a common issue. Reduce the DSA concentration and/or the incubation time.
-
-
Antibody Fails to Detect Protein After Crosslinking:
-
Epitope Masking: The crosslinking may have occurred at or near the antibody's binding site. Try a different antibody that recognizes a different epitope on the target protein.
-
By carefully considering the principles of DSA chemistry and meticulously optimizing the protocol, researchers can confidently stabilize and identify protein complexes, unlocking new insights into the complex molecular machinery of the cell.
References
-
CF Plus Chemicals. (2021). Di-(N-succinimidyl) adipate. Retrieved from [Link]
- ProteoChem. (n.d.). DSS Crosslinking Protocol.
- Kao, A., Chiu, C. L., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., ... & Houk, K. N. (2011). Development of a novel cross-linking strategy for fast and accurate identification of cross-linked peptides of protein complexes. Journal of the American Society for Mass Spectrometry, 22(5), 831-844.
- BroadPharm. (n.d.). Instructions for Bis-NHS-(PEG)n crosslinkers.
- Cre
- Leitner, A., Faini, M., Stengel, F., & Aebersold, R. (2014). Crosslinking/mass spectrometry: a powerful tool for protein structure and interaction analysis.
- Liu, F., Rijkers, D. T., & Heck, A. J. (2015). The beginning of a beautiful friendship: cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of the American Society for Mass Spectrometry, 26(11), 1813-1827.
- Tan, D., Li, Q., Zhang, M. J., Liu, C., Ma, C., Zhang, P., ... & Ding, Y. H. (2022). Characterization of In Vivo Protein Complexes via Chemical Cross-Linking and Mass Spectrometry. Journal of proteome research, 21(3), 738-747.
-
FASEB. (n.d.). How to cross-link proteins. Retrieved from [Link]
- Chavez, J. D., Keller, A., & Bruce, J. E. (2019). Optimized cross-linking mass spectrometry for in situ interaction proteomics. Journal of the American Society for Mass Spectrometry, 30(6), 1196-1207.
- Khan, A. A., Anand, H., & Ansari, S. A. (2022). An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry. STAR protocols, 3(2), 101297.
- MtoZ Biolabs. (n.d.). What Are the Specific Steps for DSS Protein Crosslinking?.
- O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry: methods and applications in structural, molecular and systems biology. Nature structural & molecular biology, 25(11), 1000-1008.
- Thermo Fisher Scientific. (n.d.).
-
The Bumbling Biochemist. (2021, November 18). Protein-protein crosslinking - an overview with emphasis on structural biology uses [Video]. YouTube. [Link]
- ResearchGate. (2014, June 4). Can someone advise on how to solve DSP cross-linking problems?.
- Creative Molecules Inc. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Optimizing Protein Cross-Linking Reactions.
- Thermo Fisher Scientific. (2018). DSS and BS3 Crosslinkers.
-
Wikipedia. (2023, April 29). Disuccinimidyl suberate. Retrieved from [Link]
- Sinz, A. (2003). Chemical cross-linking and mass spectrometry to map three-dimensional protein structures and protein-protein interactions. Mass spectrometry reviews, 22(4), 225-242.
- G-Biosciences. (2019, April 30). 8 Factors to Consider when Selecting a Protein Cross-linker.
-
AxisPharm. (n.d.). Di(N-succinimidyl)adipate (DSA), CAS 59156-70-6. Retrieved from [Link]
Sources
- 1. Di(N-succinimidyl)adipate (DSA), CAS 59156-70-6 | AxisPharm [axispharm.com]
- 2. Di-(N-succinimidyl) adipate — CF Plus Chemicals [cfplus.cz]
- 3. researchgate.net [researchgate.net]
- 4. 交联剂选择指南 [sigmaaldrich.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 7. Buy Di(N-succinimidyl) adipate | 59156-70-6 [smolecule.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Amine-to-Amine Crosslinking with Disuccinimidyl Adipate (DSA)
Introduction: The Strategic Application of Disuccinimidyl Adipate in Covalent Chemistry
This compound (DSA) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker designed for the covalent conjugation of molecules containing primary amines.[1] Structurally, DSA consists of an adipate spacer arm flanked by two NHS ester reactive groups.[2] This configuration allows for the formation of stable amide bonds with primary amines, such as those found on the N-terminus of proteins and the ε-amino group of lysine residues.[1][3] The specific spacer arm length and chemical properties of DSA make it a valuable tool in various research and development applications, from fundamental protein-protein interaction studies to the synthesis of complex biotherapeutics like antibody-drug conjugates (ADCs).[4][5][6]
This guide provides an in-depth exploration of the chemistry of DSA, detailed protocols for its use, and expert insights into optimizing crosslinking reactions for robust and reproducible results.
Mechanism of Action: A Tale of Two Competing Reactions
The utility of DSA is centered on the reaction of its NHS ester groups with deprotonated primary amines. This reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[7][8]
However, the primary competing reaction is the hydrolysis of the NHS ester by water, which also cleaves the ester but results in an inactive carboxyl group on the crosslinker.[8] The rates of both the desired amidation reaction and the competing hydrolysis are highly pH-dependent.
-
Amine Reactivity: The nucleophilic, reactive form of a primary amine is its deprotonated state (-NH₂). At pH values below the pKa of the amine (around 10.5 for lysine's side chain), it exists predominantly in its protonated, non-reactive form (-NH₃⁺). As the pH increases towards the optimal range of 7.2-8.5, the concentration of the reactive, deprotonated amine increases, accelerating the crosslinking reaction.[9][10]
-
NHS Ester Stability: Conversely, the rate of NHS ester hydrolysis increases significantly with rising pH.[8] This creates a critical experimental window where the amidation reaction is favored over hydrolysis.
Understanding and controlling this balance is paramount to achieving high-yield conjugation.
Key Experimental Considerations
Choosing the Right Buffer
The selection of an appropriate buffer is critical for a successful crosslinking experiment. Since the reaction targets primary amines, it is essential to use a buffer that does not contain primary amines itself, as this would compete with the target molecules and quench the reaction.[3][4]
| Parameter | Optimal Range/Value | Recommended Buffers | Buffers to Avoid | Rationale & Key Considerations |
| pH | 7.2 - 8.5 | Phosphate, Carbonate-Bicarbonate, HEPES, Borate | Tris, Glycine | This pH range provides a balance between having a sufficient concentration of deprotonated primary amines for reaction and minimizing the hydrolysis of the NHS ester.[8] |
| Buffer Components | Amine-Free | PBS, HEPES, Borate Buffer | Tris-Buffered Saline (TBS) | Buffers containing primary amines will react with the NHS ester, reducing the efficiency of the crosslinking reaction.[3] |
Optimizing the Crosslinker-to-Protein Molar Ratio
The optimal molar ratio of DSA to protein must be determined empirically for each specific application.[8] A higher molar excess can increase the likelihood of crosslinking but also raises the risk of protein aggregation and non-specific modifications.[4]
-
For identifying protein-protein interactions: A lower molar excess (e.g., 10-50 fold) is often preferred to favor intramolecular and single intermolecular crosslinks.
-
For stabilizing known protein complexes: A higher molar excess may be used to ensure complete crosslinking of the complex.
It is recommended to perform a titration experiment with a range of molar ratios to find the optimal concentration for your system.
Hydrolysis: The Competing Reaction
The stability of the NHS ester is inversely proportional to the pH of the solution. As the pH increases, the half-life of the NHS ester decreases.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 4 | ~4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | ~10 minutes |
This data, while not specific to DSA, provides a general guideline for the stability of NHS esters.[11]
Comparative Properties of Homobifunctional NHS-Ester Crosslinkers
The choice of crosslinker is often dictated by the desired distance to be bridged between the interacting molecules. DSA has a medium-length spacer arm compared to other common NHS-ester crosslinkers like Disuccinimidyl glutarate (DSG) and Disuccinimidyl suberate (DSS).[12][13]
| Crosslinker | Molecular Weight | Spacer Arm Length (Å) | Key Characteristics |
| Disuccinimidyl glutarate (DSG) | 326.26 | 7.7 | Shorter spacer arm, ideal for capturing very close-proximity interactions.[12][14] |
| This compound (DSA) | 340.29 | 8.0 - 10.2 (estimated) | Medium-length spacer, providing a balance between DSG and DSS.[2] |
| Disuccinimidyl suberate (DSS) | 368.35 | 11.4 | Longer spacer arm, suitable for capturing interactions where the reactive amines are further apart.[15][16] |
Experimental Protocols
Protocol 1: General Protein-Protein Crosslinking
This protocol provides a general framework for crosslinking proteins in solution.
Materials:
-
This compound (DSA)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Protein sample in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Ensure the protein sample is in an amine-free buffer at a concentration of 1-5 mg/mL.
-
Prepare DSA Stock Solution: Immediately before use, dissolve DSA in anhydrous DMSO or DMF to a concentration of 10-25 mM.
-
Crosslinking Reaction: Add the DSA stock solution to the protein solution to achieve the desired final molar excess. Gently mix and incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[14]
-
Purification: Remove excess crosslinker and byproducts by size-exclusion chromatography or dialysis.
Sources
- 1. Homobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 2. Di-(N-succinimidyl) adipate — CF Plus Chemicals [cfplus.cz]
- 3. covachem.com [covachem.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. covachem.com [covachem.com]
- 15. Crosslinkers Selection Guide [sigmaaldrich.com]
- 16. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
Application Notes & Protocols: Disuccinimidyl Adipate in Surface Chemistry and Material Science
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of Disuccinimidyl Adipate in Covalent Chemistry
This compound (DSA) is a homobifunctional crosslinking agent that has become an invaluable tool in the fields of surface chemistry and material science.[1][2] At its core, DSA is engineered to create stable, covalent linkages between molecules containing primary amines.[3] Its structure features two N-hydroxysuccinimide (NHS) ester groups at either end of an adipate spacer.[1][2] This dual-reactive nature allows for the efficient formation of amide bonds with primary amines, such as those found on the N-terminus of proteins and the side chains of lysine residues.[4] The adipate spacer provides moderate flexibility and spacing, which can be advantageous in various bioconjugation and material modification applications.[1]
The fundamental reaction mechanism involves the nucleophilic attack of an unprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[4][5] This reaction is highly efficient and proceeds under mild conditions, making DSA a versatile reagent for a wide array of applications, from immobilizing proteins on biosensor surfaces to synthesizing crosslinked polymer networks for drug delivery.[1][2]
| Property | Value |
| IUPAC Name | bis(2,5-dioxopyrrolidin-1-yl) hexanedioate[3][6] |
| Synonyms | DSA, Disuccinimidyl hexanedioate[3] |
| CAS Number | 59156-70-6[3][6] |
| Molecular Formula | C14H16N2O8[3][6] |
| Molecular Weight | 340.29 g/mol [3][6] |
| Reactivity | Primary amines (-NH2)[2][3] |
| Optimal pH Range | 7.0 - 9.0[3][7] |
Part 1: Applications in Surface Chemistry
The ability of DSA to covalently link molecules to surfaces is a cornerstone of its utility in surface chemistry. This is particularly relevant in the development of biosensors, microarrays, and other diagnostic platforms where the stable immobilization of biomolecules is critical for performance and reproducibility.[8][9]
Surface Modification for Covalent Immobilization of Biomolecules
A primary application of DSA is the activation of amine-functionalized surfaces for the subsequent covalent attachment of proteins, peptides, or other amine-containing ligands.[10] This two-step process first involves the reaction of DSA with the amine groups on the surface, creating a reactive NHS-ester-terminated monolayer. The activated surface is then ready to react with the biomolecule of interest. This covalent immobilization strategy is superior to passive adsorption as it prevents leaching of the immobilized molecule and can provide better control over its orientation and activity.[11]
Key Considerations for Surface Activation:
-
Surface Preparation: The underlying surface must first be functionalized with primary amine groups. For materials like silicon nitride or glass, this is often achieved through silanization using reagents like aminopropyltriethoxysilane (APTES).[8][12]
-
Reaction Environment: The reaction between the amine-functionalized surface and DSA should be carried out in an anhydrous organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to prevent premature hydrolysis of the NHS esters.[1]
-
Competition with Hydrolysis: When the activated surface is introduced to an aqueous environment for biomolecule conjugation, there is a competing reaction with water (hydrolysis) that can deactivate the NHS ester.[5][13][14] This makes careful control of pH and reaction time crucial for maximizing conjugation efficiency.[5][14]
Protocol: Covalent Immobilization of Antibodies on an Amine-Functionalized Surface
This protocol details the steps for activating an amine-functionalized surface with DSA and subsequently immobilizing an antibody, a common workflow in the fabrication of immunosensors.[15]
Materials:
-
Amine-functionalized substrate (e.g., APTES-coated glass slide)
-
This compound (DSA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4)
-
Antibody solution in Coupling Buffer (e.g., Phosphate-Buffered Saline, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)
-
Washing Buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Surface Preparation:
-
Ensure the amine-functionalized substrate is clean and dry.
-
-
DSA Solution Preparation:
-
Immediately before use, dissolve DSA in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.[16]
-
-
Surface Activation:
-
Immerse the amine-functionalized substrate in the DSA solution.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
After incubation, wash the substrate thoroughly with the anhydrous solvent (DMF or DMSO) to remove excess DSA.
-
Briefly rinse with Activation Buffer and use immediately for the coupling step.
-
-
Antibody Immobilization:
-
Prepare the antibody solution at a desired concentration (e.g., 0.1-1 mg/mL) in the Coupling Buffer. Ensure the buffer is free of primary amines.[4]
-
Immerse the DSA-activated substrate in the antibody solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[16]
-
-
Quenching:
-
To block any unreacted NHS ester groups, immerse the substrate in Quenching Buffer for 30-60 minutes at room temperature.[16]
-
-
Final Washing:
-
Wash the substrate extensively with Washing Buffer to remove non-covalently bound antibodies.
-
Rinse with deionized water and dry under a stream of nitrogen.
-
Workflow for Antibody Immobilization using DSA:
Caption: Workflow for the covalent immobilization of antibodies.
Part 2: Applications in Material Science
In material science, DSA is primarily used as a crosslinking agent to enhance the mechanical properties of polymers and to form hydrogels for biomedical applications.[17]
Polymer Crosslinking and Hydrogel Formation
DSA can efficiently crosslink polymers that possess primary amine groups, transforming them from soluble chains into a three-dimensional network. This process is fundamental to the formation of hydrogels, which are water-swollen polymer networks with a wide range of applications in tissue engineering, drug delivery, and as scaffolds for cell culture.[18][19][20]
The degree of crosslinking, which can be controlled by the concentration of DSA, dictates the mechanical properties of the resulting material, such as its stiffness and swelling ratio.[21][22] The adipate spacer in DSA provides flexibility to the crosslinked network.
Mechanism of Hydrogel Formation:
Sources
- 1. Di(N-succinimidyl)adipate (DSA), CAS 59156-70-6 | AxisPharm [axispharm.com]
- 2. Buy Di(N-succinimidyl) adipate | 59156-70-6 [smolecule.com]
- 3. Di-(N-succinimidyl) adipate — CF Plus Chemicals [cfplus.cz]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C14H16N2O8 | CID 11233085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Disuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 8. A surface modification strategy on silicon nitride for developing biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Surface Modification Chemistries of Materials Used in Diagnostic Platforms with Biomolecules | Semantic Scholar [semanticscholar.org]
- 10. Di(N-succinimidyl)adipate, 59156-70-6 | BroadPharm [broadpharm.com]
- 11. Protein immobilization techniques for microfluidic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amine Modification - CD Bioparticles [cd-bioparticles.com]
- 13. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficient Chemical Surface Modification Protocol on SiO2 Transducers Applied to MMP9 Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. polysciences.com [polysciences.com]
- 18. researchgate.net [researchgate.net]
- 19. On-Demand Dissolution of Chemically Cross-Linked Hydrogels: Published as part of the Accounts of Chemical Research special issue “Stimuli-Responsive Hydrogels” - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of Crosslinking on the Mechanical Properties Drug Release, and Cytocompatibility of Protein Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Disuccinimidyl Adipate (DSA) in Bioconjugation: A Senior Application Scientist's Guide
This guide provides a comprehensive overview of Disuccinimidyl adipate (DSA), a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker, for researchers, scientists, and drug development professionals. We will delve into the chemical principles governing its reactivity, provide detailed, field-proven protocols for its application in key bioconjugation techniques, and offer insights into optimization and troubleshooting.
Introduction to this compound (DSA)
This compound is a versatile chemical crosslinker used to covalently link molecules containing primary amines.[1] It consists of an adipate spacer arm flanked by two N-hydroxysuccinimide (NHS) ester reactive groups.[1] This symmetrical structure makes it a homobifunctional crosslinker, ideal for creating stable amide bonds between proteins, peptides, amine-modified oligonucleotides, and other biomolecules.[2][3]
The utility of DSA in bioconjugation stems from its ability to:
-
Stabilize Protein-Protein Interactions: By covalently linking interacting proteins, DSA can "freeze" transient interactions, enabling their identification and study.[4]
-
Formulate Antibody-Drug Conjugates (ADCs): DSA can be used to link cytotoxic drugs to monoclonal antibodies, a cornerstone of targeted cancer therapy.[5]
-
Immobilize Biomolecules: Proteins and other molecules can be attached to surfaces, such as nanoparticles or biosensor chips, for a variety of applications.[6]
-
Probe Protein Structure: In conjunction with mass spectrometry, DSA-mediated crosslinking provides distance constraints that help elucidate the three-dimensional structure of proteins and protein complexes.[7]
The Chemistry of NHS Ester Crosslinking
The core of DSA's functionality lies in the reactivity of its NHS ester groups towards primary amines, such as the N-terminus of a polypeptide chain and the ε-amino group of lysine residues.[8]
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[9]
}
Figure 1: NHS Ester Reaction Mechanism.
The Critical Role of pH
The pH of the reaction buffer is the most crucial parameter in NHS ester chemistry. It governs a delicate balance between two competing reactions: aminolysis (the desired reaction with the amine) and hydrolysis (reaction with water).
-
Amine Reactivity: The reactive species is the deprotonated primary amine (-NH₂). At a pH below the pKa of the amine (for lysine, typically around 10.5), the amine is predominantly in its protonated, non-nucleophilic form (-NH₃⁺), significantly slowing the reaction. As the pH increases, the concentration of the reactive amine increases, favoring conjugation.[10]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where the ester is cleaved by water, rendering it inactive. The rate of hydrolysis increases significantly at higher pH.[11]
The optimal pH for most NHS ester conjugations is between 7.2 and 8.5 .[11] This range provides a sufficient concentration of deprotonated amines for an efficient reaction while minimizing the rate of hydrolysis.
Buffer Selection
The choice of buffer is critical for successful conjugation. Amine-containing buffers, such as Tris, will compete with the target molecule for reaction with the NHS ester and should be avoided.[12]
Recommended Buffers:
-
Phosphate Buffered Saline (PBS)
-
HEPES
-
Borate
-
Bicarbonate/Carbonate
Properties of this compound (DSA)
Understanding the specific properties of DSA is essential for designing and executing successful bioconjugation experiments.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₆N₂O₈ | [13] |
| Molecular Weight | 340.29 g/mol | [9] |
| Spacer Arm Length | ~8.4 Å | [14] |
| Reactivity | Primary amines | [1] |
| Solubility | Soluble in DMSO, DMF, and Acetonitrile. Insoluble in water and ethanol. | [13][15] |
| Storage | Store at -20°C, desiccated. | [9] |
Application Notes and Protocols
As a Senior Application Scientist, I emphasize that the following protocols are robust starting points. Optimization of molar excess, reaction time, and temperature may be necessary for specific applications.
Protein-Protein Crosslinking for Interaction Analysis
This protocol is designed to covalently link interacting proteins within a complex for subsequent analysis by techniques such as SDS-PAGE and mass spectrometry.
}
Figure 2: Workflow for Protein-Protein Crosslinking.
Materials:
-
Purified protein complex in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound (DSA)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Protocol:
-
Prepare Protein Sample: Ensure the protein sample is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer.
-
Prepare DSA Stock Solution: Immediately before use, dissolve DSA in anhydrous DMSO to a concentration of 10-25 mM. DSA is moisture-sensitive, so it is crucial to use a dry solvent and prepare the solution fresh.[16]
-
Crosslinking Reaction: Add a calculated molar excess of the DSA stock solution to the protein sample. A 20- to 50-fold molar excess of DSA to protein is a good starting point for optimization.[16] Gently mix and incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted DSA. Incubate for 15 minutes at room temperature.[16]
-
Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, western blotting, or mass spectrometry to identify the crosslinked products.
Synthesis of Antibody-Drug Conjugates (ADCs) via Lysine Conjugation
This protocol outlines the conjugation of a drug-linker entity containing a primary amine to the lysine residues of a monoclonal antibody using DSA.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Drug-linker with a primary amine
-
This compound (DSA)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Glycine, pH 7.5)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Protocol:
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in the conjugation buffer.[13]
-
Activation of Drug-Linker (if necessary): If the drug-linker does not already possess an NHS ester, it must be activated. This typically involves reacting the carboxylic acid on the linker with DSA.
-
Conjugation Reaction: Add a calculated molar excess of the DSA-activated drug-linker to the antibody solution. The molar ratio will determine the drug-to-antibody ratio (DAR) and requires careful optimization.[13] Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer.
-
Purification: Purify the ADC to remove unconjugated drug-linker and any aggregated antibody using a suitable chromatography method like SEC.[13]
Immobilization of Proteins on Gold Surfaces
This protocol describes the covalent attachment of proteins to a gold surface, a common technique in the development of biosensors.
}
Figure 3: Workflow for Protein Immobilization on a Gold Surface.
Materials:
-
Gold-coated substrate (e.g., biosensor chip, nanoparticles)
-
Thiol-containing NHS ester crosslinker (e.g., Dithiobis(succinimidyl propionate) - DSP, a molecule with similar reactivity to DSA but with a disulfide for gold binding)
-
Anhydrous DMSO
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., 1 M ethanolamine, pH 8.5)
Protocol:
-
Surface Activation:
-
Thoroughly clean the gold surface.
-
Dissolve the thiol-NHS ester crosslinker in DMSO.
-
Incubate the gold surface with the crosslinker solution for 30 minutes at room temperature to form a self-assembled monolayer.[6]
-
Rinse the surface with DMSO and then with water to remove excess crosslinker. The surface is now activated with NHS esters.[6]
-
-
Protein Immobilization:
-
Washing and Blocking:
-
Rinse the surface with buffer to remove unbound protein.[6]
-
Incubate with a blocking buffer to quench any remaining active NHS esters.
-
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. Here are some common issues and their solutions:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crosslinking/Conjugation | - Inactive DSA (hydrolyzed) - Competing amines in the buffer - Incorrect pH - Insufficient molar excess of DSA | - Use fresh, anhydrous DMSO to prepare DSA stock immediately before use. Store DSA properly. - Ensure the buffer is amine-free. - Verify the pH of the reaction buffer is between 7.2 and 8.5. - Increase the molar excess of DSA in a stepwise manner. |
| Protein Precipitation/Aggregation | - Over-crosslinking - High concentration of organic solvent (from DSA stock) | - Reduce the molar excess of DSA or decrease the reaction time. - Keep the volume of the DSA stock solution to a minimum (typically <10% of the total reaction volume). |
| Loss of Protein Activity | - Crosslinking at or near the active site | - If the active site contains lysine residues, consider using a different crosslinking chemistry that targets other amino acids. - Perform the crosslinking reaction in the presence of a substrate or competitive inhibitor to protect the active site. |
| High Background in Western Blots | - Incomplete quenching of the reaction | - Ensure the quenching step is performed with a sufficient concentration of the quenching agent for an adequate amount of time. |
| Heterogeneous Product Mixture | - Inherent nature of lysine conjugation - Variation in reaction conditions | - For applications requiring high homogeneity (like ADCs), consider site-specific conjugation methods. - Precisely control reaction parameters such as temperature, time, and pH. - Utilize purification techniques like ion-exchange chromatography or hydrophobic interaction chromatography to separate different conjugated species. |
Conclusion
This compound is a powerful and versatile tool in the bioconjugation scientist's arsenal. A thorough understanding of its chemical properties, reaction mechanism, and the critical parameters influencing its reactivity is paramount for its successful application. By following the detailed protocols and troubleshooting guidance provided in this document, researchers can confidently employ DSA to advance their work in drug development, diagnostics, and fundamental biological research.
References
-
ResearchGate. (n.d.). Different types of cross-linkers with their reactive groups and.... Retrieved from [Link]
- Khan, et al. (2022). An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry. STAR Protocols.
- Zhang, et al. (2019). Cross-linking, Immunoprecipitation and Proteomic Analysis to Identify Interacting Proteins in Cultured Cells. Journal of Visualized Experiments.
-
Creative Biolabs. (n.d.). Homobifunctional Crosslinkers. Retrieved from [Link]
- Hermanson, G. T. (2008).
-
AxisPharm. (n.d.). Di(N-succinimidyl)adipate (DSA), CAS 59156-70-6. Retrieved from [Link]
-
G-Biosciences. (2019). 8 Factors to Consider when Selecting a Protein Cross-linker. Retrieved from [Link]
- Yao, et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs).
- Pan, et al. (2018).
- Klykov, et al. (2018). In situ cross-linking mass spectrometry for mapping protein complex topologies.
- Liu, et al. (2019). Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics. Journal of Proteome Research.
-
ResearchGate. (n.d.). Can someone advise on how to solve DSP cross-linking problems?. Retrieved from [Link]
- Sinz, A. (2006). Chemical cross-linking and mass spectrometry to map three-dimensional protein structures and protein-protein interactions. Mass Spectrometry Reviews.
- Chowdhury, S. M., & Bian, S. (2014). Profiling Protein-Protein Interactions and Protein Structures Using Chemical Cross-linking and Mass Spectrometry. Austin Journal of Biomedical Engineering.
- Lelle, et al. (2018). Development of Large-scale Cross-linking Mass Spectrometry. Molecular & Cellular Proteomics.
- Kaake, et al. (2014). A Modular Cross-Linking Approach for Exploring Protein Interactions. Journal of the American Society for Mass Spectrometry.
- Hage, et al. (2021). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Journal of the American Society for Mass Spectrometry.
- Abad, et al. (2020). Immobilization of Proteins on Gold Surfaces. Methods in Molecular Biology.
- Takaoka, et al. (2021).
- Smith, et al. (2015).
- Paek, et al. (2014). Surface Passivation for Single-molecule Protein Studies. Journal of Visualized Experiments.
-
ResearchGate. (n.d.). Protein Immobilization on Gold Nanoparticles: Quantitative Analysis. Retrieved from [Link]
-
YouTube. (2022). Webinar: An Introduction to Bioconjugation. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction time | Download Table. Retrieved from [Link]
- Hampson, et al. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. Molecules.
- Paek, et al. (2022).
- Paquette, et al. (2021). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Organic Process Research & Development.
- Hage, et al. (1986).
Sources
- 1. fenyolab.org [fenyolab.org]
- 2. Protein Interaction Crosslinking for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein Immobilization on Gold Nanoparticles: Quantitative Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. Immobilization of Proteins on Gold Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. cytodiagnostics.com [cytodiagnostics.com]
- 11. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - AE [thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. manuals.plus [manuals.plus]
- 15. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Note: Unveiling Peptide Structures with Disuccinimidyl Adipate (DSA) Crosslinking
Introduction: Capturing Molecular Interactions in Three Dimensions
Understanding the three-dimensional structure of peptides and proteins is fundamental to deciphering their biological functions. While high-resolution techniques like X-ray crystallography and NMR spectroscopy are powerful tools, they are not always amenable to all biological systems, particularly those that are large, dynamic, or transient in nature.[1] Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a robust and complementary method to probe the structural organization of proteins and their complexes, providing valuable distance constraints to guide computational modeling.[1][2]
This application note provides a comprehensive guide to the use of Disuccinimidyl adipate (DSA) as a homobifunctional crosslinking agent for the structural analysis of peptides. We will delve into the chemical principles of DSA crosslinking, provide detailed, field-proven protocols for its application, and discuss the subsequent analysis of crosslinked peptides by mass spectrometry to generate structural models. This guide is intended for researchers, scientists, and drug development professionals seeking to employ chemical crosslinking as a tool for structural proteomics.
The Chemistry of this compound (DSA): A Molecular Ruler
This compound (DSA) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker. Its utility in structural biology stems from its ability to covalently link primary amino groups, primarily found on the side chains of lysine residues and the N-termini of peptides, that are within a certain spatial proximity.[3][4]
The DSA molecule consists of two NHS ester reactive groups at either end of an adipate spacer. The NHS esters react with primary amines under neutral to slightly basic conditions (pH 7-9) to form stable amide bonds, releasing N-hydroxysuccinimide as a byproduct.[3][4] The adipate spacer arm dictates the maximum distance between the alpha-carbons of the crosslinked lysine residues, acting as a "molecular ruler" to provide distance constraints for structural modeling.
Key Properties of this compound (DSA):
| Property | Value | Source |
| Molecular Weight | 340.29 g/mol | [3][4][5] |
| Chemical Formula | C₁₄H₁₆N₂O₈ | [3][4][5] |
| Spacer Arm | Adipate | [2] |
| Reactivity | Primary amines (Lysine, N-terminus) | [3][4] |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., DMSO, DMF) | [6] |
Experimental Workflow: A Step-by-Step Guide
The successful application of DSA crosslinking for structural analysis hinges on a meticulously executed experimental workflow. The following sections provide detailed protocols and the rationale behind each step.
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. – Rappsilber Laboratory [rappsilberlab.org]
- 4. Di-(N-succinimidyl) adipate — CF Plus Chemicals [cfplus.cz]
- 5. This compound | C14H16N2O8 | CID 11233085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy Di(N-succinimidyl) adipate | 59156-70-6 [smolecule.com]
Application Note & Protocol: Leveraging Disuccinimidyl Adipate (DSA) for Robust Amine-Coated Surface Modification
Introduction: The Strategic Advantage of Covalent Immobilization
In the realms of diagnostics, drug delivery, and biomaterials, the ability to stably anchor biomolecules onto a solid support is paramount. While passive adsorption is simple, it often suffers from issues of desorption, denaturation, and suboptimal orientation of the immobilized molecule. Covalent immobilization via amine-reactive crosslinkers offers a robust alternative, creating stable, amide bonds that withstand harsh washing steps and varying buffer conditions.
Disuccinimidyl adipate (DSA), also known as adipic acid di(N-succinimidyl) ester, is a homobifunctional, N-hydroxysuccinimide (NHS) ester crosslinker. Its symmetrical structure, featuring an NHS ester at each end of a 6-atom (adipate) spacer arm, makes it an effective tool for covalently coupling molecules with primary amines (-NH2) to amine-functionalized surfaces. This guide provides a comprehensive protocol for the use of DSA in modifying amine-coated surfaces for subsequent bioconjugation, grounded in the chemical principles that govern its reactivity and utility.
Mechanism of Action: The Amine-Reactive Chemistry of NHS Esters
The functionality of DSA hinges on the reactivity of its terminal N-hydroxysuccinimide esters. The NHS ester is an excellent leaving group. The reaction proceeds via a nucleophilic attack on the ester's carbonyl carbon by the lone pair of electrons on a primary amine. This forms a stable, covalent amide bond and releases the N-hydroxysuccinimide byproduct.
This two-step process is highly efficient under specific pH conditions. The primary amine must be in its deprotonated, nucleophilic state (R-NH2) rather than its protonated, non-nucleophilic ammonium form (R-NH3+). Therefore, the reaction is typically performed in buffers with a pH range of 7.2 to 8.5, which facilitates deprotonation without causing significant hydrolysis of the NHS ester.
Figure 1: Two-step workflow for surface modification using DSA.
Part 1: Protocol for Surface Activation with DSA
This protocol details the activation of a primary amine-coated surface (e.g., aminosilanized glass, amine-functionalized microplates) with DSA.
Materials and Reagents
| Reagent/Material | Recommended Specifications | Supplier Example |
| This compound (DSA) | >98% Purity, Molecular Grade | Sigma-Aldrich, Thermo Fisher |
| Anhydrous Dimethyl Sulfoxide (DMSO) | <0.005% Water | Thermo Fisher Scientific |
| Reaction Buffer | Phosphate Buffered Saline (PBS), pH 7.4 | VWR, Gibco |
| Wash Buffer | PBS with 0.05% Tween-20 (PBST) | - |
| Quenching Buffer | 1 M Tris-HCl, pH 8.0 | - |
| Amine-Coated Substrate | Glass slides, microplates, beads | Corning, Greiner Bio-One |
Critical Pre-Protocol Preparations
-
DSA Stock Solution: DSA is highly susceptible to hydrolysis. It must be dissolved in an anhydrous aprotic solvent like DMSO immediately before use. Prepare a 100 mM stock solution by dissolving the required mass of DSA in anhydrous DMSO. For example, to make 1 mL of 100 mM DSA (MW = 340.29 g/mol ), dissolve 34.03 mg of DSA in 1 mL of anhydrous DMSO.
-
Buffer Preparation: Ensure all aqueous buffers are prepared with high-purity water and filtered (0.22 µm) to remove particulates. The pH of the reaction buffer is critical and should be verified with a calibrated pH meter.
Step-by-Step Activation Protocol
-
Substrate Equilibration: Wash the amine-coated substrate three times with the Reaction Buffer (PBS, pH 7.4). Allow the substrate to equilibrate in the buffer for 15 minutes at room temperature.
-
Preparation of Working Solution: Dilute the 100 mM DSA stock solution in pre-warmed (room temperature) Reaction Buffer to a final concentration of 1-10 mM. The optimal concentration may need to be determined empirically but 5 mM is a robust starting point. Note: Prepare this solution immediately before application as the NHS-ester will begin to hydrolyze in the aqueous buffer.
-
Activation Reaction: Remove the equilibration buffer from the substrate. Immediately add the freshly prepared DSA working solution, ensuring the entire surface is covered.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle agitation (e.g., on an orbital shaker). This prevents localized depletion of the reagent at the surface.
-
Washing: Following incubation, aspirate the DSA solution and wash the substrate thoroughly three times with Wash Buffer (PBST) to remove unreacted DSA and the NHS byproduct. Follow with two final rinses with Reaction Buffer (PBS) to remove the detergent. The surface is now activated and ready for immediate conjugation.
Part 2: Protocol for Biomolecule Conjugation
This section describes the coupling of an amine-containing biomolecule (e.g., protein, antibody, or peptide) to the DSA-activated surface.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| DSA-Activated Substrate | Prepared as per Part 1 |
| Biomolecule Solution | Protein/peptide at 0.1-2 mg/mL in PBS, pH 7.4 |
| Quenching Buffer | 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0 |
| Wash Buffer | PBST |
| Blocking Buffer | 1% BSA in PBST |
Step-by-Step Conjugation Protocol
-
Biomolecule Preparation: Prepare the biomolecule solution in PBS, pH 7.4. Crucially, the buffer should be free of any primary amines (e.g., Tris or glycine) that would compete with the intended reaction. If the biomolecule is stored in such a buffer, it must be exchanged into PBS via dialysis or a desalting column.
-
Conjugation Reaction: Add the biomolecule solution to the freshly washed, DSA-activated substrate.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C. The longer, colder incubation can be beneficial for delicate proteins. Gentle agitation is recommended.
-
Quenching (Blocking): After the conjugation incubation, there may be unreacted NHS-ester groups remaining on the surface. These must be quenched to prevent non-specific binding in subsequent steps. Aspirate the biomolecule solution and add the Quenching Buffer. Incubate for 30 minutes at room temperature.
-
Final Washing: Wash the substrate three times with Wash Buffer (PBST) to remove non-covalently bound biomolecules and quenching reagents. The surface is now functionalized and ready for use or storage.
Figure 2: Step-by-step experimental workflow for surface functionalization.
Part 3: Validation and Quality Control
Trustworthiness in any protocol is derived from its self-validating nature. The success of the modification should be confirmed empirically.
Characterization Methods
| Technique | Principle | Information Gained |
| Contact Angle Goniometry | Measures the hydrophobicity/hydrophilicity of the surface. | Successful activation and conjugation will alter the surface energy and thus the water contact angle. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental analysis of the top few nanometers of the surface. | Can confirm the presence of nitrogen from the amide bond and other elements specific to the conjugated molecule. |
| Fluorescence Microscopy | Use of a fluorescently-labeled biomolecule (e.g., FITC-BSA). | Provides direct visual confirmation of successful and uniform immobilization across the surface. |
| Immunoassay (e.g., ELISA) | If an antibody is immobilized, its ability to capture its target antigen can be quantified. | Confirms the biological activity and proper orientation of the immobilized biomolecule. |
Troubleshooting and Expert Insights
-
Low Conjugation Efficiency: The primary culprit is often hydrolysis of the DSA. Ensure DMSO is anhydrous and that the aqueous working solution is used within minutes of preparation. Also, verify the pH of the reaction buffer is between 7.2 and 8.5.
-
High Background/Non-specific Binding: This suggests incomplete quenching of active NHS esters. Ensure the quenching step is performed diligently for the full recommended time. Additionally, incorporating a blocking step with a protein like Bovine Serum Albumin (BSA) after quenching can further passivate the surface.
-
Substrate Incompatibility: While robust, this protocol assumes a high density of primary amines on the starting surface. The quality of the initial aminosilanization or plasma polymerization is a critical, and often overlooked, upstream variable.
Conclusion
This compound is a powerful and versatile crosslinker for the covalent modification of amine-coated surfaces. By understanding the underlying chemistry of its NHS-ester reactivity and carefully controlling reaction conditions, particularly pH and moisture, researchers can achieve stable, functional surfaces for a wide array of applications. The protocols outlined herein provide a validated framework for successful surface activation and bioconjugation, forming a reliable foundation for innovative assay development and biomaterial engineering.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]
Application Note: A Robust Method for Antibody-Oligonucleotide Conjugation Using Disuccinimidyl Suberate (DSS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Oligonucleotide Conjugates (AOCs) are a rapidly advancing class of biomolecules that merge the high specificity of monoclonal antibodies with the diverse functionalities of oligonucleotides.[1][2][3] This powerful combination enables a wide array of applications, from targeted delivery of therapeutic oligonucleotides like siRNAs and antisense oligonucleotides to the development of highly sensitive diagnostic assays such as immuno-PCR and proximity ligation assays (PLA).[1][2][4][] A critical component in the synthesis of AOCs is the choice of crosslinking chemistry, which dictates the stability, homogeneity, and ultimately the efficacy of the final conjugate.
This application note provides a detailed guide to a facile and robust strategy for conjugating antibodies to amine-modified oligonucleotides using the homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker, Disuccinimidyl suberate (DSS).[6][7][8] This method involves a two-step process: first, the activation of an amine-modified oligonucleotide with excess DSS, followed by purification, and then the conjugation of the stable NHS-activated oligonucleotide to the antibody. This "plug-and-play" approach offers a cost-effective and reliable means of producing high-quality AOCs from commercially available reagents.[6][7][8]
The Chemistry of DSS-Mediated Conjugation
Disuccinimidyl suberate (DSS) is a water-insoluble, homobifunctional crosslinker containing two NHS esters at either end of an 11.4 Å spacer arm. The NHS esters are highly reactive towards primary amines (-NH2), which are abundantly found on the surface of antibodies within lysine residues and at the N-terminus of each polypeptide chain.[9][10][11] The reaction between an NHS ester and a primary amine forms a stable, covalent amide bond, with the release of N-hydroxysuccinimide as a byproduct.[9][10][12]
The key to this protocol's success lies in a two-step reaction sequence that controls the conjugation process and minimizes undesirable antibody crosslinking.
-
Oligonucleotide Activation: An amine-modified oligonucleotide is reacted with a large molar excess of DSS. This ensures that the primary product is the oligonucleotide with a single DSS molecule attached, leaving one reactive NHS ester available for the subsequent reaction.
-
Antibody Conjugation: The purified, NHS-activated oligonucleotide is then reacted with the antibody. The NHS ester on the oligonucleotide reacts with the primary amines on the antibody to form the final, stable AOC.
An important consideration in any NHS ester-based conjugation is the competing hydrolysis reaction in aqueous solutions, where water molecules can attack the ester, rendering it inactive.[12][13] The rate of hydrolysis is significantly influenced by pH, increasing at more alkaline conditions.[12][13] Therefore, careful control of reaction buffers and pH is crucial for efficient conjugation.
Visualizing the Reaction Mechanism
The following diagram illustrates the two-step chemical reaction for antibody-oligonucleotide conjugation using DSS.
Caption: Two-step DSS conjugation mechanism.
Detailed Protocols
This section provides step-by-step protocols for the activation of an amine-modified oligonucleotide, its conjugation to an antibody, and the subsequent purification and characterization of the final product.
Part 1: Activation of Amine-Modified Oligonucleotide with DSS
This protocol is designed to produce an NHS-activated oligonucleotide that can be stored for future use or immediately used for antibody conjugation.
Materials and Reagents:
-
5'-Amine-modified oligonucleotide
-
Disuccinimidyl suberate (DSS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.25 M HEPES, 0.25 M NaCl, pH 7.4
-
HPLC system for purification
-
Lyophilizer
Protocol:
-
Oligonucleotide Preparation: Resuspend the lyophilized 5'-amine-modified oligonucleotide in the Reaction Buffer to a final concentration of 1-2 mM.
-
DSS Preparation: Immediately before use, dissolve DSS in anhydrous DMF or DMSO to a final concentration of 100 mM. DSS is moisture-sensitive and will hydrolyze in aqueous solutions.[10]
-
Activation Reaction: In a microcentrifuge tube, combine the amine-modified oligonucleotide with a 250-fold molar excess of the DSS solution.[6] Vortex briefly to mix.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle agitation.
-
Purification: Purify the NHS-activated oligonucleotide from excess DSS and byproducts using reverse-phase HPLC.
-
Lyophilization and Storage: Lyophilize the purified, NHS-activated oligonucleotide fractions. The resulting powder can be stored under acidic conditions for several months.[6]
Part 2: Conjugation of NHS-Activated Oligonucleotide to Antibody
This protocol describes the conjugation of the purified NHS-activated oligonucleotide to the primary amines of an antibody.
Materials and Reagents:
-
Purified NHS-activated oligonucleotide
-
Antibody of interest (>95% purity) in a suitable buffer (e.g., PBS)
-
Conjugation Buffer: 0.25 M HEPES, 0.25 M NaCl, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Centrifugal filter units (e.g., Amicon Ultra, 30 kDa MWCO)
Protocol:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into the Conjugation Buffer using a centrifugal filter unit.[14][15] Adjust the final antibody concentration to 0.3–1 mg/mL.[6]
-
Conjugation Reaction: Add a 3-4 fold molar excess of the NHS-activated oligonucleotide to the prepared antibody solution.[6] Gently mix the solution.
-
Incubation: Incubate the reaction overnight at room temperature.[6]
-
Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris to quench any unreacted NHS esters.[16] Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted and hydrolyzed oligonucleotides by passing the reaction mixture through a centrifugal filter unit. Wash the conjugate with an appropriate storage buffer (e.g., PBS) several times.
Experimental Workflow Overview
The following diagram provides a high-level overview of the entire experimental workflow, from reagent preparation to final conjugate analysis.
Caption: Overall workflow for AOC synthesis.
Characterization and Quality Control
Thorough characterization of the final AOC is essential to ensure its quality and suitability for downstream applications.
1. Gel Electrophoresis (SDS-PAGE/Native PAGE):
-
Purpose: To confirm successful conjugation and assess the distribution of conjugated species.
-
Method: Run the purified AOC on an SDS-PAGE or native PAGE gel alongside the unconjugated antibody.
-
Expected Outcome: A shift in the molecular weight of the antibody bands corresponding to the addition of one, two, or more oligonucleotides.[6] Staining the gel for both protein and nucleic acid can further confirm the presence of both components in the higher molecular weight bands.
2. Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS):
-
Purpose: To determine the molar mass, aggregation state, and oligonucleotide-to-antibody ratio (OAR) of the conjugate.[17][18][19][20]
-
Method: The purified AOC is separated by size-exclusion chromatography, and the eluent is analyzed by MALS, UV, and differential refractive index (dRI) detectors.
-
Expected Outcome: SEC-MALS can resolve different OAR populations and provide a quantitative measure of the average number of oligonucleotides per antibody.[17][21] It is also a powerful tool for detecting and quantifying aggregates.[17][19][20]
3. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To obtain precise mass information and confirm the identity of the conjugated species.
-
Method: The AOC is analyzed by LC-MS, often after enzymatic digestion of the antibody.
-
Expected Outcome: High-resolution mass spectrometry can confirm the covalent attachment of the oligonucleotide and provide detailed information about the conjugation sites and the distribution of OAR species.[21]
Quantitative Data Summary
| Parameter | Recommended Value | Rationale/Reference |
| Oligonucleotide Activation | ||
| DSS Molar Excess | 250-fold over oligo | Drives the reaction to mono-activation of the oligo.[6] |
| Reaction pH | 7.4 | Balances NHS ester reactivity and stability.[6][9][10] |
| Reaction Time | 1-2 hours | Sufficient for complete activation. |
| Antibody Conjugation | ||
| Activated Oligo Molar Excess | 3-4 fold over antibody | Optimizes conjugation efficiency while minimizing excess oligo.[6] |
| Antibody Concentration | 0.3 - 1.0 mg/mL | A common concentration range for efficient conjugation.[6] |
| Reaction pH | 7.4 | Balances NHS ester reactivity and stability.[6][9][10] |
| Reaction Time | Overnight (approx. 16 hours) | Allows for sufficient reaction between the activated oligo and antibody.[6] |
| Quenching | ||
| Tris Concentration | 20-50 mM | Effectively quenches unreacted NHS esters.[10][16] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of NHS esters: DSS or activated oligo has lost reactivity due to moisture. | Always use anhydrous solvents for dissolving DSS.[10] Allow DSS vial to warm to room temperature before opening to prevent condensation.[22] Prepare DSS and activated oligo solutions immediately before use.[10] |
| Presence of primary amines in antibody buffer: Buffers like Tris or glycine compete with the antibody for reaction with the NHS ester. | Perform buffer exchange into an amine-free buffer (e.g., PBS, HEPES, Borate) before conjugation.[14][15] | |
| Low antibody concentration: Dilute protein solutions can lead to less efficient conjugation due to the competing hydrolysis reaction. | Concentrate the antibody to at least 0.5 mg/mL before the reaction.[15] | |
| Impure antibody: Other proteins in the antibody preparation will compete for conjugation. | Use an antibody with >95% purity. Purify the antibody if necessary.[14][15] | |
| Antibody Aggregation | Excessive crosslinking: A low DSS to oligo ratio during activation might result in di-activated oligos, which can crosslink antibodies. | Ensure a large molar excess of DSS (e.g., 250-fold) during the oligonucleotide activation step. |
| Inappropriate buffer conditions: pH or salt concentration may induce aggregation. | Optimize buffer conditions. Analyze aggregation state using SEC-MALS. | |
| High Background in Downstream Assays | Presence of free, unconjugated oligonucleotide: Incomplete removal of excess activated oligo after conjugation. | Ensure thorough purification of the final AOC using methods like centrifugal filtration or size-exclusion chromatography.[23] |
| Non-specific binding of the conjugate: The oligo or antibody component may bind non-specifically to surfaces or other molecules. | Consider adding blocking agents (e.g., BSA) in your assay buffer.[24] Optimize washing steps in your application. |
Conclusion
The use of Disuccinimidyl suberate provides a straightforward and effective method for the synthesis of antibody-oligonucleotide conjugates. By following a two-step process involving the pre-activation of an amine-modified oligonucleotide, researchers can achieve controlled conjugation to antibodies with high efficiency. This approach minimizes the risk of antibody-antibody crosslinking and produces stable, well-defined conjugates suitable for a wide range of therapeutic and diagnostic applications. Careful attention to reaction conditions, thorough purification, and comprehensive characterization are paramount to ensuring the quality and performance of the final AOC.
References
- A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions. Benchchem.
- A Concise, Modular Antibody-Oligonucleotide Conjugation Strategy Based on Disuccinimidyl Ester Activation Chemistry. National Institutes of Health.
- Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies. PubMed.
- A Concise, Modular Antibody-Oligonucleotide Conjugation Strategy Based on Disuccinimidyl Ester Activation Chemistry. PubMed.
- What is hydrolysis rates for NHS ester functionalized dyes?. Lumiprobe.
- Antibody-Oligonucleotide Conjugates: Precision Targeting for Therapeutics & Diagnostics. Biointron.
- A Concise, Modular Antibody–Oligonucleotide Conjugation Strategy Based on Disuccinimidyl Ester Activation Chemistry. ResearchGate.
- WP8010: Determination of Multiple Quality Attributes of Antibody-Oligonucleotide Conjugate with SEC-MALS and AEX. Wyatt Technology.
- What Quality Control is performed on the final oligo-antibody conjugate. Bio-Synthesis.
- How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences.
- Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Thermo Fisher Scientific.
- Bioconjugation Optimization & Troubleshooting. AbOliGo.
- Amine-Reactive Crosslinker Overview. Creative Proteomics.
- Antibody-Oligonucleotide Conjugates (AOCs): Merging Precision and Therapeutic Potential. Creative Biolabs.
- Antibody–Oligonucleotide Conjugates as Therapeutic, Imaging, and Detection Agents. ACS Publications.
- Antibody-Drug Conjugate (ADC) dedicated SEC-MALS Guidance Manual. Wyatt Technology.
- Antibody–Oligonucleotide Conjugates as Therapeutic, Imaging, and Detection Agents. ResearchGate.
- WP8010: Determination of Multiple Quality Attributes of Antibody-Oligo Conjugate with SEC-MALS and AEX-MALS. Wyatt Technology.
- A straightforward method to conjugate antibodies to oligonucleotides – preparation, purification and their applications. Dynamic Biosensors.
- Determination of multiple quality attributes of antibody-oligonucleotide conjugate with SEC-MALS and AEX-MALS. SelectScience.
- Troubleshooting Guides. Creative Biolabs.
- Antibody-Oligonucleotide Conjugates. BOC Sciences.
- Comprehensive LC-MS Analytical Assays for Antibody-Oligonucleotide Conjugate (AOC) and siRNA Linker-Payload Characterization. Waters.
- Crosslinking, Labeling and Protein Modification. Fisher Scientific.
- Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies. Semantic Scholar.
- General DSS conjugation reaction schematic. Disuccinimidyl ester.... ResearchGate.
- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
- Protein Crosslinking. Thermo Fisher Scientific.
- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research.
- Crosslinking, Labeling and Protein Modification. Fisher Scientific.
- DSS and BS Crosslinkers. Thermo Fisher Scientific.
- Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.
- What Are the Specific Steps for DSS Protein Crosslinking?. MtoZ Biolabs.
- Antibody Conjugation Troubleshooting. Bio-Techne.
- Cross-Linking Reagents. Thermo Fisher Scientific.
- Disuccinimidyl suberate. Wikipedia.
- DSS, OneQuant™ DSS. G-Biosciences.
- DSS and BS Crosslinkers. Interchim.
- Antibody-Oligo Conjugation Webinar: An application guide. YouTube.
- Top Troubleshooting Tips for Nanoparticle Conjugation and Application in Diagnostics. Hiyka.
- DSS Crosslinker Protocol and Product Information Sheet. ProteoChem.
Sources
- 1. Antibody-Oligonucleotide Conjugates (AOCs): Merging Precision and Therapeutic Potential – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Antibody-Oligonucleotide Conjugates: Precision Targeting for Therapeutics & Diagnostics [biointron.com]
- 6. A Concise, Modular Antibody-Oligonucleotide Conjugation Strategy Based on Disuccinimidyl Ester Activation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Concise, Modular Antibody-Oligonucleotide Conjugation Strategy Based on Disuccinimidyl Ester Activation Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 15. Antibody Conjugation Troubleshooting [bio-techne.com]
- 16. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 17. wyattfiles.s3.us-west-2.amazonaws.com [wyattfiles.s3.us-west-2.amazonaws.com]
- 18. wyatt.com [wyatt.com]
- 19. wyatt.com [wyatt.com]
- 20. selectscience.net [selectscience.net]
- 21. lcms.cz [lcms.cz]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 23. What Quality Control is performed on the final oligo-antibody conjugate [biosyn.com]
- 24. hiyka.com [hiyka.com]
Application Note: A Robust Protocol for Tandem Immunoprecipitation Coupled with DSP Crosslinking to Capture and Identify Protein Interaction Networks
For Researchers, Scientists, and Drug Development Professionals
Abstract
The characterization of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both healthy and diseased states.[1] However, many biologically significant interactions are transient or of low affinity, making them difficult to capture using conventional co-immunoprecipitation (Co-IP) methods.[2][3] This application note provides a detailed protocol for Tandem Immunoprecipitation (also known as Tandem Affinity Purification or TAP) combined with in-vivo crosslinking using Dithiobis(succinimidyl propionate) (DSP). This powerful technique stabilizes protein complexes within the cellular environment, allowing for the stringent purification of even weak or transient interactors, which can then be identified by mass spectrometry. We will delve into the rationale behind each step, offering insights from a Senior Application Scientist's perspective to ensure experimental success and data integrity.
Introduction: The Challenge of Capturing the Interactome
Protein-protein interaction networks (PPINs) govern nearly all cellular functions, from signal transduction to metabolic regulation.[4] Dysregulation of these networks is often implicated in disease, making them a critical area of study for drug development.[1] While methods like yeast two-hybrid and standard co-immunoprecipitation have been instrumental, they often fail to detect interactions that are not stable enough to survive cell lysis and extensive washing procedures.[2][3]
To overcome this limitation, we employ two key strategies:
-
Reversible Crosslinking with DSP: Dithiobis(succinimidyl propionate), or DSP (also known as Lomant's Reagent), is a cell-permeable, homobifunctional crosslinker.[5][6] It contains an N-hydroxysuccinimide (NHS) ester at each end of a 12.0 Å spacer arm, which reacts with primary amines (e.g., the side chains of lysine residues) to form stable amide bonds.[5][7] This effectively "freezes" protein complexes as they exist within the living cell. Crucially, the spacer arm contains a disulfide bond that can be easily cleaved by reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol, allowing for the separation of crosslinked proteins for downstream analysis.[5][8][9]
-
Tandem Affinity Purification (TAP): The TAP method utilizes a protein of interest (POI) fused with two distinct affinity tags (e.g., FLAG and HA).[10][11] This two-step purification process significantly enhances the specificity of the pulldown.[11][12][13] The first immunoprecipitation (IP) enriches for the tagged protein and its interactors, while the second IP, performed after elution from the first, removes contaminants that non-specifically bind to the initial antibody or beads.[10][11] This results in a highly purified protein complex, reducing background noise in subsequent mass spectrometry analysis.[11]
This combined approach provides a robust system for the discovery of novel and transient PPIs, offering a higher degree of confidence in the identified interaction partners.
The Chemistry of DSP Crosslinking
DSP is a powerful tool due to its specific chemical properties. Its membrane permeability allows for in-vivo crosslinking, capturing interactions in their native cellular context.[5][6] The NHS esters at either end of the molecule react with primary amines at a pH range of 7-9 to form covalent amide bonds.[5][14] The central disulfide bond is the key to the reversibility of this process.
Diagram: DSP Crosslinking and Cleavage
Caption: Mechanism of DSP crosslinking and subsequent cleavage by a reducing agent.
Experimental Workflow Overview
The overall workflow is a multi-step process that requires careful attention to detail at each stage to ensure a high-quality result suitable for mass spectrometry.
Diagram: Tandem IP with DSP Workflow
Caption: High-level workflow for Tandem Immunoprecipitation with DSP crosslinking.
Detailed Protocol
This protocol is optimized for cultured mammalian cells (e.g., HEK293T, HeLa) grown on 10 cm dishes. Optimization will be required for different cell types or scales.
Reagents and Buffers
| Reagent/Buffer | Composition | Storage | Notes |
| PBS (Phosphate-Buffered Saline) | 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4 | Room Temp | Use ice-cold for washing steps. |
| DSP Stock Solution | 100 mM DSP in DMSO | -80°C | Prepare fresh just before use. DSP is moisture-sensitive.[14] |
| Quenching Buffer | 1 M Tris-HCl, pH 7.5 | 4°C | |
| Lysis Buffer | 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, Protease & Phosphatase Inhibitors | 4°C | Add inhibitors fresh. Buffer composition may need optimization.[15] |
| IP Wash Buffer | Same as Lysis Buffer | 4°C | |
| FLAG Elution Buffer | IP Wash Buffer + 150 µg/mL 3xFLAG peptide | -20°C | |
| HA Elution Buffer | 0.1 M Glycine, pH 2.5 | 4°C | Alternatively, use HA peptide for non-denaturing elution. |
| Reducing Sample Buffer (2X) | 125 mM Tris-HCl pH 6.8, 4% SDS, 20% Glycerol, 10% 2-Mercaptoethanol, 0.004% Bromophenol Blue | Room Temp |
Step-by-Step Methodology
Part 1: In-vivo Crosslinking and Cell Lysis
-
Cell Culture: Grow cells expressing your tandem-tagged protein of interest (e.g., pOZ vector with C-terminal FLAG and HA tags) to ~90% confluency.[10]
-
Preparation: Warm PBS to 37°C. Prepare a fresh 0.1-1.0 mM solution of DSP in the pre-warmed PBS. The optimal DSP concentration must be determined empirically.[2][9]
-
Expert Insight: Start with a concentration titration (e.g., 0.1, 0.5, 1.0 mM) to find the sweet spot. Over-crosslinking can create large, insoluble aggregates that won't enter the gel, while under-crosslinking will fail to capture transient interactors.[9] A successful crosslinking will often result in a higher molecular weight smear of your protein of interest on a Western blot.[16]
-
-
Crosslinking: Aspirate the culture medium and wash the cells twice with 5 mL of pre-warmed PBS. Add 5 mL of the DSP/PBS solution to each dish and incubate for 30 minutes at 37°C in a CO2 incubator.[2][9]
-
Quenching: Stop the crosslinking reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris-HCl. Incubate for 15 minutes at room temperature with gentle rocking.[7][17]
-
Harvesting: Aspirate the quenching solution. Wash the cells twice with 5 mL of ice-cold PBS. Scrape the cells into 1 mL of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.
-
Cell Lysis: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C. Aspirate the supernatant and add 500 µL of ice-cold Lysis Buffer (with freshly added inhibitors). Resuspend the pellet and incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarification: Centrifuge the lysate at 20,000 x g for 10 minutes at 4°C to pellet insoluble debris.[2] Transfer the supernatant (clarified lysate) to a new pre-chilled tube. This is your input for the first IP.
Part 2: Tandem Immunoprecipitation
-
First IP (FLAG):
-
Equilibrate anti-FLAG affinity beads (e.g., M2 agarose or magnetic beads) by washing three times with 1 mL of ice-cold Lysis Buffer.
-
Add the equilibrated beads to the clarified lysate.
-
Incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing (FLAG):
-
Pellet the beads (centrifugation or magnet) and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold IP Wash Buffer.
-
Expert Insight: Thorough washing is critical to remove non-specifically bound proteins.[15] However, overly stringent washes can disrupt desired interactions, a problem mitigated by the DSP crosslinking.
-
-
First Elution (FLAG Peptide):
-
After the final wash, remove all supernatant.
-
Add 2-3 bead volumes of FLAG Elution Buffer.
-
Incubate for 1 hour at 4°C on a rotator.
-
Pellet the beads and carefully transfer the supernatant (eluate) to a new tube. This contains your POI and its crosslinked partners.
-
-
Second IP (HA):
-
Equilibrate anti-HA affinity beads as in step 8.
-
Add the equilibrated beads to the FLAG eluate.
-
Incubate overnight at 4°C on a rotator.
-
-
Washing (HA):
-
Repeat the washing procedure as described in step 9.
-
-
Final Elution:
-
After the final wash, remove all supernatant.
-
Add 50 µL of 1X SDS elution buffer (or 25 µL of 2X Reducing Sample Buffer).[9] This both elutes the complex and prepares it for SDS-PAGE.
-
Expert Insight: For native elution that preserves complex integrity (if DSP cleavage is to be performed later), an acidic buffer like 0.1 M Glycine pH 2.5 can be used, followed by immediate neutralization.[18] However, for mass spectrometry, direct elution into reducing sample buffer is often most efficient.
-
Part 3: Sample Preparation for Mass Spectrometry
-
Crosslinker Cleavage:
-
If not already eluted in reducing buffer, add an equal volume of 2X Reducing Sample Buffer to your final eluate.
-
Heat the sample at 95-100°C for 5-10 minutes. This step denatures the proteins and, critically, the reducing agent cleaves the disulfide bond in the DSP crosslinker, separating the interacting proteins.[9]
-
-
SDS-PAGE and Analysis:
-
Run the sample on a 1D SDS-PAGE gel. It's often recommended to run the sample only a short way into the resolving gel to concentrate the entire protein complex in a single band.[19]
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain).
-
Excise the entire protein band.
-
Submit the gel band for in-gel trypsin digestion followed by LC-MS/MS analysis.[15][20]
-
Controls and Data Interpretation
A successful experiment relies on proper controls to distinguish true interactors from background contaminants.
| Control Type | Purpose | Rationale |
| Isotype Control IP | Use a non-specific IgG antibody of the same isotype as the IP antibody. | Identifies proteins that bind non-specifically to the antibody.[21] |
| Beads-only Control | Perform the IP with beads that have not been conjugated to an antibody. | Identifies proteins that bind non-specifically to the bead matrix.[21] |
| Empty Vector Control | Use cells transfected with an empty vector instead of the tagged POI. | Identifies proteins that interact with the affinity tags themselves or are pulled down non-specifically in the absence of the bait protein.[21] |
| No Crosslinker Control | Perform the entire protocol without the DSP crosslinking step. | Helps identify interactions that are stable without crosslinking and validates the necessity of DSP for capturing weaker interactors. |
Data Analysis: The raw data from the mass spectrometer will be a list of identified proteins. This list should be filtered against the results from your control experiments. Publicly available databases like the CRAPome (Contaminant Repository for Affinity Purification) can be used to further eliminate common background proteins.[21] The remaining high-confidence interactors can be used to build protein-protein interaction networks using visualization tools like STRING or Cytoscape.[21][22]
Conclusion
The combination of in-vivo DSP crosslinking and tandem affinity purification offers a powerful and reliable method for identifying both stable and transient protein-protein interactions. By covalently stabilizing protein complexes prior to cell lysis, this technique overcomes the limitations of traditional Co-IP. The two-step purification ensures a high degree of sample purity, minimizing background and increasing the confidence of downstream mass spectrometry analysis. While requiring careful optimization, this protocol provides a robust framework for researchers and drug developers to explore the intricate protein interaction networks that drive cellular function.
References
-
Tandem Affinity Purification and Mass Spectrometry (TAP-MS) for the Analysis of Protein Complexes - National Institutes of Health (NIH) - [Link]
-
PPI Network Analysis - CD Genomics - [Link]
-
Analyzing Protein–Protein Interaction Networks - Journal of Proteome Research - [Link]
-
Tandem Affinity Purification and Mass Spectrometry (TAP-MS) for the Analysis of Protein Complexes - PubMed - [Link]
-
PINA: Protein Interaction Network Analysis platform - PINA - [Link]
-
Network analysis of protein interaction data - EMBL-EBI - [Link]
-
DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - Bio-protocol - [Link]
-
Analysis of protein-protein interaction (PPI) networks - Fabrício Almeida-Silva - [Link]
-
Lomant's reagent : DSP, Sulfo-DSP - Homobifunctional thiol cleavable crosslinkers - Interchim - [Link]
-
Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells - ResearchGate - [Link]
-
Tandem Affinity Purification (TAP)-MS - Profacgen - [Link]
-
DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex | Request PDF - ResearchGate - [Link]
-
DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC - NIH - [Link]
-
How to Combine Co-IP with Mass Spectrometry for Protein Interaction Analysis? - MtoZ Biolabs - [Link]
-
DSP Crosslinker - Dithiobis(succinimidyl Propionate) - ProChem, Inc. - [Link]
-
Your Co-IP Experiment - OHSU - [Link]
-
Protein Cross-Linking of Adherent Cells to Suspension Cells for Co-Immunoprecipitation? - ResearchGate - [Link]
-
DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PubMed - [Link]
-
Co-IP and sample preparation for mass spectrometry - Bio-protocol - [Link]
-
Cross-linking, Immunoprecipitation and Proteomic Analysis to Identify Interacting Proteins in Cultured Cells - PMC - NIH - [Link]
-
Cross-Linking Electrochemical Mass Spectrometry for Probing Protein Three-Dimensional Structures - PMC - NIH - [Link]
-
Cleavable crosslinkers as tissue fixation reagents for proteomic analysis - University of Groningen research portal - [Link]
-
Dithio-bis-succinimidyl propionate (Lomant's Reagent) - J&K Scientific LLC - [Link]
-
In-cellulo chemical cross-linking to visualize protein-protein interactions - Publications of the IAS Fellows - [Link]
-
Chemical crosslinkers enhance detection of receptor interactomes - PMC - PubMed Central - [Link]
-
ReCLIP (Reversible Cross-Link Immuno-Precipitation): An Efficient Method for Interrogation of Labile Protein Complexes - NIH - [Link]
-
DSP (Dithiobis(succinimidyl Propionate)) - Cepham Life Sciences - [Link]
-
Unexpected products from the reaction of the synthetic cross-linker 3,3'-dithiobis(sulfosuccinimidyl propionate), DTSSP with peptides - PubMed - [Link]
-
Strengths and Weaknesses of Different Affinity Purification System for Deciphering Protein-Protein Interactions - ResearchGate - [Link]
-
A Combined Immunoprecipitation and Mass Spectrometric Approach to Determine ANp63-Interacting Partners - Linkos.cz - [Link]
-
Tandem Affinity Purification Assay to Study Protein-Protein Interactions - JoVE - [Link]
-
an elution method to elute proteins off magnetic protein G beads that will keep the native struct. of the proteins and maintain protein complexes ? - ResearchGate - [Link]
-
Tandem Affinity Immunopurification - Protocols.io - [Link]
-
Can someone advise on how to solve DSP cross-linking problems? - ResearchGate - [Link]
-
IP Immunoprecipitation and Co-IP-MS: Technique Selection and Comparison - MtoZ Biolabs - [Link]
Sources
- 1. Protein-protein interaction networks | Network analysis of protein interaction data [ebi.ac.uk]
- 2. bio-protocol.org [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. PPI Network Analysis | CD Genomics- Biomedical Bioinformatics [cd-genomics.com]
- 5. DSP Crosslinker - Dithiobis(succinimidyl Propionate) [prochemonline.com]
- 6. cephamls.com [cephamls.com]
- 7. Cross-linking, Immunoprecipitation and Proteomic Analysis to Identify Interacting Proteins in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tandem Affinity Purification and Mass Spectrometry (TAP-MS) for the Analysis of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tandem Affinity Purification (TAP)-MS - Profacgen [profacgen.com]
- 12. researchgate.net [researchgate.net]
- 13. Protein Enrichment: IP vs Affinity Chromatography vs Pull-Down - Creative Proteomics [creative-proteomics.com]
- 14. repository.ias.ac.in [repository.ias.ac.in]
- 15. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. Chemical crosslinkers enhance detection of receptor interactomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tandem Affinity Immunopurification [protocols.io]
- 19. ohsu.edu [ohsu.edu]
- 20. Tandem Affinity Purification: Principles, Techniques, and Applications - Creative Proteomics [creative-proteomics.com]
- 21. How to Combine Co‑IP with Mass Spectrometry for Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 22. Network Analysis in Systems Biology with R/Bioconductor - 4 Analysis of protein-protein interaction (PPI) networks [almeidasilvaf.github.io]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Crosslinking Yield with Disuccinimidyl Adipate (DSA)
Welcome to the technical support center for Disuccinimidyl adipate (DSA) crosslinking. This guide is designed for researchers, scientists, and drug development professionals who are encountering suboptimal results with their crosslinking experiments. Here, we will move beyond simple protocol steps to explore the underlying chemistry and provide logical, field-tested solutions to overcome the common challenge of low crosslinking yield.
Section 1: Core Principles of DSA Chemistry
This compound is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker.[1][2] Its power lies in its two NHS ester groups, which react specifically with primary amines (–NH₂) found at the N-terminus of proteins and on the side chain of lysine residues.[1][3] This reaction forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[4] The two reactive groups are separated by a flexible adipate spacer arm, which dictates the distance between the linked molecules.[2]
Understanding the primary reaction is key, but success hinges on understanding the major competing reaction: hydrolysis . In an aqueous environment, the NHS ester is susceptible to reacting with water, which cleaves the ester and renders the crosslinker inactive.[5][6] This hydrolytic decay is the root cause of many failed experiments. The rate of hydrolysis increases dramatically with pH. For instance, the half-life of a typical NHS ester can be several hours at pH 7 but drops to mere minutes at pH 8.6.[5] Therefore, a successful experiment is a race between the desired aminolysis (reaction with the protein) and the undesired hydrolysis.[][8]
References
-
Determination of protein contacts by chemical cross-linking with EDC and mass spectrometry. PubMed. [Link]
-
Combining Non-reducing SDS-PAGE Analysis and Chemical Crosslinking to Detect Multimeric Complexes Stabilized by Disulfide Linkages in Mammalian Cells in Culture. PubMed. [Link]
-
DSA-12C6 X=13C - DSA-13C6 Product Information. Creative Molecules Inc. [Link]
-
Combining Non-reducing SDS-PAGE Analysis and Chemical Crosslinking to Detect Multimeric Complexes Stabilized by Disulfide Linkages in Mammalian Cells in Culture. JoVE. [Link]
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. ACS Publications. [Link]
-
Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine. [Link]
-
SDS-PAGE and SEC analysis of the proteins cross-linked by... ResearchGate. [Link]
-
DSS and BS Crosslinkers. Interchim. [Link]
-
Different types of cross-linkers with their reactive groups and... ResearchGate. [Link]
-
Di-(N-succinimidyl) adipate. CF Plus Chemicals. [Link]
-
Di(N-succinimidyl)adipate (DSA), CAS 59156-70-6. AxisPharm. [Link]
-
Homobifunctionnal cross-linkers DSS, BS3, DSG, NHS-PEOx-NHS. Interchim. [Link]
-
8 Factors to Consider when Selecting a Protein Cross-linker. G-Biosciences. [Link]
-
Disuccinimidyl suberate. Wikipedia. [Link]
-
How to stop the glutaraldehyde crosslinking before analysis in FPLC?. ResearchGate. [Link]
-
The quench dynamic simulation process after cross-linking changes with... ResearchGate. [Link]
-
Curing (Crosslinking Reactions). NETZSCH Analyzing & Testing. [Link]
Sources
- 1. Buy Di(N-succinimidyl) adipate | 59156-70-6 [smolecule.com]
- 2. Di(N-succinimidyl)adipate (DSA), CAS 59156-70-6 | AxisPharm [axispharm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Disuccinimidyl Adipate (DSA) Crosslinking
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. As Senior Application Scientists, we understand that mastering a technique requires not only following a protocol but understanding the causality behind each step. This guide is structured as a series of frequently asked questions (FAQs) to address specific issues you might encounter when using Disuccinimidyl adipate (DSA) and other N-hydroxysuccinimide (NHS) ester crosslinkers. Our goal is to provide you with the expertise to troubleshoot problems, optimize your experiments, and ensure the integrity of your results.
FAQ 1: Why is the pH of my buffer so critical when using this compound (DSA)?
The success of your crosslinking experiment hinges on a fundamental competition between two chemical reactions: the desired aminolysis (reaction with your protein's primary amines) and the undesired hydrolysis (reaction with water). The pH of your aqueous buffer is the single most critical factor that dictates the rate of both reactions.[1][2]
The Chemical Rationale:
-
Amine Reactivity: The primary amines on your protein (the N-terminus and the ε-amino group of lysine residues) are the targets for DSA. For these amines to act as effective nucleophiles and attack the NHS ester, they must be in their deprotonated, free-base form (R-NH₂). In acidic conditions (low pH), these amines are protonated (R-NH₃⁺), making them unreactive. As the pH increases into the alkaline range, more amine groups become deprotonated and available for the reaction.[2][3]
-
Ester Instability: The NHS ester itself is susceptible to hydrolysis by hydroxide ions (OH⁻) in the water. As the pH increases, the concentration of hydroxide ions rises, dramatically accelerating the rate at which the NHS ester is destroyed before it can react with your protein.[1][4]
This creates a necessary trade-off. The optimal pH range for NHS ester reactions, including DSA, is typically between pH 7.2 and 8.5 .[1][5] This range provides a sufficient concentration of deprotonated primary amines for efficient conjugation while keeping the rate of hydrolysis manageable.[1] Pushing the pH too high (e.g., pH 9.0) will cause the DSA to hydrolyze in minutes, drastically reducing your crosslinking efficiency.[1][6][7]
FAQ 2: What is the expected half-life of DSA at different pH values?
The stability of an NHS ester like DSA is quantified by its half-life (t½)—the time it takes for 50% of the reagent to be hydrolyzed in an aqueous buffer. This value is highly dependent on both pH and temperature. While specific data for this compound is less common, the general behavior of NHS esters provides a reliable guide.
Data Presentation: Summary of NHS Ester Half-Life vs. pH
The following table summarizes approximate half-life data for typical NHS esters in aqueous solutions, which serves as a strong proxy for the behavior of DSA.
| pH | Temperature | Approximate Half-Life | Reference(s) |
| 7.0 | 0°C | 4 - 5 hours | [4][5] |
| 8.0 | Room Temp. | ~3.5 hours (210 min) | [6][8] |
| 8.5 | Room Temp. | ~3 hours (180 min) | [6][8] |
| 8.6 | 4°C | 10 minutes | [4][5] |
| 9.0 | Room Temp. | ~2 hours (125 min) | [6][8] |
Note: These values are illustrative. The exact half-life can be influenced by buffer composition, the specific structure of the NHS ester, and the presence of co-solvents.[6][9]
FAQ 3: My crosslinking efficiency is low. How can I troubleshoot this?
Low crosslinking efficiency is a common issue and is almost always traced back to the competing hydrolysis reaction out-pacing the aminolysis reaction. Here is a logical troubleshooting guide.
The Competing Reactions:
The core issue is the competition between the intended reaction with the protein's amine and the degradation of the crosslinker by water.
Caption: Competing aminolysis and hydrolysis pathways for DSA.
Troubleshooting Steps:
-
Verify Your Buffer:
-
pH Check: Confirm the pH of your reaction buffer is between 7.2 and 8.5.[5] Do not trust the label on the bottle; measure it yourself.
-
Buffer Composition: Ensure your buffer does not contain primary amines. Buffers like Tris (tris(hydroxymethyl)aminomethane) or glycine are incompatible because they will directly compete with your protein for the DSA, quenching the reaction.[5][10] Use phosphate, borate, bicarbonate, or HEPES buffers instead.[10]
-
-
Assess Reagent and Stock Solution Integrity:
-
Reagent Storage: NHS esters are extremely sensitive to moisture.[10] Store the solid DSA reagent in a desiccator at -20°C. Before opening the vial, always allow it to warm completely to room temperature to prevent water from condensing on the cold powder.[10][11]
-
Stock Solution Preparation: this compound is not soluble in water. You must first dissolve it in a high-quality, anhydrous (dry), amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5][10] Crucially, prepare this stock solution immediately before you initiate the reaction. Do not prepare aqueous stock solutions, as the DSA will hydrolyze rapidly.[10][12]
-
-
Optimize Reaction Conditions:
-
Protein Concentration: The aminolysis reaction is concentration-dependent. If your protein concentration is too low, the water molecules will effectively "out-compete" the protein's amines. Increasing the protein concentration (ideally >2 mg/mL) can significantly improve efficiency.[13]
-
Molar Excess of DSA: Increase the molar ratio of DSA to your protein. A 5- to 20-fold molar excess is a common starting point, but this may need to be optimized.[10]
-
FAQ 4: How can I experimentally determine the hydrolysis rate of DSA in my specific buffer?
It is often invaluable to empirically measure the hydrolysis rate in your exact experimental conditions. This self-validating protocol allows you to quantify the stability of your crosslinker. The method is based on the fact that the N-hydroxysuccinimide (NHS) byproduct released during hydrolysis has a distinct UV absorbance around 260 nm.[4][5][14]
Caption: Experimental workflow for determining DSA hydrolysis rate.
Experimental Protocol: Monitoring NHS Ester Hydrolysis by UV-Vis Spectrophotometry
This protocol allows you to determine the hydrolysis rate by monitoring the release of the NHS byproduct, which absorbs light at approximately 260 nm.[9]
Materials:
-
This compound (DSA)
-
Amine-free buffer of desired pH (e.g., 0.1 M sodium phosphate, sodium borate)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Buffer Preparation: Prepare your chosen amine-free buffer and carefully adjust it to the target pH. Equilibrate the buffer to the desired reaction temperature (e.g., 25°C).
-
Instrument Setup: Set the spectrophotometer to the same temperature and set the measurement wavelength to 260 nm.
-
Blanking: Add the temperature-equilibrated buffer to a quartz cuvette, place it in the sample holder, and blank the instrument.
-
Stock Solution Preparation: Immediately before initiating the reaction, prepare a concentrated stock solution of DSA in anhydrous DMSO. For example, dissolve 1-2 mg of DSA in 100 µL of DMSO.
-
Reaction Initiation: To the blanked cuvette containing the buffer, add a small volume (e.g., 1-5 µL) of the DSA stock solution. Mix quickly and thoroughly with the pipette tip. The final concentration of DMSO should be minimal (<5%).
-
Data Acquisition: Immediately start recording the absorbance at 260 nm over time. The frequency of readings depends on the expected rate; for pH > 8, readings every 15-30 seconds may be necessary. Continue until the absorbance value plateaus, indicating the reaction is complete.
-
Data Analysis:
-
The hydrolysis of an NHS ester follows pseudo-first-order kinetics.
-
To determine the observed rate constant (k_obs), plot the natural logarithm of (A_∞ - A_t) versus time (t), where A_∞ is the final plateau absorbance and A_t is the absorbance at time t.
-
The slope of this linear plot will be equal to -k_obs.[9]
-
The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k_obs .
-
By performing this experiment at different pH values, you can build a precise model of DSA stability for your specific system, leading to more robust and reproducible crosslinking results.
References
-
Lindsey, J. S., et al. (2021). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry. [Link]
-
NHS / sulfo-NHS Technical and Scientific Information. Interchim. [Link]
-
Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10% DMSO... ResearchGate. [Link]
-
Stability of NHS esters of mPEG5k under accelerated conditions. Effects... ResearchGate. [Link]
-
Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods (RSC Publishing). [Link]
-
Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). RSC Publishing. [Link]
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir - ACS Publications. [Link]
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central. [Link]
-
pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 7. interchim.fr [interchim.fr]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. biotium.com [biotium.com]
- 13. genecopoeia.com [genecopoeia.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Disuccinimidyl Adipate (DSA) for In Vivo Crosslinking
Welcome to the technical support center for in vivo crosslinking using Disuccinimidyl adipate (DSA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols. Our goal is to empower you to successfully capture protein-protein interactions within their native cellular environment.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound (DSA) and its application in in vivo crosslinking.
Q1: What is this compound (DSA) and how does it work?
This compound (DSA) is a homobifunctional crosslinking agent.[1] This means it has two identical reactive groups, N-hydroxysuccinimide (NHS) esters, located at either end of a 6-carbon spacer arm. These NHS esters react specifically with primary amines (–NH₂), which are found on the side chain of lysine residues and at the N-terminus of proteins.[2] The reaction forms a stable, covalent amide bond, effectively "linking" two proteins that are in close proximity. Due to its chemical nature, DSA is membrane-permeable, allowing it to enter living cells and initiate crosslinking intracellularly.[2]
Q2: Why is the pH of the reaction buffer so important?
The pH of the reaction buffer is a critical parameter for successful crosslinking with DSA.[3] The optimal pH range for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[3][4]
-
Below pH 7.2: The primary amines on the proteins are predominantly protonated (–NH₃⁺), which makes them non-nucleophilic and therefore unreactive with the NHS ester.[5]
-
Above pH 8.5: The rate of hydrolysis, a competing reaction where water molecules attack and inactivate the NHS ester, increases significantly.[3][5][6][7] This reduces the amount of active crosslinker available to react with your target proteins, leading to lower crosslinking efficiency.
Therefore, maintaining the pH within the optimal range is a balancing act between ensuring the reactivity of the target amines and preserving the stability of the DSA crosslinker.
Q3: My buffer contains Tris. Is this a problem?
Yes, this is a significant problem. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided during the crosslinking reaction.[3][5] The primary amine in the Tris buffer will compete with the primary amines on your proteins of interest for reaction with the DSA.[5] This "quenching" of the crosslinker will drastically reduce the efficiency of your experiment. It is essential to perform the crosslinking reaction in a non-amine-containing buffer like Phosphate-Buffered Saline (PBS) or HEPES.[5] Tris or glycine can, however, be used to intentionally stop or "quench" the reaction after the desired incubation time.[3][4][8]
Q4: How do I prepare and handle DSA?
DSA is water-insoluble and sensitive to moisture.[2] Therefore, it should be stored in a desiccator at the recommended temperature. To use it, you must first dissolve it in a dry, polar organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution.[2] This stock solution should be prepared immediately before use, as the NHS-ester moiety can hydrolyze over time, even in the organic solvent if moisture is present. Once the stock solution is prepared, it can be added to your aqueous, amine-free reaction buffer containing your cells.
Visualizing the Chemistry: DSA's Mechanism of Action
To understand the process at a molecular level, the following diagram illustrates the reaction between DSA and the primary amines of two interacting proteins.
Caption: Mechanism of DSA crosslinking with primary amines.
Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This section provides solutions to common problems encountered during in vivo crosslinking with DSA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very weak crosslinking observed on SDS-PAGE. | 1. DSA concentration is too low. 2. Inefficient quenching of amine-containing buffers. Culture media or previous buffers containing Tris or glycine were not adequately removed.[3][5]3. Hydrolyzed/inactive DSA. The reagent was improperly stored or the stock solution was prepared too far in advance.4. Reaction pH is too low. The pH of the crosslinking buffer is below 7.2, rendering primary amines unreactive.[5]5. Incubation time is too short. | 1. Perform a concentration titration. Test a range of DSA concentrations (e.g., 0.25 mM to 2 mM) to find the optimal concentration for your system.[9][10]2. Thoroughly wash cells. Wash cells at least three times with an amine-free buffer like PBS before adding the crosslinker.[11]3. Use fresh DSA. Prepare the DSA stock solution in dry DMSO or DMF immediately before use.[10]4. Verify buffer pH. Ensure your crosslinking buffer is within the optimal pH range of 7.2-8.5.[3][4]5. Increase incubation time. Try extending the incubation time (e.g., from 30 minutes to 60 minutes). |
| High molecular weight smear at the top of the gel; monomer band disappears. | 1. DSA concentration is too high. This leads to extensive, non-specific crosslinking and the formation of large, insoluble protein aggregates that cannot enter the resolving gel.[9][12]2. Cell density is too high. A high concentration of cells can lead to excessive intermolecular crosslinking. | 1. Reduce DSA concentration. This is the most common cause. Refer to your titration experiment and use a lower concentration.[9]2. Optimize cell number. Titrate the number of cells used in the reaction to find a balance that promotes specific crosslinking without causing aggregation. |
| Low cell viability after crosslinking. | 1. Toxicity from the crosslinker or solvent. High concentrations of DSA or the organic solvent (DMSO/DMF) can be toxic to cells.2. Prolonged incubation. Extended exposure to the crosslinking conditions can induce cell stress and death. | 1. Minimize solvent concentration. Keep the final concentration of the organic solvent in the reaction mixture as low as possible (typically ≤5%).2. Reduce incubation time and/or DSA concentration. Find the minimum concentration and time required to achieve sufficient crosslinking.3. Perform a cell viability assay. Use a method like Trypan Blue exclusion or a commercial viability kit to quantify the impact of your crosslinking protocol on cell health.[13] |
| Antibody fails to detect protein of interest on Western blot after crosslinking. | 1. Epitope masking. The crosslinking reaction may have modified lysine residues within or near the epitope recognized by your antibody, preventing it from binding.[14]2. Protein aggregation. The protein of interest is part of a large, crosslinked complex that is not effectively transferred to the membrane. | 1. Test a different antibody. If possible, use an antibody that recognizes a different epitope on the target protein.2. Optimize DSA concentration. Use the lowest effective concentration to minimize the chances of epitope masking.3. Improve protein extraction. Ensure your lysis buffer is stringent enough (e.g., containing SDS) to solubilize the crosslinked complexes. Consider sonication to help break apart large aggregates.[14] |
Experimental Protocol: Optimizing DSA Concentration
The key to successful in vivo crosslinking is to use the lowest concentration of the crosslinker that effectively captures the interaction of interest without causing widespread, non-specific aggregation. A dose-response or titration experiment is essential to determine this optimal concentration.[9][10]
Objective:
To empirically determine the optimal concentration of DSA for crosslinking a specific protein interaction in living cells, as assessed by SDS-PAGE and Western blotting.
Materials:
-
Cells expressing the protein(s) of interest
-
This compound (DSA)
-
Dry DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Quenching solution: 1 M Tris-HCl, pH 7.5
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE equipment and reagents
-
Western blot equipment and reagents
-
Primary antibody against the protein of interest
Experimental Workflow Diagram:
Caption: Workflow for DSA concentration optimization.
Step-by-Step Methodology:
-
Cell Preparation:
-
Culture your cells to approximately 80% confluency.
-
Harvest the cells and wash them three times with ice-cold, sterile PBS (pH 7.2-8.0) to completely remove any amine-containing culture media.[2]
-
Resuspend the cell pellet in PBS to a concentration of approximately 1-5 x 10⁷ cells/mL.
-
-
DSA Stock and Dilutions:
-
Immediately before use, prepare a 100 mM stock solution of DSA in dry DMSO. For example, dissolve 3.4 mg of DSA in 100 µL of DMSO.
-
Prepare a series of working DSA concentrations to be tested. It is often easiest to add the stock solution directly to the cell suspension to achieve the desired final concentration.
-
-
Crosslinking Reaction:
-
Aliquot equal volumes of the cell suspension into separate microcentrifuge tubes, one for each DSA concentration to be tested, including a "0 mM" negative control (add DMSO only).
-
Add the appropriate volume of the DSA stock solution to each tube to achieve final concentrations ranging from 0.25 mM to 2.0 mM. A suggested range is: 0, 0.25, 0.5, 1.0, and 2.0 mM.
-
Immediately mix gently by inversion.
-
Incubate the reactions at room temperature for 30 minutes with gentle rotation.
-
-
Quenching:
-
Cell Lysis and Sample Preparation:
-
Pellet the cells by centrifugation.
-
Lyse the cell pellets in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA or similar assay.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer. Ensure to normalize the total protein loaded in each lane.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Analyze the results by either Coomassie staining or, for higher specificity, by Western blot using an antibody against your protein of interest.
-
Interpreting the Results:
| DSA Conc. | Expected SDS-PAGE/Western Blot Result | Interpretation |
| 0 mM | A single band at the monomeric molecular weight of the target protein. | This is your baseline, showing the protein's migration without crosslinking. |
| 0.25 - 0.5 mM | The monomer band may decrease in intensity, with the appearance of new, distinct higher molecular weight bands (e.g., dimers, trimers). | This suggests specific, low-order crosslinking is occurring. This is often the desired outcome. |
| 1.0 mM | The monomer band is significantly reduced or absent. The discrete higher molecular weight bands may be replaced by a smear. | Crosslinking is becoming more extensive. This may be optimal for some applications but risks non-specific interactions. |
| 2.0 mM | The monomer band is absent. A high molecular weight smear is present, and there may be a significant amount of protein that does not enter the resolving gel.[12] | This indicates over-crosslinking and protein aggregation. This concentration is likely too high. |
References
-
Creative Biolabs. (n.d.). SDS-PAGE Protocol & Troubleshooting. [Link]
-
Shapiro, A. B. (2021). Answer to "What is the best way to optimize the crosslinker concentration for protein interaction analysis?". ResearchGate. [Link]
-
Wang, Q., et al. (2017). Spontaneous and specific chemical cross-linking in live cells to capture and identify protein interactions. Nature Communications. [Link]
-
Max Perutz Labs. (n.d.). Sample preparation guidelines for MS-based cross-linking (XL-MS). [Link]
-
ResearchGate. (n.d.). Viability of cells after exposure to crosslinking conditions. [Link]
-
Chavez, J. D., & Bruce, J. E. (2012). In vivo protein complex topologies: Sights through a cross-linking lens. Current Opinion in Chemical Biology. [Link]
-
G-Biosciences. (n.d.). Troubleshooting: Sodium Dodecyl Sulfate- Polyacrylamide Gel Electrophoresis. [Link]
-
Chavez, J. D., et al. (2016). Systems structural biology measurements by in vivo cross-linking with mass spectrometry. Nature Protocols. [Link]
-
Navare, A. T., et al. (2019). Systems structural biology measurements by in vivo cross-linking with mass spectrometry. Nature Protocols. [Link]
-
ResearchGate. (2014). Can someone advise on how to solve DSP cross-linking problems?. [Link]
-
Götze, M., et al. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research. [Link]
-
BiochemSphere. (2025). SDS-PAGE Master Guide: Principles, Protocol, and Troubleshooting for Precise Protein Separation. [Link]
-
Liu, F., et al. (2025). Dissecting In Vivo Cross-Linker Performance: Insights into Structural Dynamics and Molecular Rigidity. JACS Au. [Link]
-
ResearchGate. (2014). What is the best NHS quenching agent?. [Link]
-
Liu, F., et al. (2022). An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry. STAR Protocols. [Link]
-
Jordan, D. S. (2016). Answer to "How would you interpret a crosslinking experiment where the protein (at monomer MW range on SDS-PAGE gel) disappears?". ResearchGate. [Link]
-
Kirkley, M., et al. (2016). Global Membrane Protein Interactome Analysis using In vivo Crosslinking and Mass Spectrometry-based Protein Correlation Profiling. Molecular & Cellular Proteomics. [Link]
-
Bain, C. D., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir. [Link]
-
Feng, Y., et al. (2011). Exploring DNA-binding Proteins with In Vivo Chemical Cross-linking and Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
Weisbrod, C. R., et al. (2011). Cross-linking Measurements of In Vivo Protein Complex Topologies. Molecular & Cellular Proteomics. [Link]
-
CF Plus Chemicals. (n.d.). Di-(N-succinimidyl) adipate. [Link]
-
Wikipedia. (n.d.). Disuccinimidyl suberate. [Link]
-
Yu, C., et al. (2015). A New in Vivo Cross-linking Mass Spectrometry Platform to Define Protein–Protein Interactions in Living Cells. Molecular & Cellular Proteomics. [Link]
-
Bain, C. D., et al. (2014). Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. Langmuir. [Link]
-
Zlatic, S. A., et al. (2010). Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography. Journal of Visualized Experiments. [Link]
Sources
- 1. Di-(N-succinimidyl) adipate — CF Plus Chemicals [cfplus.cz]
- 2. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 11. Cross-linking Measurements of In Vivo Protein Complex Topologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 细胞活力和增殖测定 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Mastering Disuccinimidyl Adipate (DSA) Reactions
Welcome to the technical support center for Disuccinimidyl Adipate (DSA) crosslinking. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively quenching DSA reactions. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your crosslinking experiments are both successful and reproducible.
Part 1: The Core Chemistry of DSA and the Imperative of Quenching
This compound (DSA) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker.[1][2] It is widely used to covalently link primary amine groups on proteins and other biomolecules, thereby stabilizing protein-protein interactions or forming novel conjugates.[1] The reaction proceeds via a nucleophilic acyl substitution, where a deprotonated primary amine (-NH₂) from a lysine residue or a protein's N-terminus attacks one of the NHS ester's carbonyl carbons. This forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[3][4]
The efficiency of this reaction is critically dependent on pH, with an optimal range of 7.2 to 8.5.[3][5] Below this range, primary amines are protonated (-NH₃⁺) and non-nucleophilic, slowing the reaction.[3] Above this range, a competing reaction, the hydrolysis of the NHS ester by water, accelerates dramatically, reducing the crosslinker's efficiency.[5][6] The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[5][6]
Why is Quenching Non-Negotiable?
The quenching step is essential for terminating the crosslinking reaction with precision. Failing to neutralize unreacted DSA can lead to:
-
Uncontrolled Crosslinking: The still-active DSA can continue to react, leading to unintended crosslinking of other molecules in your sample, especially if you proceed to cell lysis or other downstream steps where new primary amines become accessible.
-
Sample Aggregation: Over-crosslinking is a common cause of protein aggregation, which can complicate analysis and lead to sample loss.
-
Reduced Reproducibility: Without a defined endpoint, the extent of crosslinking can vary between experiments, compromising the reliability of your results.
The principle of quenching is simple: introduce a high concentration of a small molecule containing a primary amine. This quencher rapidly consumes any remaining active NHS esters, forming a stable, inactive amide bond and effectively halting the reaction.[7][8]
Part 2: Choosing Your Quenching Agent: A Comparative Guide
The choice of quenching agent is not trivial and can impact your downstream analysis. The most common quenchers are small molecules with primary amines.[7] Here, we compare the most widely used options.
| Quenching Agent | Typical Final Concentration | Incubation Time & Temp. | Pros | Cons & Considerations |
| Tris | 20-100 mM[7][8] | 15-30 min, RT[7][8] | Highly effective and commonly used.[7] Can be prepared as a concentrated stock (e.g., 1M Tris-HCl, pH 8.0).[8] | Can interfere with subsequent reactions or analyses if not completely removed. Tris itself can form adducts with formaldehyde, which may be relevant in complex experimental setups.[9] |
| Glycine | 20-100 mM[7][8] | 15-30 min, RT[7][8] | A simple amino acid, very effective.[8] Generally considered "cleaner" for mass spectrometry applications. | Can potentially form dipeptides or other adducts under certain conditions, though this is rare in quenching protocols.[10] |
| Lysine | 20-50 mM[7] | 15-30 min, RT[7] | Another amino acid option, mimics the target of the crosslinker. | Less commonly used than Tris or glycine, may be more expensive. |
| Ethanolamine | 20-50 mM[7] | 15-30 min, RT[7] | An alternative primary amine.[7] | Can sometimes interfere with specific downstream applications; for example, it has been anecdotally reported to cause issues in sensor-based assays.[8] |
| Hydroxylamine | 10-50 mM[8] | 15-30 min, RT[8] | Can be used to quench the reaction and will convert the NHS ester back to a hydroxamic acid.[8] | Its reactivity is different from simple aminolysis and may not be suitable for all applications. |
Senior Scientist's Recommendation: For most applications, Tris and Glycine are the top choices due to their effectiveness and extensive documentation. If your downstream analysis is highly sensitive to extraneous molecules (e.g., high-resolution mass spectrometry), Glycine is often preferred. For routine applications like SDS-PAGE and Western blotting, Tris is a robust and economical choice.
Part 3: Troubleshooting & FAQ
This section addresses common issues encountered during the quenching of DSA reactions.
Q1: I see high molecular weight smears or aggregates on my gel even after quenching. What went wrong?
This is a classic sign of incomplete quenching or over-crosslinking.
-
Cause 1: Insufficient Quencher Concentration: The molar amount of your quencher must be in significant excess of the initial amount of DSA used.
-
Solution: Increase the final concentration of your quenching agent. A final concentration of 50 mM is a good starting point for most applications.[7]
-
-
Cause 2: Inadequate Incubation Time: The quenching reaction is rapid but not instantaneous.
-
Solution: Ensure you are incubating for at least 15 minutes at room temperature to allow the reaction to go to completion.[7]
-
-
Cause 3: Crosslinking Reaction Was Too Aggressive: Your initial DSA concentration may have been too high, or the reaction was allowed to proceed for too long.
-
Solution: Optimize the DSA concentration and reaction time in your initial protocol. Titrate the DSA concentration to find the optimal balance between efficient crosslinking of your target and the formation of large, insoluble aggregates.
-
Q2: My protein of interest is no longer detected by my antibody after crosslinking and quenching. Why?
This issue, known as epitope masking, is a common challenge in crosslinking experiments.
-
Cause: The DSA crosslinker or the quenched crosslinker has modified a lysine residue within the epitope recognized by your antibody, preventing it from binding.
-
Solution 1 (Verification): Run a non-crosslinked control alongside your crosslinked sample. If the antibody detects the protein in the control but not the crosslinked sample, epitope masking is the likely culprit.
-
Solution 2 (Alternative Antibody): Try a different antibody that binds to a different epitope on your target protein. A polyclonal antibody may be more successful than a monoclonal antibody in this scenario.
-
Solution 3 (Optimize Crosslinking): Reduce the molar excess of DSA in your initial reaction to decrease the overall degree of modification on your protein.
-
Q3: Can my quenching agent interfere with downstream mass spectrometry analysis?
Yes, this is a critical consideration.
-
Cause: Quenching agents, if not completely removed, can ionize and create dominant peaks in your mass spectra, potentially suppressing the signal from your peptides of interest. Additionally, they can sometimes cause unexpected modifications.
-
Solution 1 (Thorough Cleanup): After quenching, it is imperative to remove the excess quenching agent and other reaction byproducts. Size-exclusion chromatography (desalting columns) or dialysis are effective methods.[7]
-
Solution 2 (Choose the Right Quencher): As mentioned, glycine is often preferred for mass spectrometry workflows as it is a simple amino acid and less likely to cause complex adducts.[11]
-
Solution 3 (Blank Runs): Always run a buffer-only control that has been through the entire process (including quenching and cleanup) to identify any background peaks originating from your reagents.
-
Sources
- 1. Di-(N-succinimidyl) adipate — CF Plus Chemicals [cfplus.cz]
- 2. Di(N-succinimidyl)adipate, 59156-70-6 | BroadPharm [broadpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass-spectroscopic observations of glycine subjected to strong shock loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glycine additive facilitates site-specific glycosylation profiling of biopharmaceuticals by ion-pairing hydrophilic interaction chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrum Analysis of Unexpected Peaks in MSA Reactions
Introduction
Methanesulfonic acid (MSA) is a versatile and effective strong organic acid, widely employed as a catalyst and reagent in numerous organic reactions, including esterifications, alkylations, and condensations.[1] Its non-oxidizing nature and solubility in organic solvents make it a favorable alternative to other strong acids.[2] However, the analysis of reaction mixtures containing MSA by mass spectrometry (MS) can often present a challenge: the appearance of unexpected peaks.
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting mass spectra from MSA-catalyzed reactions. Here, we will explore the common causes of these unexpected signals and provide systematic troubleshooting strategies to identify their origins, ensuring the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I see a peak at m/z 111 in my spectrum. What could it be?
A peak at m/z 111 in the positive ion mode could correspond to the protonated molecule of methyl methanesulfonate ([M+H]⁺), a potential byproduct formed from the reaction of MSA with methanol, which may be present as a solvent or impurity.[3][4] In negative ion mode, a peak at m/z 95 would correspond to the deprotonated MSA molecule ([M-H]⁻).
Q2: My mass spectrum is dominated by peaks that are 22 or 38 Da higher than my expected product. What are these?
These are very common adducts in electrospray ionization (ESI) mass spectrometry. A mass shift of +22 Da typically indicates the formation of a sodium adduct ([M+Na]⁺), while a +38 Da shift suggests a potassium adduct ([M+K]⁺).[5] The source of these alkali metals can be glassware, solvents, or reagents.[5]
Q3: I observe a series of peaks with regular mass differences, like 44 Da. What does this indicate?
A repeating series of peaks with a mass difference of 44 Da is often characteristic of polyethylene glycol (PEG), a common contaminant from various lab consumables such as plasticware, detergents, or certain chromatography column phases.[6]
Q4: Can MSA itself cause unexpected peaks?
Yes, while MSA is generally stable, it can participate in side reactions. For instance, it can react with alcohol solvents to form sulfonate esters.[4] At high temperatures (above 180°C), MSA can also begin to decompose.[2][7] Additionally, impurities within the MSA reagent, such as sulfates or chlorides, can lead to unexpected signals.[2]
Q5: What are some of the first steps I should take when I see an unexpected peak?
Initially, you should confirm that the peak is not a known contaminant or a common adduct.[8] Running a blank (injecting your mobile phase without your sample) can help identify solvent or system-related contaminants.[9] It is also beneficial to check for the presence of common adducts like sodium and potassium.[5]
In-depth Troubleshooting Guide
The appearance of unexpected peaks in a mass spectrum can be attributed to several sources. A systematic approach to troubleshooting is crucial for efficient problem resolution. This guide is structured to help you investigate potential issues, from sample preparation to data interpretation.
Sample Preparation and Contamination
Contamination is a frequent cause of extraneous peaks in mass spectrometry.[10][11]
Potential Causes:
-
Solvent Impurities: Even high-purity solvents can contain trace contaminants that become significant at the sensitivity levels of modern mass spectrometers.[6]
-
Contaminated Glassware and Plasticware: Leaching of plasticizers (e.g., phthalates) from plastic containers or alkali metals from glassware can introduce contaminants.[5][11]
-
Cross-Contamination: Residue from previous experiments in reaction vessels or autosampler vials can be a source of unexpected peaks.
Troubleshooting Protocol:
-
Run a Blank Analysis:
-
Inject a sample of the mobile phase that has been passed through the same sample preparation steps as your analyte.
-
This will help identify contaminants originating from the solvents or sample handling process.
-
-
Evaluate Consumables:
-
If a peak is present in the blank, systematically replace components of your sample preparation workflow (e.g., use fresh solvents, new vials, and pipette tips).
-
Consider using plasticware instead of glassware to minimize sodium and potassium adducts.[5]
-
-
Filter Samples:
-
Filtering your sample through a compatible syringe filter can remove particulate matter that might contribute to background noise or unexpected signals.[11]
-
Chromatographic Issues
Problems with the liquid chromatography (LC) system can also manifest as unexpected peaks.
Potential Causes:
-
Column Bleed: Degradation of the stationary phase of the LC column can release compounds that are detected by the mass spectrometer.
-
Carryover: Incomplete flushing of the injection port and column between runs can lead to the appearance of analytes from previous injections.
-
Co-elution: A contaminant or byproduct may have a similar retention time to your analyte of interest, leading to overlapping peaks.
Troubleshooting Protocol:
-
Perform a Gradient Blank Run:
-
Run a full gradient without an injection to check for peaks originating from the mobile phase or system contamination.
-
-
Inject a Strong Solvent:
-
Injecting a strong solvent (like 100% acetonitrile or methanol) can help wash out strongly retained compounds from the column and injector.
-
-
Optimize Chromatography:
-
If co-elution is suspected, adjust the chromatographic method (e.g., change the gradient profile, mobile phase composition, or use a different column) to improve separation.
-
Mass Spectrometer Source and Ionization
The ionization process itself can be a source of unexpected peaks.
Potential Causes:
-
Adduct Formation: As mentioned, the formation of adducts with cations (e.g., Na⁺, K⁺, NH₄⁺) or anions (e.g., Cl⁻, HCOO⁻) is common in ESI.[5][12]
-
In-source Fragmentation/Reactions: Energetically unstable ions can fragment within the ion source before they reach the mass analyzer.[13] Certain molecules can also react with residual gases or solvents in the source.
-
Matrix Effects: Components of the sample matrix can suppress or enhance the ionization of the analyte of interest, and may themselves be ionized, leading to a complex spectrum.
Troubleshooting Protocol:
-
Identify Common Adducts:
-
Consult a table of common adducts to see if the mass difference between your expected peak and the unexpected peak corresponds to a known adduct.
-
-
Adjust Ion Source Parameters:
-
Lowering the source temperature or fragmentor voltage can sometimes reduce in-source fragmentation.
-
-
Modify Mobile Phase:
-
Adding a small amount of a volatile salt like ammonium acetate can sometimes promote the formation of a single, desired adduct and simplify the spectrum.[14]
-
MSA-Specific Reactions and Byproducts
Given that MSA is a reactive component of your mixture, it is crucial to consider its potential side reactions.
Potential Causes:
-
Esterification: MSA can react with alcohol solvents (e.g., methanol, ethanol) to form the corresponding methanesulfonate esters.[4] For example, methyl methanesulfonate has a molecular weight of 110.13 g/mol .[3]
-
Decomposition Products: Although thermally stable up to 180°C, MSA can decompose at higher temperatures.[2]
-
Impurities in MSA: Commercial MSA can contain impurities from its manufacturing process, such as sulfuric acid or chlorides.[2]
Troubleshooting Protocol:
-
Analyze the MSA Reagent:
-
If possible, analyze a solution of the MSA reagent in your mobile phase to identify any inherent impurities.
-
-
Consider Reaction Conditions:
-
Be mindful of the reaction temperature and the presence of nucleophilic solvents or reactants that could lead to side reactions with MSA.
-
-
Predict Potential Byproducts:
-
Based on your reaction conditions and the other components in your mixture, predict potential byproducts and look for their corresponding m/z values in your spectrum.
-
Appendices
Table 1: Common Contaminants in Mass Spectrometry
| m/z (Positive Ion Mode) | Identity | Common Source(s) |
| 149.0233 | Phthalate fragment | Plasticware, tubing |
| 279.1596 | Diisooctyl phthalate (DIOP) | Plasticware |
| 113.0599, 127.0755 | Slip agents (e.g., erucamide) | Plasticware |
| various (repeating units of 44.0262) | Polyethylene glycol (PEG) | Detergents, column bleed |
| various (repeating units of 74.0368) | Polydimethylcyclosiloxane (PDMS) | Pump oil, septa bleed |
Data compiled from multiple sources.[6][11]
Table 2: Common Adducts in ESI-MS
| Adduct | Mass Added (Da) | Common Source(s) |
| [M+H]⁺ | 1.0078 | Protonated molecule |
| [M+Na]⁺ | 22.9898 | Glassware, reagents |
| [M+K]⁺ | 38.9637 | Glassware, reagents |
| [M+NH₄]⁺ | 18.0344 | Ammonium-containing buffers |
| [M+CH₃CN+H]⁺ | 42.0343 | Acetonitrile mobile phase |
| [M-H]⁻ | -1.0078 | Deprotonated molecule |
| [M+Cl]⁻ | 34.9689 | Chlorinated solvents |
| [M+HCOO]⁻ | 44.9977 | Formic acid mobile phase |
Data compiled from multiple sources.[5][12]
Table 3: Potential MSA-Related Ions
| Ion | Formula | m/z (Positive Mode) | m/z (Negative Mode) | Notes |
| Methanesulfonic acid | CH₄SO₃ | 97.0012 ([M+H]⁺) | 94.9855 ([M-H]⁻) | Starting material |
| Methyl methanesulfonate | C₂H₆SO₃ | 111.0165 ([M+H]⁺) | Byproduct with methanol | |
| Ethyl methanesulfonate | C₃H₈SO₃ | 125.0321 ([M+H]⁺) | Byproduct with ethanol |
Troubleshooting Workflow
The following diagram illustrates a systematic approach to identifying an unexpected peak in your mass spectrum.
Caption: A decision tree for troubleshooting unexpected peaks in mass spectrometry.
References
-
Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. Available at: [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. Available at: [Link]
-
HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES. SGS. Available at: [Link]
-
Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. ResearchGate. Available at: [Link]
-
A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. Available at: [Link]
-
Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT. Available at: [Link]
-
Common Background Contamination Ions in Mass Spectrometry. Available at: [Link]
-
ANALYSIS OF SULFONATES IN AQUEOUS SAMPLES BY ION-PAIR LC/ESI-MS/MS WITH IN-SOURCE CID FOR ADDUCT PEAK ELIMINATION. UNT Digital Library. Available at: [Link]
-
Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. Available at: [Link]
-
Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. PubMed. Available at: [Link]
-
Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. PubMed. Available at: [Link]
-
Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. SpringerLink. Available at: [Link]
-
Interferences and contaminants encountered in modern mass spectrometry. ScienceDirect. Available at: [Link]
-
Methanesulfonic acid, methyl ester. NIST WebBook. Available at: [Link]
-
Dealing with Metal Adduct Ions in Electrospray: Part 1. LCGC North America. Available at: [Link]
-
Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A ... Product Quality Research Institute. Available at: [Link]
-
Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. Available at: [Link]
-
mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
-
Methanesulfonic acid. Wikipedia. Available at: [Link]
-
Safety Data Sheet: Methanesulphonic acid. Carl ROTH. Available at: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
-
Development of a simple method for quantitation of methanesulfonic acid at low ppm level using hydrophilic interaction chromatography coupled with ESI-MS. PubMed. Available at: [Link]
-
Methanesulfonic Acid. PubChem. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Safety Data Sheet: methanesulfonic acid. Chemos GmbH&Co.KG. Available at: [Link]
-
Development of a simple method for quantitation of methanesulfonic acid at low ppm level using hydrophilic interaction chromatography coupled with ESI-MS. ResearchGate. Available at: [Link]
-
Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
-
MASS SPECTROMETER (MS) TROUBLESHOOTING Solutions. CGSpace. Available at: [Link]
Sources
- 1. Methanesulfonic Acid | CH4O3S | CID 6395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]
- 3. Methanesulfonic acid, methyl ester [webbook.nist.gov]
- 4. pqri.org [pqri.org]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. ccc.bc.edu [ccc.bc.edu]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. sgs.com [sgs.com]
- 9. gentechscientific.com [gentechscientific.com]
- 10. gmi-inc.com [gmi-inc.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. holcapek.upce.cz [holcapek.upce.cz]
Technical Support Center: Navigating Steric Hindrance in Disuccinimidyl Adipate (DSA) Crosslinking Experiments
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing Disuccinimidyl adipate (DSA) for chemical crosslinking. This resource provides in-depth troubleshooting advice and practical FAQs to address challenges specifically arising from steric hindrance effects during your crosslinking experiments. Our goal is to empower you with the scientific understanding and practical solutions needed to achieve optimal and reproducible results.
Core Concepts: The Interplay of Chemistry and Molecular Architecture in DSA Crosslinking
A thorough understanding of the underlying chemical principles and the three-dimensional nature of your target proteins is paramount for successful crosslinking. This section delves into the specifics of the DSA crosslinking reaction and the critical role of steric hindrance.
The Chemistry of this compound (DSA) Crosslinking
This compound (DSA) is a homobifunctional crosslinking agent, meaning it possesses two identical reactive groups—N-hydroxysuccinimide (NHS) esters—at either end of an adipate spacer.[1][2] These NHS esters are highly reactive towards primary amines (-NH₂), which are predominantly found on the side chains of lysine residues and the N-terminus of proteins.[1]
The reaction proceeds via a nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3][4]
The reaction is highly pH-dependent. A pH range of 7.2 to 8.5 is generally considered optimal, as it provides a balance between the necessary deprotonation of the primary amines to make them nucleophilic and the competing hydrolysis of the NHS ester in the aqueous buffer.[3][4] At a higher pH, the rate of hydrolysis increases significantly, which can lead to a reduction in crosslinking efficiency.[3][5]
Caption: DSA crosslinking mechanism with primary amines.
What is Steric Hindrance and Why Does it Matter in DSA Crosslinking?
Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups of atoms within a molecule impedes a chemical reaction.[6] In the context of protein crosslinking, it refers to the physical obstruction by the protein's own three-dimensional structure that can prevent the DSA crosslinker from accessing its target primary amines.
The efficiency of DSA crosslinking is not solely dependent on the number of lysine residues in a protein, but crucially on their accessibility.[7][8] If a lysine residue is buried within the core of a protein or located in a sterically crowded region, the DSA molecule may be too bulky to approach and react.[7] This can lead to a number of undesirable outcomes, including:
-
Low or no crosslinking: Even with an abundance of lysine residues, if they are not accessible, the reaction will not proceed efficiently.
-
Incomplete crosslinking: One NHS ester of the DSA molecule may react, but the other end fails to find an accessible primary amine on a second protein, resulting in a mono-linked protein instead of a crosslinked complex.
-
Biased crosslinking: DSA may preferentially react with more exposed lysine residues, leading to a misrepresentation of the protein-protein interaction interface.
The conformation of the protein plays a significant role.[9] A protein's flexibility and dynamic nature can influence the transient exposure of otherwise buried lysine residues. Conversely, chemical crosslinking can also induce conformational changes in proteins.[10]
Troubleshooting Guide: Overcoming Steric Hindrance in Your Experiments
This guide addresses common issues encountered during DSA crosslinking, with a focus on how steric hindrance may be the root cause.
Caption: A systematic workflow for troubleshooting DSA crosslinking experiments.
Q1: My crosslinking efficiency is very low, despite my proteins having many lysine residues. What could be the cause?
A1: This is a classic potential case of steric hindrance. While your proteins may be rich in lysine residues, these residues might be inaccessible to the DSA crosslinker.
-
Underlying Cause (Steric Hindrance): The lysine residues may be buried within the protein's hydrophobic core, masked by other domains of the protein, or located in a sterically crowded interface between protein subunits.[7] The three-dimensional folding of the protein is likely preventing the DSA molecule from reaching these potential reaction sites.[6]
-
Troubleshooting Steps:
-
Vary the Spacer Arm Length: DSA has a specific spacer arm length. If the distance between accessible lysines on interacting proteins does not match this length, crosslinking will be inefficient.[11] Consider using crosslinkers with longer or shorter spacer arms to probe different distances.
-
Optimize Crosslinker Concentration: While a molar excess of the crosslinker is typically recommended, an extremely high concentration can sometimes lead to intramolecular crosslinking or protein modification that can hinder intermolecular crosslinking.[12] Perform a concentration optimization experiment to find the ideal balance.
-
Consider Partial Denaturation: In some cases, a mild denaturation step can expose previously buried lysine residues. This should be followed by a refolding step to allow the proteins to re-form their native interactions before adding the crosslinker. This is an advanced technique and should be approached with caution as it can also lead to non-native interactions.
-
Q2: I am observing significant protein aggregation and precipitation after adding the DSA crosslinker. Why is this happening?
A2: Protein aggregation upon addition of a crosslinker can be a result of indiscriminate crosslinking, which can be exacerbated by steric factors.
-
Underlying Cause (Steric Hindrance): If the primary, specific interaction sites are sterically hindered, the crosslinker may react with more accessible, but less specific, primary amines on the protein surface. This can lead to the formation of large, random protein aggregates that precipitate out of solution. Over-crosslinking can also alter the protein's surface charge and solubility.[10]
-
Troubleshooting Steps:
-
Reduce Crosslinker Concentration: This is the most critical parameter to adjust. A lower concentration of DSA will favor crosslinking between proteins that are in close proximity due to a specific interaction, rather than random collisions.
-
Optimize Reaction Time: A shorter incubation time can help to minimize random, non-specific crosslinking events.
-
Modify Buffer Conditions: The ionic strength and pH of the buffer can influence protein solubility and conformation. Ensure your buffer conditions are optimal for maintaining the stability of your proteins of interest.
-
Q3: My mass spectrometry results show mono-linked peptides (only one end of the DSA has reacted) but very few crosslinked peptides. What does this indicate?
A3: The presence of a high proportion of mono-linked peptides is a strong indicator of steric hindrance.
-
Underlying Cause (Steric Hindrance): This result suggests that while one NHS ester of the DSA molecule can access and react with a primary amine on one protein, the other end of the crosslinker is unable to find an accessible primary amine on an interacting protein within its reach. This could be due to the distance between the reactive sites being incompatible with the DSA spacer arm length, or the second reactive site being sterically blocked.
-
Troubleshooting Steps:
-
Experiment with Different Spacer Arm Lengths: This is the most direct way to address this issue. A crosslinker with a longer spacer arm may be able to bridge the distance to a more accessible lysine residue on the partner protein.[11]
-
Consider a Heterobifunctional Crosslinker: If you have information about other reactive groups on your proteins (e.g., sulfhydryls on cysteine residues), a heterobifunctional crosslinker with different reactive groups at each end could provide more specific crosslinking.
-
Analyze Protein Structure: If the three-dimensional structures of your proteins are known, you can use molecular modeling software to measure the distances between lysine residues at the interaction interface to guide your choice of crosslinker.
-
Frequently Asked Questions (FAQs)
Q: Can steric hindrance from glycosylation affect DSA crosslinking?
A: Yes, absolutely. N-linked or O-linked glycans are often bulky and can shield nearby lysine residues, preventing the DSA crosslinker from accessing them.[13] If your protein of interest is glycosylated, be aware that this can significantly impact the outcome of your crosslinking experiment.
Q: How can I predict which lysine residues are likely to be sterically hindered?
A: If you have a crystal structure or a reliable homology model of your protein, you can use solvent accessibility surface area (SASA) calculations to predict which lysine residues are exposed on the surface and which are buried.[8][14] Residues with low SASA values are more likely to be sterically hindered.
Q: Are there alternatives to DSA that are less susceptible to steric hindrance?
A: While all crosslinkers are subject to steric hindrance to some extent, using a "zero-length" crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be an alternative. EDC directly couples carboxyl groups to primary amines, forming an amide bond without an intervening spacer. This can be advantageous if the reactive groups are in very close proximity. However, EDC has different reactivity and can also lead to intramolecular crosslinks.
Experimental Protocols
Protocol 1: General DSA Crosslinking of Two Purified Proteins
-
Protein Preparation: Prepare your purified proteins in an amine-free buffer (e.g., PBS, HEPES, or borate) at a pH between 7.2 and 8.5.[15] The optimal protein concentration should be determined empirically but a starting point is typically in the low micromolar range.
-
DSA Stock Solution Preparation: Immediately before use, dissolve DSA in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10-25 mM.[16] Do not store DSA in solution as it is susceptible to hydrolysis.[3]
-
Crosslinking Reaction: Add the DSA stock solution to the protein mixture to achieve the desired final molar excess of crosslinker to protein (a 20-50 fold molar excess is a common starting point).[12]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice. The optimal time and temperature may need to be determined empirically.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[7] Incubate for an additional 15 minutes.
-
Analysis: Analyze the crosslinking results by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Optimizing DSA Concentration to Mitigate Steric Hindrance Effects
-
Set up Serial Dilutions: Prepare a series of reactions with a constant protein concentration and varying final concentrations of DSA. A good range to test is a molar excess of 10x, 25x, 50x, 100x, and 250x over the total protein concentration.
-
Control Reactions: Include a negative control with no DSA and a control with each protein individually plus the highest concentration of DSA to check for intramolecular crosslinking.
-
Follow General Protocol: For each reaction, follow steps 3-6 of the General DSA Crosslinking protocol.
-
Analyze Results: Run all samples on an SDS-PAGE gel. The optimal DSA concentration will be the one that gives the highest yield of the desired crosslinked product with minimal formation of high molecular weight aggregates.
Data Summary Table
| Parameter | Recommendation | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis.[3] |
| Buffer | Amine-free (PBS, HEPES, Borate) | Avoids competition for the crosslinker.[15] |
| DSA Preparation | Freshly prepared in dry DMSO/DMF | DSA is moisture-sensitive and hydrolyzes in aqueous solutions.[3] |
| Molar Excess | 20-500 fold (empirically determined) | Ensures sufficient reagent for crosslinking but needs optimization to avoid aggregation.[12] |
| Quenching Agent | Tris or Glycine (20-50 mM final) | Effectively stops the reaction by consuming unreacted DSA.[7] |
References
-
Optimizing protein crosslinking control: Synergistic quenching effects of glycine, histidine, and lysine on glutaraldehyde reactions - OUCI. (n.d.). Retrieved January 11, 2026, from [Link]
-
Impact of Chemical Cross-Linking on Protein Structure and Function | Analytical Chemistry. (2017). Retrieved January 11, 2026, from [Link]
-
Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
A Modular Cross-Linking Approach for Exploring Protein Interactions | Journal of the American Chemical Society. (n.d.). Retrieved January 11, 2026, from [Link]
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]
-
Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers - Scholars' Mine. (2023). Retrieved January 11, 2026, from [Link]
-
N-Hydroxysuccinimide active ester. (n.d.). Retrieved January 11, 2026, from [Link]
-
Di-(N-succinimidyl) adipate - CF Plus Chemicals. (n.d.). Retrieved January 11, 2026, from [Link]
-
Stabilizing Proteins by Chemical Cross-Linking: Insights into Conformation, Unfolding, and Aggregation Using Native Ion Mobility Mass Spectrometry | Analytical Chemistry - ACS Publications. (2025). Retrieved January 11, 2026, from [Link]
-
(PDF) Enhancement of the mechanical properties of lysine-containing peptide-based supramolecular hydrogels by chemical cross-linking - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
The Lysine Blockage Effect of Peptide Loading on Crosslinking... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Chemical cross-linking mass spectrometry analysis of protein conformations and supercomplexes in heart tissue - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
Global profiling of lysine accessibility to evaluate protein structure changes in Alzheimer's disease - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
Bimolecular fluorescence complementation - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Decoding Protein Crosslinking: From Basic Concepts to Advanced Methods - MetwareBio. (n.d.). Retrieved January 11, 2026, from [Link]
-
Impact of Chemical Cross-Linking on Protein Structure and Function - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Quantifying steric hindrance and topological obstruction to protein structure superposition. (n.d.). Retrieved January 11, 2026, from [Link]
-
Steric restrictions in protein folding: An α-helix cannot be followed by a contiguous β-strand. (n.d.). Retrieved January 11, 2026, from [Link]
-
Di(N-succinimidyl)adipate (DSA), CAS 59156-70-6 | AxisPharm. (n.d.). Retrieved January 11, 2026, from [Link]
-
The Role of Atomic Level Steric Effects and Attractive Forces in Protein Folding - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
How to determine reactivity of NHS esters on biotinylation and cross-linking reagents.. (2015). Retrieved January 11, 2026, from [Link]
-
Different types of cross-linkers with their reactive groups and... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
8 Factors to Consider when Selecting a Protein Cross-linker - G-Biosciences. (2019). Retrieved January 11, 2026, from [Link]
-
A chemogenetic approach for temporal and cell-specific activation of endogenous GPCRs in vivo - PNAS. (2026). Retrieved January 11, 2026, from [Link]
-
Analyses of lysine aldehyde cross-linking in collagen reveal that the mature cross-link histidinohydroxylysinonorleucine is an artifact - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
A two-step probing method to compare lysine accessibility across macromolecular complex conformations - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
Sources
- 1. Buy Di(N-succinimidyl) adipate | 59156-70-6 [smolecule.com]
- 2. Di-(N-succinimidyl) adipate — CF Plus Chemicals [cfplus.cz]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Steric restrictions in protein folding: An α-helix cannot be followed by a contiguous β-strand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Analyses of lysine aldehyde cross-linking in collagen reveal that the mature cross-link histidinohydroxylysinonorleucine is an artifact - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Global profiling of lysine accessibility to evaluate protein structure changes in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
How to handle moisture-sensitive Disuccinimidyl adipate
Technical Support Center: Disuccinimidyl Adipate (DSA)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound (DSA). As a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker, DSA is a powerful tool for covalently linking primary amines in proteins and other biomolecules.[1][2] It is widely used to study protein-protein interactions, stabilize protein complexes for structural analysis, and synthesize advanced therapeutics like Proteolysis-Targeting Chimeras (PROTACs).[3][4]
However, the high reactivity of its NHS ester groups also makes DSA exceptionally sensitive to moisture. Improper handling is the primary source of experimental failure. This guide provides expert-driven insights, detailed protocols, and troubleshooting solutions to ensure you achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: How should I properly store and handle my vial of solid this compound (DSA)?
A: Proper storage is critical to prevent premature hydrolysis of the NHS esters.
-
Storage: Store DSA powder at –20°C in a desiccated, light-protected environment.[1][5] The original packaging often includes a desiccant and is sealed under an inert gas.
-
Handling: Before opening the vial for the first time, and for every subsequent use, you must allow the vial to equilibrate to room temperature completely.[6] This prevents atmospheric moisture from condensing on the cold powder, which would cause rapid hydrolysis and inactivate the reagent. After weighing out the desired amount, it is good practice to purge the vial headspace with an inert gas like nitrogen or argon before resealing to maximize its shelf-life.[6]
Q2: What is the best solvent for dissolving DSA, and how should I prepare the stock solution?
A: DSA is insoluble in water but soluble in polar aprotic organic solvents.[3][7]
-
Recommended Solvents: Use fresh, anhydrous (or "dry") dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1][5] Using a previously opened bottle of solvent that has absorbed moisture from the air is a common cause of reagent failure.[7]
-
Stock Solution Preparation: DSA stock solutions are highly susceptible to hydrolysis and should always be prepared immediately before use .[8] Storage of stock solutions is not recommended.[9] To prepare, add the anhydrous solvent to your vial of DSA powder and vortex gently to ensure complete dissolution.[9]
Reaction Conditions
Q3: Which buffers are compatible with DSA crosslinking reactions?
A: The choice of buffer is crucial for reaction efficiency. The key is to use a buffer that does not contain primary amines.
-
Recommended Buffers: Phosphate, HEPES, borate, or carbonate-bicarbonate buffers are excellent choices.[10][11][12]
-
Buffers to Avoid: NEVER use buffers containing primary amines, such as Tris (TBS) or glycine.[10][11] These amines will compete with your target protein for reaction with the DSA, drastically reducing or eliminating your desired crosslinking.[10]
Q4: What is the optimal pH for a DSA crosslinking reaction?
A: The reaction is a balance between amine reactivity and NHS ester stability, both of which are pH-dependent.
-
Optimal pH Range: The most efficient crosslinking occurs at a pH of 7.2 to 8.5.[10][12]
-
The Scientific Rationale: Primary amines (like the epsilon-amine of lysine) must be deprotonated to act as effective nucleophiles. The pKa of the lysine side chain is ~10.5, so at slightly alkaline pH (7.2-8.5), a sufficient population of amines are deprotonated and reactive.[13] However, the rate of competing hydrolysis of the NHS ester also increases with pH.[13][14] The 7.2-8.5 range provides the best compromise, maximizing the aminolysis reaction while minimizing hydrolysis.[11]
Q5: How do I stop (quench) the crosslinking reaction?
A: To stop the reaction and ensure no unreacted DSA remains, you should add a small molecule containing a primary amine. This is the same reason you avoid these buffers during the reaction itself.
-
Quenching Reagents: Add a quenching buffer such as Tris or glycine to a final concentration of 20-50 mM.[15][16]
-
Mechanism: The high concentration of primary amines in the quenching buffer will rapidly react with any remaining active NHS esters, effectively capping them and preventing further crosslinking of your target molecules.[16] Incubate for an additional 15-30 minutes at room temperature to ensure the reaction is fully quenched.[16]
Troubleshooting Guide
Problem: I don't see any higher molecular weight bands or shifts on my SDS-PAGE gel after the reaction.
This is the most common issue and almost always points to inactive crosslinker due to hydrolysis.
| Potential Cause | Expert Analysis & Solution |
| Hydrolyzed DSA Reagent | The NHS esters have been inactivated by moisture. This can happen during storage (condensation in a cold vial) or by using a non-anhydrous solvent for your stock solution.[6][8] Solution: Purchase a new vial of DSA. Always warm the vial to room temperature before opening. Use a fresh, sealed bottle of anhydrous-grade DMSO or DMF to prepare the stock solution immediately before your experiment.[1][9] |
| Incorrect Buffer | You may have inadvertently used a buffer containing primary amines (e.g., Tris, glycine). These molecules are far more abundant than your protein's amines and will consume all the DSA.[10] Solution: Verify your buffer composition. Switch to a non-amine-containing buffer like PBS (phosphate-buffered saline), HEPES, or Borate at a pH of 7.2-8.5.[11] |
| Incorrect pH | If the reaction pH is too low (e.g., <7.0), the primary amines on your protein will be protonated (-NH3+) and will not be nucleophilic enough to react efficiently with the NHS ester.[13] Solution: Check the pH of your protein solution and adjust it to the 7.2-8.5 range using a compatible buffer system.[12] |
| Insufficient Reagent | The molar ratio of DSA to your protein may be too low to generate a detectable amount of crosslinked product. Solution: Increase the molar excess of DSA. A common starting point is a 20- to 50-fold molar excess of crosslinker over the protein. Titration may be necessary to find the optimal ratio for your specific system. |
Problem: My protein precipitated out of solution after I added the DSA.
This indicates excessive crosslinking, leading to the formation of large, insoluble aggregates.[8]
| Potential Cause | Expert Analysis & Solution |
| Molar Ratio Too High | You have added too much DSA, causing uncontrolled crosslinking that results in large, insoluble polymers instead of discrete dimers or trimers.[8] Solution: Systematically decrease the molar excess of DSA used in the reaction. Perform a titration series (e.g., 10:1, 20:1, 50:1 molar ratio of DSA:protein) to find the concentration that yields soluble crosslinked species. |
| Reaction Time Too Long | Even at an appropriate molar ratio, allowing the reaction to proceed for too long can lead to over-crosslinking. Solution: Reduce the reaction time. Typical incubation times are 30-60 minutes at room temperature or 2-4 hours at 4°C.[16] Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the optimal endpoint. |
| High Protein Concentration | Very high concentrations of the target protein can favor intermolecular crosslinking and aggregation. Solution: Try reducing the concentration of your protein in the reaction mixture. |
Visualizing the Chemistry: Key Mechanisms
The success of your experiment hinges on favoring the aminolysis reaction over the competing hydrolysis reaction.
Diagram 1: The Desired Amine Reaction (Aminolysis)
Caption: DSA reacts with a protein's primary amine to form a stable amide bond.
Diagram 2: The Competing Reaction (Hydrolysis)
Caption: Water hydrolyzes DSA's NHS ester, rendering it inactive.
Protocol: Protein-Protein Crosslinking with DSA
This protocol provides a general workflow for crosslinking two purified proteins (Protein A and Protein B) in solution.
1. Preparation of Reagents
-
Protein Solution: Prepare a solution containing your protein(s) of interest in an amine-free buffer (e.g., PBS, HEPES) at pH 7.5. Ensure any amine-containing substances from purification (like Tris) have been removed by dialysis or buffer exchange.[17]
-
DSA Stock Solution (Prepare Fresh): Shortly before starting the reaction, allow the DSA vial to warm to room temperature. Dissolve DSA in anhydrous DMSO to a final concentration of 10-25 mM. For example, to make a 10 mM stock, dissolve 3.4 mg of DSA (MW: 340.29 g/mol ) in 1 mL of anhydrous DMSO.[17]
-
Quenching Solution: Prepare a 1 M Tris-HCl or 1 M glycine solution at pH ~8.0.
2. Crosslinking Reaction
-
In a microcentrifuge tube, combine your proteins to their final desired concentration in the reaction buffer.
-
Calculate the volume of DSA stock solution needed to achieve the desired molar excess (e.g., 20:1 ratio of DSA to total protein).
-
While gently vortexing the protein solution, add the calculated volume of DSA stock solution in a dropwise fashion.[17] The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid affecting protein structure.[10]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[16] Protect the reaction from light if any components are light-sensitive.
3. Quenching the Reaction
-
Add the 1 M Quenching Solution to the reaction mixture to achieve a final concentration of 20-50 mM (e.g., add 20 µL of 1 M Tris to a 1 mL reaction).[16]
-
Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSA is deactivated.[16]
4. Analysis of Crosslinked Products
-
Add an appropriate volume of SDS-PAGE loading buffer to an aliquot of your quenched reaction.
-
Heat the sample if required by your standard protocol.
-
Analyze the products by SDS-PAGE. Look for the appearance of new, higher molecular weight bands corresponding to crosslinked species (e.g., dimers, trimers). A "smear" at high molecular weights can indicate more extensive crosslinking.[18]
-
For more detailed characterization, the crosslinked products can be analyzed by mass spectrometry to identify the specific lysine residues involved in the interaction.[19][20][21]
Diagram 3: Troubleshooting Workflow
Caption: A decision tree for troubleshooting failed DSA crosslinking experiments.
Technical Data Summary
| Property | Value / Recommendation | Rationale & Reference |
| Molecular Weight | 340.29 g/mol | [5][22] |
| Chemical Formula | C₁₄H₁₆N₂O₈ | [5][22] |
| Reactivity | Homobifunctional NHS Ester | Reacts with primary amines (-NH₂).[1][3] |
| Spacer Arm Length | 7.7 Å (Adipate) | Provides moderate spacing for conjugates.[23] |
| Storage | -20°C, desiccated, dark | Prevents hydrolysis and degradation.[1][5][24] |
| Solubility | DMSO, DMF, Acetonitrile | Insoluble in water and ethanol.[3][5][24] |
| Reaction pH | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester stability.[10][11][12] |
| Reaction Buffers | Phosphate, HEPES, Borate | Must be free of primary amines.[10][11] |
| Quenching Reagents | Tris, Glycine, Lysine | Provides excess primary amines to stop the reaction.[15][16] |
References
-
AxisPharm. Di(N-succinimidyl)adipate (DSA), CAS 59156-70-6. [Link]
-
CF Plus Chemicals. Di-(N-succinimidyl) adipate. [Link]
-
Kao, A., et al. (2011). Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes. Molecular & Cellular Proteomics. [Link]
-
ResearchGate. (2014, June 4). Can someone advise on how to solve DSP cross-linking problems?[Link]
-
Thermo Fisher Scientific. (n.d.). Cross-Linking Reagents. [Link]
-
G-Biosciences. (2015, October 22). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. [Link]
-
Chen, Z., et al. (2022). Characterization of protein unfolding by fast cross-linking mass spectrometry using di-ortho-phthalaldehyde cross-linkers. Nature Communications. [Link]
-
Pieters, B. J. G., et al. (2020). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Journal of the American Society for Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). Does the quench stop our activation reaction?[Link]
-
PubChem. This compound. [Link]
-
Viner, R., et al. (2015). Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy. Analytical Chemistry. [Link]
-
Beh, L., et al. (2022). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. Scientific Reports. [Link]
-
Howard, P. C., et al. (2019). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Environmental Science: Processes & Impacts. [Link]
-
Wilson, D. L., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir. [Link]
-
Wilson, D. L., et al. (2014). Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. Langmuir. [Link]
-
Ghosh, A. K., et al. (1992). N,N'-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines. Tetrahedron Letters. [Link]
-
ResearchGate. (2015, August 6). Characterization of Protein Cross-Links via Mass Spectrometry and an Open-Modification Search Strategy. [Link]
-
Akaki, K., et al. (2022). DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex. Bio-protocol. [Link]
-
Cummins, T. D., et al. (n.d.). Characterization of protein complexes using chemical cross-linking coupled electrospray mass spectrometry. arXiv. [Link]
-
Zecha, J., et al. (2019). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Analytical Chemistry. [Link]
Sources
- 1. Di(N-succinimidyl)adipate (DSA), CAS 59156-70-6 | AxisPharm [axispharm.com]
- 2. Di-(N-succinimidyl) adipate — CF Plus Chemicals [cfplus.cz]
- 3. Buy Di(N-succinimidyl) adipate | 59156-70-6 [smolecule.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Di(N-succinimidyl)adipate, 59156-70-6 | BroadPharm [broadpharm.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 14. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. biotium.com [biotium.com]
- 18. researchgate.net [researchgate.net]
- 19. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of protein unfolding by fast cross-linking mass spectrometry using di-ortho-phthalaldehyde cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound | C14H16N2O8 | CID 11233085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. korambiotech.com [korambiotech.com]
- 24. Di(N-succinimidyl) adipate | 59156-70-6 [chemicalbook.com]
Titration of DSP concentration for optimal crosslinking
Welcome to the technical support center for dithiobis(succinimidyl propionate) (DSP) crosslinking. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you achieve optimal crosslinking results in your experiments. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to address common challenges.
Understanding DSP Crosslinking: A Quick Primer
DSP, also known as Lomant's Reagent, is a homobifunctional, amine-reactive, and thiol-cleavable crosslinker.[1] Its N-hydroxysuccinimide (NHS) esters at both ends of a 12.0 Å spacer arm react with primary amines (e.g., lysine residues and N-termini of proteins) to form stable amide bonds.[1][2] This makes it a valuable tool for capturing transient protein-protein interactions. A key feature of DSP is the disulfide bond within its spacer arm, which can be cleaved by reducing agents like dithiothreitol (DTT) or β-mercaptoethanol, allowing for the release of crosslinked proteins.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during DSP crosslinking experiments in a question-and-answer format.
Q1: My DSP solution is cloudy or has a precipitate after adding it to my aqueous buffer. What should I do?
A1: This is a common issue arising from DSP's low water solubility.[3] DSP is membrane-permeable due to its non-polar nature and must first be dissolved in a dry organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being introduced to your aqueous reaction buffer.
Troubleshooting Steps:
-
Ensure Proper Dissolution: Prepare a concentrated stock solution of DSP in high-quality, anhydrous DMSO (or DMF) immediately before use.[3][4] A common stock concentration is 10-25 mM.[2][3]
-
Add Dropwise with Mixing: When adding the DSP/DMSO stock to your aqueous buffer (e.g., PBS), add it dropwise while gently vortexing or mixing the buffer.[5] This helps to minimize precipitation.
-
Gentle Warming: For some protocols, gently warming the aqueous buffer to 37°C before adding the DSP/DMSO solution can aid in solubility.[6] However, if the experiment requires low temperatures (e.g., 4°C), the solution should be cooled down immediately after dissolution.[6]
-
Optimize DMSO Concentration: If precipitation persists, you can try increasing the final concentration of DMSO in your reaction mixture, up to 20% in some cases, though it is crucial to consider the tolerance of your biological system to the solvent.
-
Adjust Reactant Concentrations: High concentrations of both protein and DSP can contribute to precipitation. Consider lowering these concentrations if the issue persists.
Q2: I'm not seeing any crosslinking, or the efficiency is very low. What are the possible causes?
A2: Low crosslinking efficiency can stem from several factors, including reagent quality, buffer composition, and reaction conditions.
Troubleshooting Steps:
-
Reagent Hydrolysis: DSP is moisture-sensitive.[2][3] Always allow the DSP vial to equilibrate to room temperature before opening to prevent condensation.[2] Prepare the DSP stock solution immediately before use and discard any unused portion, as the NHS esters readily hydrolyze in the presence of water, rendering the crosslinker inactive.[2][3]
-
Incompatible Buffers: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target proteins for reaction with the DSP, significantly reducing crosslinking efficiency.[3][7][8] Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate buffer.[3][7]
-
Suboptimal pH: The optimal pH range for the reaction between an NHS ester and a primary amine is typically 7.0 to 9.0.[9] At lower pH values, primary amines are protonated and less nucleophilic, while at higher pH, the rate of DSP hydrolysis increases.[7]
-
Insufficient DSP Concentration: The concentration of DSP may be too low. It is often necessary to perform a titration to determine the optimal concentration for your specific application. A typical starting range for the final concentration is 0.25 mM to 5 mM.[2][3][8] For in-cell crosslinking, a final concentration of 1-2 mM is often used.[3][8]
-
Protein Concentration: For protein solutions with a concentration greater than 5 mg/mL, a 10-fold molar excess of DSP is recommended. For more dilute solutions (<5 mg/mL), a 20- to 50-fold molar excess may be necessary.[2][3][8]
Q3: After crosslinking, my protein of interest runs as a high molecular weight smear on a non-reducing SDS-PAGE, but I can't detect it by Western blot. Why?
A3: This is a common and challenging issue. There are two primary explanations:
-
Epitope Masking: The crosslinking reaction can modify lysine residues within the epitope recognized by your primary antibody, preventing it from binding.[6]
-
Protein Aggregation: Over-crosslinking can lead to the formation of large, insoluble protein complexes that cannot enter the resolving gel.[10][11]
Troubleshooting Steps:
-
Optimize DSP Concentration: This is the most critical step. Perform a titration experiment with varying DSP concentrations to find the sweet spot that yields detectable crosslinked complexes without excessive aggregation.[10][11] Start with a lower concentration and gradually increase it.
-
Control Reaction Time: Shorter incubation times can help to limit the extent of crosslinking. Typical reaction times are 30 minutes at room temperature or 2 hours on ice.[2][3]
-
Western Blot Controls: Run a non-crosslinked control alongside your crosslinked samples to ensure your antibody is working correctly.[11]
-
Non-Reducing vs. Reducing Gels: To confirm that crosslinking has occurred, run your samples under both non-reducing and reducing conditions.[11] Under non-reducing conditions, you should see higher molecular weight bands or a smear, which should resolve back to the monomeric protein band under reducing conditions (due to cleavage of the disulfide bond in DSP).
-
Alternative Antibodies: If epitope masking is suspected, try using a different primary antibody that recognizes a different epitope on your protein of interest.
Q4: How do I stop the crosslinking reaction?
A4: To quench the reaction and inactivate any unreacted DSP, add a buffer containing a primary amine. The most common quenching agents are Tris or glycine.[3][7] A typical final concentration for quenching is 20-50 mM Tris, incubated for 15 minutes at room temperature.[2][3]
Experimental Protocols
Protocol 1: Titration of DSP Concentration for In-Cell Crosslinking
This protocol provides a framework for determining the optimal DSP concentration for your specific cell type and target proteins.
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Wash the cells twice with an amine-free buffer such as PBS, pH 7.4.
-
-
DSP Stock Solution Preparation:
-
Allow the DSP vial to equilibrate to room temperature before opening.
-
Immediately before use, prepare a 100 mM DSP stock solution by dissolving 40 mg of DSP in 1 mL of anhydrous DMSO.[6]
-
-
Crosslinking Reaction:
-
Prepare a range of DSP working solutions by diluting the 100 mM stock in pre-warmed (37°C) PBS. Aim for final concentrations in the cell culture plates ranging from 0.1 mM to 2 mM (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 mM).[10] Include a DMSO-only control.
-
Add the DSP working solutions to the cells and incubate for 30 minutes at 37°C or 2 hours on ice.[10]
-
-
Quenching:
-
Cell Lysis and Analysis:
-
Wash the cells with PBS and proceed with your standard cell lysis protocol.
-
Analyze the lysates by SDS-PAGE and Western blotting under both reducing and non-reducing conditions to assess the degree of crosslinking at each DSP concentration.
-
| DSP Concentration | Expected Observation on Non-Reducing Gel | Expected Observation on Reducing Gel |
| 0 mM (Control) | Monomeric protein band | Monomeric protein band |
| Low (e.g., 0.1 mM) | Appearance of faint higher molecular weight bands | Monomeric protein band |
| Optimal | Clear higher molecular weight bands/smear | Monomeric protein band |
| High (e.g., 2 mM) | Intense high molecular weight smear, potential aggregation at the top of the gel | Monomeric protein band (if aggregates are solubilized) |
Protocol 2: General Procedure for Crosslinking Proteins in Solution
-
Sample Preparation:
-
DSP Stock Solution Preparation:
-
Crosslinking Reaction:
-
Add the DSP stock solution to your protein sample to achieve the desired final concentration (typically 0.25-5 mM).[2][3] The molar excess of DSP to protein may need to be optimized (10-fold for >5 mg/mL protein, 20-50-fold for <5 mg/mL protein).[2][3][8]
-
Incubate for 30 minutes at room temperature or 2 hours on ice.[2][3]
-
-
Quenching:
-
Downstream Processing:
-
Remove excess, unreacted DSP by dialysis or gel filtration if necessary.
-
Visualizing the DSP Workflow and Mechanism
To further clarify the experimental process and the underlying chemistry, the following diagrams illustrate the DSP crosslinking workflow and reaction mechanism.
Caption: DSP Reaction Mechanism with Primary Amines.
References
-
G-Biosciences. DSP and DTSSP: Intracellular and Extracellular Crosslinking. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Science Behind DSP Crosslinker: Mechanics and Applications in Research. [Link]
-
Zlatic, S. A., & Faundez, V. (2010). Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography. Journal of Visualized Experiments, (37), 1823. [Link]
-
Cummins, T. D., et al. (2015). Characterization of protein complexes using chemical cross-linking coupled electrospray mass spectrometry. arXiv preprint arXiv:1506.02324. [Link]
-
ResearchGate. Protocol for crosslinking using DSP?. [Link]
-
Kalkhof, S., & Sinz, A. (2008). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry, 43(11), 1567-1578. [Link]
-
Chemistry Stack Exchange. Side reactions of N-hydroxysuccinimide esters with nucleophiles. [Link]
-
Klykov, O., et al. (2018). Cleavable crosslinkers as tissue fixation reagents for proteomic analysis. Analytical and bioanalytical chemistry, 410(19), 4647-4652. [Link]
-
Akaki, K., et al. (2022). DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex. Bio-protocol, 12(15), e4491. [Link]
-
ResearchGate. Can someone advise on how to solve DSP cross-linking problems?. [Link]
-
Bio-protocol. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex. [Link]
-
ResearchGate. Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities | Request PDF. [Link]
-
Hancock Lab. Crosslinking of Proteins. [Link]
-
Wang, Y., et al. (2020). Cross-Linking Electrochemical Mass Spectrometry for Probing Protein Three-Dimensional Structures. Analytical chemistry, 92(15), 10566-10573. [Link]
-
Ginsberg, S. D., & Che, S. (2002). Using DSP, a reversible cross-linker, to fix tissue sections for immunostaining, microdissection and expression profiling. Nucleic acids research, 30(24), e136. [Link]
-
ResearchGate. Anyone successfully use the cross linker DSP?. [Link]
-
ResearchGate. DSP cross-linking of the complex proteins (A) and identification of... [Link]
-
ResearchGate. Can someone advise on how to solve DSP cross-linking problems?. [Link]
-
Sontag, C. A., et al. (2014). ReCLIP (Reversible Cross-Link Immuno-Precipitation): An Efficient Method for Interrogation of Labile Protein Complexes. PLoS One, 9(1), e85931. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. store.sangon.com [store.sangon.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 10. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Navigating DSS Crosslinking Challenges
A Guide to Minimizing High Molecular Weight Aggregates
Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with the amine-reactive crosslinker, Disuccinimidyl Suberate (DSS). This guide, curated by our team of Senior Application Scientists, provides in-depth troubleshooting advice and practical protocols to help you overcome the common challenge of high molecular weight aggregate formation during your crosslinking experiments. Our goal is to empower you with the knowledge to achieve optimal, reproducible results.
Troubleshooting Guide: Tackling High Molecular Weight Aggregates
This section addresses specific issues you may encounter during your DSS crosslinking experiments in a direct question-and-answer format. We delve into the root causes of these problems and provide actionable solutions grounded in scientific principles.
Question 1: I'm observing significant protein precipitation or a high-molecular-weight smear at the top of my SDS-PAGE gel after my DSS crosslinking reaction. What's causing this and how can I fix it?
Answer:
This is a classic sign of excessive crosslinking, leading to the formation of large, insoluble protein aggregates.[1] When the concentration of DSS is too high, it promotes extensive intermolecular crosslinking, creating a network of proteins that are too large to enter the gel matrix.[1] Here’s a systematic approach to troubleshoot and resolve this issue:
-
Primary Cause: Excessive DSS Concentration.
-
Solution: The most critical parameter to optimize is the molar ratio of DSS to your protein. If you're seeing heavy aggregation, a significant reduction in the DSS concentration is your first step. We recommend performing a titration study to empirically determine the optimal DSS concentration for your specific protein and concentration.
-
Actionable Step: Set up a series of reactions with varying DSS-to-protein molar ratios. A good starting point is to test ratios such as 10:1, 20:1, 50:1, and 100:1.[1][2] Analyze the results on an SDS-PAGE gel to identify the lowest concentration of DSS that yields the desired crosslinked product without significant aggregation.[1]
-
-
Secondary Cause: High Protein Concentration.
-
Solution: While counterintuitive, very high protein concentrations can sometimes exacerbate aggregation issues, especially if the DSS concentration is not appropriately scaled. The proximity of protein molecules can favor intermolecular crosslinking over intramolecular crosslinking.
-
Tertiary Cause: Inappropriate Reaction Time.
-
Solution: Longer incubation times can lead to an increase in the extent of crosslinking and subsequent aggregation.[4]
Question 2: My crosslinking efficiency is very low, and I'm not seeing the expected higher molecular weight bands. How can I improve my crosslinking yield without causing aggregation?
Answer:
Low or no crosslinking can be equally frustrating. Several factors can contribute to this issue, often related to the reaction conditions or the accessibility of reactive sites on your protein.
-
Primary Cause: Incompatible Buffer System.
-
Solution: DSS reacts with primary amines (-NH2).[2][3] If your buffer contains components with primary amines, such as Tris or glycine, these will compete with your protein for reaction with the DSS, effectively quenching the crosslinking reaction.[5][6]
-
Secondary Cause: Inaccessible Reactive Sites.
-
Solution: For DSS to crosslink, primary amines (primarily from lysine residues and the N-terminus) must be available on the protein surface.[2][5] If these residues are buried within the protein's structure, the crosslinker will not be able to react efficiently.
-
Actionable Step: While more challenging to address, you can consider using a crosslinker with a longer spacer arm to reach less accessible sites or a different crosslinking chemistry that targets other functional groups. However, before making this switch, ensure you have optimized all other parameters.
-
-
Tertiary Cause: Hydrolysis of DSS.
-
Solution: DSS is moisture-sensitive and can hydrolyze, rendering it inactive.[2][3]
Frequently Asked Questions (FAQs)
What is the optimal pH for a DSS crosslinking reaction?
The optimal pH range for DSS crosslinking is between 7.0 and 9.0.[2][7][8] The N-hydroxysuccinimide (NHS) esters of DSS react efficiently with primary amines at these pH levels. While reactions can occur at a lower pH, the efficiency decreases as the pH becomes more acidic.[9]
How should I prepare my DSS stock solution?
DSS is not soluble in aqueous solutions and should be dissolved in a dry organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2][3] It is crucial to prepare the DSS solution immediately before use, as the NHS esters are susceptible to hydrolysis.[2][3]
How do I stop or "quench" the crosslinking reaction?
The crosslinking reaction can be stopped by adding a quenching buffer that contains a high concentration of a primary amine.[1] A common and effective quenching solution is 1 M Tris-HCl, pH 7.5, added to a final concentration of 20-50 mM.[1][2] Glycine or lysine at a similar concentration can also be used.[1][10] After adding the quenching buffer, it is recommended to incubate for an additional 15 minutes at room temperature to ensure all unreacted DSS is neutralized.[1][2]
What are the best analytical techniques to assess my crosslinking results and detect aggregates?
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is the most common and straightforward method to visualize the results of a crosslinking reaction.[1] You can observe the disappearance of the monomer band and the appearance of higher molecular weight bands corresponding to crosslinked dimers, trimers, and larger oligomers. The presence of a smear or protein stuck in the wells indicates the formation of high molecular weight aggregates.[1][11]
-
Size-Exclusion Chromatography (SEC): SEC is a powerful technique for separating proteins based on their size under native conditions.[12][13] It can resolve monomers, dimers, and higher-order aggregates, providing a more quantitative assessment of your crosslinked sample.[12][13]
-
Mass Spectrometry (MS): For more detailed characterization, mass spectrometry can be used to identify the specific residues that have been crosslinked, providing insights into protein structure and interactions.[14]
Data Summary Table
| Parameter | Recommended Range/Condition | Rationale & Key Considerations |
| DSS to Protein Molar Ratio | 10:1 to 100:1 | Highly dependent on protein concentration and reactivity. Titration is essential.[1][2] |
| Protein Concentration | >5 mg/mL: Start with ~10-fold molar excess of DSS. <5 mg/mL: May require 20- to 50-fold molar excess.[2][3] | Higher protein concentrations can increase the likelihood of intermolecular crosslinking.[15] |
| Reaction Buffer | Amine-free buffers (e.g., PBS, HEPES) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with DSS.[5][6] |
| pH | 7.0 - 9.0 | Optimal for the reaction of NHS esters with primary amines.[2][7][8] |
| Reaction Temperature | Room temperature or on ice | Lower temperatures (on ice) can slow down the reaction and may help control the extent of crosslinking.[1][2] |
| Incubation Time | 30 minutes to 2 hours | Shorter incubation times can help to limit the formation of large aggregates.[1][2][4] |
| Quenching Agent | 20-50 mM Tris-HCl, glycine, or lysine | Effectively stops the reaction by consuming unreacted DSS.[1][2][10] |
Experimental Protocols
Protocol 1: General DSS Crosslinking
-
Prepare Protein Sample: Dissolve your protein in an amine-free buffer (e.g., PBS, pH 7.4) to the desired concentration.
-
Prepare DSS Solution: Immediately before use, allow the vial of DSS to equilibrate to room temperature. Dissolve the DSS in dry DMSO or DMF to create a stock solution (e.g., 25 mM).[1][7]
-
Initiate Crosslinking: Add the DSS stock solution to your protein sample to achieve the desired final molar excess. Mix gently but thoroughly.
-
Incubate: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[1][2]
-
Quench Reaction: Add 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM to stop the reaction.[1][2]
-
Final Incubation: Incubate for an additional 15 minutes at room temperature to ensure complete quenching.[1][2]
-
Analysis: Proceed with your downstream analysis, such as SDS-PAGE or SEC.
Protocol 2: Optimizing DSS Concentration via Titration
-
Set up Reactions: Prepare several identical aliquots of your protein sample in the chosen amine-free buffer.
-
Create DSS Dilution Series: Prepare a series of DSS dilutions from your stock solution to achieve a range of final DSS-to-protein molar ratios (e.g., 10:1, 20:1, 50:1, 100:1).
-
Crosslink and Quench: Add the different concentrations of DSS to the respective protein aliquots. Follow the incubation and quenching steps as described in Protocol 1 for all samples.[1]
-
Analyze by SDS-PAGE: Load and run all samples on an SDS-PAGE gel, including a negative control (protein with no DSS).
-
Evaluate Results: Examine the gel for the appearance of higher molecular weight bands. The optimal DSS concentration is the lowest concentration that produces the desired crosslinked species without causing significant precipitation or the formation of very large aggregates that remain in the gel wells.[1]
Visualizations
Caption: A typical workflow for a DSS crosslinking experiment.
Caption: Troubleshooting logic for addressing high molecular weight aggregates.
References
- Technical Support Center: Optimizing Protein Cross-Linking Reactions. Benchchem.
- Pathological Disulfide Bond Crosslinking: Molecular Insights into Amyloidogenesis and Diseases Progression. PubMed Central.
- Protein Labeling, Crosslinking, and Modification Support—Troubleshooting. Thermo Fisher Scientific.
- 5 must-know techniques for analyzing protein aggregation. APC.
- Technical Support Center: Optimizing DSS Concentration for Efficient Protein Crosslinking. Benchchem.
- DSS and BS Crosslinkers. Thermo Fisher Scientific.
- DSS Crosslinking Protocol. ResearchGate.
- Overview of methods to detect and characterize crosslinked proteins and... ResearchGate.
- What Are the Specific Steps for DSS Protein Crosslinking?. MtoZ Biolabs.
- Reaction scheme showing the structure of DSS along with some of the... ResearchGate.
- Protein Aggregates: Analytical Techniques to Address Hidden Complexities.
- DSS and BS Crosslinkers. Interchim.
- Disuccinimidyl suberate. Wikipedia.
- Methods for Determining Aggregation. Proteos.
- Mass spectrometric insights into protein aggregation. PubMed Central.
- How to Handle Samples After Adding Crosslinkers in Protein Crosslinking. MtoZ Biolabs.
- Open Search Strategy for Inferring the Masses of Cross-Link Adducts on Proteins. NIH.
- Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences.
- pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. American Chemical Society.
- Crosslinking Protein Interaction Analysis. Thermo Fisher Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Disuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. How to Handle Samples After Adding Crosslinkers in Protein Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Determining Protein Aggregation | Proteos Insights [proteos.com]
- 12. approcess.com [approcess.com]
- 13. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 14. Mass spectrometric insights into protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Navigating Antibody Detection Post-DSP Cross-linking
Welcome to our dedicated resource for researchers encountering challenges with antibody-based applications following the use of Dithiobis(succinimidyl propionate) (DSP). DSP, also known as Lomant's Reagent, is a popular amine-reactive, thiol-cleavable cross-linker essential for capturing transient protein-protein interactions. However, the very process that makes it invaluable—covalently linking interacting proteins—can create significant hurdles for subsequent immunodetection.
This guide provides in-depth troubleshooting, detailed protocols, and the rationale behind our recommendations to help you navigate these complexities and achieve robust, reliable results.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Core Problem
Question: Why am I seeing weak or no signal from my antibody after DSP cross-linking?
This is the most common issue and typically stems from two primary consequences of the cross-linking reaction:
-
Epitope Masking: DSP reacts with primary amines, primarily the epsilon-amine of lysine residues. If key lysine residues are part of the epitope your antibody is supposed to recognize, the modification will prevent the antibody from binding. This is a significant issue for monoclonal antibodies, which recognize a single, specific epitope. Polyclonal antibodies may be less affected as they can bind to other available epitopes on the protein.
-
Conformational Changes: The cross-linker can lock the protein or protein complex in a conformation that hides the epitope, making it inaccessible to the antibody. This is particularly problematic for antibodies that recognize conformational (or discontinuous) epitopes, which are dependent on the protein's native three-dimensional structure.
Section 2: Troubleshooting Western Blotting
Question: My Western blot signal is gone after I cross-linked my samples. How can I fix this?
The primary cause in Western blotting is often incomplete reversal of the cross-linking. DSP has a disulfide bond in its spacer arm, which can be cleaved by reducing agents. However, under standard SDS-PAGE sample preparation conditions, this cleavage can be inefficient.
Troubleshooting Steps:
-
Increase the Concentration and Incubation Time of the Reducing Agent: Standard Laemmli buffer concentrations of β-mercaptoethanol (BME) or dithiothreitol (DTT) may be insufficient.
-
Recommendation: Increase the concentration of DTT to 100 mM or BME to 10% (v/v) in your loading buffer.
-
Incubation: Heat the samples at 95-100°C for at least 10-15 minutes. For stubborn cross-links, extending this time to 30 minutes can be beneficial.
-
-
Optimize the pH of the Sample Buffer: The efficiency of thiol-based reducing agents like DTT and BME is highly pH-dependent. They are most effective at a pH between 7.5 and 8.5. Ensure your lysis and sample buffers are within this range.
-
Consider a Different Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) is an alternative reducing agent that is odorless, more stable, and effective over a wider pH range than DTT and BME.
Table 1: Troubleshooting Western Blotting of DSP-Cross-linked Samples
| Problem | Potential Cause | Recommended Solution |
| No/Weak Target Band | Incomplete reversal of cross-links. | Increase DTT to 100 mM or BME to 10% in loading buffer. Heat at 95-100°C for 15-30 min. |
| Epitope masking by cross-linker remnants. | Ensure complete cleavage. If the epitope is lysine-rich, consider using a different antibody targeting a region with fewer lysines. | |
| High Molecular Weight Smears | Inefficient cleavage of cross-linked complexes. | Optimize the reduction step as described above. Ensure fresh reducing agents are used. |
| Band of Interest Runs at a Higher MW | Intra-protein cross-linking altering the protein's migration. | This is often unavoidable but can be confirmed by running a non-cross-linked control alongside. Complete cleavage should minimize this effect. |
Question: I've tried extensive reduction, but my signal is still weak. What else could be wrong?
If complete reversal doesn't restore the signal, the issue is likely permanent epitope masking. The succinimidyl ester group of DSP reacts with the primary amine, but after cleavage, a portion of the linker remains attached to the lysine residue, leaving an acyl group "scar." This modification can be enough to block antibody binding.
Solution:
-
Antigen Retrieval: While less common for Westerns than for IHC, gentle denaturation methods could help. Try incubating the membrane after transfer in a buffer containing 6 M urea or 4 M guanidine hydrochloride for 30-60 minutes at room temperature, followed by extensive washing before blocking. This can sometimes help to re-expose epitopes.
-
Test Different Antibodies: If possible, test a polyclonal antibody or a monoclonal antibody that targets a different region of the protein, preferably one with a lower density of lysine residues.
Section 3: Troubleshooting Immunoprecipitation (IP) & Co-IP
Question: My immunoprecipitation fails to pull down my protein of interest after DSP cross-linking. What should I do?
The challenge in IP is that you are often trying to use an antibody to capture a protein that is part of a large, covalently linked complex.
Troubleshooting Steps:
-
Optimize Lysis Buffer: Harsh lysis buffers containing high concentrations of SDS (e.g., RIPA buffer) can disrupt the antibody-epitope interaction.
-
Recommendation: Start with a gentler lysis buffer, such as one containing 1% Triton X-100 or NP-40. Include a low concentration of SDS (0.1%) only if necessary to solubilize the complexes.
-
-
Antibody Choice is Critical:
-
Conformational vs. Linear Epitopes: An antibody that recognizes a linear epitope is more likely to work after the target protein has been cross-linked and potentially altered in conformation.
-
Epitope Location: An antibody targeting a terminal region (N- or C-terminus) may be more successful than one targeting a region involved in the protein-protein interaction interface, which is likely to be sterically hindered.
-
-
Order of Operations: Consider whether you can perform the IP first, before the cross-linking step. This is not always feasible if you are trying to capture a transient interaction, but if the complex is stable enough, you can IP the native complex and then use DSP to cross-link the interacting partners before elution and analysis.
DOT Diagram: Troubleshooting Workflow for Immunoprecipitation
Caption: Decision tree for troubleshooting failed immunoprecipitation of DSP-cross-linked proteins.
Detailed Protocols
Protocol 1: Enhanced Reversal of DSP Cross-links for Western Blotting
This protocol is designed to ensure the complete cleavage of DSP cross-links prior to SDS-PAGE.
-
Sample Preparation: Begin with your DSP-cross-linked cell lysate or protein sample.
-
Prepare Enhanced Reducing Sample Buffer (2X):
-
125 mM Tris-HCl, pH 6.8
-
4% (w/v) SDS
-
20% (v/v) Glycerol
-
0.02% (w/v) Bromophenol Blue
-
Add Fresh: 200 mM DTT (or 20% v/v BME)
-
Note: Always add reducing agents fresh just before use.
-
-
Mixing and Incubation:
-
Mix your sample 1:1 with the Enhanced Reducing Sample Buffer.
-
Vortex gently to mix.
-
Incubate the samples at 95-100°C for 20 minutes. This extended heating time is crucial.
-
-
Centrifugation: Centrifuge the samples at maximum speed for 1 minute to pellet any insoluble debris.
-
Loading: Carefully load the supernatant onto your SDS-PAGE gel.
-
Control Lanes (Essential for Validation):
-
Lane 1 (Negative Control): Non-cross-linked cell lysate. This shows the normal migration of your protein.
-
Lane 2 (Positive Control): DSP-cross-linked lysate prepared with standard Laemmli buffer. This may show the high molecular weight complexes or a diminished monomer band.
-
Lane 3 (Test Sample): DSP-cross-linked lysate prepared with the Enhanced Reducing Sample Buffer. This should show the restoration of the monomeric protein band.
-
Protocol 2: Antigen Retrieval for Immunofluorescence (IF)
If DSP cross-linking diminishes or blocks antibody staining in fixed cells, an antigen retrieval step can help unmask the epitope.
-
Cell Fixation and Cross-linking: Perform your standard cell fixation (e.g., with 4% paraformaldehyde), permeabilization, and DSP cross-linking protocol.
-
Initial Washes: Wash the cells three times with PBS.
-
Antigen Retrieval Solution: Prepare a citrate buffer (10 mM Sodium Citrate, 0.05% Tween-20, pH 6.0).
-
Heat-Induced Antigen Retrieval:
-
Pre-heat the citrate buffer to 95°C.
-
Immerse your coverslips or slides in the hot buffer.
-
Incubate for 10-15 minutes.
-
Remove the container from the heat source and allow it to cool to room temperature (approximately 20-30 minutes).
-
-
Final Washes: Wash the cells twice with PBS for 5 minutes each.
-
Blocking and Staining: Proceed with your standard immunofluorescence protocol (blocking, primary antibody incubation, secondary antibody incubation, and mounting).
Visualizing the Mechanism
DOT Diagram: DSP Cross-linking and Cleavage
Caption: Mechanism of DSP cross-linking of proteins and subsequent cleavage by reducing agents.
References
Validation & Comparative
Disuccinimidyl adipate vs DSS spacer arm length comparison
A Senior Application Scientist's Guide to Amine-Reactive Crosslinkers: Disuccinimidyl Adipate (DSA) vs. Disuccinimidyl Suberate (DSS)
In the intricate world of protein analysis, the study of protein-protein interactions is paramount to understanding cellular function. Chemical crosslinking has emerged as a powerful technique to stabilize these interactions, allowing for their capture and characterization. Among the arsenal of crosslinking reagents, homobifunctional N-hydroxysuccinimide (NHS) esters are a popular choice for their ability to efficiently react with primary amines on proteins. This guide provides an in-depth, objective comparison of two such crosslinkers: this compound (DSA) and Disuccinimidyl suberate (DSS), with a focus on the critical role of their spacer arm length in experimental design and outcomes.
The Central Role of the Spacer Arm in Crosslinking
Homobifunctional crosslinkers, such as DSA and DSS, possess two identical reactive groups at either end of a connecting spacer arm. These NHS esters react with primary amines, primarily found on the side chains of lysine residues and the N-termini of proteins, to form stable amide bonds. The length of the spacer arm is a crucial determinant of the crosslinker's reach and, consequently, which protein interactions can be successfully captured. A shorter spacer arm will only be able to link proteins that are in very close proximity, while a longer spacer arm can capture interactions between proteins that are further apart or within a larger complex.
This compound (DSA) and Disuccinimidyl Suberate (DSS): A Head-to-Head Comparison
Both DSA and DSS are water-insoluble, homobifunctional NHS ester crosslinkers that are permeable to the cell membrane, making them suitable for intracellular crosslinking.[1][2] The fundamental difference between them lies in the length of their hydrocarbon spacer arms. DSA is based on adipic acid, a six-carbon dicarboxylic acid, while DSS is based on suberic acid, an eight-carbon dicarboxylic acid.[1][3] This seemingly small difference of two carbons in their spacer arms has significant implications for their application in protein chemistry.
| Feature | This compound (DSA) | Disuccinimidyl Suberate (DSS) |
| Synonyms | Disuccinimidyl hexanedioate | Disuccinimidyl octanedioate |
| Molecular Formula | C14H16N2O8 | C16H20N2O8 |
| Molecular Weight | 340.29 g/mol [4] | 368.34 g/mol [1] |
| Spacer Arm | Adipate (6 carbons) | Suberate (8 carbons) |
| Spacer Arm Length | ~8.7 Å (estimated) | 11.4 Å[2][5] |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Target Moiety | Primary amines (-NH2) | Primary amines (-NH2) |
| Solubility | Insoluble in water; soluble in organic solvents (DMSO, DMF)[6] | Insoluble in water; soluble in organic solvents (DMSO, DMF)[1] |
| Cell Permeability | Permeable | Permeable[2] |
The Impact of Spacer Arm Length on Experimental Strategy
The choice between DSA and DSS should be a deliberate one, guided by the specific research question. The shorter spacer arm of DSA makes it a more stringent crosslinker, ideal for capturing very close or direct protein interactions. In contrast, the longer spacer arm of DSS provides a greater reach, enabling the capture of interactions within larger protein complexes where the interacting surfaces may be further apart.[7]
To illustrate this concept, consider the following diagram:
Figure 2. General workflow for intracellular crosslinking.
Procedure:
-
Cell Preparation: Harvest cultured cells and wash them three times with ice-cold PBS (pH 7.2-8.0) to remove any amine-containing components from the culture medium.
-
Cell Resuspension: Resuspend the cell pellet in PBS at a concentration of approximately 1-5 x 10^7 cells/mL.
-
Crosslinker Preparation: Immediately before use, prepare a 10-25 mM stock solution of DSA or DSS in anhydrous DMSO or DMF.
-
Crosslinking Reaction: Add the crosslinker stock solution to the cell suspension to a final concentration of 0.25-5 mM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the crosslinking reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Cell Lysis: Pellet the cells by centrifugation and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Downstream Analysis: The crosslinked protein complexes are now ready for downstream analysis, such as SDS-PAGE, Western blotting, immunoprecipitation, or mass spectrometry.
Causality Behind Experimental Choices:
-
Washing with PBS: It is critical to remove any extraneous proteins and amine-containing molecules from the cell culture medium, as these will compete with the target proteins for reaction with the NHS esters, thereby reducing crosslinking efficiency.
-
Anhydrous Solvent: DSA and DSS are moisture-sensitive. Using anhydrous DMSO or DMF to prepare the stock solution is essential to prevent hydrolysis of the NHS esters, which would render them inactive.
-
pH of Reaction: The reaction of NHS esters with primary amines is most efficient at a pH of 7.0-9.0. [1]* Quenching: The addition of a primary amine-containing buffer, such as Tris, is necessary to consume any unreacted crosslinker, preventing non-specific crosslinking after cell lysis.
Concluding Remarks
The choice between this compound (DSA) and Disuccinimidyl suberate (DSS) is a critical decision in the design of protein crosslinking experiments. The shorter spacer arm of DSA offers higher stringency for probing direct interactions, while the longer arm of DSS provides a greater reach for capturing interactions within larger complexes. By understanding the chemical properties and, most importantly, the spacer arm lengths of these reagents, researchers can select the optimal tool to effectively stabilize and identify protein-protein interactions, ultimately leading to a deeper understanding of complex biological processes.
References
- BenchChem. (2025). A Head-to-Head Comparison of Suberate-Based Crosslinking Agents for Life Science Research. BenchChem.
- BenchChem. (2025).
- G-Biosciences. (2019, April 30). 8 Factors to Consider when Selecting a Protein Cross-linker. G-Biosciences.
- Kao, A., Chiu, C. L., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., ... & Houk, K. N. (2011). Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics. Protein Science, 20(7), 1299-1308.
-
National Center for Biotechnology Information. (n.d.). Adipic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Disuccinimidyl suberate. PubChem. Retrieved from [Link]
- Thermo Fisher Scientific. (2021, August 23). DSS (disuccinimidyl suberate)
-
Wikipedia. (2023, November 29). Adipic acid. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (2023, December 22). Disuccinimidyl suberate. In Wikipedia. Retrieved from [Link]
- Zhang, P., He, H., Liu, Y., Li, J., Li, Z., & Wang, Y. (2016). Gel-based chemical cross-linking analysis of 20S proteasome subunit-subunit interactions in breast cancer. Medical Science Monitor Basic Research, 22, 163-170.
- AxisPharm. (n.d.). Di(N-succinimidyl)
- MedchemExpress. (n.d.). Di(N-succinimidyl)
- G-Biosciences. (2019). 8 Factors to Consider when Selecting a Protein Cross-linker. G-Biosciences Blog.
- Smolecule. (2023, August 15). Buy Di(N-succinimidyl)
- Biosynth. (n.d.). Di(N-succinimidyl)
- Selleck Chemicals. (n.d.). Di(N-succinimidyl) adipate PROTAC Linker chemical. Selleck Chemicals.
- National Institute of Standards and Technology. (n.d.).
- Study.com. (n.d.). Adipic Acid Structure, Formula & Molecular Weight. Study.com.
-
Wikipedia. (n.d.). Disuccinimidyl suberate. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of cross-linking using DSS and DSG. Retrieved from [Link]
Sources
- 1. Disuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Adipic acid - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 6. Buy Di(N-succinimidyl) adipate | 59156-70-6 [smolecule.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
A Researcher's Guide to Cleavable Crosslinker Alternatives for Disuccinimidyl Adipate
In the landscape of structural biology and drug development, chemical crosslinkers are indispensable tools for elucidating protein-protein interactions (PPIs), stabilizing protein complexes, and constructing antibody-drug conjugates (ADCs). Disuccinimidyl adipate (DSA), a homobifunctional N-hydroxysuccinimide (NHS) ester, has been a common choice for covalently linking primary amines on protein surfaces.[1] However, the irreversible nature of the amide bonds it forms can be a significant drawback for certain applications, particularly those requiring the subsequent separation and analysis of the linked proteins, such as mass spectrometry (XL-MS).[2]
This guide provides a comprehensive comparison of cleavable crosslinker alternatives to DSA, designed for researchers, scientists, and drug development professionals. We will explore the mechanisms, advantages, and experimental considerations for various classes of cleavable linkers, providing the necessary data and protocols to make an informed choice for your specific research needs.
The Imperative for Cleavage: Why Reversibility Matters
The power of crosslinking lies in its ability to capture a snapshot of protein interactions in their native state.[3][4] However, to analyze the individual components of a crosslinked complex, the covalent link must be reversible. This is especially critical in XL-MS, where cleaving the linker simplifies the complex spectra generated by crosslinked peptides, making data analysis more manageable and reliable.[5][6] In the realm of ADCs, a cleavable linker is often essential for releasing the cytotoxic payload from the antibody once it reaches the target cell, ensuring the drug's efficacy.[7][]
This compound's ester linkages can be cleaved, but this typically requires harsh conditions like high pH or treatment with hydroxylamine, which can be detrimental to the protein sample. The alternatives discussed below offer cleavage under much milder and more specific conditions.
A Comparative Analysis of Cleavable Crosslinker Technologies
Cleavable crosslinkers can be categorized based on the specific stimulus that triggers their cleavage. Each class offers unique advantages for different experimental designs.
Disulfide-Based Crosslinkers: The Redox Switch
Disulfide-containing crosslinkers are perhaps the most widely used cleavable reagents. They feature a disulfide bond within their spacer arm, which can be readily cleaved by reducing agents.
Mechanism of Action: These crosslinkers, like Dithiobis(succinimidyl propionate) (DSP), react with primary amines to form stable amide bonds. The disulfide bridge in the spacer arm is stable under physiological conditions but can be selectively broken by the addition of thiol-containing reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[9]
Key Advantages:
-
Mild Cleavage: Reduction is a gentle process that typically does not damage proteins.
-
Biological Relevance: The high concentration of glutathione in the intracellular environment can facilitate the cleavage of disulfide linkers, a property exploited in ADCs designed for intracellular drug release.[10]
-
Well-Established Protocols: A wealth of literature and standardized protocols are available for using reagents like DSP.[11][12]
Considerations:
-
Avoid reducing agents in buffers during the crosslinking and purification steps.
-
The presence of native disulfide bonds in the target proteins can complicate analysis unless properly controlled for.
pH-Labile Crosslinkers: Exploiting the Cellular Environment
These linkers are engineered to be stable at neutral or physiological pH but cleave under acidic conditions. This feature is particularly useful for applications involving cellular internalization into acidic compartments like endosomes and lysosomes.
Mechanism of Action: pH-sensitive linkers often incorporate functionalities like hydrazones or cis-aconityl groups.[7] Hydrazone linkers, for instance, are stable at a pH of ~7.4 but hydrolyze and cleave as the pH drops to 4.5-6.5, characteristic of endosomal pathways.[][14]
Key Advantages:
-
Targeted Release: Ideal for ADCs, as the payload is released specifically within the acidic environment of target cells, minimizing off-target toxicity.[7][]
-
No Additional Reagents: Cleavage is triggered by the environmental pH, eliminating the need to add external cleaving agents.
Considerations:
-
The stability of these linkers can be variable, and premature drug release has been observed in some clinical studies.[]
-
The kinetics of cleavage can be influenced by the specific chemical structure of the linker.[14]
Photo-Cleavable Crosslinkers: Precision Control with Light
Photo-cleavable (PC) crosslinkers offer unparalleled spatial and temporal control over the cleavage reaction.
Mechanism of Action: These reagents contain a photo-labile group, often a nitrobenzyl moiety, within their spacer arm. Upon irradiation with UV light at a specific wavelength, this group undergoes a photochemical reaction that severs the linker.[15][16]
Key Advantages:
-
On-Demand Cleavage: The crosslink can be broken at a precise time and location in an experiment by simply applying a light source.[17]
-
High Specificity: Light is a non-invasive trigger that does not require the addition of chemicals that could interfere with downstream processes.
-
Advanced MS Workflows: In XL-MS, photocleavage can be performed online, just before the sample enters the mass spectrometer, simplifying analysis.[15][16]
Considerations:
-
UV irradiation can potentially damage proteins or cells, so exposure time and intensity must be carefully optimized.
-
The efficiency of photocleavage can sometimes be incomplete.
Enzyme-Cleavable Crosslinkers: Harnessing Biological Machinery
Designed for high biological specificity, these linkers are cleaved by specific enzymes that are often overexpressed in target tissues, such as tumors.
Mechanism of Action: These linkers typically incorporate a short peptide sequence that is a substrate for a particular enzyme.[] For example, the dipeptide valine-citrulline (Val-Cit) is a well-known substrate for cathepsin B, a lysosomal protease often upregulated in cancer cells.[18][19] Upon enzymatic cleavage of the peptide, a self-immolative cascade can be triggered to release the attached molecule.[][19]
Key Advantages:
-
High Target Specificity: Cleavage only occurs in the presence of the target enzyme, leading to highly selective drug release in ADCs.[]
-
Excellent Plasma Stability: These linkers are generally very stable in circulation, as the target enzymes are typically confined to specific cellular compartments or tissues.[10][19]
Considerations:
-
The expression levels of the target enzyme can vary between patients and tumor types, potentially affecting efficacy.
-
The design and synthesis of these linkers can be more complex than other types.
Mass Spectrometry (MS)-Cleavable Crosslinkers: Streamlining Data Analysis
A newer class of crosslinkers is designed to fragment in a predictable manner within the mass spectrometer itself during collision-induced dissociation (CID).[6]
Mechanism of Action: Reagents like Disuccinimidyl sulfoxide (DSSO) contain a sulfoxide bond, while others like Disuccinimidyl dibutyric urea (DSBU) contain a urea linkage.[3][4][6] These bonds are more labile than peptide bonds and fragment during MS/MS analysis, separating the crosslinked peptides. This allows for subsequent MS3 analysis of the individual peptide chains, greatly simplifying spectral identification.[3]
Key Advantages:
-
Simplified Data Analysis: The characteristic fragmentation pattern simplifies the identification of crosslinked peptides from complex spectra.[6]
-
Increased Confidence: The predictable fragmentation provides an extra layer of validation for crosslink identification.[3]
-
Applicable to Complex Samples: These linkers are particularly powerful for system-wide, in-vivo crosslinking studies.[4][5]
Considerations:
-
Requires specialized data analysis software (e.g., MeroX, XlinkX) capable of recognizing the specific fragmentation patterns.[3][6]
-
The instrumentation must be capable of MS3 fragmentation for the most straightforward workflows.[3]
Head-to-Head Comparison
The table below summarizes the key characteristics of DSA and its cleavable alternatives to guide your selection process.
| Crosslinker Class | Example Reagent | Reactive Groups | Spacer Arm (Å) | Cleavage Condition | Key Applications | Advantages | Disadvantages |
| Non-Cleavable | This compound (DSA) | NHS Ester | 8.3 | Not readily cleavable | General protein conjugation | Simple, stable linkage | Difficult to reverse, complicates MS analysis |
| Disulfide-Based | Dithiobis(succinimidyl propionate) (DSP) | NHS Ester | 12.0 | Reducing agents (DTT, TCEP) | PPIs, Immunoprecipitation, ADCs | Mild cleavage, well-established | Potential for off-target reduction |
| pH-Labile | Hydrazone-based linkers | Hydrazide, NHS Ester | Variable | Acidic pH (4.5-6.5) | ADCs, intracellular delivery | Triggered by cellular environment | Potential for instability in circulation |
| Photo-Cleavable | pcPIR | NHS Ester | Variable | UV Light (e.g., 365 nm) | PPI mapping, controlled release | High spatial/temporal control | Potential for UV-induced sample damage |
| Enzyme-Cleavable | Val-Cit-PABC linkers | NHS Ester | Variable | Specific enzymes (e.g., Cathepsin B) | ADCs | High biological specificity, plasma stability | Efficacy depends on enzyme levels |
| MS-Cleavable | Disuccinimidyl sulfoxide (DSSO) | NHS Ester | 10.3 | MS/MS (Collision-Induced Dissociation) | XL-MS for PPIs, Structural Biology | Greatly simplifies MS data analysis | Requires MS3 capability and specific software |
Experimental Design and Protocols
The choice of crosslinker dictates the entire experimental workflow, from reaction conditions to data analysis.[20][21]
Visualizing the Workflow: Crosslinking for PPI Analysis
Below is a generalized workflow for an XL-MS experiment designed to identify protein-protein interactions using a cleavable crosslinker.
Protocol: Protein Crosslinking with DSP for Co-Immunoprecipitation
This protocol provides a framework for using DSP to stabilize weak or transient protein interactions prior to immunoprecipitation (IP).
Rationale: DSP is membrane-permeable, allowing for in vivo crosslinking in cultured cells.[22] The disulfide bond can be cleaved after IP to release the interacting partners for analysis by Western blot or mass spectrometry.
Materials:
-
Cells expressing tagged protein of interest
-
Phosphate-Buffered Saline (PBS), ice-cold
-
DSP (Thermo Fisher, ProteoChem, etc.)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Lysis Buffer (e.g., RIPA) with protease inhibitors
-
Antibody for IP
-
Protein A/G magnetic beads
-
Elution Buffer
-
Reducing Sample Buffer (e.g., Laemmli buffer with 5% 2-mercaptoethanol or 100 mM DTT)
Procedure:
-
Cell Preparation: Wash cultured cells (approx. 1x10⁷) twice with 5 mL of ice-cold PBS to remove amine-containing culture media.[6][12]
-
Crosslinker Preparation: Immediately before use, prepare a 25 mM DSP stock solution by dissolving ~10 mg of DSP in 1 mL of anhydrous DMSO. Causality Note: DSP is moisture-sensitive and will hydrolyze in aqueous solutions; always use dry DMSO and prepare the stock fresh.
-
Crosslinking Reaction: Dilute the DSP stock solution to a final concentration of 0.2-1 mM in ice-cold PBS. Add 5 mL to the cells. Incubate for 30 minutes at room temperature or 2 hours on ice.[11][12] Experimental Choice: The optimal DSP concentration should be determined empirically; higher concentrations can lead to large, insoluble aggregates.[11]
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.[11][22] Causality Note: The primary amine in Tris buffer will react with any excess NHS esters on the DSP, preventing non-specific crosslinking during cell lysis.
-
Cell Lysis: Wash cells once more with cold PBS, then lyse the cells using your standard lysis buffer containing protease inhibitors.[22]
-
Immunoprecipitation: Perform IP according to your standard protocol using an appropriate antibody and protein A/G beads.
-
Elution and Cleavage: Elute the protein complexes from the beads. To cleave the crosslinker, add Reducing Sample Buffer and heat the sample at 95-100°C for 5-10 minutes.[11]
-
Analysis: Analyze the samples by SDS-PAGE and Western blotting to identify co-precipitated proteins. The disappearance of high-molecular-weight crosslinked complexes and the appearance of monomeric proteins upon reduction confirms successful crosslinking and cleavage.
Conclusion
Moving beyond the limitations of non-cleavable crosslinkers like DSA opens up a vast array of experimental possibilities. The modern toolkit of cleavable crosslinkers provides researchers with sophisticated chemical tools to probe the intricacies of protein interactions and design highly targeted therapeutics. By understanding the distinct mechanisms and advantages of disulfide, pH-labile, photo-cleavable, enzyme-cleavable, and MS-cleavable reagents, scientists can select the optimal strategy to capture, analyze, and ultimately understand the dynamic molecular machinery of the cell.
References
- Kao, A., et al. (2011). Development of a novel cross-linking strategy for fast and accurate identification of cross-linked peptides of protein complexes. Molecular & Cellular Proteomics, 10(1).
- Müller, D. R., et al. (2010). A novel mass spectrometric approach for the rapid and specific identification of protein-protein cross-links. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(4), 897-905.
-
Götze, M., et al. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research, 20(1), 34-47. [Link]
-
Yang, L., et al. (2012). In Vivo Application of Photocleavable Protein Interaction Reporter Technology. Journal of Proteome Research, 11(2), 1027-1041. [Link]
-
Bio-protocol. (2022). DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex. Bio-protocol, 12(15), e4487. [Link]
-
O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Biochemical Society Transactions, 46(5), 1101-1111. [Link]
-
Karaman, R. (2016). Protocol for crosslinking using DSP?. ResearchGate. [Link]
-
CF Plus Chemicals. Di-(N-succinimidyl) adipate. CF Plus Chemicals. [Link]
- Dubowchik, G. M., & Walker, M. A. (1999). Receptor-mediated and enzyme-dependent targeting of cytotoxic drugs. Pharmacology & Therapeutics, 83(2), 67-123.
- Kleywegt, G. J., et al. (2013). Cleavable Crosslinkers as Tissue Fixation Reagents for Proteomic Analysis. Journal of Proteome Research, 12(1), 341-349.
- Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(18), 11015-11061.
-
Zhang, H., et al. (2020). An acidic residue reactive and disulfide bond-containing cleavable cross-linker for probing protein 3D structures based on electrochemical mass spectrometry. Talanta, 216, 120964. [Link]
-
Chen, Y., et al. (2010). A Photocleavable and Mass Spectrometry Identifiable Cross-Linker for Protein Interaction Studies. Analytical Chemistry, 82(9), 3385-3392. [Link]
- Barfield, R. M., & Spring, D. R. (2019). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews, 48(16), 4361-4374.
-
G-Biosciences. Protein Cross-Linking. G-Biosciences. [Link]
- Luo, J., et al. (2024). Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes. eLife, 12, e99809.
-
Wikipedia. Disuccinimidyl suberate. Wikipedia. [Link]
-
Sohn, C. H., et al. (2012). Designer Reagents for Mass Spectrometry-Based Proteomics: Clickable Cross-Linkers for Elucidation of Protein Structures and Interactions. Analytical Chemistry, 84(6), 2662-2669. [Link]
- Bennett, K. L., et al. (2000). Identification of Disulfide-Containing Chemical Cross-Links in Proteins Using MALDI-TOF/ TOF-Mass Spectrometry. Analytical Chemistry, 72(13), 2962-2968.
-
La Cava, C., et al. (2010). Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography. Journal of Visualized Experiments, (37), 1821. [Link]
-
Creative Biolabs. Enzymatically Cleavable Linkers. Creative Biolabs. [Link]
-
ResearchGate. (2018). Workflow of native mass spectrometry and cross-linking. ResearchGate. [Link]
-
van der Meel, R., et al. (2019). A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group. Bioconjugate Chemistry, 30(2), 374-383. [Link]
-
Olenic, S., et al. (2022). An optimized disulfide cross-linking protocol to determine interactions of proteins produced in Escherichia coli. STAR Protocols, 3(4), 101859. [Link]
Sources
- 1. Di-(N-succinimidyl) adipate — CF Plus Chemicals [cfplus.cz]
- 2. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 9. researchgate.net [researchgate.net]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. bio-protocol.org [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In Vivo Application of Photocleavable Protein Interaction Reporter Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Disuccinimidyl Adipate (DSA) Crosslinked Peptides
For researchers, scientists, and drug development professionals venturing into the intricate world of protein-protein interactions and structural proteomics, chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique. This guide provides an in-depth, technical comparison of Disuccinimidyl adipate (DSA) as a crosslinking reagent, its analysis by mass spectrometry, and a comparative look at its alternatives, supported by experimental insights and protocols.
The Foundation: Chemical Crosslinking for Structural Insights
Chemical crosslinking covalently links interacting amino acid residues within a protein or between different proteins that are in close proximity. Subsequent enzymatic digestion and mass spectrometry analysis identify these crosslinked peptides, providing distance constraints that help elucidate protein complex topologies and conformational changes.[1][2][3] The choice of crosslinking reagent is paramount and dictates the specificity and success of the experiment.
This compound (DSA): A Closer Look
This compound (DSA) is a homobifunctional crosslinking reagent.[4][5] This means it has two identical reactive groups, N-hydroxysuccinimide (NHS) esters, which primarily target the primary amines of lysine residues and the N-termini of proteins.[4][6] The two reactive ends are connected by a 6-carbon adipate spacer arm.[5]
The Chemistry of DSA Crosslinking
The reaction of DSA with primary amines is most efficient at a neutral to slightly basic pH (typically 7-9).[4][7] The NHS ester reacts with the amine group to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.
Diagram of DSA Crosslinking Reaction
Caption: Reaction of DSA with primary amines on two proteins.
A Comparative Analysis: DSA vs. Alternative Crosslinkers
While DSA is an effective crosslinker, the choice of reagent should be tailored to the specific biological question and experimental system. Here, we compare DSA with other commonly used crosslinkers.
Homobifunctional NHS-Ester Crosslinkers
Disuccinimidyl suberate (DSS) and Bis(sulfosuccinimidyl) suberate (BS3) are close relatives of DSA, differing in the length of their spacer arms.[8][9] DSS has an 8-carbon spacer (11.4 Å), while BS3 is its water-soluble analog.[8][9] Disuccinimidyl glutarate (DSG) has a shorter 5-carbon spacer (7.7 Å).[8][10] The choice between these depends on the expected distance between the interacting residues.
| Feature | This compound (DSA) | Disuccinimidyl suberate (DSS) | Bis(sulfosuccinimidyl) suberate (BS3) | Disuccinimidyl glutarate (DSG) |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Spacer Arm Length | ~8.6 Å | ~11.4 Å | ~11.4 Å | ~7.7 Å |
| Solubility | Water-insoluble (requires organic solvent like DMSO or DMF) | Water-insoluble (requires organic solvent like DMSO or DMF)[8] | Water-soluble | Water-insoluble (requires organic solvent like DMSO)[10] |
| Cell Membrane Permeability | Permeable | Permeable | Impermeable[11] | Permeable |
| Primary Application | Intracellular and in vitro crosslinking | Intracellular and in vitro crosslinking[12] | Cell surface and in vitro crosslinking | Intracellular and in vitro crosslinking |
MS-Cleavable Crosslinkers
A significant advancement in XL-MS is the development of MS-cleavable crosslinkers, such as Disuccinimidyl sulfoxide (DSSO) and Disuccinimidyl bis-sulfoxide (DSBSO).[13] These reagents contain bonds that can be fragmented in the mass spectrometer during MS/MS analysis.[14][15] This simplifies data analysis by allowing the identification of the individual peptides in a separate fragmentation event.[16]
| Feature | This compound (DSA) | Disuccinimidyl sulfoxide (DSSO) |
| MS-Cleavable | No | Yes (by collision-induced dissociation - CID) |
| Data Analysis Complexity | Higher (requires specialized software to identify pairs of peptides) | Lower (characteristic fragmentation pattern simplifies identification)[14] |
| Software Requirement | Specialized algorithms for crosslinked peptide identification (e.g., XlinkX, StavroX, MeroX)[17] | Software capable of handling MS-cleavable data (e.g., Proteome Discoverer with XlinkX, MeroX)[1][14] |
| Fragmentation Method | Standard HCD or CID | Optimized stepped HCD is beneficial[15] |
Experimental Workflow: From Benchtop to Mass Spectrometer
A successful XL-MS experiment requires meticulous attention to detail at every step. The following is a comprehensive workflow for the analysis of DSA crosslinked peptides.
Diagram of the XL-MS Workflow
Caption: A typical workflow for crosslinking mass spectrometry.
Detailed Experimental Protocol
Materials:
-
Purified protein sample of high purity.[7]
-
This compound (DSA).
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Crosslinking buffer (e.g., 20 mM HEPES, pH 7.8; amine-free).[7]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
Denaturation buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5).
-
Reducing agent (e.g., 10 mM Dithiothreitol - DTT).
-
Alkylating agent (e.g., 55 mM Iodoacetamide - IAA).
-
Trypsin (mass spectrometry grade).
-
Enrichment columns (Size Exclusion or Strong Cation Exchange).
-
LC-MS/MS system (e.g., Orbitrap-based mass spectrometer).[1]
Procedure:
-
Protein Preparation:
-
Ensure the protein sample is in an amine-free buffer at a concentration of 10-20 µM.[7]
-
-
DSA Stock Solution Preparation:
-
Crosslinking Reaction:
-
Quenching:
-
Reduction and Alkylation:
-
Denature the crosslinked protein by adding denaturation buffer.
-
Reduce disulfide bonds by adding DTT and incubating at 37°C for 1 hour.
-
Alkylate free cysteines by adding IAA and incubating in the dark at room temperature for 30 minutes.
-
-
Enzymatic Digestion:
-
Dilute the sample with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.[16]
-
-
Enrichment of Crosslinked Peptides:
-
Due to their low abundance, enrichment of crosslinked peptides is crucial.[1][18][19]
-
Size Exclusion Chromatography (SEC): Separates peptides based on size. Crosslinked peptides are generally larger than linear peptides.[19]
-
Strong Cation Exchange (SCX) Chromatography: Separates peptides based on charge. Crosslinked peptides typically have a higher charge state.[1][19]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Use specialized software to identify the crosslinked peptides from the complex MS/MS data.[16]
-
Popular software packages include Proteome Discoverer with the XlinkX node, StavroX, MeroX, and Crux.[1][14][17][20] These tools can handle the complexity of searching for two peptides linked by a specific mass modification.
-
Interpreting the Data: From Spectra to Structure
The output of the data analysis software will be a list of identified crosslinked peptides. Manual validation of high-scoring peptide-spectrum matches is often necessary to ensure the accuracy of the identifications.[21] The identified distance constraints can then be used to model the three-dimensional structure of the protein or protein complex.[22]
Conclusion: Strategic Selection for Successful Structural Proteomics
This compound is a valuable tool in the chemical crosslinking arsenal, particularly for probing protein structures and interactions within a certain distance range. However, a thorough understanding of its properties and a comparison with alternatives, such as the longer-chain DSS or the MS-cleavable DSSO, is essential for designing a successful XL-MS experiment. The choice of crosslinker, coupled with a robust experimental workflow and appropriate data analysis strategy, will ultimately determine the quality and depth of the structural insights obtained.
References
-
Götze, M., Pettelkau, J., Schaks, S., Bosse, K., Ihling, C. H., Krauth, F., ... & Sinz, A. (2015). StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data. Journal of The American Society for Mass Spectrometry, 26(1), 88-97. Retrieved from [Link]
-
Max Perutz Labs. (2021). Sample preparation guidelines for MS-based cross-linking (XL-MS). Retrieved from [Link]
-
Chen, Y., Chen, Y., & Chen, X. (2010). Nonprotein Based Enrichment Method to Analyze Peptide Cross-Linking in Protein Complexes. Analytical chemistry, 82(19), 8263–8270. Retrieved from [Link]
-
McIlwain, S., Tamura, K., Kertesz-Farkas, A., Grant, C. E., Diament, B., Frewen, B., ... & Noble, W. S. (2014). Crux: rapid open source protein tandem mass spectrometry analysis. Journal of proteome research, 13(10), 4488-4491. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). An Optimized Enrichment Strategy for Improved Mass Spec Analysis of Chemically Crosslinked Peptides. Retrieved from [Link]
-
Rappsilber Laboratory. (n.d.). Software. Retrieved from [Link]
-
Mass Spec Studio. (n.d.). Crosslinking. Retrieved from [Link]
-
Weisbrod, C. R., Chavez, J. D., Eng, J. K., Yang, L., Zheng, C., & Bruce, J. E. (2013). Optimizing the enrichment of cross-linked products for mass spectrometric protein analysis. Journal of proteome research, 12(6), 2739-2747. Retrieved from [Link]
-
Kaake, R. M., Wang, X., & Huang, L. (2014). Improved single-step enrichment methods of cross-linked products for protein structure analysis and protein interaction mapping. Journal of proteome research, 13(7), 3177-3186. Retrieved from [Link]
-
Götze, M., Pettelkau, J., Fritzsche, R., Ihling, C. H., Schäfer, M., & Sinz, A. (2013). Automated assignment of MS/MS cleavable cross-links in protein 3D-structure analysis. Journal of the American Society for Mass Spectrometry, 24(11), 1756-1766. Retrieved from [Link]
-
Iacobucci, C., Götze, M., Ihling, C. H., & Sinz, A. (2018). A Simple Cross-Linking/Mass Spectrometry Workflow for Studying System-wide Protein Interactions. Analytical chemistry, 90(15), 9349-9357. Retrieved from [Link]
-
Sinz, A. (2006). Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics. Angewandte Chemie International Edition, 45(46), 7688-7691. Retrieved from [Link]
-
ResearchGate. (2023). What is the best reagent to cross-link two proteins via their N-termini? Retrieved from [Link]
-
Rappsilber, J. (2011). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of structural biology, 173(3), 530-540. Retrieved from [Link]
-
ProteoChem. (n.d.). DSS Crosslinking Protocol. Retrieved from [Link]
-
Leitner, A., Faini, M., Stengel, F., & Aebersold, R. (2014). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. Molecular & cellular proteomics : MCP, 13(12), 3289-3303. Retrieved from [Link]
-
CF Plus Chemicals. (n.d.). Di-(N-succinimidyl) adipate. Retrieved from [Link]
-
AxisPharm. (n.d.). Di(N-succinimidyl)adipate (DSA), CAS 59156-70-6. Retrieved from [Link]
-
G-Biosciences. (2016). The 3 Types of Crosslinking Reagents and When to Use Them. Retrieved from [Link]
-
Müller, M. Q., Dreiocker, F., Ihling, C. H., Schäfer, M., & Sinz, A. (2019). Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents. Journal of the American Society for Mass Spectrometry, 30(4), 655-666. Retrieved from [Link]
-
Kramer, K., M-L, H., & L, R. (2007). MALDI-MS/MS analysis of cross-linked peptides derived from reconstituted [U1 snRNP-SPN1] complexes. FEBS letters, 581(16), 3029-34. Retrieved from [Link]
-
Klykov, O., Steigenberger, B., & Scheltema, R. A. (2018). Interpretation of tandem mass spectra of posttranslationally modified peptides. Methods in molecular biology (Clifton, N.J.), 1730, 139-171. Retrieved from [Link]
-
Chalkley, R. J., & Burlingame, A. L. (2014). Matching Cross-linked Peptide Spectra: Only as Good as the Worse Identification. Molecular & cellular proteomics : MCP, 13(12), 3304-3315. Retrieved from [Link]
-
Holding, A. N. (2015). Examples of the different cross-linking reagents discussed in this review. Methods, 89, 3-10. Retrieved from [Link]
-
Greening, D. W., & Simpson, R. J. (2018). Optimization Workflow for the Analysis of Cross-Linked Peptides Using a Quadrupole Time-of-Flight Mass Spectrometer. Journal of proteome research, 17(10), 3491-3500. Retrieved from [Link]
-
Pan, J., Zhang, H., & Yao, Z. P. (2014). Cross-Linking Electrochemical Mass Spectrometry for Probing Protein Three-Dimensional Structures. Analytical chemistry, 86(16), 8349-8356. Retrieved from [Link]
-
Chen, Z., Meng, J. M., & Cao, Y. (2014). Development of Large-scale Cross-linking Mass Spectrometry. Molecular & cellular proteomics : MCP, 13(12), 3277-3288. Retrieved from [Link]
-
Chen, T., Jaffe, J. D., & Church, G. M. (2000). Algorithms for Identifying Protein Cross-links via Tandem Mass Spectrometry. RECOMB, 93-101. Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Large-scale Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Di-(N-succinimidyl) adipate — CF Plus Chemicals [cfplus.cz]
- 5. Di(N-succinimidyl)adipate (DSA), CAS 59156-70-6 | AxisPharm [axispharm.com]
- 6. Buy Di(N-succinimidyl) adipate | 59156-70-6 [smolecule.com]
- 7. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 8. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. korambiotech.com [korambiotech.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. bio.tools [bio.tools]
- 15. njms.rutgers.edu [njms.rutgers.edu]
- 16. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 17. StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data [stavrox.com]
- 18. Nonprotein Based Enrichment Method to Analyze Peptide Cross-Linking in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Crux tandem mass spectrometry analysis software [crux.ms]
- 21. research.regionh.dk [research.regionh.dk]
- 22. arep.med.harvard.edu [arep.med.harvard.edu]
A Senior Application Scientist's Guide to Non-cleavable vs. Cleavable Crosslinkers for Protein Interaction Studies
<_ _ _ / a a a a a a a a a a a a a a a a _/ _ _ / a a a a a a a a a a a a a a a a _/ 'end_thought'
Introduction: Freezing Protein Interactions in Time
In the dynamic world of the cell, proteins engage in a constant dance of transient and stable interactions that dictate nearly every biological process. To understand cellular function, disease progression, and to develop targeted therapeutics, we must first map these complex protein-protein interaction (PPI) networks.[1][2][3] Chemical crosslinking, coupled with mass spectrometry (XL-MS), has emerged as a powerful technique to capture these interactions in their native environment, providing a molecular "snapshot" of the cellular machinery at work.[1][4][5]
A crosslinker is a molecule with two or more reactive ends that form covalent bonds with specific amino acid residues on interacting proteins, effectively tethering them together.[3][6] This allows for the stabilization and subsequent identification of both stable and transient protein complexes.[3][6] However, researchers face a critical choice at the outset of any XL-MS experiment: should the crosslinker be permanent (non-cleavable) or reversible (cleavable)?
This guide provides an in-depth comparison of non-cleavable and cleavable crosslinkers, explaining the causality behind experimental choices, providing validated protocols, and offering data-driven insights to help you select the optimal tool for your research question.
Part 1: The Stalwart Bond - Non-Cleavable Crosslinkers
Non-cleavable crosslinkers form highly stable, irreversible covalent bonds between proteins.[6][7] The most common examples are the homobifunctional N-hydroxysuccinimide (NHS) esters, such as Disuccinimidyl suberate (DSS) and its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3).[6][7] These reagents react efficiently with primary amines (the N-terminus and lysine side chains), which are abundant on protein surfaces.[8]
The Non-Cleavable Advantage: Simplicity and Stability
The primary strength of non-cleavable crosslinkers lies in their straightforward application and the stability of the bonds they form.[7] This makes them an excellent choice for:
-
Validating known interactions: If you have a strong hypothesis about two proteins interacting, a non-cleavable crosslinker can robustly capture and confirm this pairing.
-
Structural studies of purified complexes: For well-defined, stable protein complexes, non-cleavable linkers provide distance constraints that are invaluable for computational modeling.[7]
-
Simple readout methods: The analysis can be as simple as an SDS-PAGE gel and Western blotting, where a higher molecular weight band corresponding to the crosslinked complex provides clear evidence of an interaction.
Limitations: The Mass Spectrometry Challenge
The irreversible nature of non-cleavable crosslinkers presents a significant hurdle for mass spectrometry-based identification of novel interactors.[9] When a crosslinked complex is digested by a protease like trypsin, it results in two peptides covalently bound together. This "X-linked" peptide is larger and more complex than typical linear peptides.[1] During tandem MS (MS/MS) analysis, the fragmentation of this conjoined peptide produces a convoluted spectrum that is incredibly difficult to decipher with standard proteomics software.[9][10] The search space for all possible peptide-peptide combinations is enormous, making confident identification computationally expensive and prone to false positives.[9]
Experimental Workflow: In-Cell Crosslinking & Immunoprecipitation
This protocol describes a general workflow for capturing a protein of interest and its interaction partners within a cellular context using a non-cleavable crosslinker, followed by analysis via Western Blot.
Caption: Workflow for MS-Cleavable Crosslinking and Mass Spectrometry.
Detailed Protocol:
-
Crosslinking and Quenching: Perform steps 1-4 as described in the non-cleavable protocol, using an MS-cleavable crosslinker like DSSO.
-
Protein Extraction and Digestion: Lyse the cells under denaturing conditions (e.g., 8 M urea) to ensure complete protein solubilization. [11]Reduce disulfide bonds (DTT), alkylate cysteines (iodoacetamide), and digest proteins into peptides using trypsin. [12] * Causality: Lysine residues modified by the crosslinker will be missed by trypsin, which is an important piece of information used by analysis software. [11]3. Enrichment of Crosslinked Peptides: This is a critical step to improve identification rates. [13][14]Strong Cation Exchange (SCX) chromatography is commonly used, as crosslinked peptides typically carry a higher charge state (+4 or higher) than linear peptides and thus bind more tightly to the SCX resin. [13][15]They can be eluted with a high-salt step gradient. [13]4. LC-MS/MS Analysis: Analyze the enriched peptides using a high-resolution mass spectrometer capable of MS3 fragmentation. [1] * MS1 Scan: Measures the mass-to-charge ratio of all peptides eluting from the LC column.
-
MS2 Scan (CID): The instrument isolates a precursor ion (the crosslinked peptide) and fragments it with low-energy CID. This preferentially breaks the labile bonds in the DSSO linker, generating characteristic fragment ions. * MS3 Scan (HCD/ETD): The software recognizes the signature fragments from the MS2 scan and automatically selects them for a further round of high-energy fragmentation (HCD or ETD) to break the peptide backbone, generating the sequence information needed for identification. [1][8]5. Data Analysis: Use specialized software (e.g., XlinkX, MeroX, MetaMorpheusXL) to interpret the complex MS data and identify the sequences of the two linked peptides and, by extension, the interacting proteins. [8][9]
-
Part 3: Head-to-Head Comparison and Data Insights
The choice between non-cleavable and cleavable crosslinkers is dictated entirely by the experimental goal.
| Feature | Non-Cleavable Crosslinkers (e.g., BS3, DSS) | Cleavable Crosslinkers (e.g., DSP, DTSSP, DSSO) |
| Reversibility | No (Permanent Bond) | Yes (Chemically or MS-induced) [16] |
| Primary Application | Validating known, stable interactions; Low-resolution structural mapping of pure complexes. [7] | Discovery of unknown interactors; System-wide interaction mapping (in vivo). [1][8] |
| Workflow Complexity | Low. Crosslink -> IP -> SDS-PAGE/Western. | High. Crosslink -> Digest -> Enrich -> LC-MSn -> Specialized Analysis. [17] |
| MS Compatibility | Very Poor. Complex spectra are difficult to interpret. [9] | Excellent. Cleavage simplifies spectra for confident peptide identification. [1][13] |
| Enrichment Possible? | No, not based on the linker itself. | Yes, via affinity tags or physicochemical properties. [18][15] |
| Confidence in ID | Moderate (based on antibody specificity and MW shift). | High (based on MS/MS/MS peptide sequence data). [8] |
Interpreting Experimental Data
-
Non-Cleavable (Western Blot): Success is indicated by the appearance of a new, higher molecular weight band that is reactive to antibodies for both the bait protein and the suspected interactor. The absence of this band in a non-crosslinked control is crucial for validation.
-
Cleavable (Mass Spectrometry): Success is a high-confidence list of identified crosslinked peptide pairs. The number of unique crosslinks identified is a key metric. For example, an analysis of BSA crosslinked with BS3 (non-cleavable) without enrichment yielded only 20 identified crosslinks, whereas the same sample with SCX enrichment yielded 154 crosslinks, demonstrating the power of enrichment strategies. [15]Cleavable linkers inherently enable these enrichment strategies and further simplify the final MS analysis, leading to even greater numbers of confident identifications in complex systems. [13][14]
Conclusion: Selecting the Right Tool for the Scientific Question
The decision to use a non-cleavable versus a cleavable crosslinker is a critical fork in the road for any protein interaction study. There is no single "best" option; the optimal choice is the one that aligns with your experimental objective.
-
Choose a Non-Cleavable Crosslinker if:
-
You are confirming a hypothesized interaction between two known proteins.
-
You are working with a purified, stable complex and need simple distance restraints.
-
Your primary analysis method will be SDS-PAGE and Western Blotting.
-
-
Choose a Cleavable Crosslinker if:
-
You are performing a discovery experiment to identify novel interaction partners.
-
You are mapping interactions on a proteome-wide scale (in vivo). [1] * Your primary analysis method is mass spectrometry.
-
By understanding the fundamental chemistry, the downstream analytical requirements, and the specific question you are asking, you can confidently select the appropriate crosslinking strategy to illuminate the intricate protein interaction networks that govern life.
References
- Thermo Fisher Scientific. Enrichment Strategies for Improving Mass Spec Analysis of Chemically Crosslinked Peptides. Thermo Fisher Scientific.
- LabRulez LCMS. An Optimized Enrichment Strategy for Improved Mass Spec Analysis of Chemically Crosslinked Peptides. LabRulez LCMS.
- Petrotchenko, E. V., et al. (2011). Nonprotein Based Enrichment Method to Analyze Peptide Cross-Linking in Protein Complexes. PMC - NIH.
- Müller, M. Q., et al. (2010). Cleavable Cross-Linker for Protein Structure Analysis: Reliable Identification of Cross-Linking Products by Tandem MS.
- Götze, M., et al. (2019). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. PubMed Central.
- Götze, M., et al. (2019). A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions.
- Tang, X., & Bruce, J. E. (2010). Chemical cross-linking for protein-protein interaction studies. PubMed - NIH.
- Creative Proteomics. Protein Crosslinking Reagents and Application.
- Lu, C., et al. (2014). Profiling Protein-Protein Interactions and Protein Structures Using Chemical Cross-linking and Mass Spectrometry. Austin Publishing Group.
- Sinz, A. (2018). Cross-linking/mass spectrometry at the crossroads. PMC - PubMed Central - NIH.
- Fritzsche, R., et al. (2012). Optimizing the enrichment of cross-linked products for mass spectrometric protein analysis. PubMed.
- Iacobucci, C., et al. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo.
- Sigma-Aldrich. MS-Cleavable Cross-Linkers. Sigma-Aldrich.
- de la Torre, C., et al. (2012). Selective enrichment and identification of cross-linked peptides to study 3-D structures of protein complexes by mass spectrometry. PubMed.
- OSU Chemistry. Chemical Crosslinking: Probing the interface of proteins. OSU Chemistry.
- Kumar, S., & G. E., P. (2016). Development of Large-scale Cross-linking Mass Spectrometry. PMC - PubMed Central.
- Sinz, A. (2017). Chemical Crosslinking: Role in Protein and Peptide Science. Bentham Science.
- Aestus Biotechnology. DTSSP. Aestus Biotechnology.
- ProteoGenix. (2021). Cleavable versus non-cleavable ADC linker chemistry. ProteoGenix.
- Sigma-Aldrich. Crosslinkers Selection Guide. Sigma-Aldrich.
- Thermo Fisher Scientific. DTSSP DSP. Thermo Fisher Scientific.
- Smith, R. P., et al. (2019). Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus. PMC - NIH.
- Gregory, M. A., et al. (2018). Cross-linking immunoprecipitation-MS (xIP-MS)
- Liu, F., et al. (2018). Systems structural biology measurements by in vivo cross-linking with mass spectrometry. University of Washington.
- Boyle, T. J., et al. (2024).
- University of Groningen. (2018). Cleavable crosslinkers as tissue fixation reagents for proteomic analysis. University of Groningen research portal.
- van der Veen, B. A., et al. (2018). Cleavable Crosslinkers as Tissue Fixation Reagents for Proteomic Analysis. PubMed.
- Yao, H., et al. (2017). A Cross-Linking-Aided Immunoprecipitation/Mass Spectrometry Workflow Reveals Extensive Intracellular Trafficking in Time-Resolved, Signal-Dependent Epidermal Growth Factor Receptor Proteome. PMC - NIH.
- BroadPharm. (2021). Cleavable vs. Non-Cleavable Linkers. BroadPharm.
- Bruce Lab. In vivo cross-linking mass spectrometry for protein and complex structural analysis. Bruce Lab.
- BOC Sciences. What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable?. BOC Sciences.
- CovaChem. Crosslinking Proteins With DTSSP. CovaChem.
Sources
- 1. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Crosslinkers Selection Guide [sigmaaldrich.com]
- 7. Cross-linking/mass spectrometry at the crossroads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. iscrm.uw.edu [iscrm.uw.edu]
- 12. Cross-linking immunoprecipitation-MS (xIP-MS): Topological Analysis of Chromatin-associated Protein Complexes Using Single Affinity Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. Optimizing the enrichment of cross-linked products for mass spectrometric protein analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aestusbiotech.com [aestusbiotech.com]
- 17. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 18. Nonprotein Based Enrichment Method to Analyze Peptide Cross-Linking in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: PEGylated Crosslinkers vs. Disuccinimidyl Adipate in Bioconjugation
Introduction: The Critical Role of Crosslinkers in Modern Biotherapeutics
In the landscape of drug development and biological research, the ability to covalently link molecules is fundamental. Bioconjugation, the process of joining two molecules where at least one is a biomolecule, has unlocked innovations from antibody-drug conjugates (ADCs) to stabilized therapeutic enzymes.[1][2] At the heart of this technology lies the crosslinker, a molecular bridge that dictates the stability, function, and in vivo fate of the resulting conjugate.
This guide provides an in-depth comparison of two common classes of amine-reactive crosslinkers: the advanced, function-enhancing PEGylated crosslinkers and the traditional, structurally-focused Disuccinimidyl adipate (DSA). While both share the same N-hydroxysuccinimide (NHS) ester chemistry for reacting with primary amines, their core structures—a flexible, hydrophilic polyethylene glycol (PEG) chain versus a simple, hydrophobic adipate backbone—lead to profoundly different performance characteristics and applications.[3][4][5]
We will dissect these differences, moving beyond mere chemical structures to explore the functional consequences in terms of solubility, pharmacokinetics, immunogenicity, and steric effects. This analysis is supported by experimental data and detailed protocols to empower researchers, scientists, and drug developers to make informed decisions for their specific applications.
Chapter 1: The Molecular Architecture and Reaction Mechanism
Both PEGylated crosslinkers and DSA are typically homobifunctional, featuring two identical NHS ester reactive groups.[3][4] These groups efficiently target the primary amines found on the N-terminus of a polypeptide chain and the ε-amino group of lysine residues, forming stable amide bonds under mild pH conditions (typically pH 7-9).[6][7][8]
The primary competing reaction is the hydrolysis of the NHS ester, which renders the crosslinker inactive.[6][9][10] This underscores the importance of controlled reaction conditions, particularly pH, and the need to work with anhydrous solvents when preparing stock solutions, as NHS esters are moisture-sensitive.[7][10][11][12]
Caption: Core structures and the universal NHS ester reaction pathway.
The key distinction lies in the spacer arm separating the two reactive ends.
-
This compound (DSA): Features a short, 6-carbon aliphatic chain (adipate). This spacer is hydrophobic and structurally simple.[4][8]
-
PEGylated Crosslinkers: Incorporate a chain of repeating ethylene glycol units (-CH₂-CH₂-O-). This polymer is highly hydrophilic, flexible, and available in various lengths, from a few units to hundreds.[5][13][14]
This fundamental structural difference is the genesis of their divergent performance profiles.
Chapter 2: Head-to-Head Performance Comparison
The choice between a PEGylated crosslinker and DSA is dictated by the desired outcome. DSA is a classic tool for "fixing" protein-protein interactions for structural studies, while PEGylated linkers are sophisticated tools for enhancing the therapeutic properties of biomolecules.[3][15]
Solubility and Stability
-
This compound: Due to its hydrophobic adipate spacer, DSA has poor aqueous solubility and must be dissolved in an organic solvent like DMSO or DMF before being added to an aqueous reaction buffer.[16][17] This can sometimes pose challenges for proteins sensitive to organic solvents.
-
PEGylated Crosslinkers: The hydrophilic PEG chain confers excellent water solubility to the crosslinker and, more importantly, to the final conjugate.[2][5][13] This is a significant advantage when working with hydrophobic drugs or proteins prone to aggregation. By preventing aggregation, PEGylation can enhance the overall stability of the final product.[18]
The stability of the reactive NHS ester itself is primarily pH-dependent for both crosslinker types. The rate of hydrolysis increases significantly at higher pH values.[9][19] For example, the hydrolysis half-life of an NHS ester can be over 120 minutes at pH 7.4, but drop to under 9 minutes at pH 9.0.[19]
Pharmacokinetics and Bioavailability
This is the most significant area of divergence and the primary reason for the widespread adoption of PEGylation in drug development.
-
This compound: Conjugation with DSA does not significantly alter the pharmacokinetic (PK) profile of a biomolecule. The resulting conjugate is subject to the same in vivo clearance mechanisms as the native molecule, such as renal filtration and proteolytic degradation.
-
PEGylated Crosslinkers: The attachment of a PEG chain dramatically alters a molecule's PK profile.[20][]
-
Increased Hydrodynamic Size: The PEG chain binds multiple water molecules, creating a large hydrophilic cloud that significantly increases the molecule's effective size in solution.[1] This larger size prevents rapid clearance by the kidneys, drastically extending the circulation half-life (t½).[][22]
-
Protection from Degradation: This "shielding" effect also protects the biomolecule from being recognized and degraded by proteolytic enzymes.[1][23]
-
The result is a longer-lasting therapeutic effect, allowing for reduced dosing frequency and improved patient compliance.[22] The extent of these effects is directly related to the molecular weight of the attached PEG chain.[][24][25]
Immunogenicity: The "Stealth" Effect
-
This compound: A DSA-linked conjugate presents the native protein's surface epitopes to the immune system, offering no protection against an immune response.
-
PEGylated Crosslinkers: The hydrophilic shield created by the PEG chain can mask the surface epitopes of the conjugated protein.[1][23] This "stealth" effect reduces recognition by the immune system, thereby lowering the immunogenicity and antigenicity of the therapeutic protein.[13][26] This is particularly crucial for non-human derived proteins or those known to elicit an immune response.
A Critical Caveat: While PEG itself is generally considered non-immunogenic, the repeated administration of PEGylated therapeutics can lead to the formation of anti-PEG antibodies (IgM and IgG).[27][28][29] These pre-existing or induced antibodies can, in some cases, lead to accelerated clearance of the drug or hypersensitivity reactions, an important consideration in clinical development.[29]
Steric Hindrance and Biological Activity
The bulkiness of the crosslinker can physically obstruct the active sites or binding interfaces of a protein, a phenomenon known as steric hindrance.
-
This compound: With its small spacer arm, DSA introduces minimal steric hindrance, making it suitable for applications where preserving the native conformation and interaction potential is paramount, such as in structural biology studies.
-
PEGylated Crosslinkers: The large hydrodynamic volume of the PEG chain can cause significant steric hindrance.[30] If conjugation occurs near a protein's active site or receptor-binding domain, it can lead to a substantial loss of biological activity.[][31] For instance, some PEGylated interferons retain only a fraction of their native in vitro activity.[23] This loss of potency must be carefully balanced against the significant gains in circulation half-life.[] The choice of PEG size and the site of attachment are therefore critical variables to optimize.[30]
Caption: Conceptual model of how DSA and PEGylation affect a protein's fate.
Quantitative Performance Summary
The following table summarizes the expected performance differences based on a hypothetical therapeutic protein. Actual values are highly dependent on the specific protein, PEG size, and degree of conjugation.
| Performance Metric | This compound (DSA) Conjugate | PEGylated Conjugate (e.g., 20 kDa PEG) | Rationale |
| Aqueous Solubility | Low / Unchanged | High | The hydrophilic PEG chain increases the overall solubility of the conjugate.[2][13] |
| In Vivo Half-Life (t½) | Unchanged | Significantly Increased | Increased hydrodynamic size reduces renal clearance.[][22] |
| Proteolytic Stability | Low / Unchanged | High | The PEG chain provides a physical shield against enzymatic degradation.[1][23] |
| Immunogenicity | Unchanged | Reduced | The PEG chain masks surface epitopes from the immune system.[23][26] |
| Biological Activity | High (Often >90%) | Reduced (Variable) | Steric hindrance from the bulky PEG chain can interfere with binding sites.[][31] |
| Primary Application | Protein-protein interaction studies, structural fixation | Improving drug PK profiles, therapeutic protein modification | DSA preserves native structure; PEGylation enhances in vivo performance.[3][15] |
Chapter 3: Experimental Protocols and Methodologies
Trustworthy protocols are self-validating. The following methodologies include critical control points and rationale to ensure reproducible results.
Experimental Workflow Overview
Caption: General workflow for NHS-ester based bioconjugation.
Protocol 1: Protein-Protein Crosslinking with this compound (DSA)
Objective: To covalently link interacting proteins in a purified complex for analysis by SDS-PAGE.
Materials:
-
Protein complex (1-5 mg/mL)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), 100 mM sodium phosphate, 150 mM NaCl, pH 7.5. (Crucial: Must be free of primary amines like Tris or glycine )[11][12]
-
This compound (DSA)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification: Desalting column (e.g., Zeba™ Spin Desalting Column)
Methodology:
-
Buffer Exchange: Ensure the protein sample is in the amine-free Reaction Buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. Adjust protein concentration to 1-5 mg/mL.
-
Prepare DSA Stock: Allow the vial of DSA to equilibrate to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve DSA in anhydrous DMSO to a final concentration of 25 mM.
-
Initiate Crosslinking: Add the DSA stock solution to the protein sample to achieve a final concentration of 0.5-2 mM. A 20- to 50-fold molar excess of crosslinker to protein is a common starting point.[32] Gently mix.
-
Causality: A molar excess drives the reaction towards the desired product. The optimal ratio must be determined empirically to favor intramolecular or intermolecular crosslinking.
-
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quench Reaction: Add Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Causality: The primary amines in Tris will react with and consume any remaining active NHS esters, terminating the crosslinking reaction.[33]
-
-
Analysis: Analyze the crosslinked products by SDS-PAGE. Successful crosslinking will be indicated by the appearance of new, higher molecular weight bands corresponding to the crosslinked species.
Protocol 2: Antibody PEGylation with a PEG-NHS Ester
Objective: To conjugate a 20 kDa PEG chain to an antibody to improve its pharmacokinetic profile.
Materials:
-
Antibody (e.g., IgG) at 2-10 mg/mL
-
Reaction Buffer: PBS, pH 8.0.
-
mPEG-NHS, 20 kDa
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching Buffer: 1 M Glycine, pH 7.5
-
Purification: Size-Exclusion Chromatography (SEC) column or dialysis cassette (e.g., 20K MWCO).[6]
Methodology:
-
Antibody Preparation: Prepare the antibody in Reaction Buffer. A slightly alkaline pH (7.5-8.5) increases the nucleophilicity of the primary amines, accelerating the reaction rate, but also increases the rate of hydrolysis. pH 8.0 is often a good compromise.[9][]
-
Prepare PEG-NHS Stock: Equilibrate the PEG-NHS vial to room temperature. Immediately before use, dissolve the PEG-NHS in anhydrous DMSO to a concentration of 10 mM.[6][11] Do not store this solution, as the NHS ester will hydrolyze.[12]
-
Initiate PEGylation: Add the PEG-NHS stock solution to the antibody solution to achieve a 10- to 20-fold molar excess of PEG to antibody.[6][7] The final concentration of DMSO should not exceed 10% of the total reaction volume.[6][7] Gently mix.
-
Causality: The molar ratio is the primary determinant of the degree of PEGylation (the number of PEG chains attached per antibody). A higher ratio leads to more attached PEGs, but also increases the risk of inactivation and aggregation.[7]
-
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG-NHS and byproducts.
-
Characterization: Confirm PEGylation using SDS-PAGE (PEGylated antibody will show a significant increase in apparent molecular weight) and assess the impact on antigen binding using an ELISA or similar functional assay.
Conclusion and Future Perspectives
The choice between a PEGylated crosslinker and this compound is a clear example of how linker chemistry directly enables biological application.
-
This compound remains a valuable tool for fundamental research, providing a straightforward way to capture molecular "snapshots" of protein interactions with minimal perturbation. Its simplicity is its strength.
-
PEGylated crosslinkers , however, represent a paradigm of functional enhancement. They are not merely spacers but active modifiers that profoundly improve the therapeutic performance of biomolecules by enhancing solubility, stability, and in vivo residence time while reducing immunogenicity.[13][15][35] The trade-off in potential biological activity due to steric hindrance is a critical parameter that must be managed through careful optimization of PEG size, architecture (linear vs. branched), and conjugation chemistry.[14][][30]
As the field of bioconjugation advances, the focus will continue to be on developing even more sophisticated linkers. This includes cleavable PEG linkers that release their payload in specific microenvironments (e.g., tumors) and alternatives to PEG that may circumvent the issue of anti-PEG antibodies.[15][31][35] Nonetheless, the foundational principles highlighted by the comparison of PEGylated linkers and DSA will continue to guide the rational design of next-generation biotherapeutics.
References
- AxisPharm. (2024, September 24).
- Baumann, A. (2014, June 11).
- Veronese, F. M., & Mero, A. (n.d.).
- BenchChem. (n.d.).
- BOC Sciences. (n.d.).
- Baumann, A. (2014, June).
- BenchChem. (n.d.).
- PurePEG. (2025, July 1). PEG Crosslinker Chemistry Explained: Types, Mechanisms & Use Cases.
- ResearchGate. (n.d.).
- BenchChem. (n.d.).
- Thermo Fisher Scientific. (n.d.). Instructions for NHS-(PEG)
- AxisPharm. (2024, September 23). Protocol for PEG NHS Reagents.
- BroadPharm. (2022, January 18). Protocol for PEG NHS Ester.
- Hutanu, D., et al. (n.d.). To PEGylate or not to PEGylate: immunological properties of nanomedicine's most popular component, poly(ethylene)
- Shiraishi, K., & Yokoyama, M. (n.d.). Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines. Taylor & Francis Online.
- Smolecule. (2023, August 15). Buy Di(N-succinimidyl)
- BOC Sciences. (n.d.). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
- AxisPharm. (n.d.). Di(N-succinimidyl)
- CF Plus Chemicals. (n.d.). Di-(N-succinimidyl)
- BenchChem. (n.d.).
- Hartmann, L., et al. (2020, December 14). Effect of PEGylation on Receptor Anchoring and Steric Shielding at Interfaces: An Adhesion and Surface Plasmon Resonance Study with Precision Polymers. PubMed.
- Mohamed, M., et al. (n.d.). Toxicity and immunogenicity concerns related to PEGylated-micelle carrier systems: a review. PMC - PubMed Central.
- Mohamed, M., et al. (2022, September 22). Polyethylene glycol (PEG)
- Keefe, A. J., & Jiang, S. (n.d.).
- Fungal Genetics Stock Center. (n.d.). How to cross-link proteins.
- Caliceti, P. (2025, July 29).
- ProteoChem. (n.d.).
- Nojima, Y., et al. (n.d.). The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. J-Stage.
- Nojima, Y., et al. (2009, March). The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters. PubMed.
- CovaChem. (n.d.). DSG Crosslinking Protocol.
- Precise PEG. (n.d.).
- Thermo Fisher Scientific. (n.d.). Polyethylene Glycol (PEG)
- BroadPharm. (n.d.).
- Wikipedia. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- Interchim. (n.d.). PEGylation reagents (linkers, crosslinkers and labels).
- Thermo Fisher Scientific. (2021, August 23). DSS (disuccinimidyl suberate)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Buy Di(N-succinimidyl) adipate | 59156-70-6 [smolecule.com]
- 4. Di(N-succinimidyl)adipate (DSA), CAS 59156-70-6 | AxisPharm [axispharm.com]
- 5. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Di-(N-succinimidyl) adipate — CF Plus Chemicals [cfplus.cz]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 14. precisepeg.com [precisepeg.com]
- 15. purepeg.com [purepeg.com]
- 16. Disuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 17. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 18. interchim.fr [interchim.fr]
- 19. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. youtube.com [youtube.com]
- 24. Pharmacokinetics, metabolism and distribution of PEGs and PEGylated proteins: quo vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. Toxicity and immunogenicity concerns related to PEGylated-micelle carrier systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Polyethylene glycol (PEG): The nature, immunogenicity, and role in the hypersensitivity of PEGylated products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. covachem.com [covachem.com]
- 33. fgsc.net [fgsc.net]
- 35. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Crosslinking Efficiency with SDS-PAGE: A Comparative Analysis of Disuccinimidyl Adipate (DSA)
Abstract
For researchers studying protein-protein interactions, covalently stabilizing transient complexes is a critical first step. Homobifunctional N-hydroxysuccinimide (NHS) ester crosslinkers are indispensable tools for this purpose, forming stable amide bonds with primary amines on proteins.[1][2] The choice of crosslinker, however, is not trivial. The length of the spacer arm dictates the distance between conjugated residues, influencing which interactions are captured. This guide provides an in-depth comparison of Disuccinimidyl adipate (DSA) against its longer-chain cousin, Disuccinimidyl suberate (DSS), focusing on a robust, accessible method for validating crosslinking efficiency: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). We will explore the underlying chemistry, provide detailed protocols for a head-to-head comparison, and offer insights into interpreting the resulting gel data.
Introduction: The Rationale for Crosslinker Selection
Chemical crosslinking freezes protein interactions in time, transforming transient associations into stable complexes amenable to analysis.[3] The most common targets for this covalent linkage are the primary amines found in the side chains of lysine residues and at the N-terminus of polypeptides.[1][2] Homobifunctional NHS-ester crosslinkers, such as DSA and DSS, possess two identical NHS esters capable of reacting with these amines under mild conditions (pH 7-9).[2][4][5]
The key differentiator between these reagents is the length of their spacer arm:
-
This compound (DSA): Features an adipic acid backbone, providing a 6-atom spacer arm.[1]
-
Disuccinimidyl suberate (DSS): Built on a suberic acid backbone, it has a longer, 8-atom (11.4 Å) spacer arm.[2][6][7]
This difference is not merely academic. A shorter spacer arm like DSA's is more selective, capturing only very proximal interactions. In contrast, the longer arm of DSS can bridge more distant sites, which may be advantageous for larger complexes but risks capturing non-specific, neighboring proteins. Therefore, validating the efficiency of a chosen crosslinker is paramount to ensure that the resulting data reflects genuine biological interactions. SDS-PAGE provides a straightforward, visual, and quantitative method to assess this efficiency by observing a molecular weight shift as monomers are crosslinked into dimers, trimers, and higher-order oligomers.[3][8]
The Chemistry of Amine-Reactive Crosslinking
DSA and DSS function through the same mechanism. The NHS esters at each end of the molecule react with primary amines to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[4][5] This reaction is most efficient at a neutral to slightly basic pH (7.2-8.5).[4][9] It is critical to use buffers devoid of primary amines (e.g., Tris, Glycine), as they will compete with the protein for reaction with the crosslinker and quench the process.[5] Phosphate, borate, or HEPES buffers are excellent choices.[5]
Figure 1. Mechanism of DSA crosslinking.
Comparative Experimental Workflow
This section details a head-to-head protocol to compare the crosslinking efficiency of DSA and DSS using a model protein, Bovine Serum Albumin (BSA). The workflow is designed to be self-validating by including necessary controls.
Required Materials
-
Crosslinkers: this compound (DSA) (MW: 340.29 g/mol )[10] and Disuccinimidyl suberate (DSS) (MW: 368.35 g/mol ).[2]
-
Solvent: Anhydrous Dimethyl sulfoxide (DMSO).
-
Model Protein: Bovine Serum Albumin (BSA), lyophilized powder.
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free).
-
Quenching Solution: 1 M Tris-HCl, pH 7.5.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels (e.g., 4-12% gradient), running buffer, loading buffer (e.g., Laemmli), protein molecular weight marker.
-
Staining: Coomassie Brilliant Blue or other suitable protein stain.
-
Imaging System: Gel documentation system.
-
Analysis Software: ImageJ/Fiji or similar for densitometry analysis.[11][12]
Step-by-Step Protocol
Figure 2. Experimental workflow for crosslinking analysis.
1. Reagent Preparation (Day 1)
-
BSA Stock (1 mg/mL): Dissolve BSA in PBS (pH 7.4) to a final concentration of 1 mg/mL (~15 µM).
-
Crosslinker Stocks (25 mM): Immediately before use, allow DSA and DSS vials to equilibrate to room temperature to prevent moisture condensation.[7] Dissolve each crosslinker in anhydrous DMSO to create 25 mM stock solutions. Causality Note: NHS esters are highly moisture-sensitive; using anhydrous DMSO and allowing reagents to warm up is crucial for preserving reactivity.[7]
2. Crosslinking Reaction (Day 1)
-
Set up a series of 1.5 mL microcentrifuge tubes. For each crosslinker (DSA and DSS), prepare reactions with a 0-fold (control), 25-fold, 100-fold, and 500-fold molar excess of crosslinker to BSA.
-
Example for a 100-fold excess reaction (50 µL total volume):
-
45 µL of 1 mg/mL BSA solution.
-
5 µL of the appropriate 25 mM crosslinker stock solution.
-
-
For the 0-fold control, add 5 µL of DMSO instead of the crosslinker solution.
-
Incubate all tubes for 30 minutes at room temperature.[5]
3. Quench Reaction (Day 1)
-
Stop the reaction by adding 1 M Tris-HCl (pH 7.5) to a final concentration of 20-50 mM.[7][13] For a 50 µL reaction, adding 1-2.5 µL of 1M Tris is sufficient.
-
Incubate for 15 minutes at room temperature to ensure all reactive NHS esters are quenched.[5][13]
4. SDS-PAGE Analysis (Day 1)
-
To each quenched reaction, add an appropriate volume of 2X or 4X Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes.[14]
-
Load equal amounts of protein per lane onto a 4-12% SDS-PAGE gel, including a molecular weight marker.
-
Run the gel according to the manufacturer's instructions.
-
Stain the gel using Coomassie Brilliant Blue, destain, and acquire a high-resolution grayscale image (TIFF format is preferred for analysis).[11]
Results and Interpretation
The resulting gel will provide a clear visual comparison of DSA and DSS efficiency.
-
No Crosslinker Lane: This lane is your baseline and should show a single, sharp band corresponding to the BSA monomer (~66.5 kDa).
-
Crosslinker Lanes: With increasing molar excess of the crosslinker, you should observe a decrease in the intensity of the monomer band and the appearance of new, higher molecular weight bands.[3][15] These bands represent crosslinked BSA dimers (~133 kDa), trimers (~200 kDa), and larger oligomers.
Data Presentation: Quantifying Efficiency
Visual inspection is useful, but quantitative analysis provides objective data. Use a densitometry tool like ImageJ to measure the intensity of the bands in each lane.[11][16]
Crosslinking Efficiency (%) = [ (Total Density of Dimer + Oligomer Bands) / (Total Density of All Bands in Lane) ] x 100
| Crosslinker | Molar Excess | Monomer (%) | Dimer (%) | Oligomers (%) | Total Efficiency (%) |
| Control | 0x | 100 | 0 | 0 | 0 |
| DSA | 25x | 75 | 20 | 5 | 25 |
| 100x | 40 | 45 | 15 | 60 | |
| 500x | 15 | 50 | 35 | 85 | |
| DSS | 25x | 70 | 25 | 5 | 30 |
| 100x | 30 | 50 | 20 | 70 | |
| 500x | 10 | 50 | 40 | 90 |
Table 1: Example densitometry data comparing the efficiency of DSA and DSS in crosslinking BSA. The percentages represent the relative abundance of each species within a lane.
Interpretation of Expected Results: Based on its longer spacer arm, DSS is often slightly more efficient at forming intermolecular crosslinks at lower concentrations compared to DSA. This would be reflected in a faster disappearance of the monomer band and a more prominent appearance of dimer and oligomer bands at equivalent molar excess ratios. However, the optimal crosslinker depends entirely on the specific protein system being studied. For a tightly associated complex, the shorter DSA may be sufficient and more specific.
Troubleshooting and Expert Considerations
-
No Crosslinking Observed:
-
Inactive Reagent: The crosslinker may have hydrolyzed. Always use fresh stocks and handle reagents in a low-moisture environment.[7]
-
Wrong Buffer: Ensure your reaction buffer is amine-free (no Tris or glycine).[5]
-
Insufficient Concentration: The molar excess may be too low for your specific protein. Perform a broader titration.
-
-
Excessive Aggregation (Smear at Top of Gel):
-
Crosslinker Concentration Too High: This indicates non-specific, intermolecular crosslinking. Reduce the molar excess or incubation time. For high-mass oligomers that don't enter the gel, analysis can be challenging with SDS-PAGE alone.[14]
-
Protein Concentration Too High: High protein concentrations favor intermolecular over intramolecular crosslinking. Consider diluting your sample.
-
-
Choosing Between DSA and DSS:
-
If you are trying to confirm a direct, known interaction within a purified complex, the shorter spacer arm of DSA provides higher specificity.
-
If you are exploring unknown interaction partners or studying a large, flexible complex, the longer reach of DSS may be more effective at capturing the interaction.
-
Conclusion
References
-
Alegria-Schaffer, A. (2014). General protein-protein cross-linking. Methods in Enzymology, 539, 81-87. Available at: [Link]
-
ResearchGate. (n.d.). Chapter Six. General Protein–Protein Cross-Linking. Retrieved January 11, 2026, from [Link]
- Unknown Author. (n.d.). How to cross-link proteins. Retrieved January 11, 2026, from a university website. (Note: A more specific source would be preferable if available).
-
Figeys, D. (2007). Determination of protein contacts by chemical cross-linking with EDC and mass spectrometry. Current Protocols in Protein Science, Chapter 19, Unit 19.16. Available at: [Link]
-
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Available at: [Link]
-
CF Plus Chemicals. (n.d.). Di-(N-succinimidyl) adipate. Retrieved January 11, 2026, from [Link]
-
AxisPharm. (n.d.). Di(N-succinimidyl)adipate (DSA), CAS 59156-70-6. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). SDS PAGE of the proteins used for cross-linking. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). SDS PAGE of the proteins used for cross-linking. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). SDS-PAGE and SEC analysis of the proteins cross-linked by glutaraldehyde. Retrieved January 11, 2026, from [Link]
-
Aldridge, C., & Le, T. (2011). Using SDS-PAGE and Scanning Laser Densitometry to Measure Yield and Degradation of Proteins. In Springer Nature Experiments. Available at: [Link]
-
Wikipedia. (n.d.). Disuccinimidyl suberate. Retrieved January 11, 2026, from [Link]
-
protocols.io. (2025, August 25). Protein quantification in SDS-PAGE gels by densitometry using ImageJ/Fiji (with BSA normalization). Available at: [Link]
-
Boukhris, I., et al. (2020). A protocol for recombinant protein quantification by densitometry. Biotechnology and Applied Biochemistry, 67(2), 203-211. Available at: [Link]
-
Zeder, S. D., et al. (2024). Denaturing mass photometry for rapid optimization of chemical protein-protein cross-linking reactions. Communications Biology, 7(1), 498. Available at: [Link]
-
ResearchGate. (n.d.). DSS Crosslinking Protocol. Retrieved January 11, 2026, from [Link]
Sources
- 1. Buy Di(N-succinimidyl) adipate | 59156-70-6 [smolecule.com]
- 2. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 3. 交联蛋白质相互作用及蛋白质交联剂概述-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 4. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Disuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Di-(N-succinimidyl) adipate — CF Plus Chemicals [cfplus.cz]
- 11. Protein quantification in SDS‑PAGE gels by densitometry using ImageJ/Fiji (with BSA normalization) [protocols.io]
- 12. A protocol for recombinant protein quantification by densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fgsc.net [fgsc.net]
- 14. Denaturing mass photometry for rapid optimization of chemical protein-protein cross-linking reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Using SDS-PAGE and Scanning Laser Densitometry to Measure Yield and Degradation of Proteins | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Western Blot Analysis of Crosslinked Proteins: Reducing vs. Non-Reducing SDS-PAGE
<Senior Application Scientist
Abstract
Chemical crosslinking is a powerful technique to capture and stabilize protein-protein interactions, providing a snapshot of the cellular interactome.[1] Subsequent analysis by Western blotting allows for the identification of these captured complexes. A critical, and often misunderstood, decision in this workflow is the choice between reducing and non-reducing conditions during sample preparation for Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). This guide provides an in-depth comparison of these two approaches, explaining the underlying biochemical principles, outlining detailed experimental protocols, and offering insights into data interpretation to empower researchers to make informed decisions for their specific experimental goals.
Introduction: The "Why" of Protein Crosslinking
Many protein-protein interactions are transient and can be lost during standard biochemical analyses like immunoprecipitation.[2][3] Chemical crosslinking addresses this by creating stable, covalent bonds between interacting proteins, effectively "freezing" the complex for downstream analysis.[1][4] This is invaluable for:
-
Validating Protein-Protein Interactions: Confirming data from other techniques like co-immunoprecipitation (Co-IP) or yeast two-hybrid assays.[4]
-
Mapping Interaction Interfaces: Providing spatial constraints for computational modeling and structural determination.[4]
-
Studying Complex Stoichiometry: Elucidating the subunit composition of multi-protein complexes.
Crosslinking reagents are diverse, with varying spacer arm lengths and reactive groups targeting specific amino acid side chains (e.g., primary amines on lysine residues or sulfhydryls on cysteine residues).[2][5] Once the interaction is captured, the challenge shifts to visualizing and interpreting the crosslinked product. This is where the choice between reducing and non-reducing SDS-PAGE becomes paramount.
The Critical Junction: The Role of Reducing Agents in SDS-PAGE
Standard Western blot protocols aim to separate proteins based solely on their molecular weight.[6] This is achieved by treating samples with the detergent SDS, which denatures proteins and imparts a uniform negative charge.[7] To ensure complete denaturation and separation of subunits, a reducing agent is typically included in the sample loading buffer.[8]
-
Reducing Agents: Molecules like dithiothreitol (DTT) and β-mercaptoethanol (BME) are strong reducing agents that cleave disulfide bonds (S-S) formed between cysteine residues.[9][10] This breaks both intramolecular bonds (within a single polypeptide) and intermolecular bonds (linking different polypeptide subunits).[11]
-
The Choice:
-
Reducing Conditions: Include DTT or BME. This is the default for most standard Western blots, ensuring proteins migrate according to their individual subunit molecular weight.[12]
-
Non-Reducing Conditions: Omit DTT and BME. This preserves disulfide bonds, allowing for the analysis of proteins or complexes stabilized by these linkages.[13][14]
-
Mechanism of Action: A Tale of Two Conditions
The decision to include or omit a reducing agent fundamentally alters what the final Western blot reveals about your crosslinked sample.
Non-Reducing Conditions: Preserving the Complex
Under non-reducing conditions, both the bond created by the chemical crosslinker and any native intermolecular disulfide bonds remain intact.[14][15]
-
What you see: When two proteins (Protein A and Protein B) are successfully crosslinked, they will migrate as a single, larger complex through the polyacrylamide gel. On the Western blot, probing with an antibody against Protein A will reveal a band at the expected molecular weight of monomeric Protein A, as well as a new, higher molecular weight band corresponding to the A-B complex.[3][16]
-
Causality: The absence of a reducing agent ensures that the covalent linkages holding the complex together are not disrupted. This allows for the direct visualization of the crosslinked product, confirming that an interaction occurred.[17]
Reducing Conditions: Deconstructing the Complex
Under reducing conditions, all disulfide bonds are broken.[9] The fate of the bond created by the chemical crosslinker, however, depends on the type of crosslinker used.
-
Non-Cleavable Crosslinkers: Most common crosslinkers (e.g., formaldehyde, glutaraldehyde, DSS) form stable covalent bonds that are resistant to reducing agents.[][19] If such a crosslinker was used, the higher molecular weight complex will still be observed on the Western blot, even in the presence of DTT or BME.
-
Disulfide-Containing (Cleavable) Crosslinkers: Some crosslinkers are designed with a disulfide bond within their spacer arm. These are "cleavable" crosslinkers. When a sample crosslinked with such a reagent is treated with DTT or BME, the crosslinker itself is cleaved, and the interacting proteins are released from each other.[5]
-
Native Disulfide-Linked Dimers: If the interaction itself is mediated by a disulfide bond, reducing conditions will break this bond, and the complex will be resolved into its individual subunits.[8][17] A high molecular weight band seen under non-reducing conditions will disappear, replaced by bands at the monomeric weights.[17]
This differential behavior is the key to dissecting the nature of the observed protein complex.
Experimental Design & Workflow
A robust experiment will analyze samples in parallel under both conditions and include essential controls.
Overall Experimental Workflow
Caption: Workflow for crosslinking and comparative Western blot analysis.
Detailed Protocol: Crosslinking and Sample Preparation
-
Cell Preparation: Culture cells to ~80-90% confluency. Wash cells twice with ice-cold PBS.
-
Crosslinking (in vivo):
-
Prepare fresh 1% formaldehyde in PBS.
-
Incubate cells with the formaldehyde solution for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.[4]
-
-
Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Sample Preparation for SDS-PAGE:
-
Aliquot equal amounts of protein lysate (e.g., 20-30 µg) into at least three microcentrifuge tubes.
-
Tube 1 (Control - No Crosslink, Reducing): Add standard reducing Laemmli sample buffer (containing BME or DTT).
-
Tube 2 (Crosslinked, Non-Reducing): Add non-reducing Laemmli sample buffer (identical to standard buffer but lacking BME or DTT).[14]
-
Tube 3 (Crosslinked, Reducing): Add standard reducing Laemmli sample buffer.
-
-
Denaturation: Heat all samples at 95°C for 5-10 minutes.
-
Electrophoresis & Blotting: Proceed with standard SDS-PAGE, transfer to a PVDF or nitrocellulose membrane, and Western blot analysis using an antibody specific to one of the putative interacting proteins.[6]
Interpreting the Blot: A Comparative Analysis
The power of this method comes from comparing the banding patterns across the different lanes. Let's consider a hypothetical interaction between Protein X (50 kDa) and Protein Y (70 kDa). We perform the experiment as described and probe with an anti-Protein X antibody.
Visualizing the Molecular States
Caption: Molecular state of proteins under different SDS-PAGE conditions.
Data Summary: Expected Banding Patterns
| Lane Description | Condition | Expected Bands for Anti-Protein X | Interpretation |
| 1. No Crosslink | Reducing | A single band at 50 kDa | This is the baseline monomeric weight of Protein X. |
| 2. Crosslinked | Non-Reducing | A band at 50 kDa and a band at ~120 kDa | The 50 kDa band is un-crosslinked Protein X. The 120 kDa band is the crosslinked Protein X-Y complex.[16] |
| 3. Crosslinked | Reducing | A band at 50 kDa and a band at ~120 kDa | The complex persists, indicating the linkage is a non-cleavable chemical crosslink, not a disulfide bond. |
| Alternate Result | Reducing | Only a band at 50 kDa (120 kDa band disappears) | The complex was held together by a disulfide bond (or a cleavable crosslinker), which was broken by the reducing agent.[17] |
Note: The apparent molecular weight of crosslinked complexes on SDS-PAGE can sometimes deviate from the simple sum of their parts. This is because the crosslink can prevent the protein from fully unfolding, affecting its mobility in the gel.[20]
Troubleshooting & Best Practices
-
No High Molecular Weight Band: The crosslinking may have been inefficient. Optimize crosslinker concentration and incubation time.[21] It's also possible the proteins do not interact directly or the antibody epitope is masked by the interaction.
-
High Molecular Weight Smear: Excessive crosslinking can lead to large, insoluble aggregates. Reduce the crosslinker concentration or incubation time.
-
Blocking Free Cysteines: To prevent artificial disulfide bond formation during sample lysis, consider pre-treating samples with an alkylating agent like N-ethylmaleimide (NEM) before adding the sample buffer.[17][22]
-
Gel Percentage: Use a lower percentage or gradient polyacrylamide gel (e.g., 4-12%) to achieve better resolution of high molecular weight complexes.[14]
Conclusion
The choice between reducing and non-reducing conditions is not a matter of right or wrong, but rather a strategic decision to answer a specific biological question.
-
Use non-reducing SDS-PAGE to provide the primary evidence that a higher-order, crosslinked complex has been formed.
-
Use reducing SDS-PAGE in parallel to diagnose the nature of that linkage. If the complex persists, it's stabilized by a non-cleavable chemical crosslink. If it resolves to monomers, it was likely held together by disulfide bonds.
By employing this comparative approach, researchers can move beyond simply identifying an interaction to understanding the biochemical nature of the protein complex, adding a critical layer of depth to their findings.
References
-
Buxbaum, E. (2017). Comment on "Why do we need add beta-mercaptoethanol in sample buffer to determine Bromelain's MW in SDS-PAGE?". ResearchGate. Available at: [Link]
-
Khan Academy. (n.d.). Protein Electrophoresis and SDS-PAGE. Khan Academy. Available at: [Link]
-
Kao, A., et al. (2011). Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus. Journal of Proteome Research. Available at: [Link]
-
Nagy, K., et al. (2019). Combining Non-reducing SDS-PAGE Analysis and Chemical Crosslinking to Detect Multimeric Complexes Stabilized by Disulfide Linkages in Mammalian Cells in Culture. Journal of Visualized Experiments. Available at: [Link]
-
Creighton, T. E. (2001). Analysis of Disulfide Bond Formation. Current Protocols in Protein Science. Available at: [Link]
-
Hazare, C. (2017). Answer to "How to do non-reducing SDS PAGE for any native protein?". ResearchGate. Available at: [Link]
-
Lee, C., et al. (2018). Non-reducing SDS–PAGE analysis for the formation of one intersubunit disulfide bond in PCNA heterotrimers. ResearchGate. Available at: [Link]
-
Smith, D. L., et al. (2021). Identification of MS-Cleavable and Non-Cleavable Chemically Crosslinked Peptides with MetaMorpheus. ResearchGate. Available at: [Link]
-
Gee, N. (2015). Answer to "How can I detect a complex mediated by disulfides using non-reducing SDS-PAGE?". ResearchGate. Available at: [Link]
-
Patsnap. (2025). Why Use DTT vs. β-Mercaptoethanol in Protein Extraction?. Patsnap Synapse. Available at: [Link]
-
Götze, M., et al. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research. Available at: [Link]
-
Mtoz Biolabs. (n.d.). What Is the Protocol for Crosslinking-Based Protein Interaction Analysis?. Mtoz Biolabs. Available at: [Link]
-
Srimathi, K. (n.d.). How to cross-link proteins. NPTEL. Available at: [Link]
-
Steinhilber, D. (2014). Answer to "What is the difference between reducing and non reducing conditions?". ResearchGate. Available at: [Link]
-
Hazra, P. (n.d.). Beta- mercaptoethanol and dithiothreitol (DTT). Vijaygarh Jyotish Ray College. Available at: [Link]
-
Shapiro, A. B. (2017). Answer to "Why do we need add beta-mercaptoethanol in sample buffer to determine Bromelain's MW in SDS-PAGE?". ResearchGate. Available at: [Link]
-
Nagy, K., et al. (2019). Figure 1: Demonstration of intermolecular disulfide bond formation in the nuclear dUTPase protein. JoVE. Available at: [Link]
-
LabXchange. (2021). How to Interpret a Western Blot: Reading through common issues. LabXchange. Available at: [Link]
-
Lobov, A. A. (2022). Question on "Should I expect for cross-linked band to have expected MW on WB?". ResearchGate. Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). Western Blot Troubleshooting: Unusual or Unexpected Bands. Bio-Rad. Available at: [Link]
-
Reddit User. (2022). question on a western blot under reducing and non-reducing conditions. r/molecularbiology. Available at: [Link]
-
St John's Laboratory. (n.d.). Western Blot Troubleshooting. St John's Laboratory. Available at: [Link]
-
Bio-Rad. (n.d.). Western Blot Protocol. Bio-Rad. Available at: [Link]
Sources
- 1. fgsc.net [fgsc.net]
- 2. benchchem.com [benchchem.com]
- 3. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. novateinbio.com [novateinbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Khan Academy [khanacademy.org]
- 10. Why Use DTT vs. β-Mercaptoethanol in Protein Extraction? [synapse.patsnap.com]
- 11. vjrc.lms.store.s3.amazonaws.com [vjrc.lms.store.s3.amazonaws.com]
- 12. agscientific.com [agscientific.com]
- 13. Combining Non-reducing SDS-PAGE Analysis and Chemical Crosslinking to Detect Multimeric Complexes Stabilized by Disulfide Linkages in Mammalian Cells in Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of Disulfide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Combining Non-reducing SDS-PAGE Analysis and Chemical Crosslinking to Detect Multimeric Complexes Stabilized by Disulfide Linkages in Mammalian Cells in Culture [jove.com]
- 19. purepeg.com [purepeg.com]
- 20. researchgate.net [researchgate.net]
- 21. What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Identifying Disuccinimidyl Adipate Crosslinked Peptides
For researchers, scientists, and drug development professionals venturing into the structural analysis of protein interactions, chemical crosslinking mass spectrometry (XL-MS) has become an indispensable tool. Among the arsenal of crosslinking reagents, Disuccinimidyl adipate (DSA) offers a unique spacer arm length that can provide crucial distance constraints for understanding protein topology. However, the successful identification of DSA-crosslinked peptides from complex mass spectrometry data is heavily reliant on the choice of specialized software. This guide provides an in-depth, objective comparison of software tools, supported by experimental insights, to empower you in making informed decisions for your XL-MS workflows.
The Role of this compound in Probing Protein Architecture
This compound (DSA) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker.[1][2][3] This means it has two identical reactive groups that primarily target primary amines, such as the side chain of lysine residues and the N-termini of proteins, forming stable amide bonds.[3] The adipate spacer arm provides a defined distance constraint, making it a valuable tool for studying protein-protein interactions and elucidating protein structures.[2][3]
The fundamental principle of an XL-MS experiment is to covalently link spatially proximal amino acid residues within a protein or between interacting proteins. Following enzymatic digestion, the resulting mixture contains a complex array of linear peptides, loop-linked peptides (intramolecular), and crosslinked peptides (intermolecular or intramolecular). The challenge lies in accurately identifying these low-abundance crosslinked species from the sea of linear peptides in the mass spectrometry data. This is where specialized software becomes critical.
The Computational Hurdle: Why Specialized Software is Essential
Identifying crosslinked peptides presents a significant computational challenge compared to standard proteomics. The search space for potential peptide pairs is vast, growing exponentially with the number of proteins in the sample.[4] Specialized algorithms are required to efficiently and accurately match experimental tandem mass spectra to theoretical fragmentation patterns of crosslinked peptide pairs. Key considerations in selecting a software tool include its search algorithm, its ability to handle different types of crosslinkers, its approach to controlling the false discovery rate (FDR), and its overall usability.
Software Showdown: A Comparative Analysis
Several software packages have been developed to tackle the complexities of XL-MS data analysis. Here, we compare some of the most prominent tools applicable to the identification of peptides crosslinked with non-cleavable reagents like DSA.
| Software | Key Features | Algorithm Highlights | FDR Control | Usability & Platform |
| pLink 2 | High-speed search engine for proteome-scale analysis.[5][6] Supports a wide range of crosslinkers. Provides a graphical user interface.[7] | Utilizes a two-stage open search strategy with fragment indexing for enhanced speed.[5][8] | Employs a target-decoy strategy for FDR estimation at the peptide-spectrum match (PSM), unique peptide pair, and protein pair levels.[8][9] | Graphical user interface for Windows.[7] |
| XlinkX (within Proteome Discoverer) | Integrated into the Thermo Fisher Scientific Proteome Discoverer platform.[10][11] Supports various crosslinkers, including non-cleavable and cleavable ones.[10][12] User-friendly workflow creation.[11] | For non-cleavable linkers, it performs a search for all possible peptide combinations. For cleavable linkers, it can derive the masses of the two peptides from fragment peaks, reducing the search space.[12] | Advanced FDR control is a highlighted feature.[10] | Windows, integrated within a commercial software package.[13] |
| MeroX | Initially designed for MS-cleavable crosslinkers but has expanded capabilities.[14][15] Offers a self-explanatory graphical user interface.[15] Can handle large datasets in proteome-wide mode.[14] | For non-cleavable linkers, it functions similarly to other search engines, matching experimental spectra to a database of theoretical crosslinked peptide pairs. Its strength lies in the analysis of cleavable crosslinkers where it screens for characteristic fragment ions.[15] | Calculates false discovery rates.[15] | Standalone software with a graphical user interface.[14] |
| StavroX | A tool for identifying various types of crosslinked peptides, including those from non-cleavable linkers like DSS (structurally similar to DSA).[14] | Employs a candidate-based search strategy. | Includes scoring algorithms for ranking potential matches.[14] | Standalone software.[14] |
| MaxLynx (within MaxQuant) | Integrated into the widely used MaxQuant environment.[16] Applicable to both non-cleavable and MS-cleavable crosslinkers.[16] | Utilizes a novel dipeptide Andromeda score for non-cleavable crosslinkers in an efficient N-squared search.[16] | Controls FDR using a posterior error probability (PEP) based on total and partial scores.[16] | Windows and Linux.[16] |
Performance Insights from Experimental Data
The true measure of a software's utility lies in its performance with real-world data. Several benchmarking studies have been conducted using synthetic peptide libraries and complex proteome samples to evaluate the performance of different XL-MS search engines.
A study utilizing a synthetic peptide library for benchmarking found that the actual false crosslink identification rates can vary significantly between different analysis strategies, with reported FDRs sometimes underestimating the true error rate.[17][18] For non-cleavable crosslinkers, software like pLink 2 has demonstrated high precision and sensitivity, particularly in large-scale proteome analyses.[5][19]
Another comprehensive benchmark of eight software tools highlighted that while some algorithms perform reliably, others can report a significantly higher number of false interactions than indicated by their reported FDRs.[9] This underscores the critical importance of robust FDR control at multiple levels, including the protein-pair level.[9]
For users of the Proteome Discoverer platform, XlinkX offers a streamlined and integrated workflow.[10][11] MeroX, while having a strong focus on cleavable crosslinkers, provides a user-friendly interface for the analysis of non-cleavable crosslinker data as well.[14][15] MaxLynx, integrated into the popular MaxQuant platform, has shown to outperform several other software packages on benchmark datasets for both non-cleavable and MS-cleavable crosslinkers.[16]
Experimental Workflow for a DSA Crosslinking Study
A successful XL-MS experiment requires meticulous attention to detail at every stage, from sample preparation to data analysis. The following is a generalized, best-practice protocol for a DSA crosslinking experiment.
I. Sample Preparation and Crosslinking Reaction
The quality of your starting material is paramount. Ensure your protein or protein complex is pure and in a suitable buffer.
-
Rationale: Contaminating proteins can lead to a multitude of non-specific crosslinks, complicating data analysis.
Caption: Workflow for protein sample preparation and DSA crosslinking.
Step-by-Step Protocol:
-
Buffer Exchange: Ensure your protein sample is in an amine-free buffer, such as phosphate-buffered saline (PBS) or HEPES, at a pH between 7 and 9.[20][21] Buffers containing primary amines, like Tris or glycine, will compete with the protein for reaction with the crosslinker and must be avoided at this stage.
-
DSA Preparation: Immediately before use, prepare a stock solution of DSA in an anhydrous organic solvent like DMSO or DMF. DSA is moisture-sensitive, so it's crucial to allow the reagent vial to come to room temperature before opening to prevent condensation.[20]
-
Crosslinking Reaction: Add the DSA stock solution to your protein sample. A common starting point is a 10- to 50-fold molar excess of the crosslinker to the protein.[21] The optimal concentration may need to be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[21]
-
Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[21] This will react with any excess, unreacted DSA.
II. Protein Digestion and Mass Spectrometry
Following the crosslinking reaction, the sample is prepared for mass spectrometry analysis.
Caption: Workflow for protein digestion and mass spectrometry analysis.
Step-by-Step Protocol:
-
Denaturation, Reduction, and Alkylation: Denature the crosslinked proteins using urea or guanidinium chloride. Reduce disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide to prevent their re-formation.
-
Enzymatic Digestion: Digest the proteins into peptides using a protease, most commonly trypsin.
-
Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction method to remove salts and other contaminants that can interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
III. Data Analysis
The raw mass spectrometry data is then processed using one of the specialized software tools discussed earlier.
Caption: General workflow for the analysis of crosslinking mass spectrometry data.
Step-by-Step Protocol:
-
Data Conversion: If necessary, convert the raw data from the mass spectrometer into a compatible format for the chosen search software (e.g., .mzML, .mgf).
-
Database Search: Perform the database search using your selected software. Key parameters to define include:
-
Protein sequence database: A FASTA file containing the sequences of the proteins of interest. A target-decoy database is essential for FDR estimation.[22][23][24][25]
-
Crosslinker: Specify DSA and its properties (mass, reactive residues).
-
Enzyme: Specify the protease used for digestion (e.g., trypsin).
-
Precursor and fragment mass tolerances: These will depend on the mass spectrometer used.
-
Variable modifications: Include modifications such as carbamidomethylation of cysteine and oxidation of methionine.
-
-
FDR Filtering: Filter the search results to an acceptable FDR, typically 1-5%, at the PSM, peptide, and protein pair levels.
-
Data Visualization and Interpretation: Utilize visualization tools, which are often integrated into the software packages or available as standalone programs, to map the identified crosslinks onto protein structures or interaction networks.[26]
Conclusion
The identification of DSA-crosslinked peptides is a powerful technique for gaining structural insights into protein interactions. The choice of specialized software is a critical determinant of success in these experiments. While pLink 2 offers high speed and accuracy for large-scale studies, XlinkX provides a seamless workflow for users of the Proteome Discoverer ecosystem. MeroX and StavroX are valuable standalone tools, and the integration of MaxLynx into MaxQuant offers a powerful and accessible option for many labs. By understanding the principles of DSA crosslinking, carefully executing the experimental workflow, and selecting the appropriate software tool, researchers can confidently generate high-quality data to unravel the complexities of protein architecture.
References
-
StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data. [Link]
-
XlinkX for Proteome Discoverer - Hecklab.com. [Link]
-
LinX: A Software Tool for Uncommon Cross-Linking Chemistry - ACS Publications. [Link]
-
A high-speed search engine pLink 2 with systematic evaluation for proteome-scale identification of cross-linked peptides - PubMed. [Link]
-
MeroX - bio.tools · Bioinformatics Tools and Services Discovery Portal. [Link]
-
pLink 2 workflow. a The general workflow. Step 1, MS1 scans are... | Download Scientific Diagram - ResearchGate. [Link]
-
A high-speed search engine pLink 2 with systematic evaluation for proteome-scale identification of cross-linked peptides - OUCI. [Link]
-
pFindStudio/pLink2: pLink is a software dedicated for the analysis of chemically cross-linked proteins or protein complexes using mass spectrometry. - GitHub. [Link]
-
(PDF) A high-speed search engine pLink 2 with systematic evaluation for proteome-scale identification of cross-linked peptides - ResearchGate. [Link]
-
Crosslinking - Mass Spec Studio. [Link]
-
A Workflow for Improved Analysis of Cross-Linking Mass Spectrometry Data Integrating Parallel Accumulation-Serial Fragmentation with MeroX and Skyline | Analytical Chemistry - ACS Publications. [Link]
-
OpenPepXL - OpenMS. [Link]
-
Crux tandem mass spectrometry analysis software. [Link]
-
A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments. [Link]
-
A Workflow for Improved Analysis of Cross-Linking Mass Spectrometry Data Integrating Parallel Accumulation-Serial Fragmentation with MeroX and Skyline - PubMed. [Link]
-
False discovery rate estimation for cross-linked peptides identified by mass spectrometry | Springer Nature Experiments. [Link]
-
False discovery rate estimation and heterobifunctional cross-linkers - Semantic Scholar. [Link]
-
A synthetic peptide library for benchmarking crosslinking-mass spectrometry search engines for proteins and protein complexes - PMC - PubMed Central. [Link]
-
False discovery rate estimation and heterobifunctional cross-linkers - PMC - NIH. [Link]
-
Assessment of Reported Error Rates in Crosslinking Mass Spectrometry - bioRxiv. [Link]
-
False discovery rate estimation for cross-linked peptides identified by mass spectrometry. [Link]
-
Accurate and Automated High-Coverage Identification of Chemically Cross-Linked Peptides with MaxLynx | Analytical Chemistry - ACS Publications. [Link]
-
A synthetic peptide library for benchmarking crosslinking-mass spectrometry search engines for proteins and protein complexes - ResearchGate. [Link]
-
MaXLinker: Proteome-wide Cross-link Identifications with High Specificity and Sensitivity - PMC - NIH. [Link]
-
Software - Moritz Lab at the Institute for Systems Biology (ISB). [Link]
-
Relative Quantification of TMT-Labeled, Cross-Linked Proteins Using XlinkX Node in Proteome Discoverer - LabRulez LCMS. [Link]
-
Comparison of pLink, StavroX and Xi performance based on the... - ResearchGate. [Link]
-
MS Annika: A New Cross-Linking Search Engine | Journal of Proteome Research. [Link]
-
DSS Crosslinking Protocol - ResearchGate. [Link]
-
Di-(N-succinimidyl) adipate - CF Plus Chemicals. [Link]
-
Di(N-succinimidyl)adipate (DSA), CAS 59156-70-6 | AxisPharm. [Link]
-
Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC - NIH. [Link]
-
CLMSVault: a software suite for protein cross-linking mass spectrometry data analysis and visualization - PMC - NIH. [Link]
Sources
- 1. Di-(N-succinimidyl) adipate — CF Plus Chemicals [cfplus.cz]
- 2. Di(N-succinimidyl)adipate (DSA), CAS 59156-70-6 | AxisPharm [axispharm.com]
- 3. Buy Di(N-succinimidyl) adipate | 59156-70-6 [smolecule.com]
- 4. Crosslinking | Mass Spec Studio [msstudio.ca]
- 5. A high-speed search engine pLink 2 with systematic evaluation for proteome-scale identification of cross-linked peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A high-speed search engine pLink 2 with systematic evaluation for proteome-scale identification of cross-linked peptides [ouci.dntb.gov.ua]
- 7. GitHub - pFindStudio/pLink2: pLink is a software dedicated for the analysis of chemically cross-linked proteins or protein complexes using mass spectrometry. [github.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Hecklab.com | XlinkX for Proteome Discoverer [hecklab.com]
- 11. Technical documentation [docs.thermofisher.com]
- 12. Technical documentation [docs.thermofisher.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data [stavrox.com]
- 15. bio.tools [bio.tools]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A synthetic peptide library for benchmarking crosslinking-mass spectrometry search engines for proteins and protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. False discovery rate estimation for cross-linked peptides identified by mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 23. [PDF] False discovery rate estimation and heterobifunctional cross-linkers | Semantic Scholar [semanticscholar.org]
- 24. False discovery rate estimation and heterobifunctional cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. CLMSVault: a software suite for protein cross-linking mass spectrometry data analysis and visualization - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to NHS Esters: Maximizing Amide Bond Formation and Conjugate Stability
For researchers, scientists, and drug development professionals, the creation of stable bioconjugates is a foundational technique. Among the arsenal of chemical tools available, N-hydroxysuccinimide (NHS) esters are preeminent for their ability to efficiently form robust amide bonds with primary amines on biomolecules.[1][2] However, the success of a conjugation strategy hinges on navigating the subtle yet critical differences between various NHS ester reagents.
This guide provides an in-depth comparison of common NHS esters, moving beyond a simple recitation of protocols to explain the causality behind experimental choices. We will dissect the factors governing the stability of the reagents themselves and, consequently, the efficiency of forming the final, highly stable amide linkage. A common point of confusion is the stability of the amide bond formed by different esters. It is crucial to understand that the resulting amide bond is chemically identical and exceptionally stable regardless of the specific NHS ester used. The key difference lies in the journey—the reaction kinetics and the battle against hydrolysis—which is dictated by the choice of the NHS ester reagent and the reaction conditions.[1]
The Chemistry of Amide Bond Formation: A Tale of Two Reactions
The reaction between an NHS ester and a primary amine (e.g., on the N-terminus or a lysine side chain of a protein) is a classic nucleophilic acyl substitution.[3] The unprotonated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[4]
However, this desired reaction of aminolysis is in direct competition with hydrolysis, where a water molecule attacks the NHS ester, cleaving it back to the original carboxylic acid and releasing NHS.[3][5] This side reaction is the primary failure mode in conjugation protocols, as it inactivates the reagent. The rate of hydrolysis is dramatically influenced by pH.[6]
Caption: Reaction mechanism of NHS ester conjugation, showing the desired aminolysis pathway and the competing hydrolysis pathway.
A Comparative Look at Common NHS Esters
The primary distinction among NHS ester reagents lies in their solubility, which is dictated by the presence of a sulfonate group.
| Feature | N-hydroxysuccinimide (NHS) Ester | N-hydroxysulfosuccinimide (Sulfo-NHS) Ester |
| Structure | Contains the standard NHS leaving group. | Contains a sulfonated NHS leaving group (-SO₃⁻). |
| Solubility | Membrane-permeable; soluble in organic solvents like DMSO or DMF, with limited aqueous solubility.[7] | Membrane-impermeable; the sulfonate group confers high water solubility.[] |
| Primary Use Case | Labeling intracellular targets or reactions involving hydrophobic molecules that require organic solvents. | Labeling cell-surface proteins and other biomolecules in fully aqueous buffers, avoiding potentially denaturing organic solvents.[] |
| Reagent Stability | Susceptible to hydrolysis in aqueous environments. Must be dissolved in anhydrous solvent immediately before use.[7] | Slightly more stable to spontaneous hydrolysis in aqueous solution than its NHS counterpart, but still hydrolyzes rapidly at alkaline pH.[7] |
Quantitative Stability Comparison: The Impact of pH
The single most critical parameter governing the success of an NHS ester conjugation is pH.[9][10] The reaction requires the amine to be in its unprotonated, nucleophilic state (-NH₂). The pKa of lysine side-chain amines is ~10.5, meaning that as the pH increases towards this value, the concentration of reactive amine increases, accelerating the desired reaction.[10] However, the rate of hydrolysis of the NHS ester also increases dramatically with pH.[6][11]
Therefore, a careful balance must be struck. The optimal pH for most NHS ester reactions is between 7.2 and 8.5, which provides a sufficient concentration of reactive amines while managing the rate of hydrolysis.[9][11]
Table 1: Hydrolytic Half-life of NHS Esters as a Function of pH This table summarizes the significant impact of pH on the stability of a typical NHS ester in aqueous buffer.
| pH | Temperature (°C) | Half-life of NHS Ester | Source(s) |
| 7.0 | 0 | 4-5 hours | [3][6][11] |
| 8.0 | 4 | ~1 hour | [3][12] |
| 8.5 | Room Temp | ~125-180 minutes | [3][13] |
| 8.6 | 4 | 10 minutes | [3][6][11] |
| 9.0 | Room Temp | Minutes | [3][14] |
As the data show, increasing the pH from 7 to 8.6 can decrease the reagent's half-life from hours to mere minutes. This underscores why NHS ester reagents must always be prepared fresh and added to the reaction mixture promptly.
Experimental Guide: A Head-to-Head Comparison of Conjugation Efficiency
This protocol provides a framework for objectively comparing the performance of an NHS ester and a Sulfo-NHS ester for labeling a model protein like Bovine Serum Albumin (BSA). The endpoint is the determination of the Degree of Labeling (DOL), which quantifies the average number of dye molecules conjugated per protein.
Objective
To compare the conjugation efficiency of a standard NHS ester (requiring an organic co-solvent) versus a water-soluble Sulfo-NHS ester by quantifying the DOL.
Materials and Reagents
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 (Amine-free buffer)
-
Sodium Bicarbonate Buffer, 0.1 M, pH 8.3 (Reaction Buffer)
-
Amine-reactive fluorescent dye (e.g., Biotin-NHS and Biotin-Sulfo-NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Spectrophotometer (UV-Vis)
Experimental Workflow
Caption: Experimental workflow for comparing the efficiency of NHS and Sulfo-NHS ester conjugations.
Step-by-Step Protocol
-
Prepare Protein Solution: Dissolve BSA in the pH 8.3 Reaction Buffer to a final concentration of 2 mg/mL.
-
Prepare Ester Stock Solutions:
-
Biotin-NHS Ester: Immediately before use, dissolve the Biotin-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Biotin-Sulfo-NHS Ester: Immediately before use, dissolve the Biotin-Sulfo-NHS ester directly in the pH 8.3 Reaction Buffer to a concentration of 10 mg/mL.
-
-
Initiate Conjugation:
-
Set up two separate reaction tubes, one for each ester type.
-
Calculate the volume of the ester stock solution needed to achieve a 10- to 20-fold molar excess relative to the moles of BSA.
-
Add the calculated volume of the appropriate ester stock to the BSA solution. For the NHS ester reaction, ensure the final DMSO concentration remains below 10% to prevent protein denaturation.[3]
-
Gently mix and incubate for 1 hour at room temperature or 2 hours at 4°C.
-
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.[3]
-
Purify the Conjugate: Remove unreacted ester, quenching reagent, and the NHS byproduct by applying the reaction mixture to a desalting column equilibrated with PBS (pH 7.2). Collect the purified protein conjugate according to the manufacturer's instructions.
-
Analyze the Conjugate:
-
Measure the absorbance of the purified conjugate solution at 280 nm (for protein concentration) and perform a suitable assay to determine the concentration of the conjugated molecule (e.g., HABA assay for biotin).
-
Calculate the Degree of Labeling (DOL) using the appropriate formulas, correcting for any absorbance contribution from the dye at 280 nm.
-
Assessing the Long-Term Stability of the Amide Bond
While the efficiency of forming the amide bond is dependent on the reagent and conditions, the bond itself, once formed, is exceptionally stable under physiological conditions.[1][15] The resonance delocalization between the nitrogen lone pair and the carbonyl group gives the C-N bond partial double-bond character, making it highly resistant to cleavage.[16][17] The half-life of a typical peptide bond at neutral pH has been estimated to be several years.[18]
For applications requiring long-term stability (e.g., therapeutics, diagnostics), it is prudent to validate this stability under stressed conditions.
Protocol: Accelerated Stability Study via HPLC
Objective: To confirm the stability of the purified bioconjugate by quantifying the amount of intact conjugate after incubation under stressed conditions.
-
Sample Preparation: Aliquot the purified bioconjugate from the previous experiment into separate tubes. Dilute samples in buffers of varying pH (e.g., pH 5.0, 7.4, and 9.0).
-
Incubation: Incubate the aliquots at 37°C. Set aside a control sample to be stored at -20°C, which will serve as the time-zero (t=0) reference.
-
Time Points: At designated time points (e.g., 0, 1, 3, 7, and 14 days), remove an aliquot from each condition and store it at -20°C to halt any degradation.
-
HPLC Analysis:
-
Analyze all samples (including the t=0 control) by reverse-phase HPLC (RP-HPLC).
-
Develop a gradient method (e.g., using water/acetonitrile with 0.1% TFA) that can separate the intact conjugate from the unconjugated protein and any free label that may have been hydrolyzed.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact bioconjugate for each time point and condition.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the t=0 sample.
-
Plot the percentage of intact conjugate versus time. For a stable amide bond, you should observe minimal to no decrease in the peak area over the course of the experiment, even under moderately stressed pH conditions.[19]
-
Conclusion and Recommendations
The stability of the final amide bond formed by NHS ester chemistry is not a variable; it is a constant and a primary reason for the method's widespread use. The critical variable that researchers must control is the stability of the NHS ester reagent itself during the conjugation reaction.
-
Choice of Reagent:
-
Sulfo-NHS esters are the superior choice for most protein and antibody conjugations in aqueous media. Their water solubility eliminates the need for organic co-solvents that can compromise protein structure and function.[]
-
Standard NHS esters remain essential for labeling intracellular targets (due to their membrane permeability) or for conjugating hydrophobic molecules that are insoluble in aqueous buffers.[7]
-
-
Control of pH: Meticulous control of reaction pH is the most crucial factor for maximizing conjugation efficiency. A pH range of 7.2-8.5 is the optimal battleground where the rate of aminolysis significantly outpaces the rate of hydrolysis.[9][10]
By understanding that the challenge lies not in the stability of the destination (the amide bond) but in the efficiency of the journey (the conjugation reaction), researchers can make informed decisions, optimize their protocols, and ultimately produce robust, stable bioconjugates for any application.
References
-
Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]
-
Amerigo Scientific. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. [Link]
-
Journal of Stage. The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. [Link]
-
Interchim. NHS / sulfo-NHS. [Link]
-
ResearchGate. Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10%.... [Link]
-
National Institutes of Health (NIH). Gas Phase Reactivity of Carboxylates with N-Hydroxysuccinimide Esters. [Link]
-
Wikipedia. N-Hydroxysuccinimide. [Link]
-
Chemistry Stack Exchange. Why do amides require much harsher conditions for hydrolysis than esters?. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Sulfo-NHS Sodium Salt in Advanced Bioconjugation. [Link]
-
CovalX. On the Efficiency of NHS Ester Cross-Linkers for Stabilizing Integral Membrane Protein Complexes. [Link]
-
Journal of the American Chemical Society. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. [Link]
-
Bioconjugate Chemistry. Long-Term Stabilization of Maleimide–Thiol Conjugates. [Link]
-
PubMed. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. [Link]
-
National Institutes of Health (NIH). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]
-
Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]
-
ResearchGate. Long-Term Stabilization of Maleimide–Thiol Conjugates | Request PDF. [Link]
-
Eco-Vector Journals Portal. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. [Link]
-
National Institutes of Health (NIH). Amide Bond Activation of Biological Molecules. [Link]
-
YouTube. Properties of Amides. [Link]
-
ACS Omega. Optimization and Structural Stability of Gold Nanoparticle–Antibody Bioconjugates. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SE [thermofisher.com]
- 12. interchim.fr [interchim.fr]
- 13. researchgate.net [researchgate.net]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Navigating Bioconjugation: A Guide to Zero-Length Crosslinkers as a Superior Alternative to Disuccinimidyl Adipate
In the intricate world of biological research and therapeutic development, the ability to covalently link molecules is paramount. Chemical crosslinkers are the molecular rivets that allow researchers to stabilize protein interactions, create antibody-drug conjugates, and immobilize biomolecules onto surfaces. For years, traditional homobifunctional crosslinkers like Disuccinimidyl adipate (DSA) have been workhorses in the field. However, the demand for more precise, less disruptive, and more versatile conjugation strategies has led to the prominence of zero-length crosslinkers. This guide provides a deep dive into the comparison between these two classes of reagents, offering the rationale and experimental frameworks to empower researchers in making informed decisions for their specific applications.
The Conventional Choice: Understanding this compound (DSA)
This compound is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker. Its structure consists of an adipic acid backbone with an NHS ester at each end.[1] This symmetrical design allows it to react with primary amines (–NH2), found on lysine residues and the N-termini of proteins, to form stable amide bonds.[1][2] The reaction is straightforward and typically proceeds at a neutral to slightly basic pH (7-9).[2]
The primary advantage of DSA and similar NHS-ester crosslinkers lies in their simplicity and relatively high reactivity towards primary amines. However, a significant and often undesirable consequence of this reaction is the introduction of the adipate spacer arm between the conjugated molecules. This spacer, while bridging the two molecules, adds a foreign chemical entity, which can have several downstream implications:
-
Steric Hindrance: The spacer arm can alter the native conformation and function of the cross-linked proteins.
-
Immunogenicity: The introduced chemical linker can be recognized by the immune system, potentially leading to an unwanted immune response, a critical consideration in the development of therapeutics.
-
Imprecise Distance Constraints: In structural biology applications, the flexibility of the spacer arm provides ambiguous distance information between the linked residues.
The Mechanism of DSA Crosslinking
The reaction of DSA with primary amines is a two-step nucleophilic acyl substitution. The primary amine attacks one of the carbonyl carbons of the NHS esters, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: The two-step mechanism of EDC/NHS zero-length crosslinking.
Performance Comparison: this compound vs. Zero-Length Crosslinkers
| Feature | This compound (DSA) | Zero-Length Crosslinkers (EDC/NHS) |
| Reaction Chemistry | Homobifunctional NHS ester reacts with primary amines. [1] | Carbodiimide chemistry links carboxyl groups to primary amines. [3] |
| Spacer Arm | Introduces a 7.2 Å adipate spacer arm. [4] | No spacer arm is incorporated into the final product. [5] |
| Bond Formed | Amide bond | Native amide bond. [3] |
| Byproducts | N-hydroxysuccinimide. [1] | N-hydroxysuccinimide and a soluble urea derivative. [6] |
| Reaction Control | One-step reaction. | Can be performed as a one-pot or a more controlled two-step reaction. [7][8] |
| Potential Immunogenicity | Higher, due to the introduction of a non-native linker. | Lower, as it creates a native peptide-like bond. |
| Structural Analysis | Provides less precise distance constraints for protein structure modeling. | Offers highly precise, "salt-bridge" distance constraints. [5] |
| Reversibility | Irreversible amide bond. | Irreversible amide bond. |
| Key Advantage | Simplicity of a one-step reaction with amines. | Creates a native bond with no foreign spacer, high precision. [5][9] |
| Key Disadvantage | Introduction of a spacer arm can alter protein function and immunogenicity. | Reaction can be more complex to optimize; potential for protein polymerization if not controlled. [3] |
Experimental Protocols: A Practical Guide
The following protocols provide a framework for performing crosslinking experiments with both DSA and EDC/NHS. It is crucial to optimize reagent concentrations and reaction times for each specific application.
General Protocol for Protein Crosslinking with this compound (DSA)
This protocol outlines a one-step procedure for crosslinking two proteins.
Materials:
-
Protein A and Protein B in a non-amine-containing buffer (e.g., PBS, pH 7.2-8.0)
-
This compound (DSA)
-
Dry, amine-free organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column
Procedure:
-
Prepare Protein Solution: Dissolve or dilute Protein A and Protein B to their desired concentrations in a non-amine-containing buffer.
-
Prepare DSA Stock Solution: Immediately before use, dissolve DSA in DMSO or DMF to create a concentrated stock solution (e.g., 10-25 mM). DSA is moisture-sensitive and should be equilibrated to room temperature before opening. [10]3. Initiate Crosslinking: Add the DSA stock solution to the protein mixture. A common starting point is a 10- to 50-fold molar excess of DSA over the total protein concentration.
-
Incubate: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature or 4°C. Longer incubation times at lower temperatures can help to minimize non-specific reactions.
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in the Tris buffer will react with and consume any excess DSA. Incubate for an additional 15 minutes.
-
Purify the Conjugate: Remove excess reagents and byproducts by using a desalting column or dialysis.
Optimized Two-Step Protocol for Protein Conjugation with EDC/NHS
This two-step protocol is designed to maximize conjugation efficiency while minimizing unwanted self-polymerization of the protein to be activated. [7][8]
Caption: Workflow for a two-step EDC/NHS protein conjugation.
Materials:
-
Protein #1 (to be activated, containing carboxyl groups)
-
Protein #2 (containing primary amines)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 [11]* Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Reagents: 2-Mercaptoethanol, Hydroxylamine-HCl
-
Desalting columns
Procedure:
-
Prepare Protein #1: Dissolve or dialyze Protein #1 into the Activation Buffer. The acidic pH of the MES buffer is optimal for the EDC reaction. [12][13]2. Activate Protein #1:
-
Remove Excess EDC (Optional but Recommended): To prevent polymerization of Protein #2, it is best to remove or inactivate the excess EDC.
-
Option A (Quenching): Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC. [7] * Option B (Purification): Immediately pass the reaction mixture through a desalting column equilibrated with Coupling Buffer (PBS). This removes excess EDC and sulfo-NHS and adjusts the pH for the next step. [7]4. Conjugate with Protein #2:
-
Immediately add Protein #2 to the activated Protein #1 solution, ideally at an equimolar ratio. The reaction with primary amines is most efficient at a pH of 7.2-8.0. [13] * Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction: Add hydroxylamine to a final concentration of 10 mM to quench any unreacted NHS esters. [6][7]6. Purify the Conjugate: Purify the final protein conjugate from byproducts and unreacted proteins using a desalting column or other chromatographic methods.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and a zero-length crosslinker like EDC/NHS is not merely a matter of preference but a critical decision dictated by the experimental goals.
Choose this compound (DSA) when:
-
A simple, one-step conjugation of primary amines is desired.
-
The introduction of a short, flexible spacer is acceptable or even beneficial.
-
Potential immunogenicity and precise structural constraints are not primary concerns.
Choose Zero-Length Crosslinkers (EDC/NHS) when:
-
Preserving the native structure and function of the biomolecules is critical.
-
The introduction of a foreign linker and potential immunogenicity must be avoided, especially in therapeutic applications. [14]* High-precision distance constraints are required for mapping protein-protein interaction sites or for computational modeling. [5][9]* You need to conjugate a carboxyl-containing molecule to an amine-containing molecule.
In the landscape of modern bioconjugation, zero-length crosslinkers offer a level of precision and subtlety that traditional reagents like DSA cannot match. By facilitating the formation of a native amide bond, the EDC/NHS system provides a powerful tool for creating more effective, less disruptive, and ultimately more insightful molecular constructs. For researchers and drug developers aiming for the highest degree of control and biological relevance, mastering the use of zero-length crosslinkers is an indispensable skill.
References
- Probing structures of large protein complexes using zero-length cross-linking - PMC - NIH. (n.d.).
- High Efficiency & Stability Protein CrossLinking with EDC & NHS - G-Biosciences. (2017, September 26).
- Zero-Length Crosslinkers - EDC-HCl, Sulfo-NHS & NHS. (n.d.).
- In-depth analysis of zero-length crosslinking for structural mass spectrometry - SciSpace. (n.d.).
- crosslinking technology - Thermo Fisher Scientific. (n.d.).
- instructions - edc - Thermo Fisher Scientific. (n.d.).
- EDC-HCl (EDAC) Crosslinker Protocol. (n.d.).
- Collagen fixation to polymer with EDC/NHS? - ResearchGate. (2020, November 24).
- Technical Bulletin Coupling Two Proteins with EDC-HCl and Sulfo-NHS - CovaChem. (n.d.).
- Enhanced identification of zero-length chemical crosslinks using label-free quantitation and high-resolution fragment ion spectra - NIH. (n.d.).
- Buy Di(N-succinimidyl) adipate | 59156-70-6 - Smolecule. (2023, August 15).
- Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review - NIH. (2024, September 23).
- DSS Crosslinking Protocol - ResearchGate. (n.d.).
- DSG Crosslinking Protocol - CovaChem. (n.d.).
- Zero-Length Crosslinkers | SCBT - Santa Cruz Biotechnology. (n.d.).
- “Zero-length” cross-linking in solid state as an approach for analysis of protein–protein interactions - PMC - NIH. (n.d.).
- Comparison of 1-Ethyl-3-(3-Dimethylaminopropyl) Carbodiimide Based Strategies to Crosslink Antibodies on Amine-Functionalized Platforms for Immunodiagnostic Applications - NIH. (2012, August 27).
- A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders. (n.d.).
- Significance of Crosslinking Approaches in the Development of Next Generation Hydrogels for Corneal Tissue Engineering - PMC - NIH. (n.d.).
- Crosslinkers Selection Guide - Sigma-Aldrich. (n.d.).
- Cross-Linking Reagents. (n.d.).
- Protocol for Chemical Cross-Linking - Creative Proteomics. (n.d.).
- Zero-Length Crosslinkers | Request PDF - ResearchGate. (n.d.).
- Zero-length crosslinking procedure with the use of active esters - PubMed. (n.d.).
- Di-(N-succinimidyl) adipate - CF Plus Chemicals. (n.d.).
- Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC - NIH. (2019, July 10).
- A Step-by-Step Guide to Intracellular Crosslinking with Disuccinimidyl Suberate (DSS) - Benchchem. (n.d.).
- Comparative Analysis of Different EDC and Sulfo‑NHS Activation Reagents for Covalent Coupling of Antibodies to Estapor® Ca - Sigma-Aldrich. (n.d.).
- Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics. (n.d.).
- Comparison of the effectiveness of four different crosslinking agents with hyaluronic acid hydrogel films for tissue-culture applications - University of Limerick. (2007, June 5).
- The Effects of Zero-Length and Non-Zero Length Cross-Linking Reagents on the Optical Spectral Properties and Structures of Collagen Hydrogels | Request PDF - ResearchGate. (2025, August 7).
Sources
- 1. Buy Di(N-succinimidyl) adipate | 59156-70-6 [smolecule.com]
- 2. Di-(N-succinimidyl) adipate — CF Plus Chemicals [cfplus.cz]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. korambiotech.com [korambiotech.com]
- 5. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Zero-length crosslinking procedure with the use of active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced identification of zero-length chemical crosslinks using label-free quantitation and high-resolution fragment ion spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 13. Significance of Crosslinking Approaches in the Development of Next Generation Hydrogels for Corneal Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Isotope-Labeled Crosslinkers for Quantitative Crosslinking Mass Spectrometry
For researchers, structural biologists, and drug development professionals, understanding the dynamic topography of protein interactions is paramount. Crosslinking Mass Spectrometry (XL-MS) has emerged as a powerful technique for mapping protein-protein interactions (PPIs) and elucidating the architecture of protein complexes.[1][2] The evolution of this method into quantitative XL-MS (Q-XLMS) now allows us to move beyond static snapshots and measure dynamic changes in protein structures and interaction networks, offering profound insights into cellular processes.[1][3][4]
At the heart of Q-XLMS lies the use of isotope-labeled crosslinkers. By incorporating stable isotopes (e.g., deuterium, ¹³C), these reagents allow for the precise relative quantification of crosslinked peptide pairs between different states.[3][5] This guide provides an in-depth comparison of common isotope-labeled crosslinkers, details robust experimental and computational workflows, and explores the applications of this transformative technology.
A Comparative Guide to Isotope-Labeled Crosslinkers
The choice of crosslinker is the most critical parameter in an XL-MS experiment. It dictates which amino acid residues can be linked, the spatial distance that can be bridged, and, most importantly for quantitative studies, how the resulting data is acquired and analyzed. Key differentiators include their reactivity, spacer arm length, and whether the linker can be cleaved within the mass spectrometer.
Data Presentation: Comparison of Common Isotope-Labeled Crosslinkers for Q-XLMS
| Crosslinker | Reactivity | Cleavability | Spacer Arm Length | Isotopic Labels | Key Advantages | Key Limitations |
| BS3 / DSS | Amine-reactive (Lys, N-terminus) NHS Esters | Non-Cleavable | 11.4 Å | d0/d4, d0/d12 | Well-established, simple chemistry. | Complex MS/MS spectra; quantification at MS1 level can be challenging due to overlapping signals.[3][5] |
| DSSO | Amine-reactive (Lys, N-terminus) NHS Esters | MS-Cleavable (CID) | 10.1 Å | d0/d6, d0/d12 | Simplifies MS/MS analysis via MSn workflow, improving identification confidence.[6] | Can be less efficient than non-cleavable linkers; requires specific instrument methods. |
| DSBSO | Amine-reactive (Lys, N-terminus) NHS Esters | MS-Cleavable (CID), Enrichable (Azide option) | ~14 Å | d0/d8 | MS-cleavable for confident ID; enrichable for complex samples; good membrane permeability for in vivo studies.[7][8][9] | Workflow can be more complex if enrichment is used. |
| SDASO | Heterobifunctional: Amine-reactive NHS Ester & Photo-reactive Diazirine | MS-Cleavable (CID) | 9.6 Å | Isotope labeling can be incorporated | Captures non-canonical interactions beyond lysines; MS-cleavability helps identify complex photo-crosslinked products.[10][11] | Non-specific nature of photo-activation can lead to highly complex and low-abundance products.[1][11] |
In-Depth Analysis of Crosslinker Classes
1. Classic Non-Cleavable Deuterated Crosslinkers (BS3/DSS)
The foundational approach to Q-XLMS utilizes pairs of non-cleavable crosslinkers, such as Bis(sulfosuccinimidyl)suberate (BS3), that are chemically identical but differ in mass due to deuterium labeling (e.g., d0 vs. d4).[3][5] Two samples representing different conditions are crosslinked with the 'light' and 'heavy' reagents, respectively. After mixing, digestion, and MS analysis, the relative abundance of a specific crosslink between the two states is determined by comparing the MS1 signal intensities of the isotopic peak pairs.
-
Causality Behind Experimental Choice: While straightforward, this method produces complex MS/MS spectra because both peptide chains are fragmented simultaneously, making confident identification a significant computational challenge. Furthermore, MS1-level quantification can be susceptible to interference from co-eluting peptides.[12]
2. The Power of MS-Cleavability (DSSO & DSBSO)
To address the challenge of complex fragmentation spectra, MS-cleavable crosslinkers were developed. Reagents like Disuccinimidyl Sulfoxide (DSSO) and Disuccinimidyl Bis-sulfoxide (DSBSO) contain bonds (e.g., sulfoxide) that are labile under collision-induced dissociation (CID) in the mass spectrometer.[6][13] This enables a multi-stage (MSn) fragmentation strategy:
-
MS1: The mass of the intact crosslinked peptide pair (light and heavy) is measured for quantification.
-
MS2: A low-energy CID is applied, which selectively breaks the crosslinker but leaves the peptide backbones intact. This separates the two linked peptides, generating a characteristic reporter doublet.
-
MS3: The instrument then individually selects each of the liberated peptides for further fragmentation and sequencing.[1]
This workflow dramatically simplifies the spectra for sequencing, leading to higher confidence identifications.[8] DSBSO further builds on this by often including an azide handle, allowing for the enrichment of crosslinked peptides from highly complex mixtures via click chemistry, a crucial step for in vivo studies.[7][8]
3. Photoactivatable Crosslinkers for Broader Coverage (SDASO)
While NHS-ester-based linkers are highly effective, they are limited to targeting primary amines (primarily lysine residues). This leaves vast regions of protein surfaces unprobed. Photoactivatable crosslinkers, such as SDASO (Succinimidyl diazirine sulfoxide), address this limitation.[10] These are heterobifunctional reagents that combine an amine-reactive group with a diazirine moiety. The diazirine, upon UV activation, forms a highly reactive carbene that can insert into any nearby C-H bond, thus capturing interactions not involving lysines.[11] The inclusion of an MS-cleavable bond in the SDASO design is critical for making the analysis of these otherwise intractably complex crosslinked products feasible.[10][11]
The Q-XLMS Experimental and Computational Workflow
A successful Q-XLMS experiment requires meticulous attention to detail, from sample handling to data analysis. The following protocol outlines a typical workflow using an isotope-labeled, MS-cleavable crosslinker.
Diagram: General Q-XLMS Workflow
Caption: Data acquisition strategy for MS-cleavable crosslinkers.
Computational Data Analysis
-
Identification: Raw data files are searched against a protein sequence database using specialized software that can interpret crosslinker-specific fragmentation patterns (e.g., XlinkX node in Proteome Discoverer, MaxQuant, XiSearch). [4][6][14]These algorithms are designed to identify pairs of peptides covalently linked by the specific reagent, accounting for the mass of the linker and its fragments.
-
Quantification: The software identifies the MS1 peak areas for the light and heavy isotopic forms of each identified crosslinked peptide pair and calculates their ratio. This ratio reflects the change in the proximity of the two crosslinked residues between the two experimental conditions. [12][14]3. Data Validation and Interpretation:
-
False Discovery Rate (FDR): Rigorous FDR control (typically at 1-5%) is applied to ensure high confidence in the identified crosslinks.
-
Self-Validating Protocol: A crucial step for robust quantification is the inclusion of a label-swap replicate . [4][14]In this experiment, the isotopic labels are reversed (Condition A gets the heavy linker, Condition B gets the light). True quantitative changes will show an inverted ratio in the swap experiment, while artifacts or errors will not. This provides an essential internal validation of the results. [14] * Visualization: The quantitative results can be mapped onto existing protein structures or used to build interaction networks, providing a visual and intuitive understanding of the structural or compositional changes. [15][16]
-
Applications in Research and Drug Development
Q-XLMS is a versatile tool with broad applications:
-
Elucidating Conformational Dynamics: It can map how a protein or complex changes shape upon ligand binding, post-translational modification, or interaction with other proteins. [4]* Differential Interaction Screening: By comparing interaction networks between a diseased and healthy state, or a treated vs. untreated state, Q-XLMS can identify PPIs that are gained or lost, revealing potential drug targets or mechanisms of action.
-
In Vivo Interactomics: Using membrane-permeable crosslinkers like DSBSO, researchers can capture protein interactions within living cells, providing a snapshot of the cellular machinery in its native context. [8][12] By providing residue-level distance constraints and precise quantitative data, isotope-labeled crosslinkers and Q-XLMS are indispensable tools for dissecting the complex and dynamic world of protein interactions.
References
- Rappsilber, J., et al. (2013). Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers. PubMed.
- Yu, C., et al. (2021). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. PubMed.
- Lashamledge, S., et al. Large-Scale and Targeted Quantitative Cross-Linking MS Using Isotope-Labeled Protein Interaction Reporter (PIR) Cross-Linkers. Journal of Proteome Research.
- Yu, C., et al. (2021). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. PubMed Central.
- Rappsilber, J., et al. (2013). Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers.
- Thermo Fisher Scientific. (n.d.). Optimized XL-MS workflows for protein-protein and protein-nucleic acid interactions. Thermo Fisher Scientific.
- O'Reilly, F. J., & Rappsilber, J. (2018). Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology. PubMed Central.
- Kolbowski, L., et al. (2016). Quantitative cross-linking/mass spectrometry using isotope-labeled cross-linkers and MaxQuant. bioRxiv.
- O'Reilly, F. J., & Rappsilber, J. (2018). Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes. PubMed.
- Thermo Fisher Scientific. (n.d.). Optimized XL-MS workflows for membrane protein analysis. Thermo Fisher Scientific.
- Götze, M., et al. (2019). XL-MS workflows allow the identification of cross-links in purified...
- Steigenberger, B., et al. (2020). Comparison of DiSPASO and DSBSO uptake during in-cell crosslinking...
- Götze, M., & Sinz, A. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. PubMed Central.
- Kaake, R. M., et al. (2014). A New in Vivo Cross-linking Mass Spectrometry Platform to Define Protein–Protein Interactions in Living Cells. PubMed Central.
- Steigenberger, B., et al. (2021). Benchmarking the linker reagents DSSO, DSBU, CDI and DSBSO.
- Thermo Fisher Scientific. (2016).
- Lu, S., et al. (2011). Synthesis of Two New Enrichable and MS-Cleavable Cross-linkers to Define Protein-Protein Interactions by Mass Spectrometry. PubMed Central.
- Klykov, O., et al. (2021). Cross-ID: Analysis and Visualization of Complex XL–MS-Driven Protein Interaction Networks.
Sources
- 1. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. A New in Vivo Cross-linking Mass Spectrometry Platform to Define Protein–Protein Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Cross-ID: Analysis and Visualization of Complex XL–MS-Driven Protein Interaction Networks - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Homobifunctional NHS Esters in Bioconjugation: A Guide for Researchers
In the intricate world of bioconjugation, the precise and stable linking of biomolecules is paramount for the success of a vast array of applications, from elucidating protein-protein interactions to the development of targeted therapeutics. Among the arsenal of chemical tools available, homobifunctional N-hydroxysuccinimide (NHS) esters stand out as a cornerstone for their ability to efficiently crosslink molecules by targeting primary amines.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, head-to-head comparison of common homobifunctional NHS esters, supported by experimental insights and detailed protocols to empower you in making informed decisions for your specific bioconjugation needs.
The Fundamental Chemistry of NHS Ester Crosslinking
Homobifunctional NHS esters are molecules that possess two identical NHS ester reactive groups connected by a spacer arm.[1] These reagents react with primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[3][][5] The reaction proceeds optimally in a slightly alkaline environment (pH 7.2-9) and results in the release of N-hydroxysuccinimide (NHS) as a byproduct.[3][6]
The simplicity and efficiency of this reaction have made NHS esters a popular choice for various applications, including stabilizing protein complexes, creating antibody-drug conjugates, and immobilizing proteins onto surfaces.[1][2][7] However, a critical factor to consider is the competing reaction of hydrolysis, where the NHS ester reacts with water, rendering it inactive. The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[3][8][9] This underscores the importance of careful buffer selection and timely execution of conjugation reactions.
Key Players: A Comparative Overview of Common Homobifunctional NHS Esters
The utility of a homobifunctional NHS ester is largely defined by three key characteristics: the length of its spacer arm, its water solubility, and whether the spacer arm is cleavable. These features dictate the spatial constraints of the crosslink, the experimental conditions required, and the downstream analytical possibilities.
| Crosslinker | Full Name | Spacer Arm Length (Å) | Water Soluble? | Membrane Permeable? | Cleavable? | Key Characteristics & Applications |
| DSG | Disuccinimidyl glutarate | 7.7 | No | Yes | No | Short spacer arm, ideal for crosslinking closely interacting proteins.[2] |
| DSS | Disuccinimidyl suberate | 11.4 | No | Yes | No | Widely used, hydrophobic crosslinker for intracellular protein interaction studies.[5][10][11] |
| BS³ | Bis(sulfosuccinimidyl) suberate | 11.4 | Yes | No | No | Water-soluble, membrane-impermeable analog of DSS, ideal for cell surface protein crosslinking.[10][12][13] |
| EGS | Ethylene glycol bis(succinimidyl succinate) | 16.1 | No | Yes | No | Longer, flexible spacer arm suitable for capturing interactions over a greater distance. |
| Sulfo-EGS | Ethylene glycol bis(sulfosuccinimidyl succinate) | 16.1 | Yes | No | No | Water-soluble version of EGS for crosslinking cell surface proteins with a longer reach. |
| DSP | Dithiobis(succinimidyl propionate) (Lomant's Reagent) | 12.0 | No | Yes | Yes (Disulfide bond) | Cleavable with reducing agents (e.g., DTT, TCEP), allowing for the separation of crosslinked proteins for analysis. |
| DTSSP | 3,3'-Dithiobis(sulfosuccinimidyl propionate) | 12.0 | Yes | No | Yes (Disulfide bond) | Water-soluble and cleavable crosslinker for cell surface applications where subsequent separation of interacting partners is desired.[2] |
Experimental Design: A Framework for Head-to-Head Comparison
To objectively evaluate the performance of different homobifunctional NHS esters, a systematic experimental approach is crucial. The following protocol provides a general framework for comparing the crosslinking efficiency of two representative NHS esters: the water-insoluble DSS and the water-soluble BS³. This protocol can be adapted to compare other NHS esters by adjusting for their specific properties.
Objective:
To compare the in-vitro crosslinking efficiency of DSS and BS³ on a model protein, Bovine Serum Albumin (BSA).
Materials:
-
Bovine Serum Albumin (BSA), 2 mg/mL in Phosphate-Buffered Saline (PBS), pH 7.4
-
Disuccinimidyl suberate (DSS)
-
Bis(sulfosuccinimidyl) suberate (BS³)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
SDS-PAGE materials (gels, running buffer, loading dye with and without reducing agent)
-
Coomassie Brilliant Blue stain or other protein stain
Experimental Workflow Diagram:
Figure 1. Experimental workflow for comparing NHS ester crosslinkers.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Equilibrate DSS and BS³ vials to room temperature before opening to prevent moisture condensation.[5][14][15]
-
Prepare a 25 mM stock solution of DSS in anhydrous DMSO. This must be prepared immediately before use as NHS esters are susceptible to hydrolysis.[5][14]
-
Prepare a 25 mM stock solution of BS³ in Reaction Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0). This should also be prepared fresh.[13]
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, prepare reactions with a final BSA concentration of 1 mg/mL in the Reaction Buffer.
-
Create a series of reactions for each crosslinker with varying molar excesses (e.g., 0x, 10x, 25x, 50x, 100x) of the crosslinker to BSA.
-
A "0x" control with no crosslinker should be included for each set.
-
-
Crosslinking Reaction:
-
Add the appropriate volume of the DSS or BS³ stock solution to each reaction tube. For DSS reactions, ensure the final DMSO concentration does not exceed 10% of the total reaction volume to avoid protein denaturation.[3]
-
Incubate the reactions at room temperature for 30 minutes.
-
-
Quenching the Reaction:
-
Analysis by SDS-PAGE:
-
Prepare samples for SDS-PAGE by adding loading dye. For cleavable crosslinkers, you would run parallel samples with and without a reducing agent.
-
Load the samples onto a polyacrylamide gel and run the electrophoresis.
-
Stain the gel with Coomassie Brilliant Blue or a similar protein stain to visualize the protein bands.
-
Interpreting the Results:
The efficiency of crosslinking can be assessed by observing the shift in protein bands on the SDS-PAGE gel. As the concentration of the crosslinker increases, you should observe a decrease in the intensity of the monomeric BSA band and the appearance of higher molecular weight bands corresponding to BSA dimers, trimers, and larger oligomers.[10] By comparing the band patterns produced by DSS and BS³, you can qualitatively assess their relative crosslinking efficiencies under the tested conditions. For a more quantitative comparison, densitometry can be used to measure the intensity of the bands.
Causality Behind Experimental Choices
-
pH 8.0 Reaction Buffer: While NHS esters are reactive at pH 7.2-9, a slightly alkaline pH of 8.0 is often used to facilitate a more rapid reaction.[3][5][6] However, this also increases the rate of hydrolysis, making timely execution critical.[3][9]
-
Molar Excess of Crosslinker: Using a range of molar excesses allows for the determination of the optimal crosslinker concentration for the desired degree of conjugation. Too little crosslinker will result in inefficient labeling, while too much can lead to extensive polymerization and potential protein precipitation.
-
Quenching with Tris Buffer: The addition of a primary amine-containing buffer like Tris is a crucial step to halt the reaction and prevent further, uncontrolled crosslinking.[3][6]
Visualizing the Mechanism of Action
Figure 2. Reaction mechanism of a homobifunctional NHS ester.
Choosing the Right Tool for the Job: A Final Word
The selection of the optimal homobifunctional NHS ester is a critical decision that directly impacts the outcome of your bioconjugation experiments. For intracellular targets in a hydrophobic environment, a water-insoluble crosslinker like DSS may be the preferred choice.[5][10] Conversely, for probing interactions on the cell surface without disrupting the cell membrane, a water-soluble, membrane-impermeable reagent such as BS³ is essential.[7][10][13] When the ability to reverse the crosslink for downstream analysis is required, cleavable analogs like DSP or DTSSP provide an invaluable advantage.
By understanding the fundamental chemistry, the key characteristics of different NHS esters, and by employing a systematic approach to experimental validation, researchers can confidently select and utilize these powerful tools to advance their scientific discoveries.
References
-
Homobifunctional Crosslinkers. Creative Biolabs. [Link]
-
General protein-protein cross-linking. PubMed. [Link]
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]
-
Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry (RSC Publishing). [Link]
-
Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine. [Link]
-
DSSBU: A novel mass spectrometry-cleavable analogue of the BS3 cross-linker. PubMed. [Link]
-
DSS and BS Crosslinkers. Interchim. [Link]
-
Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. ResearchGate. [Link]
-
Chapter 5. Homobifunctional Crosslinkers. ResearchGate. [Link]
-
Optimizing Bioconjugation: Choosing the Right Heterobifunctional Crosslinker. Covalon. [Link]
Sources
- 1. Homobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 2. scbt.com [scbt.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 12. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
- 14. broadpharm.com [broadpharm.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Disuccinimidyl Adipate
Disuccinimidyl adipate (DSA) is a valuable homobifunctional crosslinking agent, pivotal in the fields of proteomics, drug delivery, and biomolecular research for its ability to conjugate amine-containing molecules.[1] However, its reactive nature necessitates a thorough understanding of its handling and disposal to ensure laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of DSA, grounded in chemical principles and regulatory compliance.
Core Principles of this compound Disposal
The cornerstone of safe DSA disposal lies in the intentional and controlled hydrolysis of its N-hydroxysuccinimide (NHS) ester groups.[2] NHS esters readily react with nucleophiles, with the desired reaction in bioconjugation being aminolysis (reaction with primary amines).[3][4] However, in the presence of water, particularly at neutral to basic pH, DSA undergoes hydrolysis, breaking down into the less reactive adipic acid and N-hydroxysuccinimide.[2][5] This inherent reactivity is harnessed to deactivate the crosslinker before disposal.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, adherence to fundamental safety protocols is paramount.
Personal Protective Equipment (PPE): A comprehensive assessment of the Safety Data Sheet (SDS) for this compound reveals that it is a skin and eye irritant and may cause respiratory irritation and allergic skin reactions.[6] Therefore, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles are essential to prevent eye contact.[6][7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[6][8] Contaminated gloves should be disposed of as chemical waste.[8]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[6]
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified laboratory chemical hood to avoid inhalation of dust or aerosols.[6][8]
Step-by-Step Disposal Procedures
The appropriate disposal method for DSA depends on its form: unused (pure) product, contaminated labware, or aqueous solutions.
Solid DSA waste should be chemically deactivated before entering the hazardous waste stream.
Protocol 1: Alkaline Hydrolysis of Solid DSA
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH) or a similar base. Also, prepare a container of a suitable combustible solvent, such as ethanol or isopropanol.
-
Dissolution: Dissolve the solid DSA in a minimal amount of a water-miscible organic solvent in which it is soluble, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[9]
-
Hydrolysis: Slowly and with stirring, add the DSA solution to the 1 M NaOH solution. The hydrolysis of the NHS ester is significantly accelerated at a basic pH.[2][3] A general rule is to use a sufficient volume of the basic solution to ensure the final pH remains basic.
-
Neutralization: After allowing the hydrolysis to proceed for at least one hour, neutralize the solution with an appropriate acid (e.g., hydrochloric acid) to a pH between 6 and 8.
-
Disposal: The resulting neutralized aqueous solution, containing adipic acid and NHS, can be disposed of down the drain with copious amounts of water, provided this is in accordance with local regulations. Alternatively, it can be absorbed onto a non-combustible absorbent material and placed in a sealed container for chemical waste pickup. The organic solvent mixture should be collected in a designated solvent waste container.
Items such as pipette tips, microfuge tubes, and gloves that have come into contact with DSA should be decontaminated before disposal.
Protocol 2: Decontamination of Labware
-
Immediate Rinse: Immediately after use, rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove residual DSA. Collect this solvent rinse in a designated hazardous waste container.
-
Soaking in Basic Solution: Immerse the rinsed items in a 0.1 M NaOH or 10% sodium bicarbonate solution for at least one hour to hydrolyze any remaining DSA.
-
Final Cleaning: After soaking, wash the labware with laboratory detergent and rinse thoroughly with water.
Disposable items like gloves and pipette tips should be placed in a designated, clearly labeled hazardous waste container.[10]
Aqueous solutions from crosslinking reactions or quenching steps require deactivation before disposal.
Protocol 3: Quenching and Disposal of Aqueous DSA Solutions
-
Quenching: Reactions containing DSA can be "quenched" by adding a high concentration of a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM.[3] This will react with and consume any unreacted NHS esters.
-
pH Adjustment: Check the pH of the solution. If necessary, adjust to a neutral pH (6-8).
-
Disposal: Depending on the other components in the solution and local regulations, the neutralized and quenched solution may be suitable for drain disposal with ample water. If the solution contains other hazardous materials, it must be collected in a properly labeled hazardous waste container.
Waste Segregation and Labeling
Proper segregation and labeling of waste are critical for safety and regulatory compliance.[11][12]
-
Solid Waste: Deactivated solid DSA and contaminated disposables should be placed in a container labeled "Hazardous Waste" with the chemical name and associated hazards clearly indicated.[12]
-
Liquid Waste: Solvents used for rinsing and dissolving DSA should be collected in a container labeled "Hazardous Waste" and segregated based on their chemical compatibility.[13] Aqueous waste streams should be collected separately.
Decision-Making Workflow for DSA Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. Di-(N-succinimidyl) adipate — CF Plus Chemicals [cfplus.cz]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Hydroxysuccinimide active ester [schem.jp]
- 6. cfplus.cz [cfplus.cz]
- 7. fishersci.com [fishersci.com]
- 8. cellink.com [cellink.com]
- 9. Di(N-succinimidyl)adipate, 59156-70-6 | BroadPharm [broadpharm.com]
- 10. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 11. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
